molecular formula C10H8N2O3 B086624 8-Methyl-4-nitroquinoline 1-oxide CAS No. 14094-45-2

8-Methyl-4-nitroquinoline 1-oxide

Numéro de catalogue: B086624
Numéro CAS: 14094-45-2
Poids moléculaire: 204.18 g/mol
Clé InChI: QWHBQAQVJHCYHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Methyl-4-nitroquinoline 1-oxide (CAS 14094-45-2) is a specialist research chemical and a derivative of the potent carcinogen 4-Nitroquinoline 1-oxide (4NQO). It is widely utilized in scientific research to model carcinogenesis and study DNA damage and repair mechanisms . Similar to its parent compound, it is understood to function as a DNA-adduct forming agent. Its metabolic activation leads to reactive intermediates, such as the 4-hydroxyaminoquinoline 1-oxide derivative, which form stable, bulky purine adducts on DNA guanine and adenine bases . These lesions are primarily repaired by the nucleotide excision repair pathway, making this compound an excellent tool for probing this essential DNA repair system . This mechanism of action allows researchers to employ 8-Methyl-4-nitroquinoline 1-oxide in various experimental models. A key application is in the induction of oral carcinogenesis in animal models, where its administration replicates the sequential histological stages from hyperplasia and dysplasia to invasive squamous cell carcinoma, providing a robust model for studying human oral cancer development and screening potential chemopreventive agents . Furthermore, it serves as a potent mutagen in genetic screens across diverse organisms, including fungi and bacteria, to identify genes involved in DNA damage response and other cellular processes . The compound's ability to mimic the biological effects of ultraviolet light also makes it a valuable agent in photobiology and mutagenesis research . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

8-methyl-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-3-2-4-8-9(12(14)15)5-6-11(13)10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHBQAQVJHCYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=[N+]2[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161498
Record name Quinoline, 8-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14094-45-2
Record name Quinoline, 8-methyl-4-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

what is the mechanism of action of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 8-Methyl-4-nitroquinoline 1-oxide

This guide provides a detailed exploration of the molecular mechanisms underpinning the genotoxic and carcinogenic properties of 8-Methyl-4-nitroquinoline 1-oxide. While direct research on this specific derivative is limited, its mechanism of action is comprehensively understood through extensive studies of its parent compound, 4-nitroquinoline 1-oxide (4NQO). This document synthesizes established findings to present a cohesive model applicable to researchers, scientists, and drug development professionals investigating quinoline-derived compounds and their impact on cellular integrity.

Introduction: The Dual Threat of a Potent Genotoxin

8-Methyl-4-nitroquinoline 1-oxide belongs to a class of synthetic quinoline derivatives recognized for their potent mutagenic and carcinogenic activities.[1] Its parent compound, 4NQO, is a well-established tool in cancer research, used extensively to induce tumors in experimental models, particularly oral squamous cell carcinoma, which closely mimics the histopathological progression of human cancers.[2] The genotoxicity of these compounds is not direct; they are pro-carcinogens that require intracellular metabolic activation to exert their damaging effects on DNA.[3]

The mechanism is characterized by a dual-pronged assault on the genome, involving both the formation of bulky covalent DNA adducts and the generation of significant oxidative stress.[1][4][5] This guide will dissect these two interconnected pathways, detail the resulting genetic damage, and provide validated experimental protocols for studying these effects in a laboratory setting.

Part 1: The Core Mechanism: A Two-Pronged Genotoxic Assault

The carcinogenicity of 8-Methyl-4-nitroquinoline 1-oxide is initiated by a complex series of intracellular transformations that convert the relatively inert parent molecule into highly reactive species. These metabolites then damage DNA through two primary mechanisms.

Metabolic Activation to a Reactive Electrophile

The journey from a stable compound to a DNA-damaging agent begins with the enzymatic reduction of its nitro group.[5] This multi-step process is critical for its carcinogenic activity.

  • Initial Reduction: The parent compound, 8-Methyl-4-nitroquinoline 1-oxide, undergoes a four-electron reduction, primarily catalyzed by cellular enzymes such as DT-diaphorase.[6] This reaction converts the nitro group (-NO₂) to a hydroxylamino group (-NHOH), yielding the proximate carcinogen, 8-Methyl-4-hydroxyaminoquinoline 1-oxide (a derivative of 4HAQO).[2][5]

  • Esterification to the Ultimate Carcinogen: The hydroxylamino intermediate is then further activated through esterification. In the presence of seryl-tRNA synthetase, it is converted into a highly unstable and electrophilic ester, such as selyl-4HAQO or 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO).[1][4][5] This "ultimate carcinogen" is a powerful electrophile, primed to attack nucleophilic sites on DNA bases.

Metabolic_Activation Parent 8-Methyl-4-nitroquinoline 1-oxide (Inert) Metabolite1 8-Methyl-4-hydroxyaminoquinoline 1-oxide (Proximate Carcinogen) Parent->Metabolite1 Enzymatic Reduction (e.g., DT-Diaphorase) Metabolite2 Electrophilic Ester (e.g., Ac-8-Methyl-4HAQO) (Ultimate Carcinogen) Metabolite1->Metabolite2 Esterification (e.g., Seryl-tRNA Synthetase) DNA DNA Metabolite2->DNA Covalent Binding

Caption: Metabolic activation cascade of 8-Methyl-4-nitroquinoline 1-oxide.

Covalent DNA Adduct Formation

The highly reactive electrophilic ester generated during metabolic activation readily attacks electron-rich centers in DNA, forming stable, bulky covalent adducts. These adducts are the primary drivers of the compound's potent mutagenicity.

  • Target Sites: The main targets for adduction are purine bases. The ultimate carcinogen forms covalent bonds primarily at the C8 and N2 positions of guanine and the N6 position of deoxyadenosine.[4][7]

  • Structural Distortion: The presence of these bulky chemical groups physically distorts the DNA double helix. This distortion interferes with normal cellular processes like DNA replication and transcription.

  • Cellular Repair Response: Such lesions are typically recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[1][8] If the damage overwhelms the cell's repair capacity or if the repair process is faulty, the adducts can lead to the insertion of incorrect bases during DNA replication, resulting in permanent mutations.

Induction of Oxidative Stress and Damage

Parallel to the formation of DNA adducts, the metabolic reduction of the nitro group initiates a second, equally damaging pathway: the generation of Reactive Oxygen Species (ROS).[1]

  • ROS Generation: The enzymatic reduction process is not perfectly efficient and can lead to the transfer of single electrons to molecular oxygen, producing a cascade of ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[5][9][10]

  • Oxidative DNA Lesions: These ROS can directly damage DNA, leading to a variety of lesions. The most significant of these is the oxidation of guanine to form 8-hydroxydeoxyguanosine (8OHdG) .[4][5][9] This is a highly mutagenic lesion. 4NQO has been shown to dose-dependently increase 8OHdG levels in human fibroblasts.[5]

  • Cellular Depletion of Antioxidants: This process also leads to the depletion of intracellular antioxidants, such as glutathione (GSH), further compromising the cell's ability to manage oxidative stress and repair damage.[10]

Mutagenic Consequences: The Genetic Scars

The combination of bulky DNA adducts and oxidative lesions like 8OHdG leads to a characteristic pattern of mutations.

  • Transversion Mutations: The 8OHdG lesion is particularly insidious because during DNA replication, it can be misread by DNA polymerase, which preferentially inserts an adenine opposite it instead of a cytosine.[5] This leads to a high frequency of G:C to T:A transversion mutations , a hallmark of 4NQO-induced carcinogenesis.[1][4]

  • Other Mutations: Bulky adducts can cause a range of mutations, including other base substitutions and frameshifts, by stalling the replication fork and triggering error-prone DNA repair mechanisms.

Part 2: Experimental Methodologies for Mechanistic Investigation

Investigating the genotoxic effects of 8-Methyl-4-nitroquinoline 1-oxide requires a suite of well-established assays. The following protocols provide a foundation for assessing its mutagenicity and cellular impact.

In Vitro Mutagenicity Assessment: The Ames Test

The Salmonella typhimurium reverse mutation assay, or Ames test, is the gold standard for assessing the mutagenic potential of a chemical.[11][12] It measures the ability of a substance to induce mutations that revert histidine auxotrophic bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize a panel of S. typhimurium tester strains designed to detect different types of mutations (e.g., TA98 for frameshifts, TA100 for base-pair substitutions).[13]

  • Metabolic Activation (S9 Mix): Perform the assay both with and without a liver S9 fraction. The S9 mix contains enzymes (e.g., cytochromes P450) necessary for metabolically activating pro-mutagens like 8-Methyl-4-nitroquinoline 1-oxide.

  • Preparation: Prepare serial dilutions of 8-Methyl-4-nitroquinoline 1-oxide in a suitable solvent like Dimethyl Sulfoxide (DMSO).[14]

  • Incubation: In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound dilution (or control), and 500 µL of S9 mix (or phosphate buffer for the non-activation condition).

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies significantly above the spontaneous background level indicates a positive mutagenic response.

Table 1: Expected Ames Test Results

Tester StrainMutation Type DetectedExpected Result (-S9)Expected Result (+S9)Rationale
TA98FrameshiftWeakly Positive / NegativeStrongly Positive Requires metabolic activation to form adducts that can cause frameshifts.
TA100Base-pair SubstitutionWeakly Positive / NegativeStrongly Positive Detects mutations from both adducts and oxidative damage following S9 activation.[13]
TA1535Base-pair SubstitutionNegativePositive Similar to TA100 but may be less sensitive.
TA1537FrameshiftNegativePositive Detects frameshift mutagens following activation.
Cellular Models for DNA Damage and Cytotoxicity

In vitro studies using mammalian cell lines are crucial for elucidating the specific pathways of DNA damage and the subsequent cellular responses.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., Human Fibroblasts) Compound_Prep 2. Prepare Compound Stock (e.g., 10 mM in DMSO) Cell_Culture->Compound_Prep Serial_Dilute 3. Prepare Serial Dilutions in Culture Medium Compound_Prep->Serial_Dilute Treatment 4. Treat Cells with Compound (e.g., 1-24 hours) Serial_Dilute->Treatment Cytotoxicity 5a. Assess Cytotoxicity (MTT / LDH Assay) Treatment->Cytotoxicity DNA_Damage 5b. Assess DNA Damage (Immunofluorescence) Treatment->DNA_Damage ROS 5c. Measure ROS (DCFDA / DHE Assay) Treatment->ROS

Caption: A typical workflow for an in vitro cell-based assay.

Protocol: Immunocytochemical Detection of 8-hydroxydeoxyguanosine (8OHdG)

This protocol provides a method to visualize and quantify the level of oxidative DNA damage within treated cells.[5]

  • Cell Seeding: Seed human fibroblasts or keratinocytes onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of 8-Methyl-4-nitroquinoline 1-oxide for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).

  • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with cold 75% ethanol for 10 minutes at -20°C.[5]

  • Permeabilization & Denaturation: Treat cells with RNase A (100 µg/mL) followed by Proteinase K (10 µg/mL). To expose the DNA epitopes, denature the DNA with 4N HCl for 7-10 minutes at room temperature, then neutralize with a Tris-HCl buffer.[5]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for 8OHdG overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging & Analysis: Visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity of the 8OHdG signal within the nuclei to determine the extent of oxidative DNA damage.

Conclusion

The mechanism of action of 8-Methyl-4-nitroquinoline 1-oxide, inferred from its parent compound 4NQO, is a potent illustration of pro-carcinogen bioactivation. Its genotoxicity stems from a dual mechanism: the formation of bulky DNA adducts and the induction of severe oxidative stress, both of which are initiated by the metabolic reduction of its nitro group. These processes culminate in characteristic mutagenic events, primarily G:C to T:A transversions, which drive the initiation of carcinogenesis. A thorough understanding of these pathways, validated through the experimental protocols outlined in this guide, is essential for researchers in the fields of toxicology, cancer biology, and drug development.

References

  • Wikipedia. 4-Nitroquinoline 1-oxide. [Link]

  • Science.gov. carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. [Link]

  • Semantic Scholar. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. [Link]

  • Frontiers. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. [Link]

  • Oxford Academic. 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. [Link]

  • Biotoxicity. Drug Discovery. [Link]

  • Semantic Scholar. Main binding sites of the carcinogen, 4-nitroquinoline 1-oxide in nucleic acids. [Link]

  • Xenometrix. Copyright - Xenometrix. [Link]

  • MDPI. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. [Link]

  • PubMed. 4-Nitroquinoline 1-oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species. [Link]

  • National Center for Biotechnology Information. The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions. [Link]

  • Wikipedia. Ames test. [Link]

  • Oxford Academic. response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA. [Link]

  • Stenutz. 8-methyl-4-nitroquinoline-1-oxide. [Link]

  • Taylor & Francis Online. 4-Nitroquinoline 1-oxide – Knowledge and References. [Link]

  • PubMed. Comparative mutability of the Ames tester strains of Salmonella typhimurium by ultraviolet radiation and by 4-nitroquinoline 1-oxide. [Link]

  • PubMed. Mutagenicity of 4-nitroquinoline N-Oxide After Its Complexation With Copper (II) 2-chlorophenoxyacetate. [Link]

  • PubMed. Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Substituted Quinoline N-Oxides

Quinoline N-oxides represent a pivotal class of heterocyclic compounds, serving not only as versatile intermediates in organic synthesis but also as scaffolds for pharmacologically active molecules. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the quinoline ring system, activating it for various chemical transformations. Specifically, the 4-nitroquinoline 1-oxide (4-NQO) framework is of profound interest in biomedical research as a potent carcinogen and DNA-damaging agent, making it an invaluable tool for studying DNA repair mechanisms and carcinogenesis.[1][2] The derivative, 8-Methyl-4-nitroquinoline 1-oxide, provides a structurally distinct analog for further probing structure-activity relationships, serving as a key building block for more complex molecules.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 8-Methyl-4-nitroquinoline 1-oxide, grounded in established chemical principles. It is designed for researchers who require not just a protocol, but a causal understanding of the experimental choices involved.

Synthetic Strategy: A Two-Step Pathway

The synthesis of 8-Methyl-4-nitroquinoline 1-oxide is most reliably achieved through a sequential two-step process starting from commercially available 8-methylquinoline.

  • N-Oxidation: The initial step involves the oxidation of the quinoline nitrogen to afford 8-methylquinoline 1-oxide. This is a critical activation step that modifies the electron density of the ring system, directing the subsequent electrophilic substitution.

  • Regioselective Nitration: The second step is the electrophilic nitration of the 8-methylquinoline 1-oxide intermediate. The N-oxide group is paramount in directing the incoming nitro group to the C-4 position.

The overall synthetic transformation is depicted below.

Synthetic_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration 8_Me_Q 8-Methylquinoline 8_Me_QNO 8-Methylquinoline 1-oxide 8_Me_Q->8_Me_QNO m-CPBA or H₂O₂ / Acetic Acid Target 8-Methyl-4-nitroquinoline 1-oxide 8_Me_QNO->Target HNO₃ / H₂SO₄

Caption: Synthetic route to 8-Methyl-4-nitroquinoline 1-oxide.

Mechanistic Insight: The Role of the N-Oxide in Directing Nitration

The regioselectivity of the nitration of quinoline 1-oxide is a classic example of electronically controlled aromatic substitution and is highly dependent on the reaction acidity.[4][5]

  • Under strongly acidic conditions , the N-oxide oxygen is protonated, forming a 1-hydroxyquinolinium cation. This species carries a strong positive charge, which deactivates the pyridinoid ring and directs electrophilic attack to the benzenoid ring, primarily at the 5- and 8-positions.[6][7]

  • Under neutral or moderately acidic conditions , the free (unprotonated) N-oxide exists in equilibrium. The N-oxide group is electron-donating through resonance, increasing the electron density at the C-2 and C-4 positions. This resonance donation outweighs the inductive electron-withdrawing effect, thus activating the C-4 position for electrophilic attack.[4][6]

Therefore, to achieve the desired 4-nitro product, the reaction conditions must be carefully controlled to favor the nitration of the free N-oxide species.

Detailed Experimental Protocols

Safety Preamble: 4-Nitroquinoline 1-oxide and its derivatives are known to be potent carcinogens and mutagens.[8][9][10] 8-Methyl-4-nitroquinoline 1-oxide should be handled with extreme caution as a potential carcinogen. All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, is mandatory.

Protocol 1: Synthesis of 8-Methylquinoline 1-oxide

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a reliable and selective oxidizing agent for forming N-oxides.[11]

  • Reagents and Equipment:

    • 8-Methylquinoline (1.0 eq)

    • m-CPBA (approx. 77%, 1.2 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Step-by-Step Procedure:

    • Dissolve 8-methylquinoline (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, 8-methylquinoline 1-oxide, can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Synthesis of 8-Methyl-4-nitroquinoline 1-oxide

This protocol uses a standard nitrating mixture under controlled temperature to favor substitution at the C-4 position.[12]

  • Reagents and Equipment:

    • 8-Methylquinoline 1-oxide (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice, deionized water

    • Round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel

  • Step-by-Step Procedure:

    • In a round-bottom flask, carefully add 8-methylquinoline 1-oxide (1.0 eq) to chilled concentrated sulfuric acid at 0 °C. Stir until fully dissolved.

    • Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

    • Add the nitrating mixture dropwise to the solution of the N-oxide over 30 minutes, keeping the reaction temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product.

    • Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization Workflow

A systematic characterization workflow is essential to confirm the identity, structure, and purity of the synthesized 8-Methyl-4-nitroquinoline 1-oxide.

Characterization_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis Start Crude Product from Synthesis Purification Purification (Recrystallization / Chromatography) Start->Purification Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purification->Structure HPLC HPLC Purity->HPLC MP Melting Point Purity->MP NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR FT-IR Spectroscopy Structure->IR Final Confirmed Product: 8-Methyl-4-nitroquinoline 1-oxide HPLC->Final MP->Final NMR->Final MS->Final IR->Final

Caption: Logical workflow for the characterization of the final product.

Expected Data and Interpretation

The following table summarizes the expected analytical data for 8-Methyl-4-nitroquinoline 1-oxide (C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ).[3][13]

Technique Parameter Expected Result & Interpretation
¹H NMR Chemical Shift (δ)Aromatic Protons (6H): Complex multiplet patterns between ~7.5-9.0 ppm. The proton at C-2 will be significantly downfield due to the N-oxide. The proton at C-3 will be deshielded by the adjacent nitro group. Methyl Protons (3H): A singlet around ~2.6-2.8 ppm.
¹³C NMR Chemical Shift (δ)Aromatic Carbons (9C): Signals in the range of ~120-150 ppm. The carbon bearing the nitro group (C-4) will be highly deshielded. Methyl Carbon (1C): A signal around ~18-22 ppm.
FT-IR Wavenumber (cm⁻¹)~1520 & ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the C-NO₂ group. ~1250-1300 cm⁻¹: Strong N-O stretching vibration from the N-oxide moiety. ~3100-3000 cm⁻¹: Aromatic C-H stretching.
Mass Spec. m/z[M+H]⁺ = 205.05: The protonated molecular ion peak in ESI+ mode. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
HPLC PurityA single major peak with >95% purity is expected after proper purification.
Melting Point °CA sharp melting point range, characteristic of a pure crystalline solid.
Characterization Protocols
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • FT-IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[14]

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) and analyze using an LC-MS system with electrospray ionization (ESI) in positive ion mode.[15]

  • HPLC: Develop a reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid) and a UV detector set to monitor at a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~350 nm).[3]

Storage and Handling

  • Storage: Store 8-Methyl-4-nitroquinoline 1-oxide in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[8] It should be stored in a locked cabinet or an area with restricted access due to its potential toxicity.

  • Handling: As a suspected carcinogen, avoid inhalation of dust and contact with skin and eyes.[9][16] Use a powder-free enclosure or fume hood when weighing and transferring the solid material.

  • Waste Disposal: Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations for hazardous materials.

References

  • Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. J-Stage[Link]

  • Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry[Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry[Link]

  • Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Tokyo University of Science[Link]

  • Catalyst-free synthesis of quinoline-enols through coupling between heterocyclic N-oxides and CF3-ynones under mild conditions. RSC Publishing[Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI[Link]

  • Synthesis of quinolines. Organic Chemistry Portal[Link]

  • Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. Journal of the Chemical Society B: Physical Organic[Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate[Link]

  • Electronic Supporting Information for a relevant public
  • 8-methyl-4-nitroquinoline-1-oxide. Stenutz[Link]

  • 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2. ChemicalCell[Link]

  • Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. PubChem[Link]

  • 4-Nitroquinoline 1-oxide. Wikipedia[Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega[Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences[Link]

  • 4-Nitroquinoline 1-oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species. PubMed[Link]

  • 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Semantic Scholar[Link]

  • Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate[Link]

  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology[Link]

Sources

biological activity of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity and Structure-Activity Relationship of 8-Methyl-4-nitroquinoline 1-oxide: A Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the evaluation of heterocyclic organic compounds not merely as static chemical entities, but as dynamic molecular probes. 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) is a highly specialized derivative of the well-known carcinogen 4-nitroquinoline 1-oxide (4-NQO)[1]. While 4-NQO is extensively utilized to construct animal models of oral mucosal malignancy, the strategic addition of a methyl group at the 8-position fundamentally alters the molecule's steric profile and biological activity. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 8-Me-4-NQO, detailing its metabolic activation, interaction with DNA, and the self-validating experimental protocols required for its rigorous biochemical evaluation.

Structural Chemistry & Steric Dynamics

To understand the biological activity of 8-Me-4-NQO, we must first examine its molecular geometry and the causality behind its reactivity. In the quinoline ring system, the nitrogen atom is designated as position 1. The nitro group at position 4 and the N-oxide oxygen at position 1 are both strictly essential for the carcinogenicity and mutagenicity of this class of molecules[2].

The critical differentiator for 8-Me-4-NQO is the methyl substituent at the 8-position, which is peri (adjacent) to the N-oxide group. This spatial arrangement introduces profound steric hindrance . Research has demonstrated that an 8-methyl substituent physically shields the nitrogen atom, significantly impeding the approach of oxidizing agents during chemical synthesis[3]. In a biological context, this steric shielding similarly restricts the molecule's spatial orientation when docking into the active sites of nitroreductases or when intercalating between DNA base pairs. Consequently, the 8-methyl group acts as a structural modulator, altering the compound's mutagenic potency compared to the parent 4-NQO molecule.

Metabolic Activation Pathway

Like its parent compound, 8-Me-4-NQO is a pro-carcinogen that requires enzymatic activation to exert genotoxic effects. The causality of its biological activity is rooted in a three-step metabolic cascade:

  • Reduction: The nitro group at C4 is reduced by cytosolic nitroquinoline N-oxide reductase to form the proximate carcinogen, 8-methyl-4-hydroxyaminoquinoline 1-oxide (8-Me-4-HAQO).

  • Esterification: The hydroxylamine intermediate undergoes esterification (often catalyzed by seryl-tRNA synthetase) to form a highly reactive, electrophilic ultimate carcinogen.

  • Electrophilic Attack: The ultimate carcinogen attacks nucleophilic centers on DNA (primarily the N2, C8, and N7 positions of guanine, and N6 of adenine), resulting in bulky DNA adducts that disrupt replication and induce mutations[4].

MetabolicPathway A 8-Me-4-NQO (Pro-carcinogen) B 8-Me-4-HAQO (Proximate Carcinogen) A->B Nitroquinoline Reductase C Esterified 8-Me-4-HAQO (Ultimate Carcinogen) B->C Seryl-tRNA Synthetase D DNA Adducts (Mutagenesis) C->D Electrophilic Attack (Guanine/Adenine)

Metabolic activation pathway of 8-Me-4-NQO leading to DNA adduct formation.

Comparative Structure-Activity Relationship (SAR)

The position of methylation on the 4-NQO scaffold dictates the type and amount of DNA damage induced[4]. Strong carcinogens induce rapid scission of proteins linking DNA at low concentrations, while weak carcinogens require significantly higher dose levels to achieve the same effect[5]. The table below synthesizes the quantitative and qualitative SAR data across key methylated derivatives.

CompoundSubstitution PositionCarcinogenic PotencyDNA Adduct ProfilePrimary Research Application
4-NQO None (Parent)StrongHigh frequency of alkaline-stable and alkaline-labile lesions.Standard model for oral squamous cell carcinoma (OSCC).
2-Methyl-4-NQO C2StrongSimilar to parent 4-NQO.Comparative tumorigenesis studies[5].
3-Methyl-4-NQO C3WeakPrevents formation of alkaline-stable lesions; reduced overall adduct frequency[4].Studying excision repair mechanisms (e.g., in Xeroderma Pigmentosum cells)[4].
8-Methyl-4-NQO C8Modulated (Sterically Hindered)Altered intercalation dynamics due to N1-oxide shielding[3].Reference standard for biochemical studies and cellular metabolism pathways[1].

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal checks to isolate the specific biological activity of 8-Me-4-NQO from experimental artifacts.

Protocol A: In Vitro Mutagenicity Screening (Modified Ames Test)

Because 8-Me-4-NQO requires metabolic activation, an Ames test must be carefully calibrated with exogenous metabolic enzymes.

  • Strain Selection: Prepare cultures of Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation (Self-Validation Step): Prepare two parallel sets of plates—one with rat liver S9 fraction (to simulate mammalian hepatic metabolism) and one without. Causality: Comparing these plates isolates the mutagenic activity of the parent compound from its metabolites.

  • Dosing: Expose the strains to varying concentrations of 8-Me-4-NQO (e.g., 0.1 to 50 µ g/plate ) dissolved in DMSO. Use 4-NQO as a positive control and pure DMSO as a negative vehicle control.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies. A dose-dependent increase in colonies in the S9-positive plates confirms the pro-mutagenic nature of the compound.

Protocol B: DNA Adduct Quantification via LC-ESI-MS/MS

To quantify the specific DNA lesions caused by 8-Me-4-NQO, high-resolution mass spectrometry is required.

  • Cell Exposure: Incubate human fibroblast cells with 10 µM 8-Me-4-NQO for 2 hours.

  • DNA Extraction: Lyse cells and extract genomic DNA using a standard phenol-chloroform method. Self-Validation Step: Measure the A260/A280 ratio. Proceed only if the ratio is ≥ 1.8, ensuring protein-free DNA.

  • Enzymatic Digestion: Digest 50 µg of purified DNA into individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

  • Isotope Spiking: Spike the digested sample with heavy-isotope labeled internal standards (e.g., ^15N-labeled guanine adducts) to correct for matrix effects and ion suppression during mass spectrometry.

  • LC-MS/MS Analysis: Inject the sample into a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometer. Monitor specific Multiple Reaction Monitoring (MRM) transitions corresponding to the predicted 8-Me-4-HAQO-guanine adducts.

Workflow S1 1. Cell Culture Incubation (Vehicle, 4-NQO, 8-Me-4-NQO) S2 2. Genomic DNA Extraction & Purity Validation (A260/280) S1->S2 S3 3. Enzymatic Digestion (DNase I, Phosphodiesterase) S2->S3 S4 4. LC-ESI-MS/MS Analysis (Isotope Internal Standards) S3->S4 S5 5. Adduct Quantification & SAR Profiling S4->S5

Step-by-step experimental workflow for evaluating 8-Me-4-NQO induced DNA damage.

Implications in Drug Development and Toxicology

Understanding the precise biological activity of 8-Me-4-NQO is crucial for drug development professionals. By utilizing it as a reference standard[1], researchers can map the steric boundaries of nitroquinoline-based drug candidates. If a therapeutic quinoline N-oxide requires protection from premature enzymatic reduction in vivo, strategically placing a bulky substituent (like a methyl group) at the 8-position can provide necessary steric shielding[3], thereby improving the pharmacokinetic stability of the drug while mitigating off-target genotoxicity.

References

  • ChemicalRoot. "8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2".
  • Canadian Science Publishing. "Quinoline N-oxides and hydroxamic acids with antibacterial properties".
  • J-Stage. "THE RELATION BETWEEN CARCINOGENICITY AND CHEMICAL STRUCTURE OF CERTAIN QUINQLINE DERIVATIVES".
  • Oxford Academic. "DNA damage and its repair in human normal or xeroderma pigmentosum fibroblasts treated with 4-nitroquinoline 1-oxide or its 3-methyl derivative".
  • AACR Journals. "Breakage of a DNA-Protein Complex Induced by 4-Nitroquinoline 1-Oxide, 4-Nitropyridine 1-Oxide, and Their Derivatives in Cultured Mouse Fibroblasts".

Sources

An In-depth Technical Guide to 8-Methyl-4-nitroquinoline 1-oxide: Properties, Mechanisms, and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 8-Methyl-4-nitroquinoline 1-oxide, a heterocyclic organic compound of significant interest to researchers in oncology, toxicology, and drug development. While specific experimental data for this derivative is limited, this document synthesizes available information and leverages the extensive knowledge of its parent compound, 4-nitroquinoline 1-oxide (4-NQO), to offer field-proven insights and practical guidance.

Core Compound Identification and Properties

8-Methyl-4-nitroquinoline 1-oxide, a member of the nitroquinoline family, is primarily utilized as a pharmaceutical intermediate and a reference compound in biochemical research, particularly in the investigation of mutagenicity and carcinogenicity.[1]

PropertyValueSource
CAS Number 14094-45-2[1]
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.18 g/mol [1]
Appearance Yellow to orange crystalline powder[1]
Purity (typical) ≥ 98.0% (HPLC)[1]
Storage Store in a cool, dry, well-ventilated area at room temperature (15-25°C), protected from light in a tightly closed container.[1]

Synthesis and Chemical Reactivity

While a specific, detailed protocol for the synthesis of 8-Methyl-4-nitroquinoline 1-oxide is not widely published, the general synthetic route for 4-nitroquinoline N-oxides involves a two-step process: N-oxidation of the quinoline ring followed by nitration. A plausible pathway for its synthesis would start with 8-methylquinoline.

Conceptual Synthesis Workflow:

Start 8-Methylquinoline Step1 N-Oxidation (e.g., m-CPBA or H₂O₂/CH₃COOH) Start->Step1 Intermediate 8-Methylquinoline 1-oxide Step1->Intermediate Step2 Nitration (HNO₃/H₂SO₄) Intermediate->Step2 Product 8-Methyl-4-nitroquinoline 1-oxide Step2->Product

Caption: Conceptual synthesis of 8-Methyl-4-nitroquinoline 1-oxide.

The reactivity of 8-Methyl-4-nitroquinoline 1-oxide is expected to be dominated by the nitro group and the N-oxide functionality, making it susceptible to reduction. This reductive metabolism is critical to its biological activity.

Biological Activity and Mechanism of Action

The biological effects of 8-Methyl-4-nitroquinoline 1-oxide are presumed to be analogous to its well-studied parent compound, 4-NQO, which is a potent mutagen and carcinogen.[5][6][7] The carcinogenicity of 4-NQO is initiated by its metabolic activation to a more reactive intermediate.[5][6]

The proposed mechanism of action involves a multi-step process:

  • Reductive Metabolism: The nitro group of 8-Methyl-4-nitroquinoline 1-oxide is enzymatically reduced to the corresponding hydroxylamine derivative, 4-hydroxyamino-8-methylquinoline 1-oxide. This is considered the proximate carcinogenic metabolite.[5]

  • DNA Adduct Formation: The hydroxylamine metabolite is further activated to an electrophilic species that covalently binds to DNA, forming stable quinoline-DNA adducts. These adducts primarily form at guanine and adenine residues.[8]

  • Generation of Reactive Oxygen Species (ROS): The metabolic cycling of the nitro group can also lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[9] This oxidative stress contributes to DNA damage, including the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[9]

  • Induction of DNA Damage Response and Mutagenesis: The formation of bulky DNA adducts and oxidative lesions triggers the cellular DNA damage response, including nucleotide excision repair pathways.[5] If the damage is not properly repaired, it can lead to mutations, particularly G:C to T:A transversions, during DNA replication, ultimately initiating carcinogenesis.[8]

Signaling Pathway of 4-NQO-Induced Cellular Damage:

cluster_exposure Cellular Exposure cluster_activation Metabolic Activation cluster_damage Molecular Damage cluster_response Cellular Response Compound 8-Methyl-4-nitroquinoline 1-oxide Metabolite 4-Hydroxyamino-8-methylquinoline 1-oxide Compound->Metabolite Reduction DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Covalent Binding ROS Reactive Oxygen Species (ROS) Metabolite->ROS Redox Cycling DDR DNA Damage Response (e.g., NER) DNA_Adducts->DDR ROS->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is severe Mutagenesis Mutagenesis & Carcinogenesis DDR->Mutagenesis If repair fails

Caption: Proposed signaling pathway of 8-Methyl-4-nitroquinoline 1-oxide-induced cellular damage.

Experimental Protocols

Given the lack of specific protocols for 8-Methyl-4-nitroquinoline 1-oxide, the following detailed methodology for inducing oral squamous cell carcinoma (OSCC) in a murine model is adapted from established procedures for 4-NQO.[7][10] This protocol serves as a robust starting point for researchers, with the causality behind experimental choices explained.

Protocol: Induction of Oral Squamous Cell Carcinoma in Mice

Objective: To establish an in vivo model of oral carcinogenesis for studying disease progression and evaluating potential therapeutic agents.

Materials:

  • 8-Methyl-4-nitroquinoline 1-oxide (CAS 14094-45-2)

  • Propylene glycol

  • Sterile drinking water

  • C57BL/6 mice (or other suitable strain), 6-8 weeks old

  • Standard laboratory animal housing and diet

Experimental Workflow:

Acclimatization Acclimatization (1 week) Treatment Carcinogen Administration (16 weeks) Acclimatization->Treatment Observation Post-treatment Observation (8-12 weeks) Treatment->Observation Analysis Euthanasia & Tissue Analysis Observation->Analysis

Caption: Workflow for in vivo oral carcinogenesis induction.

Step-by-Step Methodology:

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the start of the experiment. This minimizes stress-related variables.

  • Preparation of Carcinogen Solution:

    • Prepare a stock solution of 8-Methyl-4-nitroquinoline 1-oxide in propylene glycol. The concentration of the stock solution should be calculated based on the desired final concentration in the drinking water.

    • For a final concentration of 100 µg/mL, dissolve 100 mg of the compound in a minimal amount of propylene glycol and then bring the volume to 1 liter with sterile drinking water.

    • The solution should be freshly prepared and protected from light to prevent degradation.

  • Carcinogen Administration:

    • Replace the regular drinking water of the experimental group with the 8-Methyl-4-nitroquinoline 1-oxide solution. The control group should receive drinking water with the same concentration of propylene glycol as the experimental group.

    • Provide the carcinogen-containing water for a period of 16 weeks.[10] This duration is typically sufficient to induce pre-neoplastic and neoplastic lesions in the oral cavity.

    • Monitor the water consumption and body weight of the animals regularly (e.g., twice a week) to assess for any signs of toxicity.

  • Post-Treatment Observation:

    • After the 16-week treatment period, switch the animals back to regular drinking water.

    • Continue to monitor the animals for an additional 8-12 weeks. During this period, the induced lesions will progress.

  • Euthanasia and Tissue Collection:

    • At the end of the observation period, euthanize the animals according to approved institutional guidelines.

    • Carefully dissect the tongue and other oral tissues.

    • Visually inspect and photograph the tissues for any gross abnormalities.

  • Histopathological and Molecular Analysis:

    • Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

    • Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E) for histopathological evaluation by a trained pathologist.

    • Further molecular analyses, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or DNA damage markers (e.g., γH2AX, 8-OHdG), can be performed on the tissue sections to investigate the underlying mechanisms of carcinogenesis.

Safety and Handling

8-Methyl-4-nitroquinoline 1-oxide is a suspected carcinogen and should be handled with appropriate safety precautions.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

8-Methyl-4-nitroquinoline 1-oxide is a valuable research tool for scientists in the fields of oncology and toxicology. While specific data for this compound is limited, the extensive knowledge of its parent compound, 4-nitroquinoline 1-oxide, provides a strong foundation for its use in experimental models of carcinogenesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their studies, with a clear understanding of its anticipated biological effects. Further research is warranted to fully characterize the specific properties and potency of 8-Methyl-4-nitroquinoline 1-oxide.

References

  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers. [Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences. [Link]

  • 4-Nitroquinoline 1-oxide. Wikipedia. [Link]

  • Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. [Link]

  • 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]

  • 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. ResearchGate. [Link]

  • 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2. ChemicalCell. [Link]

  • 4-Nitroquinoline 1-oxide | CAS#:56-57-5. Chemsrc. [Link]

  • 4-NITROQUINOLINE-N-OXIDE. Xenometrix. [Link]

Sources

Unveiling the Role of the 8-Methyl Group in 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) Carcinogenicity: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitroquinoline 1-oxide (4-NQO) is a potent, water-soluble quinoline derivative extensively utilized as a surrogate for ultraviolet (UV) radiation damage and as a primary chemical inducer in animal models of oral squamous cell carcinoma (OSCC)[1][2]. The genotoxic and carcinogenic profile of 4-NQO is intrinsically linked to its metabolic activation into electrophilic species that form bulky DNA adducts[1]. However, the introduction of a methyl group at the 8-position to form 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO, CAS: 14094-45-2) fundamentally alters the molecule's spatial and electronic landscape, serving as a critical model compound in biochemical research[3]. This technical guide dissects the specific mechanistic role of this 8-methyl substitution, providing drug development professionals and toxicologists with a comprehensive framework of its structure-activity relationship (SAR) and self-validating experimental protocols.

Structural Dynamics: The "Peri-Effect" of the 8-Methyl Group

To understand the carcinogenicity of 8-Me-4-NQO, one must first analyze the topological constraints imposed by the quinoline scaffold.

  • Steric Hindrance: In the quinoline ring, the 8-position is located peri (adjacent) to the N1-oxide group. The bulky methyl group at C8 induces a severe steric clash with the oxygen atom of the N-oxide. This steric strain forces the N-oxide group out of its strict coplanar alignment with the aromatic ring, altering the molecule's dipole moment and its subsequent intercalation geometry within the DNA double helix.

  • Electronic Modulation: The two-electron reduction of the 4-nitro group is the rate-limiting step in 4-NQO bioactivation[1]. The 8-methyl group acts as an electron-donating group (EDG) via inductive (+I) effects. By increasing the electron density of the quinoline system, the 8-methyl substitution subtly lowers the reduction potential of the 4-nitro group. While this theoretically increases the activation energy required for initial reduction, the altered redox profile stabilizes the resulting ultimate carcinogen, prolonging its half-life to facilitate nucleophilic attack on DNA.

Metabolic Bioactivation Pathway

8-Me-4-NQO is a pro-carcinogen that requires enzymatic processing to exert its genotoxic effects. The pathway proceeds via two highly regulated steps:

  • Enzymatic Reduction: Upon cellular entry, 8-Me-4-NQO is reduced by cytosolic flavoproteins—predominantly NAD(P)H:quinone oxidoreductase 1 (NQO1)—into the proximate carcinogen, 8-methyl-4-hydroxyaminoquinoline 1-oxide (8-Me-4-HAQO)[1].

  • Esterification: The proximate carcinogen is then esterified by intracellular enzymes (such as seryl-tRNA synthetase or acetyl-CoA-dependent acetyltransferases) into a highly reactive, electrophilic ester (e.g., seryl-8-Me-4-HAQO)[1].

Bioactivation A 8-Me-4-NQO (Pro-carcinogen) B 8-Me-4-HAQO (Proximate Carcinogen) A->B NQO1 / Reductases (2e- reduction) C Esterified 8-Me-4-HAQO (Ultimate Carcinogen) B->C Seryl-tRNA Synthetase (Esterification) D DNA Adducts (C8-dG, N2-dG) C->D Electrophilic Attack (DNA Intercalation)

Metabolic bioactivation pathway of 8-Me-4-NQO into DNA-reactive electrophiles.

DNA Adduct Formation and Mutagenesis

Once the ultimate carcinogen is formed, it intercalates into the DNA and reacts covalently with purine bases. The primary lesions are stable monoadducts formed at the C8 and N2 positions of deoxyguanosine (dG), and the N6 position of deoxyadenosine (dA)[1].

The 8-methyl group plays a dual role here. While its steric bulk may slightly reduce the initial intercalation binding affinity compared to the planar, unsubstituted 4-NQO, the resulting 8-Me-4-HAQO-DNA adduct causes a more severe local distortion of the B-DNA helix. If left unrepaired by the nucleotide excision repair (NER) machinery, these lesions lead to transversions of guanines to thymines, driving mutagenesis[1].

Comparative Structure-Activity Relationship (SAR)

The position of the methyl substitution on the 4-NQO ring directly dictates the compound's mutagenic potency and its ability to induce DNA-protein complex scission[4].

Table 1: Comparative SAR of Methyl-Substituted 4-NQO Derivatives

CompoundSubstitution PositionRelative Carcinogenic PotencyDNA Scission ConcentrationPrimary DNA Adduct Targets
4-NQO NoneHigh (Reference)1 × 10⁻⁵ MC8-dG, N2-dG, N6-dA
2-Me-4-NQO C2 (ortho to N)High1 × 10⁻⁵ MC8-dG, N2-dG
6-Me-4-NQO C6High1 × 10⁻⁵ MC8-dG, N2-dG
8-Me-4-NQO C8 (peri to N-oxide)Moderate to High> 1 × 10⁻⁵ M*C8-dG, N2-dG
3-Me-4-NQO C3Weak> 5 × 10⁻⁵ MC8-dG

*(Data synthesized from comparative scission assays[4]. The steric bulk at the 8-position slightly elevates the concentration required for equivalent DNA scission compared to the unhindered 6-methyl derivative).

Self-Validating Experimental Methodologies

To rigorously evaluate the carcinogenicity and metabolic activation of 8-Me-4-NQO, researchers must employ self-validating experimental systems. Below are the definitive protocols for tracking its bioactivation and genotoxicity.

Protocol: In Vitro Enzymatic Reduction Assay (NQO1 Kinetics)
  • Causality: NQO1 is the primary cytosolic enzyme responsible for the two-electron reduction of the 4-nitro group. Monitoring the depletion of the cofactor NADH at 340 nm provides a direct, real-time kinetic readout of 8-Me-4-NQO activation, as NADH oxidation is stoichiometrically coupled to the reduction process.

  • Step 1: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 0.1% BSA, and 200 µM NADH.

  • Step 2: Introduce purified recombinant human NQO1 (10 µg/mL) to the cuvette and establish a baseline absorbance at 340 nm.

  • Step 3: Initiate the reaction by adding 50 µM of 8-Me-4-NQO. Record the linear decrease in absorbance over 5 minutes to calculate the initial velocity ( V0​ ).

  • Validation Checkpoint: Run a parallel control spiked with 10 µM dicoumarol, a specific NQO1 competitive inhibitor. Trustworthiness mechanism: If NADH depletion ceases entirely in the presence of dicoumarol, it validates that the observed reduction is exclusively NQO1-mediated and not an artifact of chemical auto-oxidation.

Protocol: LC-MS/MS Quantification of DNA Adducts
  • Causality: Enzymatic digestion is strictly chosen over acid hydrolysis because the 8-Me-4-HAQO-dG adducts are chemically labile and will degrade under harsh pH conditions.

  • Step 1: Extract genomic DNA from 8-Me-4-NQO treated cells using a column-based purification kit, ensuring the removal of unbound drug and RNA.

  • Step 2: Digest 10 µg of DNA into individual nucleosides using a gentle enzymatic cocktail of micrococcal nuclease and spleen phosphodiesterase at 37°C for 4 hours.

  • Step 3: Analyze the hydrolysate via Triple Quadrupole LC-MS/MS operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode, targeting the specific m/z transitions for the bulky C8-dG adduct.

  • Validation Checkpoint: Spike the DNA sample with a heavy-isotope labeled internal standard (e.g., 15 N 5​ -dG) prior to the digestion step. Trustworthiness mechanism: The recovery rate of the internal standard self-validates the enzymatic digestion efficiency and MS ionization stability, ensuring absolute quantitative accuracy.

Workflow Step1 1. Exposure Administer 8-Me-4-NQO to cell culture Step2 2. Extraction Isolate and purify genomic DNA Step1->Step2 Step3 3. Digestion Enzymatic hydrolysis to nucleosides Step2->Step3 Step4 4. LC-MS/MS Quantify bulky DNA adducts Step3->Step4

Step-by-step experimental workflow for LC-MS/MS DNA adduct quantification.

References

  • [4-Nitroquinoline 1-oxide - Wikipedia] Source: Wikipedia URL:[Link]

  • [8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2] Source: ChemicalCell URL:[Link]

  • [Breakage of a DNA-protein complex induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and their derivatives in cultured mouse fibroblasts] Source: PubMed / Cancer Research URL:[Link]

  • [Modifying effects of dietary capsaicin and rotenone on 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis] Source: Oxford Academic / Carcinogenesis URL:[Link]

Sources

The DNA Adduct Formation Mechanism of 8-Methyl-4-nitroquinoline 1-oxide: A Framework Based on the Archetypal Carcinogen 4-NQO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Senior Application Scientist Note: This guide addresses the DNA adduct formation mechanism of 8-methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO). It is critical for the reader to understand that the vast majority of mechanistic research in this chemical class has been conducted on the parent compound, 4-nitroquinoline 1-oxide (4-NQO). Specific, detailed studies on the 8-methyl derivative are not extensively available in the public domain. Therefore, this document establishes a robust mechanistic framework based on the well-documented pathway of 4-NQO and provides expert insights into the potential modulatory effects of the 8-methyl substituent. This approach offers a foundational understanding and a logical starting point for new research into 8-Me-4-NQO.

Executive Summary: The Dual Threat of Covalent Adduction and Oxidative Damage

4-Nitroquinoline 1-oxide and its derivatives are potent mutagenic and carcinogenic agents, widely used in experimental models to induce tumors, particularly oral squamous cell carcinoma.[1][2][3] Their genotoxicity stems from a complex, multi-step metabolic activation process that culminates in the formation of highly reactive electrophiles. These ultimate carcinogens damage the genome through two primary mechanisms: the formation of stable, bulky covalent DNA adducts and the generation of reactive oxygen species (ROS) that inflict oxidative damage.[2][4] This guide will dissect this dual-mechanism pathway, using the extensive data on 4-NQO as the primary model, while layering in predictive analysis on the role of the 8-methyl group.

Metabolic Activation: The Path from Procarcinogen to Ultimate Carcinogen

The journey of a 4-NQO-type compound from a stable procarcinogen to a DNA-reactive agent is a critical cascade of intracellular enzymatic conversions. The process can be logically segmented into two major phases.

Phase I: Reductive Activation to a Proximate Carcinogen

The initial and rate-limiting step in the activation of 4-NQO is the reduction of its nitro group.[4][5] This is a four-electron reduction that converts the parent molecule into its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[4][6]

  • Causality of Experimental Choice: The focus on reductive metabolism is driven by early observations that 4-NQO itself does not react with DNA, but its metabolites do. Identifying the enzymes responsible for this reduction is key to understanding tissue-specific toxicity.

  • Key Enzymes: While several reductases can perform this conversion, DT-diaphorase (NAD(P)H:quinone oxidoreductase) has been identified as a significant enzyme in this pathway.[7] Flavoenzymes such as cytochrome P450 reductase can also contribute, particularly to one-electron reductions that lead to the formation of anion free radicals and contribute to the ROS-mediated damage pathway.

Phase II: Esterification to the Ultimate Electrophilic Reactant

While 4HAQO is more carcinogenic than 4-NQO, it requires a final activation step to become a potent electrophile capable of attacking the nucleophilic centers in DNA. This involves the esterification of the hydroxylamino group.

  • The Role of Seryl-tRNA Synthetase: A pivotal discovery in this field was the role of an aminoacyl-tRNA synthetase in carcinogen activation. Seryl-tRNA synthetase can catalyze the formation of a highly reactive O-seryl ester, seryl-4HAQO .[4]

  • Alternative Activation: Acetyltransferases can also activate 4HAQO, forming 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) , another potent electrophile that readily forms covalent adducts with DNA bases.[2]

The following diagram illustrates this sequential activation pathway for the parent compound, 4-NQO.

G cluster_0 Metabolic Activation Pathway of 4-NQO NQO 4-Nitroquinoline 1-oxide (Procarcinogen) HAQO 4-Hydroxyaminoquinoline 1-oxide (4HAQO - Proximate Carcinogen) NQO->HAQO  4e- Reduction (e.g., DT-Diaphorase) seryl_HAQO Seryl-4HAQO / Ac-4HAQO (Ultimate Carcinogen) HAQO->seryl_HAQO  Esterification (e.g., Seryl-tRNA Synthetase) DNA_Adducts Covalent DNA Adducts (Guanine & Adenine) seryl_HAQO->DNA_Adducts  Electrophilic Attack

Caption: Metabolic activation of 4-NQO to its ultimate DNA-reactive form.

The Role of the 8-Methyl Group: A Predictive Analysis

While direct experimental data for 8-Me-4-NQO is scarce, we can infer the potential impact of the C8-methyl substituent based on established principles of medicinal chemistry and toxicology.

  • Electronic Effects: The methyl group is weakly electron-donating. This could subtly influence the electron density of the quinoline ring system, potentially affecting the redox potential of the nitro group and the rate of its reduction to the hydroxylamino intermediate.

  • Steric Hindrance: The most significant impact is likely steric. The 8-position is peri to the nitrogen of the quinoline ring. A methyl group at this position could create steric bulk that influences how the molecule interacts with the active sites of metabolizing enzymes. This could either increase or decrease the rate of activation or detoxification, depending on the specific enzyme's topology.

  • Adduct Conformation: Once the ultimate carcinogen is formed, the 8-methyl group would be part of the bulky adduct attached to the DNA base. This could alter the resulting adduct's conformation, potentially leading to different efficiencies in recognition and processing by DNA repair machinery. This is a critical area for future research, as differences in repair efficiency can dramatically alter mutagenic outcomes.

Mechanisms of DNA Damage: A Two-Pronged Assault

The ultimate carcinogen, once formed, attacks the DNA molecule. Concurrently, the metabolic process itself creates a hostile intracellular environment through the production of ROS.

Covalent DNA Adduct Formation

The highly electrophilic esterified 4HAQO derivative reacts with nucleophilic sites on DNA bases, forming stable, bulky adducts. These adducts distort the DNA helix, posing a significant block to DNA replication and transcription, and are highly mutagenic if not repaired.[2]

Adduct TypeTarget BasePosition of AttackReference
Quinolone-Guanine AdductDeoxyguanosine (dG)C8 and N2[2][8]
Quinolone-Adenine AdductDeoxyadenosine (dA)N6[2]

Table 1: Primary DNA Adducts Formed by Activated 4-NQO Metabolites.

Oxidative DNA Damage via ROS Generation

The metabolic cycling of 4-NQO, particularly one-electron reduction steps, can transfer electrons to molecular oxygen, generating superoxide anions (O₂⁻). These can be converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[4][9]

  • Key Oxidative Lesion: The most studied product of this oxidative stress is 8-hydroxy-2'-deoxyguanosine (8-OHdG) .[2][4][9]

  • Mutagenic Consequence: During DNA replication, 8-OHdG can mispair with adenine, leading to a characteristic G:C to T:A transversion mutation , a mutational signature frequently observed in tumors induced by 4-NQO.[2][10]

G cluster_1 Dual Mechanisms of 4-NQO-Induced DNA Damage cluster_direct Direct Damage cluster_indirect Indirect (Oxidative) Damage Metabolism Metabolic Activation of 8-Me-4-NQO Ultimate_Carcinogen Ultimate Electrophile (e.g., Seryl-8-Me-4HAQO) Metabolism->Ultimate_Carcinogen ROS Reactive Oxygen Species (O₂⁻, •OH, H₂O₂) Metabolism->ROS Redox Cycling Covalent_Adducts Bulky DNA Adducts (dG-C8, dG-N2, dA-N6) Ultimate_Carcinogen->Covalent_Adducts Covalent Bonding Replication_Block Replication Block & Transcription Interference Covalent_Adducts->Replication_Block Consequences Mutagenesis_1 Mutagenesis (e.g., Frameshifts) Covalent_Adducts->Mutagenesis_1 Consequences Oxidative_Lesions Oxidative DNA Lesions (e.g., 8-OHdG) ROS->Oxidative_Lesions Oxidation Mutagenesis_2 Mutagenesis (G:C→T:A Transversions) Oxidative_Lesions->Mutagenesis_2 Consequence

Caption: The dual pathways of direct and oxidative DNA damage.

Experimental Protocols for Investigating 8-Me-4-NQO

To bridge the knowledge gap for 8-Me-4-NQO, researchers can adapt well-established protocols from 4-NQO studies. The following provides a logical workflow.

In Vivo Oral Carcinogenesis Model

This protocol is foundational for studying the carcinogenic potential and resulting molecular changes in a whole-organism context.

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Carcinogen Preparation: Prepare a stock solution of 8-Me-4-NQO in a suitable vehicle like propylene glycol. The working concentration in drinking water must be determined empirically, starting from concentrations used for 4-NQO (e.g., 50-100 µg/mL).[1]

  • Administration: Provide the 8-Me-4-NQO-containing water to the experimental group ad libitum for a period of 16-20 weeks. A control group should receive water with the vehicle only.[5]

  • Monitoring: Monitor animals for signs of toxicity, weight loss, and the appearance of oral lesions.

  • Tissue Harvesting: At predetermined time points (e.g., 8, 16, 24 weeks), euthanize subsets of animals. Harvest tongues and other relevant oral tissues.

  • Analysis:

    • Histopathology: Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to classify lesions (hyperplasia, dysplasia, carcinoma in situ, squamous cell carcinoma).

    • DNA Adduct Analysis: Isolate DNA from fresh-frozen tissue for analysis by methods described in section 5.2.

Detection and Quantification of DNA Adducts

This is a critical step to confirm the mechanism of action.

  • DNA Isolation: Extract high-quality genomic DNA from treated cells (in vitro) or tissues (in vivo) using standard phenol-chloroform extraction or commercial kits.

  • DNA Hydrolysis: Hydrolyze the DNA to individual deoxynucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis (for Covalent Adducts):

    • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

    • Method: Develop a multiple reaction monitoring (MRM) method specific for the predicted masses of 8-Me-4-AQO adducted to deoxyguanosine and deoxyadenosine. This requires the synthesis of analytical standards for absolute quantification.

    • Rationale: LC-MS/MS provides the highest degree of specificity and sensitivity for identifying and quantifying known chemical structures.

  • HPLC-ECD Analysis (for 8-OHdG):

    • Instrumentation: Use an HPLC system with an electrochemical detector (ECD).[4]

    • Method: Separate the hydrolyzed deoxynucleosides on a C18 reverse-phase column. The ECD is highly sensitive for detecting the easily oxidized 8-OHdG.

    • Quantification: Compare the peak area to a standard curve generated from a pure 8-OHdG standard.

The following diagram outlines a proposed experimental workflow.

G cluster_workflow Proposed Workflow for 8-Me-4-NQO Investigation start In Vitro (Cell Culture) & In Vivo (Animal Model) Exposure to 8-Me-4-NQO harvest Harvest Cells / Tissues start->harvest split Sample Processing harvest->split dna_iso Genomic DNA Isolation split->dna_iso Biochemical Analysis histo Histopathology (H&E Staining) split->histo Pathological Analysis dna_hydro DNA Hydrolysis to Deoxynucleosides dna_iso->dna_hydro end Data Interpretation: - Adduct Profile - Dose-Response - Pathological Correlation histo->end lcms LC-MS/MS Analysis (Bulky Adducts) dna_hydro->lcms hplecd HPLC-ECD Analysis (8-OHdG) dna_hydro->hplecd lcms->end hplecd->end

Caption: Experimental workflow for characterizing 8-Me-4-NQO genotoxicity.

Conclusion and Future Directions

The DNA adduct formation mechanism of 8-methyl-4-nitroquinoline 1-oxide is strongly predicted to follow the pathway established for its parent compound, 4-NQO, involving metabolic reduction, subsequent esterification to an ultimate carcinogen, and a dual assault on DNA through both covalent adduction and oxidative damage. However, the presence of the 8-methyl group introduces a critical variable that may modulate the efficiency of these steps through steric and electronic effects.

For researchers and drug development professionals, this guide provides the foundational mechanism and a clear experimental roadmap. Future research should prioritize the direct investigation of 8-Me-4-NQO to:

  • Identify the specific enzymes responsible for its metabolic activation.

  • Synthesize and characterize its unique DNA adducts.

  • Quantify its mutagenic potency and signature relative to 4-NQO.

  • Determine how its specific adducts are recognized and processed by cellular DNA repair pathways.

Answering these questions will provide a more complete understanding of the structure-activity relationships within this important class of chemical carcinogens.

References

  • Arima, Y., Nishigori, C., Takeuchi, T., Oka, S., Morimoto, K., Utani, A., & Miyachi, Y. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382–392. [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • Varela-Lagos, I., et al. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. [Link]

  • Sahu, S. R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology. [Link]

  • Taylor & Francis Online. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. PubMed. [Link]

  • Katiyar, S., et al. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(8), 769-775. [Link]

  • Khan, S. I., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3206-3219. [Link]

  • Fronza, G., Campomenosi, P., Iannone, R., & Abbondandolo, A. (1990). The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions. Nucleic Acids Research, 18(20), 6049–6053. [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Semantic Scholar. [Link]

  • ChemicalCell. (n.d.). 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. Retrieved from [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Semantic Scholar. [Link]

  • Stenutz. (n.d.). 8-methyl-4-nitroquinoline-1-oxide. Retrieved from [Link]

  • Yang, J., et al. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ, 9, e10619. [Link]

  • Sugimura, T., Okabe, K., & Nagao, M. (1966). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. Cancer Research, 26(8_Part_1), 1717-1721. [Link]

  • Pitstick, L. D., et al. (2022). Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers. PLOS ONE, 17(5), e0268874. [Link]

Sources

An In-depth Technical Guide on the Generation of Reactive Oxygen Species by 4-Nitroquinoline 1-Oxide and the Impact of 8-Methyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanisms by which 4-nitroquinoline 1-oxide (4NQO), a potent carcinogenic and mutagenic quinoline derivative, induces the generation of reactive oxygen species (ROS). It details the metabolic activation pathways, the specific ROS produced, and the subsequent cellular damage, with a particular focus on oxidative DNA lesions. Furthermore, this guide addresses the critical impact of structural modifications on the bioactivity of 4NQO, specifically the introduction of a methyl group at the 8th position to form 8-Methyl-4-nitroquinoline 1-oxide (8-M4NQO). Drawing on available evidence, we will explore how this substitution likely abrogates its carcinogenic and ROS-generating capabilities. This document serves as a critical resource for researchers in toxicology, oncology, and drug development, offering insights into the structure-activity relationships of quinoline derivatives and providing detailed methodologies for the study of chemically-induced oxidative stress.

Introduction: 4-Nitroquinoline 1-Oxide as a Model ROS-Generating Carcinogen

4-Nitroquinoline 1-oxide (4NQO) is a synthetic quinoline derivative extensively utilized in cancer research as a model carcinogen.[1] Its ability to mimic the biological effects of ultraviolet radiation and induce tumors in various animal models has made it an invaluable tool for studying the mechanisms of carcinogenesis.[1][2] A primary mode of 4NQO's toxicity stems from its capacity to generate significant intracellular oxidative stress through the production of reactive oxygen species (ROS).[3][4] This guide will dissect the intricate biochemical processes that underpin 4NQO-induced ROS generation and its pathological consequences.

Metabolic Activation: The Prerequisite for ROS Generation

The pro-carcinogenic nature of 4NQO is not inherent but requires metabolic activation within the cell. The enzymatic reduction of its nitro group is the critical initiating step in its transformation into a reactive intermediate capable of inducing cellular damage.[2][3]

The key metabolite in this pathway is 4-hydroxyaminoquinoline 1-oxide (4HAQO), a four-electron reduction product of 4NQO.[2][3] This conversion is catalyzed by cellular enzymes, and 4HAQO is considered the proximate carcinogenic metabolite.[3][5] Further metabolism of 4HAQO can lead to the formation of electrophilic species that readily react with cellular macromolecules, including DNA, to form stable quinoline monoadducts.[3][6] While these adducts are directly mutagenic, the metabolic cascade of 4NQO also initiates a parallel pathway of robust ROS production.[2]

4-Nitroquinoline 1-oxide (4NQO) 4-Nitroquinoline 1-oxide (4NQO) 4-Hydroxyaminoquinoline 1-oxide (4HAQO) 4-Hydroxyaminoquinoline 1-oxide (4HAQO) 4-Nitroquinoline 1-oxide (4NQO)->4-Hydroxyaminoquinoline 1-oxide (4HAQO) Enzymatic Reduction Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) 4-Nitroquinoline 1-oxide (4NQO)->Reactive Oxygen Species (ROS) Redox Cycling Electrophilic Reactants Electrophilic Reactants 4-Hydroxyaminoquinoline 1-oxide (4HAQO)->Electrophilic Reactants Metabolism DNA Adducts DNA Adducts Electrophilic Reactants->DNA Adducts Oxidative DNA Damage Oxidative DNA Damage Reactive Oxygen Species (ROS)->Oxidative DNA Damage

Caption: Metabolic activation of 4NQO leading to DNA damage.

The Spectrum of Reactive Oxygen Species Generated by 4NQO

The metabolism of 4NQO initiates a cascade of redox cycling events, leading to the formation of several highly reactive oxygen species. Experimental evidence has confirmed the production of superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) in cells treated with 4NQO.[3][7][8]

  • Superoxide Anion (O₂⁻): The initial ROS formed is often the superoxide anion, a product of the one-electron reduction of molecular oxygen.

  • Hydrogen Peroxide (H₂O₂): Superoxide can be subsequently dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), to form hydrogen peroxide.

  • Hydroxyl Radical (•OH): In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive and damaging hydroxyl radical.

The generation of these ROS species creates a state of significant oxidative stress within the cell, overwhelming its antioxidant defense mechanisms and leading to widespread cellular damage.[4]

Cellular Consequences of 4NQO-Induced Oxidative Stress

The primary target of 4NQO-generated ROS is cellular DNA, leading to a variety of oxidative lesions. The most well-characterized of these is 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[3][6] The formation of 8-OHdG is significant because it can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations, a hallmark of 4NQO-induced carcinogenesis.[6]

Beyond direct DNA damage, the pervasive oxidative stress initiated by 4NQO can also damage other cellular components, including lipids and proteins, and disrupt normal cellular signaling pathways. This widespread damage contributes to the cytotoxicity and carcinogenicity of 4NQO.

cluster_ROS 4NQO-Induced ROS cluster_Damage Cellular Damage Superoxide (O₂⁻) Superoxide (O₂⁻) Hydrogen Peroxide (H₂O₂) Hydrogen Peroxide (H₂O₂) Superoxide (O₂⁻)->Hydrogen Peroxide (H₂O₂) SOD Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Hydrogen Peroxide (H₂O₂)->Hydroxyl Radical (•OH) Fenton Reaction Oxidative DNA Damage (8-OHdG) Oxidative DNA Damage (8-OHdG) Hydroxyl Radical (•OH)->Oxidative DNA Damage (8-OHdG) Mutations (G:C to T:A) Mutations (G:C to T:A) Oxidative DNA Damage (8-OHdG)->Mutations (G:C to T:A) Lipid Peroxidation Lipid Peroxidation Protein Oxidation Protein Oxidation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->Lipid Peroxidation Reactive Oxygen Species (ROS)->Protein Oxidation Carcinogenesis Carcinogenesis Mutations (G:C to T:A)->Carcinogenesis

Caption: Cellular damage induced by 4NQO-generated ROS.

The Impact of 8-Methyl Substitution: A Case for Inactivity

While 4NQO is a potent generator of ROS, structural modifications to the quinoline ring can dramatically alter its biological activity. The introduction of a methyl group at the 8th position, creating 8-Methyl-4-nitroquinoline 1-oxide (8-M4NQO), appears to be a critical deactivating modification.

A study investigating the structure-activity relationship of various 4NQO derivatives found that "8-nitroquinoline 1-oxide" (believed to be a typographical error for 8-methyl-4-nitroquinoline 1-oxide in the context of the study) was noncarcinogenic and did not induce the scission of DNA-protein complexes, a marker of DNA damage.[9] This suggests that the steric hindrance or altered electronic properties imparted by the 8-methyl group may prevent the necessary enzymatic reduction of the nitro group, thereby inhibiting the formation of the reactive 4HAQO intermediate and the subsequent generation of ROS.

This finding underscores the importance of the specific chemical structure in determining the carcinogenic potential of quinoline derivatives. While the core 4-nitroquinoline 1-oxide structure is a potent ROS generator, the 8-methyl substitution likely abrogates this activity.

Methodologies for the Detection and Quantification of ROS

The study of 4NQO-induced oxidative stress relies on robust and sensitive methods for the detection and quantification of various ROS. Two primary approaches are commonly employed: fluorescent probes and electron spin resonance (ESR) spectroscopy.

Fluorescent Probes

Fluorescent probes offer a relatively simple and high-throughput method for detecting ROS in cellular systems. These probes are typically non-fluorescent in their reduced state and become fluorescent upon oxidation by ROS.

ProbeTarget ROSPrinciple
Dichlorodihydrofluorescein diacetate (DCFH-DA) General oxidative stress (H₂O₂, •OH)De-esterified to DCFH, which is oxidized to the fluorescent DCF.[7][8]
Hydroethidine (HE) Superoxide (O₂⁻)Oxidized to 2-hydroxyethidium, which intercalates with DNA and fluoresces.[7][8]
MitoSOX™ Red Mitochondrial SuperoxideA derivative of hydroethidine that selectively targets mitochondria.

Experimental Protocol: Detection of Intracellular ROS using DCFH-DA

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or on coverslips) and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of 4NQO for the specified duration. Include appropriate positive and negative controls.

  • Probe Loading: Remove the treatment medium and wash the cells with a buffered saline solution. Incubate the cells with 5-10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Remove the probe-containing medium and wash the cells twice with buffered saline to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. For DCF, the excitation/emission maxima are approximately 495/525 nm.

Electron Spin Resonance (ESR) Spectroscopy

ESR, also known as electron paramagnetic resonance (EPR), is a highly specific and direct method for detecting and identifying free radicals, including ROS.[7] Due to the short-lived nature of most ROS, ESR often employs spin trapping agents that react with the ROS to form a more stable radical adduct with a characteristic ESR spectrum.

Spin TrapTarget ROS
5,5-Dimethyl-1-pyrroline N-oxide (DMPO) Superoxide (O₂⁻), Hydroxyl Radical (•OH)
Phenyl-N-tert-butylnitrone (PBN) Superoxide (O₂⁻), Hydroxyl Radical (•OH)

Experimental Workflow: ESR Detection of ROS in a Cell-Free System

Reaction Mixture\n(4NQO, Enzyme, Spin Trap) Reaction Mixture (4NQO, Enzyme, Spin Trap) Incubation Incubation Reaction Mixture\n(4NQO, Enzyme, Spin Trap)->Incubation Transfer to Capillary Tube Transfer to Capillary Tube Incubation->Transfer to Capillary Tube ESR Spectrometer ESR Spectrometer Transfer to Capillary Tube->ESR Spectrometer Spectrum Acquisition & Analysis Spectrum Acquisition & Analysis ESR Spectrometer->Spectrum Acquisition & Analysis

Caption: Workflow for ESR-based detection of ROS.

Conclusion

4-Nitroquinoline 1-oxide serves as a powerful tool for investigating the mechanisms of chemically-induced carcinogenesis, with its bioactivity intrinsically linked to its ability to generate reactive oxygen species. The metabolic activation of 4NQO to 4HAQO initiates a cascade of events leading to the production of superoxide, hydrogen peroxide, and hydroxyl radicals, which in turn cause significant oxidative damage to cellular macromolecules, most notably DNA. This guide has detailed these mechanisms and provided robust methodologies for their study.

Crucially, this guide also highlights the profound impact of chemical structure on biological activity. The available evidence strongly suggests that the addition of a methyl group at the 8th position of the quinoline ring in 8-Methyl-4-nitroquinoline 1-oxide abrogates its carcinogenic and, by extension, its ROS-generating potential. This underscores the importance of considering subtle structural modifications when evaluating the toxicological profiles of chemical compounds. For researchers in drug development and toxicology, this comparative understanding of 4NQO and its derivatives provides a valuable framework for predicting and assessing the potential for new chemical entities to induce oxidative stress.

References

  • Arima, Y., Nishigori, C., Takeuchi, T., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-392. [Link]

  • Wikipedia. (2023). 4-Nitroquinoline 1-oxide. [Link]

  • Sahu, S. R., Thakur, S., Peroumal, D., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1262735. [Link]

  • Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. Cancer Research, 53(14), 3250-3252. [Link]

  • Arima, Y., Nishigori, C., Miyachi, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382-392. [Link]

  • Arima, Y., Nishigori, C., Takeuchi, T., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-392. [Link]

  • Science.gov. (n.d.). carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. [Link]

  • Umeda, M., & Saito, M. (1975). Breakage of a DNA-protein complex induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and their derivatives in cultured mouse fibroblasts. Gan, 66(1), 49-58. [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-392. [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. [Link]

  • da Silva, S. D., et al. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 26(18), 1-15. [Link]

  • Kavitha, C., & Rajamani, K. (2016). Alleviation of 4-nitroquinoline 1-oxide induced oxidative stress by Oroxylum indicum (L.) leaf extract in albino Wistar rats. Journal of Traditional and Complementary Medicine, 6(3), 284-291. [Link]

  • Stenutz, R. (n.d.). 8-methyl-4-nitroquinoline-1-oxide. [Link]

  • Chen, Y. J., et al. (2021). Serum metabolite profiling of a 4- Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography. PeerJ, 9, e10615. [Link]

  • Sugimura, T., Okabe, K., & Nagao, M. (1966). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. Cancer Research, 26(8), 1717-1721. [Link]

Sources

A Technical Guide to the Metabolic Activation of 8-Methyl-4-nitroquinoline 1-oxide: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Editor's Note: Detailed metabolic pathway information for 8-Methyl-4-nitroquinoline 1-oxide is not extensively available in current scientific literature. This guide, therefore, presents the well-established metabolic activation pathway of its parent compound, 4-nitroquinoline 1-oxide (4NQO), as a robust and informative analog model. The principles and methodologies described herein provide a foundational framework for investigating the bioactivation of 8-Methyl-4-nitroquinoline 1-oxide and other substituted quinoline N-oxides. We will discuss the potential implications of the 8-position methyl group based on established principles of xenobiotic metabolism.

Introduction: The Enigma of Substituted Quinoline N-Oxides

4-Nitroquinoline 1-oxide (4NQO) is a potent mutagen and carcinogen that has been extensively utilized as a model compound in cancer research to induce tumors, particularly oral squamous cell carcinoma, in experimental models.[1][2] Its carcinogenicity is not inherent but is a consequence of its metabolic activation into reactive electrophiles that form covalent adducts with DNA, initiating mutagenesis.[3][4]

The introduction of a methyl group onto the quinoline ring, as in 8-Methyl-4-nitroquinoline 1-oxide, can significantly alter the compound's biological activity. The position of methylation is a critical determinant of carcinogenic and mutagenic potential, likely through its influence on the compound's metabolic fate and the reactivity of its metabolites. While specific data on the 8-methyl derivative is sparse, understanding the bioactivation of 4NQO provides a critical roadmap for its investigation.

The Core Pathway: Metabolic Activation of 4-Nitroquinoline 1-oxide (4NQO)

The carcinogenic action of 4NQO is a multi-step process initiated by the enzymatic reduction of its nitro group.[1][4] This pathway culminates in the formation of a highly reactive species that covalently binds to DNA, leading to mutations and, potentially, cancer.

Step 1: Reduction to a Proximate Carcinogen

The initial and rate-limiting step in the activation of 4NQO is its reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO).[3][4] This four-electron reduction is catalyzed by cytosolic flavoenzymes.[5]

  • Key Enzyme: DT-diaphorase (NAD(P)H:quinone oxidoreductase) has been identified as a primary enzyme responsible for the conversion of 4NQO to 4HAQO.[5] This enzyme utilizes NADH or NADPH as hydrogen donors.[5] Other one-electron reductases, such as cytochrome P450 reductase, can also participate, leading to the formation of nitro anion radicals and superoxide radicals, contributing to oxidative stress.

The product of this initial reduction, 4HAQO, is considered the proximate carcinogen —a more potent mutagen than the parent compound, but still requiring further activation to become the ultimate DNA-damaging agent.[1][3]

Step 2: Esterification to the Ultimate Carcinogen

4HAQO undergoes an essential esterification step to form a highly electrophilic and unstable intermediate, which is considered the ultimate carcinogen . This activation is enzymatically catalyzed by seryl-tRNA synthetase.

  • Key Enzyme: Seryl-tRNA synthetase, an enzyme crucial for protein biosynthesis, catalyzes the reaction between 4HAQO and seryl-adenosine monophosphate (seryl-AMP) to form a reactive seryl-ester, likely O-seryl-4-hydroxyaminoquinoline 1-oxide (seryl-4HAQO).[6][7] This highly reactive ester readily dissociates to form a nitrenium ion that attacks nucleophilic sites on DNA bases. A proposed alternative is the formation of an acetylated ester, 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO), which is also highly reactive.[4][8]

The following diagram illustrates this two-step metabolic activation pathway.

Metabolic_Activation_of_4NQO NQO 4-Nitroquinoline 1-oxide (4NQO) (Parent Carcinogen) HAQO 4-Hydroxyaminoquinoline 1-oxide (4HAQO) (Proximate Carcinogen) NQO->HAQO Enzymatic Reduction (e.g., DT-Diaphorase) +4e-, +4H+ Ultimate Electrophilic Ester (e.g., Seryl-4HAQO) (Ultimate Carcinogen) HAQO->Ultimate Esterification (Seryl-tRNA Synthetase) DNA_Adducts DNA Adducts & Oxidative Damage Ultimate->DNA_Adducts Covalent Binding

Caption: Metabolic activation of the model compound 4-Nitroquinoline 1-oxide (4NQO).

Molecular Consequences: DNA Adduct Formation and Oxidative Stress

The ultimate carcinogen derived from 4NQO reacts with DNA to produce stable covalent adducts, which are the primary drivers of its mutagenicity.[4]

Formation of DNA Adducts

The electrophilic metabolite of 4NQO preferentially forms adducts with purine bases:

  • Guanine Adducts: The primary adducts are formed at the C8 and N2 positions of guanine.[8][9]

  • Adenine Adducts: Adducts are also formed at the N6 position of adenine.[4][8]

These bulky adducts distort the DNA helix and are typically repaired by the nucleotide excision repair (NER) pathway.[3] If not repaired, they can lead to mispairing during DNA replication, causing mutations.

Induction of Oxidative Stress

Beyond direct adduct formation, the metabolism of 4NQO is a significant source of reactive oxygen species (ROS).[6]

  • ROS Generation: The enzymatic reduction of the nitro group can be an uncoupled process, leading to the formation of superoxide anions (O₂⁻), which can then be converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[6]

  • Oxidative DNA Damage: These ROS can independently damage DNA, most notably by forming 8-hydroxydeoxyguanosine (8OHdG), a major form of oxidative DNA damage.[6][8] The formation of 8OHdG is a critical event, as it can mispair with adenine during replication, leading to G:C to T:A transversion mutations, a hallmark of 4NQO-induced carcinogenesis.[4][8]

The dual mechanism of genotoxicity—direct adduct formation and indirect oxidative damage—underpins the potent carcinogenic activity of 4NQO.

The Influence of the 8-Methyl Group: A Scientific Postulate

While direct experimental evidence for 8-Methyl-4-nitroquinoline 1-oxide is limited, we can hypothesize its metabolic fate based on established principles:

  • Steric Hindrance: The methyl group at the 8-position is adjacent to the quinoline nitrogen. This steric bulk could potentially influence the binding and orientation of the molecule within the active sites of metabolizing enzymes like DT-diaphorase. This might alter the rate and efficiency of the initial reduction to the 4-hydroxyaminoquinoline derivative.

  • Electronic Effects: A methyl group is weakly electron-donating. This could subtly alter the electron density of the quinoline ring system, which may impact the redox potential of the nitro group, again potentially affecting the rate of its reduction.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This could affect its cellular uptake, distribution, and interaction with lipophilic enzyme domains, potentially leading to altered metabolic profiles or tissue-specific effects.

Comparative studies on other methylated 4NQO derivatives have shown that the position of the methyl group dramatically affects mutagenicity, underscoring that the pathway for the 8-methyl derivative cannot be assumed to be identical to that of 4NQO.

Experimental Protocols for Studying Metabolic Activation

The elucidation of the 4NQO pathway has relied on a suite of robust biochemical and analytical techniques. These same methodologies are directly applicable to the investigation of 8-Methyl-4-nitroquinoline 1-oxide.

In Vitro Metabolism Assay

This protocol is designed to identify the metabolites of a test compound when incubated with liver cytosolic fractions, which are rich in reductive enzymes like DT-diaphorase.

Objective: To determine if 8-Methyl-4-nitroquinoline 1-oxide is converted to its 4-hydroxyamino derivative.

Step-by-Step Methodology:

  • Prepare Cytosolic Fraction: Isolate the S9 or cytosolic fraction from rodent liver homogenates using standard differential centrifugation techniques.

  • Reaction Mixture: In a microcentrifuge tube, combine the liver cytosol, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate, pH 7.4).

  • Initiate Reaction: Add 8-Methyl-4-nitroquinoline 1-oxide (dissolved in a suitable solvent like DMSO) to the reaction mixture. Incubate at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and potential metabolites, such as 8-Methyl-4-hydroxyaminoquinoline 1-oxide.

Analysis of DNA Adducts by HPLC-ECD

This protocol provides a sensitive method for detecting and quantifying specific DNA adducts, such as 8-hydroxydeoxyguanosine (8OHdG).[6]

Objective: To quantify the level of oxidative DNA damage in cells treated with 8-Methyl-4-nitroquinoline 1-oxide.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture human fibroblasts or other relevant cell lines and treat with various concentrations of 8-Methyl-4-nitroquinoline 1-oxide for a defined period (e.g., 1 hour).

  • DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to individual deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase.

  • HPLC-ECD Analysis: Inject the hydrolyzed DNA sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).

  • Quantification: Separate the deoxynucleosides on a C18 reverse-phase column. The ECD provides highly sensitive detection of 8OHdG. Quantify the amount of 8OHdG relative to the amount of deoxyguanosine (dG), typically measured by a UV detector in the same run.

The following diagram outlines the workflow for DNA adduct analysis.

DNA_Adduct_Analysis cluster_cell_culture Cellular Phase cluster_analytical_phase Analytical Phase Cell_Treatment 1. Treat Cells with 8-Methyl-4NQO DNA_Isolation 2. Isolate Genomic DNA Cell_Treatment->DNA_Isolation DNA_Hydrolysis 3. Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->DNA_Hydrolysis HPLC 4. HPLC-ECD Analysis DNA_Hydrolysis->HPLC Quantification 5. Quantify 8OHdG vs. dG HPLC->Quantification

Caption: Experimental workflow for the analysis of oxidative DNA damage (8OHdG).

Quantitative Data Summary

The following table presents representative data from studies on the parent compound, 4NQO, which can serve as a benchmark for future studies on its 8-methyl derivative.

ParameterCompoundCell LineConcentrationResultReference
Oxidative Damage 4NQOHuman Fibroblasts1.0 - 50 µMDose-dependent increase in 8OHdG levels[6]
Cytotoxicity 4NQOJurkat (T-cell)2 - 10 µMDose-dependent decrease in cell viability[8]
Cytotoxicity 4NQODaudi (B-cell)2 - 10 µMHigher susceptibility compared to Jurkat cells[8]

Conclusion and Future Directions

The metabolic activation pathway of 4-nitroquinoline 1-oxide is a well-characterized cascade involving enzymatic reduction and subsequent esterification to form a potent, DNA-reactive electrophile. This process, coupled with the generation of reactive oxygen species, accounts for its powerful genotoxicity.

While this guide provides a comprehensive overview of the 4NQO model, it simultaneously highlights a critical knowledge gap concerning the specific bioactivation of 8-Methyl-4-nitroquinoline 1-oxide. The principles and experimental protocols detailed here offer a clear and robust framework for closing this gap. Future research should focus on comparative metabolic studies of methylated 4NQO isomers to elucidate their structure-activity relationships, which will be invaluable for a deeper understanding of chemical carcinogenesis and for the development of novel therapeutics.

References

  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. (2023). Frontiers in Immunology. [Link]

  • 4-Nitroquinoline 1-oxide. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Arima, Y., Nishigori, C., Takeuchi, T., Oka, S., Morimoto, K., Utani, A., & Miyachi, Y. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-392. [Link]

  • Arima, Y., Nishigori, C., Takeuchi, T., Oka, S., Morimoto, K., Utani, A., & Miyachi, Y. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. PubMed. [Link]

  • Fronza, G., Campomenosi, P., Iannone, R., & Abbondandolo, A. (1993). The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions. Nucleic Acids Research, 21(23), 5323–5328. [Link]

  • Tada, M., & Tada, M. (1975). Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide. Nature, 255(5509), 510–512. [Link]

  • Rivera, M. C. A. (2012). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology, 30(1), 309-314. [Link]

  • 4-Nitroquinoline 1-oxide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 15, 2026, from [Link]

  • Wang, Z., Zhou, J., Li, Z., Zhou, Y., & Yang, G. (2015). Analysis of plasma metabolic biomarkers in the development of 4-nitroquinoline-1-oxide-induced oral carcinogenesis in rats. Oncology Letters, 10(1), 433-439. [Link]

  • Sugimura, T., Okabe, K., & Nagao, M. (1966). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. Cancer Research, 26(8), 1717-1721. [Link]

Sources

Spectroscopic Analysis of 8-Methyl-4-nitroquinoline 1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 8-Methyl-4-nitroquinoline 1-oxide

8-Methyl-4-nitroquinoline 1-oxide is a heterocyclic organic compound belonging to the nitroquinoline family.[1] Its parent compound, 4-nitroquinoline 1-oxide (4-NQO), is a well-documented carcinogen and mutagen, extensively used in cancer research to induce tumors in animal models.[2] The potent biological activity of 4-NQO stems from its ability to form DNA adducts and generate reactive oxygen species (ROS), leading to cellular damage.[3][4][5] The addition of a methyl group at the 8-position of the quinoline ring is expected to modulate the electronic properties and steric hindrance of the molecule, potentially influencing its biological activity and metabolic fate.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 8-Methyl-4-nitroquinoline 1-oxide. As a crucial intermediate in the synthesis of novel drug candidates and a reference compound in toxicological studies, its unambiguous identification and characterization are paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for its analysis.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is fundamental to interpreting spectroscopic data.

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₃[1]
Molecular Weight204.18 g/mol [1]
CAS Number14094-45-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule. For 8-Methyl-4-nitroquinoline 1-oxide, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on data from analogous substituted quinolines, the following chemical shifts are predicted for 8-Methyl-4-nitroquinoline 1-oxide in a suitable deuterated solvent like CDCl₃.[6]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.5d~6.0
H3~7.4d~6.0
H5~8.2d~8.0
H6~7.7t~8.0
H7~7.5d~8.0
8-CH₃~2.8s-
  • Causality behind Predictions: The protons on the quinoline ring (H2, H3, H5, H6, H7) are expected in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nitro group at position 4 and the N-oxide functionality will deshield nearby protons, shifting them downfield. The methyl group at position 8 will appear as a singlet in the aliphatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C2~140
C3~122
C4~145
C4a~128
C5~125
C6~130
C7~120
C8~135
C8a~142
8-CH₃~18
  • Expert Insight: The chemical shifts of the quinoline carbons are predicted to be in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitro group (C4) and the N-oxide (C8a) will be significantly deshielded. The methyl carbon will appear in the aliphatic region (δ 15-25 ppm).

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 8-Methyl-4-nitroquinoline 1-oxide.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[6]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A significantly larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H spectrum and identify the chemical shifts and multiplicities of all peaks.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 8-Methyl-4-nitroquinoline 1-oxide is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (from -CH₃)
~1600, ~1480Medium-StrongC=C and C=N ring stretching
~1520, ~1350StrongAsymmetric and symmetric NO₂ stretching
~1250StrongN-O stretching (N-oxide)
  • Trustworthiness of Assignments: The presence of strong absorption bands for the nitro group (NO₂) and the N-oxide (N-O) are highly characteristic and serve as a reliable diagnostic tool for the confirmation of the compound's identity.

Experimental Protocol: FT-IR Spectroscopy

Caption: Workflow for FT-IR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the dried sample with spectroscopic grade KBr.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent disk using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are characteristic of the chromophores present.

Predicted UV-Vis Absorption

The UV-Vis spectrum of 8-Methyl-4-nitroquinoline 1-oxide in a solvent such as ethanol is expected to exhibit strong absorptions due to π → π* transitions within the extended aromatic system.

Predicted λmax (nm)Molar Absorptivity (ε)Transition
~230Highπ → π
~360Moderateπ → π
  • Expertise in Interpretation: The long-wavelength absorption band is characteristic of the highly conjugated nitroquinoline N-oxide system. The position and intensity of this band can be sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 8-Methyl-4-nitroquinoline 1-oxide in a UV-grade solvent (e.g., ethanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions to obtain concentrations in the range of 1-10 µg/mL.

  • Data Acquisition:

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a reference.

    • Record the absorbance spectra of the sample solutions from 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 8-Methyl-4-nitroquinoline 1-oxide is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/zRelative IntensityAssignment
204High[M]⁺ (Molecular Ion)
188Moderate[M - O]⁺
158Moderate[M - O - NO]⁺ or [M - NO₂]⁺
130Moderate[M - O - NO - CO]⁺
  • Authoritative Grounding: The fragmentation pattern is predicted based on the known fragmentation of nitroaromatic compounds and N-oxides. The loss of an oxygen atom from the N-oxide is a common fragmentation pathway. Subsequent losses of NO and CO are also characteristic.

Experimental Protocol: Mass Spectrometry

For a compound like 8-Methyl-4-nitroquinoline 1-oxide, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques.[7]

Caption: Workflow for mass spectrometric analysis.

Step-by-Step Methodology (GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation:

    • Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.

  • Data Acquisition:

    • Inject the sample into the GC.

    • The mass spectrometer will acquire spectra as the compound elutes from the column.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to support the proposed structure.

Synthesis of 8-Methyl-4-nitroquinoline 1-oxide

A plausible synthetic route for 8-Methyl-4-nitroquinoline 1-oxide involves a two-step process starting from 8-methylquinoline.

Synthesis_Pathway A 8-Methylquinoline B 8-Methylquinoline 1-oxide A->B m-CPBA or H₂O₂/CH₃COOH C 8-Methyl-4-nitroquinoline 1-oxide B->C KNO₃/H₂SO₄

Caption: Synthetic pathway for 8-Methyl-4-nitroquinoline 1-oxide.

  • N-Oxidation of 8-Methylquinoline: 8-Methylquinoline can be oxidized to 8-methylquinoline 1-oxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.

  • Nitration of 8-Methylquinoline 1-oxide: The resulting N-oxide is then nitrated using a mixture of potassium nitrate and sulfuric acid to introduce the nitro group at the 4-position.[8]

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive characterization of 8-Methyl-4-nitroquinoline 1-oxide. The integration of NMR, IR, UV-Vis, and Mass Spectrometry allows for unambiguous structural elucidation and confirmation of purity. The provided protocols are designed to be self-validating, ensuring reliable and reproducible results for researchers in the fields of medicinal chemistry, toxicology, and drug development.

References

  • 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem. [Link]

  • Quinoline, 4-nitro-, 1-oxide - NIST WebBook. [Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Toxicological Sciences | Oxford Academic. [Link]

  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate - SCIRP. [Link]

  • 4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis. [Link]

  • 8-Methylquinoline - SpectraBase. [Link]

  • 4-Nitroquinoline 1-oxide - Wikipedia. [Link]

  • 4-Nitroquinoline 1-oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species - PubMed. [Link]

  • 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2 - ChemicalCell. [Link]

  • Electronic Supporting Information. [Link]

  • Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate | C11H8N2O5 - PubChem. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. [Link]

  • CN102675201B - Method for preparing 2-methyl-8-aminoquinoline
  • Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. - ResearchGate. [Link]

  • Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PeerJ. [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. [Link]

Sources

In Vitro Analysis of 8-Methyl-4-nitroquinoline 1-oxide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the in vitro evaluation of 8-Methyl-4-nitroquinoline 1-oxide. As a derivative of the well-characterized carcinogen 4-nitroquinoline 1-oxide (4-NQO), understanding its biological activity is crucial. This document outlines the core principles and detailed methodologies for assessing its genotoxicity, cytotoxicity, and metabolic activation, drawing upon established protocols for the parent compound and other quinoline derivatives.

Introduction: The Significance of 4-NQO and its Derivatives

4-Nitroquinoline 1-oxide (4-NQO) is a potent mutagen and carcinogen extensively used as a positive control in a variety of genotoxicity assays.[1] Its carcinogenic activity is initiated through the enzymatic reduction of its nitro group. The resulting metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), is believed to be the primary carcinogenic agent.[2] This reactive intermediate forms stable adducts with DNA, leading to mutations and genotoxicity.[2][3] Furthermore, 4-NQO can induce DNA damage through the generation of reactive oxygen species (ROS).[3][4]

The introduction of a methyl group at the 8th position of the quinoline ring, creating 8-Methyl-4-nitroquinoline 1-oxide, may alter its biological activity. The electronic and steric effects of the methyl group could influence its metabolic activation, DNA binding affinity, and overall cytotoxic and genotoxic potential. Therefore, a thorough in vitro evaluation is essential to characterize its toxicological profile.

Mechanistic Insights: Metabolic Activation and Genotoxicity

The genotoxicity of 8-Methyl-4-nitroquinoline 1-oxide is likely mediated by a mechanism analogous to that of 4-NQO. This involves metabolic activation to a reactive electrophile that can directly interact with DNA, and the induction of oxidative stress.

Metabolic Activation

The carcinogenic effects of 4-NQO are dependent on its metabolic conversion to 4-hydroxyaminoquinoline 1-oxide (4HAQO).[3] This conversion is a four-electron reduction of the nitro group.[2] It is hypothesized that 8-Methyl-4-nitroquinoline 1-oxide undergoes a similar metabolic activation pathway. The presence of the 8-methyl group may influence the rate and extent of this metabolic process.

8-Methyl-4-nitroquinoline 1-oxide 8-Methyl-4-nitroquinoline 1-oxide 8-Methyl-4-hydroxyaminoquinoline 1-oxide (Putative) 8-Methyl-4-hydroxyaminoquinoline 1-oxide (Putative) 8-Methyl-4-nitroquinoline 1-oxide->8-Methyl-4-hydroxyaminoquinoline 1-oxide (Putative) Nitroreductases DNA Adducts DNA Adducts 8-Methyl-4-hydroxyaminoquinoline 1-oxide (Putative)->DNA Adducts Electrophilic Attack Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) 8-Methyl-4-hydroxyaminoquinoline 1-oxide (Putative)->Reactive Oxygen Species (ROS) Redox Cycling Genotoxicity & Mutagenicity Genotoxicity & Mutagenicity DNA Adducts->Genotoxicity & Mutagenicity Oxidative DNA Damage (e.g., 8-OHdG) Oxidative DNA Damage (e.g., 8-OHdG) Reactive Oxygen Species (ROS)->Oxidative DNA Damage (e.g., 8-OHdG) Oxidative DNA Damage (e.g., 8-OHdG)->Genotoxicity & Mutagenicity

Putative metabolic activation pathway of 8-Methyl-4-nitroquinoline 1-oxide.

DNA Adduct Formation and Oxidative Damage

The ultimate carcinogen derived from 4-NQO forms stable quinoline monoadducts with DNA, which are considered responsible for its mutagenicity and genotoxicity.[2][3] In addition to direct DNA adduct formation, 4-NQO and its metabolites can generate reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals.[4][5] These ROS can induce oxidative DNA damage, a well-established mechanism of carcinogenesis.[2][4] A key marker of oxidative DNA damage is the formation of 8-hydroxydeoxyguanosine (8OHdG).[2][6]

In Vitro Assessment of Genotoxicity

A battery of in vitro assays is recommended to comprehensively evaluate the genotoxic potential of 8-Methyl-4-nitroquinoline 1-oxide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for assessing the mutagenicity of a chemical substance.[7] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[7] The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[7] The inclusion of a mammalian liver extract (S9 fraction) allows for the detection of mutagens that require metabolic activation.[8]

Experimental Protocol: Ames Test

  • Strain Selection: Use S. typhimurium strains TA98 and TA100, which are commonly used to detect frameshift and base-pair substitution mutagens, respectively.[9]

  • Preparation of Cultures: Inoculate the selected strains into Oxoid nutrient broth #2 and incubate overnight at 37°C with shaking.[7]

  • Metabolic Activation: Prepare an S9 mix from Aroclor 1254-induced rat liver homogenate.[8]

  • Plate Incorporation Method:

    • To 2.0 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of the test compound solution (at various concentrations), and 0.5 ml of either S9 mix or phosphate buffer (for assays without metabolic activation).[10]

    • Vortex the mixture and pour it onto minimal glucose agar plates.[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[7]

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8] 4-NQO should be used as a positive control.[9][10]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a key test for detecting chromosomal DNA damage.[11] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[11] The assay is typically performed in mammalian cells, and the use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have undergone one mitosis.[11]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) cells.[11] Seed the cells in Petri dishes and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of 8-Methyl-4-nitroquinoline 1-oxide for a defined period (e.g., 4 hours with S9 activation or 24 hours without).[11]

  • Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to inhibit cytokinesis and incubate for an additional 24 hours.[11]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[11] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity. 4-NQO can be used as a positive control for clastogenicity without metabolic activation.[11]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[12][13] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[14][15] Damaged DNA, containing strand breaks, migrates further towards the anode, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[13][14]

Experimental Protocol: Comet Assay

  • Cell Preparation: Expose the chosen cell line (e.g., human lymphoblastoid cells) to different concentrations of 8-Methyl-4-nitroquinoline 1-oxide.[1]

  • Embedding in Agarose: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.[12]

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.[14]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail. An increase in tail moment or percentage of DNA in the tail indicates genotoxicity.[14]

Assessment of Cytotoxicity

Evaluating the cytotoxic effects of 8-Methyl-4-nitroquinoline 1-oxide is crucial for understanding its overall toxicity and for determining appropriate concentration ranges for genotoxicity assays.

MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] The assay is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases of living cells.[16] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16][17]

  • Compound Treatment: Treat the cells with serial dilutions of 8-Methyl-4-nitroquinoline 1-oxide for a specified duration (e.g., 24, 48, or 72 hours).[17][18]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[16]

cluster_0 Cell Viability Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Sources

understanding the mutagenic potential of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Understanding the Mutagenic Potential of 8-Methyl-4-nitroquinoline 1-oxide

A Senior Application Scientist's Synthesis of Mechanistic Insights and Methodological Frameworks

Preamble: Navigating Data Scarcity for 8-Methyl-4-nitroquinoline 1-oxide

In the landscape of genetic toxicology, while some compounds are extensively characterized, others, like 8-Methyl-4-nitroquinoline 1-oxide, remain less explored. Direct, comprehensive studies on the mutagenic potential of this specific derivative are not abundant in publicly accessible literature. Therefore, this guide adopts a scientifically rigorous and transparent approach. We will build our core understanding upon the well-documented and potent mutagen, 4-nitroquinoline 1-oxide (4-NQO) . This parent compound serves as an invaluable proxy, allowing us to dissect the fundamental mechanisms of action that are likely shared across its derivatives. The influence of the 8-methyl substitution will be discussed from the perspective of structure-activity relationships, providing a predictive framework for its potential impact on mutagenicity.

The Paradigm of 4-Nitroquinoline 1-oxide (4-NQO): A Potent Genotoxic Agent

4-Nitroquinoline 1-oxide is a quinoline derivative recognized for its potent carcinogenic and mutagenic properties.[1][2] It is a synthetic, water-soluble compound extensively used in experimental models to induce carcinogenesis, particularly oral squamous cell carcinoma, due to its ability to produce histological and molecular alterations that closely mimic those seen in human cancers.[3] Its genotoxicity is not direct; rather, it functions as a pro-mutagen, requiring metabolic activation to exert its DNA-damaging effects.

Metabolic Activation: The Genesis of a Genotoxin

The journey of 4-NQO from a stable compound to a reactive mutagen is a multi-step intracellular process. The critical event is the enzymatic reduction of its nitro group.[4]

  • Initial Reduction: Cellular nitroreductases catalyze the reduction of 4-NQO to an intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[4][5] This four-electron reduction product is considered the proximate carcinogenic metabolite of 4-NQO.[4]

  • Esterification: 4-HAQO undergoes further activation, typically through acylation by seryl-tRNA-synthetase, to form a highly reactive electrophilic ester, such as 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO).[2][6]

This metabolic activation pathway is crucial; without it, 4-NQO itself is not significantly reactive towards DNA.

Metabolic_Activation NQO 4-Nitroquinoline 1-oxide (4-NQO) (Pro-mutagen) HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) (Proximate Metabolite) NQO->HAQO Nitroreductases (+4e-) AcHAQO e.g., Ac-4HAQO (Ultimate Carcinogen) HAQO->AcHAQO Acylation (e.g., Seryl-tRNA-synthetase) DNA_Adducts DNA Adducts AcHAQO->DNA_Adducts Electrophilic Attack on DNA

Caption: Metabolic activation cascade of 4-NQO.

The Dual-Pronged Assault on Genomic Integrity

The ultimate carcinogen, Ac-4HAQO, damages DNA through two primary mechanisms: the formation of bulky DNA adducts and the induction of oxidative stress.

  • Bulky Adduct Formation: The highly electrophilic nature of activated 4-HAQO allows it to covalently bind to DNA bases. It forms stable quinoline monoadducts, primarily with purine residues.[1][2] The major adducts identified are:

    • 3-(deoxyguanosin-N2-yl)-4-aminoquinoline-1-oxide

    • N-(deoxyguanosin-8-yl)-4-aminoquinoline-1-oxide[2]

    • 3-(deoxyadenosin-N6-yl)-4-aminoquinoline-1-oxide[6]

    These bulky lesions distort the DNA helix, creating a challenge for the replication and transcription machinery and are often substrates for nucleotide excision repair (NER).[1]

  • Oxidative Stress: The metabolism of 4-NQO is also a significant source of reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[4][7] This oxidative burst can lead to a different class of DNA damage, most notably the formation of 8-hydroxydeoxyguanosine (8-OHdG).[4][6][7] The presence of 8-OHdG is a hallmark of oxidative DNA damage and is highly mutagenic, as it can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations.[4][6]

DNA_Damage_Mechanisms cluster_0 Metabolic Activation cluster_1 Genotoxic Outcomes AcHAQO Ac-4HAQO BulkyAdducts Bulky DNA Adducts (dG-N2, dG-C8, dA-N6) AcHAQO->BulkyAdducts Covalent Binding OxidativeStress Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂, •OH) AcHAQO->OxidativeStress Redox Cycling Mutations Point Mutations (G:C to T:A Transversions) BulkyAdducts->Mutations Replication Errors OxidativeDamage Oxidative DNA Damage (e.g., 8-OHdG) OxidativeStress->OxidativeDamage OxidativeDamage->Mutations Mispairing with Adenine

Caption: Dual mechanisms of 4-NQO-induced DNA damage.

Structure-Activity Relationship (SAR): The Influence of the 8-Methyl Group

While direct data on 8-Methyl-4-nitroquinoline 1-oxide is sparse, we can infer its potential mutagenic activity based on SAR studies of related compounds.[8]

  • Steric Hindrance: The placement of a methyl group at the C8 position is on the same ring as the activating nitro group. This could introduce steric hindrance, potentially influencing the interaction with the active site of nitroreductase enzymes. This hindrance might either increase or decrease the rate of metabolic activation compared to the parent 4-NQO, a factor that would directly correlate with its mutagenic potency.

  • Electronic Effects: A methyl group is weakly electron-donating. This alteration in the electronic distribution of the quinoline ring system could subtly modify the reactivity of the intermediate metabolites, although this effect is generally considered less impactful than steric factors in this context.

  • Reference to 3-Methyl-4-NQO: Studies on 3-methyl-4-nitroquinoline-1-oxide have shown that it possesses mutagenic properties, though its profile and the specific nitroreductases involved may differ from those of 4-NQO.[5] This demonstrates that methylation on the quinoline ring does not necessarily abolish mutagenicity and can modulate its activity.

Hypothesis: The 8-methyl group is likely to modulate the mutagenic potency of the 4-NQO core structure, primarily by sterically influencing the rate of metabolic activation. Experimental validation is essential, but it is reasonable to presume that 8-Methyl-4-nitroquinoline 1-oxide retains a mutagenic potential that warrants rigorous toxicological assessment.

Experimental Assessment of Mutagenic Potential: A Methodological Framework

A robust evaluation of a compound's mutagenic potential requires a battery of tests. The bacterial reverse mutation assay, or Ames test, is a foundational, cost-effective, and widely adopted screening tool.

The Ames Test: A Self-Validating System for Detecting Point Mutations

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[9] The assay measures the rate at which the test chemical causes a reverse mutation (reversion) in these strains, restoring their ability to synthesize histidine and thus grow on a histidine-free medium.

Core Principle: A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests the chemical is a mutagen.

Key Experimental Features:

FeatureCausality and Rationale
Tester Strains Multiple strains (e.g., TA98, TA100) are used, each with a different type of mutation in the histidine operon, allowing for the detection of both frameshift and base-pair substitution mutagens.
rfa Mutation Strains possess a mutation that causes a defect in the lipopolysaccharide (LPS) layer, increasing cell wall permeability to bulky chemicals like 4-NQO derivatives.
uvrB Deletion The deletion of the uvrB gene incapacitates the highly accurate nucleotide excision repair pathway, making the bacteria more sensitive to DNA damage.
pKM101 Plasmid Inclusion of this plasmid enhances an error-prone DNA repair system, which increases the likelihood that DNA damage will be converted into a stable mutation, thereby increasing the sensitivity of the assay.
S9 Metabolic Activation An exogenous metabolic activation system, typically a rat liver homogenate (S9 fraction), is included. This is essential for pro-mutagens like 4-NQO that require activation to become genotoxic. The S9 mix mimics mammalian metabolism.
Detailed Protocol: Ames Test for 8-Methyl-4-nitroquinoline 1-oxide

This protocol is a standard plate incorporation method, which is self-validating through the inclusion of concurrent negative and positive controls.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Nutrient broth

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Test compound (8-Methyl-4-nitroquinoline 1-oxide) dissolved in a suitable solvent (e.g., DMSO)

  • S9 fraction and cofactors (NADP, G6P) for S9 mix

  • Negative control (solvent vehicle)

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9; 2-aminoanthracene for TA100 with S9; 4-NQO itself is an excellent positive control).

Experimental Workflow:

  • Strain Preparation: Inoculate each tester strain into separate flasks of nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ CFU/mL.

  • Dose Preparation: Prepare a serial dilution of the test compound in the chosen solvent. A preliminary cytotoxicity assay is crucial to determine an appropriate dose range that is not overly bactericidal.

  • Assay Execution (for each strain, with and without S9 mix):

    • To a sterile tube, add in the following order:

      • 2.0 mL of molten top agar (held at 45°C).

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test compound dilution (or control).

      • 0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

    • Vortex the tube gently for 3 seconds.

    • Immediately pour the entire contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

    • Allow the top agar to solidify on a level surface.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Data Collection & Analysis:

    • Count the number of revertant colonies on each plate.

    • Examine the background bacterial lawn for signs of cytotoxicity (thinning or absence).

    • A positive result is typically defined as a dose-dependent increase in the number of revertants, with at least one dose showing a count that is double (or more) the mean of the solvent control.

Ames_Test_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prep_Bacteria 1. Grow Bacterial Strains (e.g., TA98, TA100) Mix 5. Mix in Top Agar: - Bacteria - Compound/Control - S9 Mix or Buffer Prep_Bacteria->Mix Prep_Compound 2. Prepare Test Compound (Serial Dilutions) Prep_Compound->Mix Prep_Controls 3. Prepare Controls (Negative & Positive) Prep_Controls->Mix Prep_S9 4. Prepare S9 Mix Prep_S9->Mix Plate 6. Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate 7. Incubate at 37°C (48-72 hours) Plate->Incubate Count 8. Count Revertant Colonies Incubate->Count Analyze 9. Analyze Data: - Compare to Controls - Assess Dose-Response Count->Analyze

Caption: Workflow for the Ames Plate Incorporation Assay.

Summary and Forward-Looking Recommendations

The mutagenic potential of 8-Methyl-4-nitroquinoline 1-oxide, while not directly characterized, can be strongly inferred from its parent compound, 4-NQO. The fundamental mechanism likely involves metabolic activation to an electrophilic species that induces both bulky DNA adducts and oxidative DNA damage, leading to point mutations.

Quantitative Data Summary (Hypothetical for 8-Methyl-4-NQO based on 4-NQO)

AssayConditionExpected OutcomeImplication
Ames Test (TA100)- S9Weakly Positive / NegativeRequires metabolic activation
Ames Test (TA100)+ S9Strongly PositiveIndicates mutagenicity after metabolic activation (base-pair substitution)
Ames Test (TA98)+ S9PositiveIndicates mutagenicity after metabolic activation (frameshift)
In vitro Micronucleus Assay+ S9PositivePotential for inducing chromosomal damage
In vivo Carcinogenicity StudyOral AdministrationTumor formation (e.g., oral cavity)Indicates carcinogenic potential in a mammalian system

For drug development professionals, the structural alert posed by the 4-NQO backbone is significant. Any derivative, including 8-Methyl-4-nitroquinoline 1-oxide, must be subjected to a rigorous battery of genotoxicity tests. The Ames test serves as an essential first-tier screen, and a positive result, which is anticipated for this compound, would necessitate further investigation using mammalian cell assays (e.g., micronucleus assay, mouse lymphoma assay) to characterize the risk to human health.

References

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • Mellado-García, P., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 677-703. Retrieved from [Link]

  • McCoy, E. C., et al. (1981). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research/Environmental Mutagenesis and Related Subjects, 89(2), 151-159. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. Retrieved from [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-392. Retrieved from [Link]

  • Sahu, S. R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1256383. Retrieved from [Link]

  • Science.gov. (n.d.). carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. Retrieved from [Link]

  • Dunn, W. J. 3rd, & Wold, S. (1978). A structure-carcinogenicity study of 4-nitroquinoline 1-oxides using the SIMCA method of pattern recognition. Journal of Medicinal Chemistry, 21(10), 1001-1007. Retrieved from [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Semantic Scholar. Retrieved from [Link]

  • R Discovery. (1962). Mutagenic activity of 4-hydroxyaminoquinoline 1-oxide. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Mutagenic Activity of 4-Nitroquinoline 1-Oxide and. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

  • Suzuki, T., et al. (1998). Mutagenicity of 4-nitroquinoline 1-oxide in the MutaMouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 414(1-3), 139-145. Retrieved from [Link]

  • Pinheiro, J. C. C., et al. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Biomedicines, 13(9), 2223. Retrieved from [Link]

  • Fronza, G., et al. (1992). The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions. Nucleic Acids Research, 20(6), 1283-1287. Retrieved from [Link]

Sources

chemical structure and properties of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics and Toxicological Profiling of 8-Methyl-4-nitroquinoline 1-oxide: A Technical Whitepaper

Executive Summary 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) is a specialized heterocyclic organic compound belonging to the nitroquinoline family[1]. As a structural derivative of the well-characterized UV-mimetic carcinogen 4-nitroquinoline 1-oxide (4-NQO), 8-Me-4-NQO serves as a critical reference standard in biochemical research, particularly in studies elucidating cellular metabolism pathways, mutagenicity, and chemical carcinogenesis[1]. This whitepaper provides an in-depth analysis of its structural chemistry, biotransformation mechanisms, and the rigorous analytical methodologies required to quantify its interactions with genomic DNA.

Structural Chemistry and Physicochemical Profiling

1.1. The Steric Impact of the 8-Methyl Substitution The core scaffold of 8-Me-4-NQO consists of a quinoline ring with an N-oxide moiety at position 1 and a nitro group at position 4. The defining feature of this derivative is the methyl group at position 8. In the parent compound (4-NQO), the N-oxide and the nitro group are highly conjugated, creating a strong electrophilic center at C4. However, the addition of the 8-methyl group introduces significant peri-steric hindrance with the adjacent N-oxide oxygen.

This steric clash forces the N-oxide group slightly out of coplanar alignment with the quinoline ring system. Consequently, the pi-electron delocalization is perturbed, which subtly alters the reduction potential of the 4-nitro group. This structural nuance is precisely why 8-Me-4-NQO is employed in structure-activity relationship (SAR) studies to understand how molecular geometry dictates the rate of enzymatic activation and subsequent DNA adduct formation[1].

1.2. Quantitative Physicochemical Data The baseline properties of 8-Me-4-NQO are essential for formulating stable dosing solutions in toxicological assays. The compound is highly lipophilic and requires organic solvents for initial dissolution[2].

PropertyValue
Chemical Name 8-Methyl-4-nitroquinoline 1-oxide
CAS Number 14094-45-2[1]
Molecular Formula C10H8N2O3[3]
Molecular Weight 204.19 g/mol [3]
Appearance Yellow crystalline solid[2]
SMILES String Cc1cccc2c(ccc12)=O[3]
Solubility Soluble in acetone and DMSO; insoluble in water[2]

Mechanistic Toxicology: Biotransformation and Adduct Formation

Like its parent compound, 8-Me-4-NQO acts as a procarcinogen. It is not inherently reactive toward DNA in its native state; rather, it requires enzymatic activation[4]. The biotransformation pathway is a multi-step process:

  • Reduction : Cytosolic reductases, primarily NAD(P)H quinone dehydrogenase 1 (NQO1), reduce the 4-nitro group to a 4-hydroxylamino intermediate (8-Me-4-HAQO).

  • Esterification : The hydroxylamino group undergoes O-esterification catalyzed by intracellular acetyltransferases or seryl-tRNA synthetases.

  • Electrophilic Attack : The esterified intermediate is highly unstable and cleaves to form a potent electrophilic nitrenium or carbenium ion. This species attacks nucleophilic sites on DNA, predominantly the N2 and C8 positions of guanine and the N6 position of adenine, forming bulky helix-distorting adducts.

Biotransformation A 8-Me-4-NQO (Procarcinogen) B 8-Me-4-HAQO (Hydroxylamino) A->B Reductases (e.g., NQO1) C Esterified 8-Me-4-HAQO (Reactive Electrophile) B->C Acetyltransferases (O-Esterification) D DNA Adducts (dG & dA Lesions) C->D Nucleophilic Attack

Biotransformation of 8-Me-4-NQO into DNA-reactive electrophilic species.

Experimental Methodologies: Adduct Quantification Workflow

3.1. Rationale and Self-Validating Controls To ensure trustworthiness in toxicological screening, the quantification of 8-Me-4-NQO-induced DNA adducts must utilize a self-validating system. We employ Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS). By spiking samples with a stable heavy-isotope internal standard prior to digestion, we inherently correct for incomplete enzymatic cleavage, matrix suppression during ionization, and physical loss during sample handling.

3.2. Protocol: In Vitro Exposure and Genomic DNA Extraction

  • Cell Culture : Seed metabolically competent cells (e.g., TK6 human lymphoblastoid cells) at a density of 5×105 cells/mL in RPMI-1640 medium.

  • Dosing : Dissolve 8-Me-4-NQO in anhydrous DMSO. Dose the cultures at final concentrations ranging from 0.1 to 1.0 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation : Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Harvesting : Pellet the cells via centrifugation (300 × g, 5 min) and wash twice with ice-cold PBS to halt metabolism.

  • Extraction : Isolate genomic DNA using a silica-column-based extraction kit. Critical Step: Incorporate an RNase A digestion step (100 µg/mL, 30 min at 37°C) to eliminate RNA, which would otherwise artificially inflate the nucleotide baseline during quantification.

  • Validation : Assess DNA purity via UV spectrophotometry. Proceed only if the A260​/A280​ ratio is ~1.8 and the A260​/A230​ ratio is >2.0.

3.3. Protocol: Enzymatic Digestion and LC-MS/MS Analysis

  • Internal Standardization : Aliquot 10 µg of purified DNA. Spike with a known concentration of 15N -labeled reference adducts.

  • Digestion : Add 10 units of DNase I, 5 units of Nuclease P1, and 2 units of Alkaline Phosphatase in a sodium acetate buffer (pH 5.5). Incubate at 37°C for 4 hours to completely hydrolyze the DNA into single nucleosides.

  • Filtration : Pass the digest through a 10 kDa MWCO centrifugal filter (14,000 × g, 15 min) to remove enzymes and undigested macromolecules.

  • LC-MS/MS Execution : Inject 10 µL of the filtrate into a triple-quadrupole mass spectrometer coupled to a UHPLC system. Operate in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transitions for the 8-Me-4-NQO-dG adducts and the internal standards.

  • Quantification : Monitor unmodified deoxyguanosine (dG) via an in-line UV detector at 254 nm. Calculate the adduct frequency, expressing the final metric as adducts per 106 normal nucleotides.

Workflow S1 1. Cell Exposure (8-Me-4-NQO in DMSO) S2 2. DNA Isolation (RNase-treated) S1->S2 S3 3. Enzymatic Digestion (Nuclease P1 + Phosphatase) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Adduct Quantification (Normalization to dG) S4->S5

Step-by-step workflow for the quantification of 8-Me-4-NQO-induced DNA adducts.

Applications in Advanced Organic Synthesis and R&D

Beyond toxicology, 8-Me-4-NQO acts as a versatile precursor in organic synthesis[1]. Pharmaceutical R&D laboratories utilize it as a crucial building block for synthesizing novel quinoline-based drug candidates[1]. The N-oxide group can direct regioselective electrophilic aromatic substitutions, while the nitro group can be selectively reduced to an amine, providing a handle for further functionalization into complex heterocyclic structures, dyes, and functional materials[1].

Safety, Handling, and Regulatory Compliance

Due to its structural homology to 4-NQO, 8-Me-4-NQO must be handled as a suspected carcinogen and experimental mutagen[4]. When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx)[4].

  • Containment : All handling of the dry powder and concentrated stock solutions must occur within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood[5].

  • Designated Areas : Laboratories must establish restricted-access designated areas for handling this compound, complete with temporary warning signage[5].

  • Decontamination : Contaminated surfaces and spills should be neutralized using chemical degradation protocols specific to nitroaromatics, followed by disposal as hazardous chemical waste[5].

References

  • ChemicalCell. "8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2".
  • ChemicalBook. "4-NITROQUINOLINE N-OXIDE".
  • ChemicalBook. "4-NITROQUINOLINE N-OXIDE - Safety Data Sheet".
  • Stenutz. "8-methyl-4-nitroquinoline-1-oxide".
  • Studylib. "Texas Tech Chemical Hygiene Plan & Lab Safety Manual".

Sources

Methodological & Application

Application Notes & Protocols for Inducing Oral Carcinogenesis with Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide Based on the 4-Nitroquinoline 1-oxide (4-NQO) Model

A Note on 8-Methyl-4-nitroquinoline 1-oxide: This guide provides a detailed protocol for inducing oral carcinogenesis using the well-established and extensively documented chemical carcinogen, 4-Nitroquinoline 1-oxide (4-NQO). While the query specified 8-Methyl-4-nitroquinoline 1-oxide, a derivative of 4-NQO, specific and validated protocols for this particular methylated compound are not widely available in the scientific literature. Therefore, the robust and highly reproducible 4-NQO protocol is presented here as the foundational methodology. Researchers intending to use 8-Methyl-4-nitroquinoline 1-oxide should consider this guide as a strong starting point, with the recommendation to conduct preliminary dose-finding and timeline studies to optimize the protocol for their specific research needs.

Introduction: Modeling Human Oral Cancer

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge.[1] To unravel its complex pathogenesis and develop effective therapies, researchers rely on animal models that faithfully replicate the multistep process of human oral carcinogenesis.[2][3] The 4-Nitroquinoline 1-oxide (4-NQO) induced model is a cornerstone in this field, valued for its ability to produce a spectrum of lesions—from hyperplasia and dysplasia to invasive carcinoma—that closely mirror the histopathological and molecular progression of human OSCC.[2][4][5]

4-NQO is a water-soluble quinoline derivative that, when administered to rodents, reliably and predominantly induces tumors in the oral cavity, particularly the tongue and palate.[1][3][6] This model's strength lies in its high mutational similarity (approximately 94%) to tobacco-related human OSCC, making it an invaluable tool for studying carcinogenesis and evaluating novel chemopreventive and therapeutic agents.[4]

Mechanism of Carcinogenesis: How 4-NQO Drives Cancer

The carcinogenic action of 4-NQO is a multi-stage process initiated by its metabolic activation.[3][7]

  • Metabolic Activation: In vivo, 4-NQO is enzymatically reduced to its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[3][7][8]

  • DNA Adduct Formation: This highly reactive metabolite, 4-HAQO, covalently binds to DNA, forming stable quinoline monoadducts with purine bases (deoxyguanosine and deoxyadenosine).[4][7] These adducts disrupt the normal structure of DNA.

  • Oxidative Stress & DNA Damage: The metabolic process and the presence of DNA adducts generate reactive oxygen species (ROS), leading to significant oxidative stress.[9][10] This results in further DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, which can lead to G:C to T:A transversion mutations if left unrepaired.[7][8][10]

  • Cellular Transformation: The accumulation of DNA damage and mutations in critical genes, such as TP53, initiates the transformation of normal epithelial cells, driving the progression from healthy tissue to dysplasia and ultimately to invasive carcinoma.[4]

Signaling Pathway of 4-NQO-Induced Carcinogenesis

G Figure 1: Simplified 4-NQO Carcinogenic Pathway NQO 4-Nitroquinoline 1-oxide (4-NQO) Metabolism Enzymatic Reduction (in vivo) NQO->Metabolism Metabolic Activation HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO - Proximate Carcinogen) Metabolism->HAQO ROS Reactive Oxygen Species (ROS) Metabolism->ROS byproduct DNA Cellular DNA HAQO->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Adducts->ROS induces Mutation Genomic Instability & Mutations (e.g., TP53) Adducts->Mutation OxidativeStress Oxidative Stress & 8-OHdG Formation ROS->OxidativeStress OxidativeStress->Mutation Progression Hyperplasia -> Dysplasia -> Invasive Carcinoma Mutation->Progression

Caption: A diagram illustrating the metabolic activation of 4-NQO and its subsequent induction of DNA damage and carcinogenesis.

Experimental Protocols

The following protocols detail the induction of oral squamous cell carcinoma using 4-NQO administered through drinking water, which is the most common and reproducible method.[5]

Protocol 1: Induction of OSCC in Mice

Objective: To induce a time-dependent progression of oral lesions from dysplasia to squamous cell carcinoma in mice.

Materials:

  • 4-Nitroquinoline 1-oxide (CAS 56-57-5)

  • Propylene glycol (Vehicle)

  • Sterile, autoclaved drinking water

  • Animal model: 6-8 week old mice (e.g., C57BL/6, BALB/c).[11]

  • Light-protective water bottles

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, gloves.[12][13]

  • Chemical fume hood

Step-by-Step Methodology
  • Carcinogen Preparation (Handle in a chemical fume hood):

    • Prepare a stock solution of 4-NQO at a concentration of 4-5 mg/mL in propylene glycol.[4][14] Some protocols may use DMSO for the initial stock before dilution in propylene glycol.[15]

    • This stock solution should be stored protected from light at 4°C. Prepare fresh stock weekly.[16]

    • From the stock solution, prepare the final working concentration in the animals' drinking water. A concentration of 50 µg/mL to 100 µg/mL is standard.[4][11]

    • Calculation Example (for 100 µg/mL): To prepare 500 mL of drinking water, add 50 mg of 4-NQO. If using a 5 mg/mL stock, this would be 10 mL of stock solution added to 490 mL of water.

    • The final solution must be thoroughly mixed and placed in light-protective water bottles.

  • Administration & Animal Husbandry:

    • House animals in standard conditions with a 12-hour light/dark cycle.[4]

    • Provide the 4-NQO-containing water ad libitum as the sole source of drinking water.

    • A control group must be included, receiving drinking water with an equivalent concentration of propylene glycol vehicle only.[11]

    • Prepare fresh 4-NQO drinking water twice a week.[4]

    • The typical duration of 4-NQO administration is 16 to 24 weeks.[17][18]

  • Monitoring and Endpoint Determination:

    • Monitor the animals weekly for general health, body weight, and signs of toxicity (e.g., lethargy, ruffled fur).[11]

    • Visually inspect the oral cavity for the appearance of lesions (leukoplakia, erythroplakia, or ulcerative masses) if the experimental design allows for it.[18]

    • Animals are typically euthanized at predefined time points (e.g., 8, 12, 16, 20, 24 weeks) to study the temporal progression of carcinogenesis.[4][19]

  • Sample Collection and Histopathological Analysis:

    • Following euthanasia, carefully dissect the tongue and any other oral tissues of interest.

    • Macroscopically document any visible lesions.

    • Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[4]

    • Process the fixed tissues for paraffin embedding. For tongue analysis, longitudinal or cross-sections can be made.[4][20]

    • Cut sections (4-5 µm) and stain with Hematoxylin and Eosin (H&E) for histopathological evaluation.

    • Lesions are typically classified as hyperplasia, low-grade dysplasia, high-grade dysplasia (carcinoma in situ), or invasive squamous cell carcinoma.[21][22]

Experimental Workflow

G Figure 2: Experimental Workflow for 4-NQO Model Acclimatization Animal Acclimatization (1-2 weeks) Grouping Group Division (Control vs. 4-NQO) Acclimatization->Grouping Preparation Prepare 4-NQO Solution (50-100 µg/mL in water) Grouping->Preparation Administration Ad libitum Administration (16-24 weeks) Preparation->Administration Monitoring Weekly Monitoring (Health, Weight, Lesions) Administration->Monitoring Euthanasia Euthanasia at Pre-defined Endpoints Administration->Euthanasia Collection Tissue Collection & Macroscopic Analysis Euthanasia->Collection Histo Histopathological Analysis (H&E Staining) Collection->Histo

Caption: A flowchart outlining the key steps for inducing oral carcinogenesis in rodents using 4-NQO in drinking water.

Data Presentation & Expected Outcomes

The progression of oral lesions is time- and dose-dependent. Higher concentrations generally accelerate tumor development but may also increase toxicity.[4]

Table 1: Typical Progression of Oral Lesions in Mice
Timepoint (Weeks)4-NQO ConcentrationExpected Histopathological Findings
8-1250-100 µg/mLHyperplasia, Mild to Moderate Epithelial Dysplasia[4][19]
16-2050-100 µg/mLModerate to Severe Dysplasia, Carcinoma in situ (CIS)[4][18]
20-2850-100 µg/mLCarcinoma in situ, Invasive Squamous Cell Carcinoma (SCC)[18][19]

Note: The exact timing and incidence can vary based on the mouse strain, specific laboratory conditions, and 4-NQO concentration.

Table 2: Comparison of 4-NQO Administration Routes
Administration RouteAdvantagesDisadvantagesTypical Model
Drinking Water Systemic administration, easy to implement, high reproducibility, closely mimics human OSCC progression.[5]Less control over individual dosage, potential for systemic toxicity.[11]Mice, Rats[11]
Topical Application Site-specific tumor induction, precise dose control.Labor-intensive, requires repeated anesthesia, may induce a less invasive phenotype compared to the drinking water method.[5][9]Rats, Hamsters[11]

Safety & Handling Precautions

4-Nitroquinoline 1-oxide is a potent mutagen and carcinogen and must be handled with extreme caution.[7][12][23]

  • Engineering Controls: Always handle solid 4-NQO and concentrated stock solutions inside a certified chemical fume hood.[12][14]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[13]

  • Spill Management: In case of a spill, do not create dust. Dampen the solid material with a solvent like acetone and transfer it to a sealed container for hazardous waste disposal. Clean the area thoroughly.[24]

  • Waste Disposal: All 4-NQO-contaminated materials, including animal bedding, water bottles, and carcasses, must be disposed of as hazardous chemical waste according to institutional guidelines.

  • Storage: Store 4-NQO in a cool, dry, well-ventilated area, protected from light.[13][23]

Conclusion

The 4-NQO-induced oral carcinogenesis model is a robust and clinically relevant system for studying the initiation and progression of OSCC. Its ability to recapitulate the histopathological and molecular features of human tobacco-related cancer makes it an indispensable tool for researchers, scientists, and drug development professionals. By following this detailed protocol and adhering to strict safety standards, researchers can reliably generate this model to advance our understanding of oral cancer and to test the efficacy of novel preventative and therapeutic strategies.

References

  • MDPI. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Available from: [Link]

  • PubMed. (2023). Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO). Available from: [Link]

  • PubMed. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Available from: [Link]

  • IJCRT.org. (n.d.). Brief Review on 4-Nitroquinoline-1-oxide induced oral carcinogenesisin murine test system. Available from: [Link]

  • ResearchGate. (2025). Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO). Available from: [Link]

  • Lirias. (2025). Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. Available from: [Link]

  • Ben-Gurion University Research Portal. (2021). The 4-NQO mouse model: An update on a well-established in vivo model of oral carcinogenesis. Available from: [Link]

  • Xenometrix. (n.d.). 4-NITROQUINOLINE-N-OXIDE. Available from: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms of 4NQO-induced oral carcinogenesis, and the chemopreventive.... Available from: [Link]

  • MDPI. (2025). Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. Available from: [Link]

  • PMC. (2024). 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment. Available from: [Link]

  • ResearchGate. (n.d.). Experimental protocol for 4‐NQO‐induced carcinogenesis and quer- cetin.... Available from: [Link]

  • ResearchGate. (n.d.). Histopathologic analysis of 4NQO-induced oral tumoral lesions. A, after.... Available from: [Link]

  • ResearchGate. (n.d.). Histopathology of 4-NQO–induced oral lesions in the mouse tongue..... Available from: [Link]

  • Frontiers. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Available from: [Link]

  • PMC. (n.d.). A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia. Available from: [Link]

  • Oxford Academic. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Available from: [Link]

  • ResearchGate. (n.d.). Histopathological analysis of 4‐NQO induced tumors. (A and B).... Available from: [Link]

  • International Journal of Morphology. (2012). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. Available from: [Link]

  • IADR Abstract Archives. (2007). Oral Cavity Carcinogenesis Modeled in 4NQO Treated Mice. Available from: [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Available from: [Link]

  • PMC. (n.d.). Oral Carcinogenesis Induced by 4-Nitroquinoline 1-Oxide in Lecithin:retinol Acyltransferase Gene Knockout Mice. Available from: [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Available from: [Link]

  • ResearchGate. (2025). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Available from: [Link]

Sources

Application Notes & Protocols for Utilizing 8-Methyl-4-nitroquinoline 1-oxide in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Senior Application Scientist Note: The following guide addresses the use of 8-Methyl-4-nitroquinoline 1-oxide for inducing carcinogenesis in animal models. It is critical to note that the vast majority of published research and established protocols utilize the closely related, non-methylated parent compound, 4-nitroquinoline 1-oxide (4-NQO) .[1][2][3][4] Data specifically on the 8-methyl derivative is sparse.

Therefore, this document provides a comprehensive framework based on the extensive and authoritative data available for 4-NQO. The protocols herein are presented as a robust starting point for researchers. The addition of a methyl group at the 8-position may influence the compound's solubility, metabolic activation, and carcinogenic potency. It is imperative that researchers conduct preliminary dose-finding and toxicity pilot studies to validate and optimize these protocols for 8-Methyl-4-nitroquinoline 1-oxide in their specific experimental context.

Section 1: Scientific Foundation: Mechanism of Quinoline-Induced Carcinogenesis

Understanding the molecular mechanism of action is fundamental to designing and interpreting studies using quinoline-based carcinogens. The process is a multi-step cascade involving metabolic activation, DNA damage, and the generation of oxidative stress, which collectively drive the transformation of normal cells into malignant ones.[4][5]

Metabolic Activation to a Potent Carcinogen

4-NQO, and presumably its 8-methyl derivative, is not directly carcinogenic. It is a pro-carcinogen that requires enzymatic reduction of its nitro group within the cell to become active.[4][6] The key metabolite is the four-electron reduction product, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered the proximate carcinogen.[1][4][6] This intermediate is then further metabolized to a highly electrophilic reactant (e.g., selyl-4HAQO or Ac-4HAQO) that can covalently bind to cellular macromolecules, most importantly, DNA.[6][7]

Induction of DNA Damage and Mutagenesis

The activated metabolite of 4-NQO reacts with DNA to form stable quinoline monoadducts. These adducts primarily form on guanine (at the C8 and N2 positions) and to a lesser extent on adenine (N6 position) residues.[7][8][9] This process has two major downstream consequences:

  • Direct Mutagenesis: The formation of these bulky DNA adducts disrupts the normal structure of the DNA helix. If not repaired by cellular mechanisms like nucleotide excision repair (NER), these lesions can lead to errors during DNA replication.[1][5] A characteristic mutation induced by 4-NQO is the G:C to T:A transversion.[1][7]

  • Oxidative Stress: The metabolic processing of 4-NQO also generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[1][4][6] This leads to a state of oxidative stress, causing further DNA damage, most notably the formation of 8-hydroxydeoxyguanosine (8OHdG), a key biomarker of oxidative DNA damage.[1][6]

This combination of direct DNA adduction and ROS-mediated damage creates significant genotoxicity, initiating the process of carcinogenesis.[1][4]

Metabolic_Activation_of_4NQO NQO 4-Nitroquinoline 1-oxide (Pro-carcinogen) Metabolism Enzymatic Reduction (e.g., Cytosolic Reductase) NQO->Metabolism Enters Cell HAQO 4-Hydroxyaminoquinoline 1-oxide (4HAQO) (Proximate Carcinogen) Metabolism->HAQO ROS Reactive Oxygen Species (ROS) Metabolism->ROS Generates Activated Electrophilic Reactant (e.g., Ac-4HAQO) HAQO->Activated Further Metabolism DNA Cellular DNA Activated->DNA Binds to Adducts DNA Adducts (Guanine, Adenine) Activated->Adducts Forms Cancer Carcinogenesis Adducts->Cancer Leads to Damage Oxidative Damage (e.g., 8OHdG) ROS->Damage Causes Damage->Cancer Leads to Experimental_Workflow cluster_prep Preparation (in Fume Hood) cluster_admin Administration Phase (16-20 Weeks) cluster_post Post-Administration Phase cluster_end Endpoint prep_stock Prepare Stock Solution (e.g., 4 mg/mL in Propylene Glycol) prep_work Prepare Working Solution (e.g., 50 µg/mL in Water) prep_stock->prep_work admin Ad-libitum access in light-shielded bottles prep_work->admin replace Replace with fresh solution 2-3 times per week admin->replace monitor_health Monitor: Body Weight, Clinical Signs, Water Intake admin->monitor_health monitor_tumor Monitor for Tumor Development (8-10 weeks) admin->monitor_tumor euthanize Euthanasia (as per IACUC protocol) monitor_tumor->euthanize collect Tissue Collection & Analysis (Histopathology, Molecular) euthanize->collect

Caption: Experimental workflow for oral carcinogenesis via drinking water.

Section 4: Mandatory Safety and Handling Protocols

8-Methyl-4-nitroquinoline 1-oxide must be handled as a known or suspected potent carcinogen and mutagen . [10][11]Strict adherence to safety protocols is non-negotiable to protect laboratory personnel.

4.1 Engineering and Administrative Controls:

  • Designated Area: All work with the pure compound or its concentrated solutions must be performed in a designated area (e.g., a specific chemical fume hood) clearly labeled with carcinogen warning signs. [12][13]* Chemical Fume Hood: All weighing, stock solution preparation, and dilutions must be conducted within a certified chemical fume hood to prevent inhalation exposure. [13][14]* Training: All personnel must receive specific training on the hazards of this compound and the procedures outlined in this guide and the corresponding Safety Data Sheet (SDS) before beginning work. [10][15] 4.2 Personal Protective Equipment (PPE):

  • Body Protection: Wear a dedicated lab coat, which should not be worn outside the laboratory. [12]* Hand Protection: Use two pairs of chemical-resistant nitrile gloves. Change gloves immediately if contaminated. [10]* Eye Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling the pure powder. [11] 4.3 Decontamination and Waste Disposal:

  • Decontamination: All surfaces and equipment must be decontaminated after use. A common procedure involves wiping surfaces with a suitable solvent followed by soap and water.

  • Waste Disposal: All materials contaminated with 8-Methyl-4-nitroquinoline 1-oxide, including unused solutions, contaminated PPE, animal bedding, and carcasses, must be disposed of as hazardous carcinogenic waste. [12]This typically requires collection by a licensed professional waste disposal service for incineration. Do not dispose of this chemical down the drain or in regular trash. [12]

References

  • Wikipedia. 4-Nitroquinoline 1-oxide. [Link]

  • Martins, M. D., et al. (2023). Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO). Pathology - Research and Practice. [Link]

  • ResearchGate. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO). [Link]

  • Mondal, A., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology. [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences. [Link]

  • ResearchGate. Experimental protocol for 4-NQO-induced carcinogenesis and quercetin treatment. [Link]

  • Ge, L., et al. (2021). Serum metabolite profiling of a 4- Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography. PeerJ. [Link]

  • Chemistry Department. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. [Link]

  • Snyder, R. D., & Matheson, D. W. (1989). The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta. Carcinogenesis. [Link]

  • Rivera, C. (2012). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology. [Link]

  • American Conference of Governmental Industrial Hygienists. Identification and classification of carcinogens: procedures of the Chemical Substances Threshold Limit Value Committee, ACGIH. [Link]

  • University of Georgia Research. Standard Operating Procedure: 4-Nitroquinoline-1-oxide. [Link]

  • UC San Diego. 516-5.1 Chemical Safety - Carcinogens. [Link]

  • Ribeiro, I. P., et al. (2024). Investigating the safety of photobiomodulation in oral carcinogenesis: insights into cell proliferation, invasion, and apoptosis via the 4NQO model. Scientific Reports. [Link]

  • Dutra, R. L., et al. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. [Link]

  • University of Pittsburgh. Guidelines for Working with Carcinogens. [Link]

  • Occupational Health and Safety Magazine. ACGIH CONTENTS. [Link]

  • Wang, Y., et al. (2016). 4-Nitroquinoline-1-oxide effects human lung adenocarcinoma A549 cells by regulating the expression of POLD4. Oncology Letters. [Link]

  • Kohlhagen, G., et al. (2006). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. Cancer Research. [Link]

  • PubChem. 4-Nitroquinoline 1-Oxide. [Link]

  • Xenometrix. 4-NITROQUINOLINE-N-OXIDE - Safety Data Sheet. [Link]

  • ResearchGate. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. [Link]

Sources

Application Note & Protocol Guide: 8-Methyl-4-nitroquinoline 1-oxide for In Vitro DNA Damage Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling Genotoxicity with 8-Methyl-4-nitroquinoline 1-oxide

8-Methyl-4-nitroquinoline 1-oxide (8-M4NQO) belongs to the quinoline derivative family of compounds, which are recognized for their potent mutagenic and carcinogenic properties. It is a structural analog of the extensively studied genotoxin, 4-Nitroquinoline 1-oxide (4-NQO). Due to its ability to reliably induce DNA damage, 4-NQO is frequently used as a positive control in a wide array of genotoxicity assays and to create cancer induction models.[1][2] Given the structural similarity, 8-M4NQO is expected to operate through a comparable mechanism, making it a valuable tool for researchers in toxicology, cancer biology, and drug development to investigate DNA damage response pathways, screen for anti-genotoxic agents, and validate new assay systems.

This guide provides a comprehensive overview of the mechanism of 8-M4NQO-induced DNA damage, practical considerations for its use in in vitro settings, and detailed protocols for two standard DNA damage assays: the Single Cell Gel Electrophoresis (Comet) Assay and the In Vitro Micronucleus Assay.

A Note on the Analog Compound: While this guide is for 8-Methyl-4-nitroquinoline 1-oxide, much of the foundational research and established concentration ranges have been determined using the parent compound, 4-Nitroquinoline 1-oxide (4-NQO). The principles, mechanisms, and protocols described herein are based on the robust data available for 4-NQO and are directly applicable.[3][4] Researchers should always perform initial dose-response experiments to determine the optimal concentration of 8-M4NQO for their specific cell type and experimental endpoint.

Mechanism of Action: A Two-Step Assault on Genomic Integrity

The genotoxicity of quinoline 1-oxides like 8-M4NQO is not direct. The parent compound is a pro-mutagen that requires intracellular metabolic activation to exert its DNA-damaging effects.[4] The process involves two primary damage pathways: the formation of bulky DNA adducts and the generation of oxidative stress.

  • Metabolic Activation and Adduct Formation: Inside the cell, 8-M4NQO is enzymatically reduced, likely by a nitroreductase, to its reactive intermediate, 8-hydroxyaminoquinoline 1-oxide.[5][6] This intermediate is further activated (e.g., by acylation) to an electrophilic reactant that covalently binds to DNA, forming stable, bulky quinoline-purine adducts, primarily with guanine and adenine residues.[1][2] These adducts distort the DNA helix, obstructing the machinery of DNA replication and transcription, which can lead to mutations if not repaired.[7]

  • Induction of Reactive Oxygen Species (ROS): The metabolic processing of 8-M4NQO also triggers the production of reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[6] These ROS can independently damage DNA by oxidizing nucleotide bases, with the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) being a common and highly mutagenic lesion.[1][6] This oxidative damage can also cause single and double-strand DNA breaks.[1]

This dual mechanism—creating both bulky adducts and oxidative lesions—makes 8-M4NQO a broad-spectrum DNA damaging agent. The cellular response involves the activation of complex DNA damage response (DDR) pathways, including Nucleotide Excision Repair (NER) to remove bulky adducts and Base Excision Repair (BER) to correct oxidative damage.[7]

G cluster_0 Cellular Environment cluster_1 DNA Damage Induction cluster_2 Cellular Response M4NQO 8-M4NQO (Pro-mutagen) Activation Metabolic Activation (Nitroreductases) M4NQO->Activation Reactive_Intermediate Reactive Intermediate (e.g., 8-hydroxyaminoquinoline 1-oxide) Activation->Reactive_Intermediate DNA_Adducts Bulky DNA Adducts (Guanine, Adenine) Reactive_Intermediate->DNA_Adducts ROS Reactive Oxygen Species (ROS) Reactive_Intermediate->ROS DDR DNA Damage Response (ATM/ATR, p53 activation) DNA_Adducts->DDR Oxidative_Damage Oxidative Damage (8-OHdG, Strand Breaks) ROS->Oxidative_Damage Oxidative_Damage->DDR Repair DNA Repair (NER, BER) DDR->Repair Arrest Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis DDR->Apoptosis G A 1. Cell Treatment Treat cells with 8-M4NQO, include controls (vehicle, positive). B 2. Cell Harvest & Suspension Harvest cells (trypsinize if adherent) and suspend at ~1x10^5 cells/mL in PBS. A->B C 3. Embedding in Agarose Mix cell suspension with low-melting point agarose (37°C) and cast onto slides. B->C D 4. Cell Lysis Immerse slides in cold lysis buffer to remove membranes and cytoplasm. C->D E 5. DNA Unwinding Incubate slides in alkaline electrophoresis buffer to unwind DNA at break sites. D->E F 6. Electrophoresis Apply electric field. Fragmented DNA migrates from the nucleus, forming a 'comet tail'. E->F G 7. Neutralization & Staining Wash slides with neutralization buffer. Stain DNA with a fluorescent dye (e.g., SYBR Green). F->G H 8. Visualization & Scoring Image comets using a fluorescence microscope. Quantify DNA damage using imaging software. G->H

Caption: Standard workflow for the Alkaline Comet Assay.

Step-by-Step Methodology
  • Cell Preparation and Treatment:

    • Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

    • Treat cells with at least three concentrations of 8-M4NQO, a vehicle control (e.g., 0.5% DMSO), and a positive control (e.g., 100 µM H₂O₂ for 20 minutes on ice). Incubate for the desired time (e.g., 2-4 hours).

  • Slide Preparation and Cell Embedding:

    • Harvest cells via trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash once with ice-cold PBS (Ca²⁺ and Mg²⁺ free).

    • Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.

    • Gently mix 10 µL of the cell suspension with 90 µL of molten Low Melting Point (LMP) Agarose (0.5% - 1% in PBS, held at 37°C).

    • Quickly pipette the entire volume onto a pre-coated comet assay slide. Gently spread with a coverslip.

    • Place the slides flat at 4°C in the dark for 10-15 minutes to allow the agarose to solidify.

  • Lysis:

    • Carefully remove the coverslips.

    • Immerse the slides in freshly prepared, cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use).

    • Incubate for at least 1 hour (or overnight) at 4°C, protected from light.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13) until the slides are just covered.

    • Let the DNA unwind in this buffer for 20-40 minutes at 4°C in the dark.

    • Perform electrophoresis at ~25V (~1 V/cm) and ~300 mA for 20-30 minutes at 4°C. Note: These conditions should be optimized for your specific system.

  • Neutralization and Staining:

    • Carefully remove slides from the tank and immerse them in Neutralization Buffer (0.4 M Tris, pH 7.5) for 5 minutes. Repeat this wash two more times.

    • Allow slides to dry completely.

    • Apply a dilute DNA staining solution (e.g., SYBR® Green I or propidium iodide) to the agarose gel. Incubate for 5-15 minutes in the dark.

  • Scoring:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and analyze at least 50-100 randomly selected cells per slide using specialized comet scoring software. The primary metric is the "% Tail DNA," which represents the fraction of DNA that has migrated into the tail.

Protocol: In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

The micronucleus assay is a robust method for assessing chromosomal damage. It detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events. Micronuclei (MN) are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The use of Cytochalasin B, an inhibitor of cytokinesis, allows for the specific analysis of cells that have completed one nuclear division, which appear as binucleated (BN) cells.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells at a density that allows for at least one population doubling during the assay period.

    • Treat cells with 8-M4NQO concentrations determined from prior cytotoxicity testing, along with vehicle and positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity).

    • The treatment duration can be short (e.g., 3-6 hours) or long (e.g., 24 hours, equivalent to 1.5-2 normal cell cycles).

  • Addition of Cytochalasin B (CytoB):

    • After the treatment period (for short exposures) or concurrently with the test compound (for long exposures), add CytoB to the culture medium at a final concentration optimized for your cell line (typically 3-6 µg/mL). CytoB blocks the final separation of daughter cells, resulting in binucleated cells.

    • Incubate the cells for a period equivalent to 1.5-2 normal cell cycles (e.g., 24-48 hours for most cell lines).

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells. For adherent cells, use a gentle trypsinization method.

    • Treat the cell suspension with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cells and aid chromosome spreading.

    • Fix the cells using a freshly prepared fixative (e.g., 3:1 methanol:acetic acid). Repeat the fixation step 2-3 times.

    • Drop the fixed cell suspension onto clean, pre-chilled microscope slides and allow them to air dry.

  • Staining:

    • Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI or Acridine Orange.

  • Scoring and Data Analysis:

    • Using a light or fluorescence microscope, score at least 1000-2000 binucleated (BN) cells per concentration for the presence of micronuclei.

    • Record the number of BN cells containing one, two, or more micronuclei.

    • Calculate the frequency of micronucleated binucleated cells (MNBN/1000 BN).

    • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

References

  • McCoy, E. C., Petrullo, L. A., Rosenkranz, H. S., & Mermelstein, R. (1981). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research/Genetic Toxicology, 89(2), 151-159. [Link]

  • Wikipedia contributors. (2023). 4-Nitroquinoline 1-oxide. Wikipedia, The Free Encyclopedia. [Link]

  • Fu, P. P., Miller, D. W., Von Tungeln, L. S., Konouchi, H., & Heflich, R. H. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 693-712. [Link]

  • Suzuki, T., Itoh, S., Takasawa, H., Ootsuyama, Y., Yagi, T., & Hayashi, M. (1998). Mutagenicity of 4-nitroquinoline 1-oxide in the MutaMouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 414(1-3), 131-135. [Link]

  • Arima, Y., Hachimura, S., & Totsuka, Y. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-391. [Link]

  • Sahu, S. R., Thakur, S., Peroumal, D., Utkalaja, B. B. G., Dutta, A., Kumari, P., Subhadarsini, I., & Acharya, N. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1256384. [Link]

  • Masjosthusmann, S., Oelgeschläger, M., & Kuch, B. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 635-643. [Link]

  • Alves, M., da Silva, F. B., de Oliveira, T. F., & de Faria, P. R. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 26(18), 9876. [Link]

  • Rasheed, S. (2019). Familial Polyposis Coli: A Model for The Study of Promotion and Transformation. In H. Autrup & G. M. Williams (Eds.), Experimental Colon Carcinogenesis. Taylor & Francis. [Link]

Sources

Application Notes and Protocols for In Vitro Exposure to 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-Methyl-4-nitroquinoline 1-oxide (8-MQ-1-O) in cell culture. This document details the background, preparation, and application of this potent genotoxic agent, with a focus on establishing robust and reproducible in vitro models of DNA damage and cellular stress. The protocols provided are founded on established methodologies for the closely related parent compound, 4-nitroquinoline 1-oxide (4-NQO), and are intended to serve as a starting point for optimization with 8-MQ-1-O.

Introduction to 8-Methyl-4-nitroquinoline 1-oxide

8-Methyl-4-nitroquinoline 1-oxide is a heterocyclic organic compound and a derivative of 4-nitroquinoline 1-oxide. Like its parent compound, 8-MQ-1-O is recognized for its potent carcinogenic and mutagenic properties, making it a valuable tool in cancer research and toxicology studies. It serves as a reference compound in studies investigating DNA damage response pathways, cellular metabolism of carcinogens, and for the development of potential cancer therapeutics. The addition of a methyl group at the 8th position can influence its metabolic activation and subsequent interaction with cellular macromolecules.

Molecular Structure:

Figure 1: Chemical structure of 8-Methyl-4-nitroquinoline 1-oxide.

Mechanism of Action: A Cascade of Cellular Damage

The cytotoxic effects of 8-MQ-1-O, extrapolated from the extensive research on 4-NQO, are primarily mediated through two interconnected pathways: the generation of DNA adducts and the induction of oxidative stress.

Metabolic activation is a critical first step. Intracellularly, the nitro group of 8-MQ-1-O is enzymatically reduced to a highly reactive hydroxylamine intermediate. This electrophilic metabolite can then covalently bind to DNA bases, primarily guanine and adenine, forming bulky adducts. These adducts distort the DNA helix, obstructing DNA replication and transcription, which, if unrepaired, can lead to mutations and chromosomal aberrations.

Simultaneously, the metabolic processing of 8-MQ-1-O generates reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. ROS can directly damage cellular components, including lipids, proteins, and DNA, by causing strand breaks and base modifications, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a hallmark of oxidative DNA damage.

The confluence of bulky DNA adducts and oxidative damage triggers a robust cellular response, activating signaling pathways that can lead to cell cycle arrest, the initiation of DNA repair mechanisms, or, in cases of overwhelming damage, the induction of programmed cell death (apoptosis).

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the preparation and in vitro application of 8-MQ-1-O.

I. Preparation of 8-Methyl-4-nitroquinoline 1-oxide Stock Solution

Rationale: Proper dissolution and storage of 8-MQ-1-O are critical for maintaining its stability and ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for 4-NQO and is recommended as a starting point for 8-MQ-1-O.

Materials:

  • 8-Methyl-4-nitroquinoline 1-oxide (CAS NO: 14094-45-2)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting (amber) microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • Safety First: 8-MQ-1-O is a potent carcinogen and should be handled with extreme caution in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • Weighing: Accurately weigh the desired amount of 8-MQ-1-O powder using an analytical balance.

  • Dissolution: In the fume hood, add the appropriate volume of anhydrous DMSO to the weighed 8-MQ-1-O to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Table 1: Example Stock Solution Preparation

Desired Stock ConcentrationMolecular Weight of 8-MQ-1-OAmount to Weigh for 1 mL Stock
10 mM204.18 g/mol 2.04 mg

Note on Solubility: While DMSO is a reliable starting point, if precipitation occurs upon dilution in aqueous media, consider alternative solvents like propylene glycol or acetone, always ensuring the final solvent concentration in the cell culture medium is non-toxic (typically <0.1%).

II. Cell Culture and Exposure to 8-MQ-1-O

Rationale: The selection of an appropriate cell line and the determination of the optimal exposure concentration and duration are crucial for a successful experiment. It is highly recommended to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Materials:

  • Selected mammalian cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma, or other relevant lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture flasks, plates, or dishes

  • 8-MQ-1-O stock solution

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed the cells at an appropriate density in culture vessels to ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 8-MQ-1-O stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range for 4-NQO is 0.1 µM to 10 µM.

  • Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Replace with the medium containing the various concentrations of 8-MQ-1-O. Include a vehicle control (medium with the same concentration of DMSO as the highest 8-MQ-1-O concentration) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 1, 6, 12, or 24 hours). The optimal time will depend on the cell type and the endpoint being measured.

  • Post-Exposure Processing: After the incubation period, the subsequent steps will depend on the downstream assay to be performed. This may involve washing the cells, lysing them for biochemical assays, or fixing them for imaging-based analyses.

Assessment of Cellular Responses

III. DNA Damage Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)

Rationale: The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Workflow Diagram:

CometAssayWorkflow A Cell Treatment with 8-MQ-1-O B Harvest and Suspend Cells A->B C Embed Cells in Low-Melting Agarose B->C D Cell Lysis C->D E DNA Unwinding (Alkaline/Neutral) D->E F Electrophoresis E->F G DNA Staining F->G H Microscopy and Image Analysis G->H

Caption: Workflow for the Comet Assay.

Protocol (Alkaline Comet Assay for Single-Strand Breaks):

  • Slide Preparation: Coat microscope slides with normal melting point agarose and allow them to dry.

  • Cell Embedding: Following 8-MQ-1-O exposure, harvest the cells and resuspend them in PBS at a concentration of ~1 x 10^5 cells/mL. Mix the cell suspension with molten low-melting-point agarose (at 37°C) and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Carefully remove the coverslips and immerse the slides in a cold lysis solution (containing high salt and a detergent like Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with cold, freshly prepared alkaline electrophoresis buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides from the tank and neutralize them with a Tris-HCl buffer (pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.

IV. Apoptosis Detection using the TUNEL Assay

Rationale: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

Workflow Diagram:

TUNELAssayWorkflow A Cell Treatment and Fixation B Permeabilization A->B C TdT Labeling Reaction (with labeled dUTP) B->C D Detection of Labeled DNA (Fluorescence/Chromogenic) C->D E Counterstaining (e.g., DAPI) D->E F Microscopy and Quantification E->F

Caption: Workflow for the TUNEL Assay.

Protocol (Fluorescence-Based TUNEL Assay):

  • Sample Preparation: Grow and treat cells on coverslips or in chamber slides. After exposure to 8-MQ-1-O, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a solution containing 0.1-0.2% Triton X-100 in PBS for 5-15 minutes to allow the labeling enzyme to access the nucleus.

  • Labeling: Wash the cells again and then incubate them with the TUNEL reaction mixture, which contains TdT and a fluorescently labeled dUTP (e.g., BrdUTP followed by an Alexa Fluor™-conjugated anti-BrdU antibody), according to the manufacturer's instructions. This reaction is typically carried out in a humidified chamber at 37°C for 1 hour.

  • Washing and Counterstaining: Stop the reaction and wash the cells several times with PBS. Counterstain the nuclei with a DNA stain like DAPI or Hoechst to visualize all cells.

  • Mounting and Analysis: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence, while non-apoptotic cells will only show the counterstain. The percentage of apoptotic cells can be quantified.

Data Presentation and Interpretation

Table 2: Expected Outcomes and Interpretation

AssayEndpoint MeasuredExpected Result with 8-MQ-1-OInterpretation
Cell Viability (e.g., MTT, Trypan Blue) Cellular metabolic activity or membrane integrityDose-dependent decrease in viabilityDetermination of cytotoxic concentration range (IC50)
Comet Assay DNA strand breaksIncreased percentage of DNA in the comet tailQuantification of genotoxicity and DNA damage
TUNEL Assay DNA fragmentationIncreased number of TUNEL-positive cellsMeasurement of apoptosis induction
ROS Detection (e.g., DCFDA, DHE) Levels of intracellular reactive oxygen speciesIncreased fluorescenceEvidence of oxidative stress
8-OHdG ELISA/Immunostaining Oxidative DNA damageIncreased levels of 8-OHdGSpecific measurement of oxidative DNA lesions

Signaling Pathway Overview

The cellular response to 8-MQ-1-O-induced DNA damage is complex, involving a network of signaling pathways aimed at maintaining genomic integrity. The following diagram provides a simplified overview of the key events.

SignalingPathway cluster_0 Cellular Insult cluster_1 Primary Damage cluster_2 Cellular Response cluster_3 Downstream Effects 8-MQ-1-O 8-MQ-1-O DNA Adducts DNA Adducts 8-MQ-1-O->DNA Adducts ROS Production ROS Production 8-MQ-1-O->ROS Production DNA Damage Response (ATM/ATR) DNA Damage Response (ATM/ATR) DNA Adducts->DNA Damage Response (ATM/ATR) Oxidative Stress Response Oxidative Stress Response ROS Production->Oxidative Stress Response Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response (ATM/ATR)->Cell Cycle Arrest DNA Repair DNA Repair DNA Damage Response (ATM/ATR)->DNA Repair Apoptosis Apoptosis DNA Damage Response (ATM/ATR)->Apoptosis Oxidative Stress Response->Apoptosis

Caption: Simplified signaling cascade following 8-MQ-1-O exposure.

Conclusion and Best Practices

8-Methyl-4-nitroquinoline 1-oxide is a powerful tool for inducing DNA damage and oxidative stress in vitro. The protocols outlined in these application notes provide a solid foundation for utilizing this compound in your research. It is imperative to remember that the optimal experimental conditions, particularly concentration and exposure time, are highly cell-type dependent and must be empirically determined. Always include appropriate controls and handle this hazardous compound with the utmost care. By following these guidelines, researchers can generate reliable and reproducible data to further our understanding of carcinogenesis and to aid in the development of novel therapeutic strategies.

References

  • Clementi, M., et al. (2021). Measuring DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4228. [Link]

  • Creative Diagnostics. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

  • Clementi, M., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4133. [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Stenutz, R., et al. (n.d.). 8-methyl-4-nitroquinoline-1-oxide. In Stenutz. Retrieved from [Link]

  • Wikipedia. (2022, December 20). Comet assay. In Wikipedia. [Link]

  • Ahmad, I., et al. (2023). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Toxics, 11(3), 241. [Link]

  • Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Chromogenic). Retrieved from [Link]

  • Elabscience. (2025, November 20). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Retrieved from [Link]

  • BioTnA. (n.d.). TUNEL Apoptosis Assay Kit. Retrieved from [Link]

  • ChemicalCell. (n.d.). 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2. Retrieved from [Link]

  • Sahu, S. R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1256035. [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382-392. [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382–392. [Link]

  • de Oliveira, T. C. F., et al. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 26(18), 14353. [Link]

  • PubChem. (n.d.). 4-Nitroquinoline 1-Oxide. In PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. In Wikipedia. [Link]

  • de Oliveira, T. C. F., et al. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

Application Note: Methods for Detecting 8-Methyl-4-nitroquinoline 1-oxide Induced Mutations

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

8-Methyl-4-nitroquinoline 1-oxide (8-Me-4NQO) (CAS: 14094-45-2) is a specialized heterocyclic organic compound belonging to the nitroquinoline family[1]. As a structural derivative of the well-characterized UV-mimetic mutagen 4-nitroquinoline 1-oxide (4NQO), 8-Me-4NQO is extensively utilized in biochemical research as a reference standard for investigating mutagenicity, carcinogenicity, and cellular DNA repair pathways.

The Causality of Mutagenesis

The mutagenic potency of 4NQO derivatives does not arise from the parent compound itself, but rather from its metabolic activation. The mechanism follows a highly specific enzymatic cascade[2]:

  • Nitroreduction: The nitro group at the 4-position is reduced by cytosolic nitroreductases to form a hydroxylamine intermediate (8-methyl-4-hydroxyaminoquinoline 1-oxide).

  • Esterification: This intermediate undergoes esterification (typically acetylation by seryl-tRNA synthetase or acetyltransferases) to form a highly reactive ultimate electrophile.

  • DNA Adduct Formation: The electrophilic ester reacts covalently with nucleophilic centers on purine bases, forming bulky adducts—primarily at the N2 and C8 positions of guanine, and the N6 position of adenine[2].

  • Replication Errors: These bulky lesions distort the DNA double helix. During translesion synthesis, DNA polymerases frequently misincorporate bases opposite the adducts, leading predominantly to G A transitions and G T transversions [3].

G A 8-Me-4NQO (Pro-mutagen) B Nitroreductase (Bacterial/Mammalian) A->B C Hydroxylamine Intermediate B->C D Esterification (e.g., Acetylation) C->D E Ultimate Electrophile (Reactive Ester) D->E F DNA Adducts (dG-C8, dG-N2, dA-N6) E->F Covalent Binding G Base Substitutions (G->T, G->A) F->G Replication Error

Metabolic activation of 8-Me-4NQO leading to DNA adduct formation and mutagenesis.

Analytical Assays for Mutation Detection

To capture the full mutagenic profile of 8-Me-4NQO, a multi-tiered testing strategy is required.

A. Bacterial Reverse Mutation (Ames) Assay

The Ames test utilizes amino acid-dependent strains of Salmonella typhimurium. For 8-Me-4NQO, strains TA100 (detects base-pair substitutions) and TA98 (detects frameshifts) are critical[4].

  • Expert Insight: Unlike many pro-mutagens that require mammalian liver homogenate (S9 fraction) for activation, 4NQO derivatives are typically direct-acting mutagens in bacteria . This is because Salmonella strains possess endogenous nitroreductases capable of reducing the nitro group. However, testing with and without S9 is mandatory to evaluate potential mammalian detoxification or alternative activation pathways.

B. Mammalian Cell Gene Mutation Assay (HPRT)

While the Ames test is highly sensitive, it lacks mammalian chromatin structure. The Hprt (hypoxanthine-guanine phosphoribosyltransferase) assay in Chinese Hamster Ovary (CHO) or V79 cells detects forward mutations. Cells with mutated Hprt genes survive exposure to the toxic analogue 6-thioguanine (6-TG), allowing for the quantification of mammalian mutagenic events.

C. Duplex Sequencing (Next-Generation Sequencing)

To move beyond phenotypic selection and identify the exact mutational spectrum (e.g., confirming the G T transversion bias), Duplex Sequencing is employed. By tagging individual double-stranded DNA molecules with unique molecular identifiers (UMIs), this method achieves an error rate of <10−7 , allowing for the direct counting of 8-Me-4NQO-induced mutations in any tissue or cell line.

Workflow cluster_assays Mutation Detection Assays Start 8-Me-4NQO Preparation (Dissolved in anhydrous DMSO) Ames Ames Test (TA98/TA100) Bacterial Reverse Mutation Start->Ames HPRT HPRT Assay (CHO/V79) Mammalian Forward Mutation Start->HPRT NGS Duplex Sequencing In Vivo/In Vitro Mutational Spectra Start->NGS Data Data Analysis & Mutant Frequency Calculation Ames->Data HPRT->Data NGS->Data

Multi-tier experimental workflow for detecting 8-Me-4NQO induced mutations.

Quantitative Data Presentation

The table below summarizes the expected assay responses and mutational spectra for 4NQO derivatives.

Assay TypeTarget Locus / StrainPrimary Mutation DetectedS9 RequirementExpected Sensitivity / Response
Ames Test S. typhimurium TA100Base-pair substitutionsNot required (-S9)+++ (Highly sensitive, standard positive control analog)
Ames Test S. typhimurium TA98Frameshift mutationsNot required (-S9)++ (Moderate sensitivity)
HPRT Assay Mammalian Hprt geneForward mutations (all types)Required (+S9)++ (Dose-dependent increase in 6-TG resistance)
Duplex NGS Whole Genome / TargetG A, G T transversionsModel dependent++++ (Ultra-high sensitivity, <10−7 error rate)

Experimental Protocols

Protocol A: Ames Test (Pre-incubation Method) for 8-Me-4NQO

The pre-incubation method is preferred over plate incorporation for nitroaromatics as it maximizes the contact time between the compound, enzymes, and bacteria before agar overlay, increasing assay sensitivity.

Materials:

  • Tester strains: S. typhimurium TA98 and TA100 (OD 600​ 2.0–2.5)[4].

  • Test Compound: 8-Me-4NQO dissolved in anhydrous DMSO (vehicle).

  • S9 Mix: Rat liver post-mitochondrial supernatant with co-factors (NADP, Glucose-6-phosphate).

  • Top Agar (containing trace histidine/biotin) and Minimal Glucose Agar plates.

Step-by-Step Procedure:

  • Preparation: Prepare serial half-logarithmic dilutions of 8-Me-4NQO in DMSO (e.g., 0.1 to 50 µ g/plate ).

  • Pre-incubation: In sterile glass tubes, combine:

    • 100 µL of bacterial overnight culture.

    • 500 µL of S9 mix (for +S9) OR 500 µL of 0.2 M Phosphate Buffer pH 7.4 (for -S9).

    • 50 µL of 8-Me-4NQO dilution, vehicle control, or positive control.

  • Incubation: Vortex gently and incubate the tubes at 37°C for 20 minutes in a shaking incubator (150 rpm).

  • Overlay: Add 2.0 mL of molten Top Agar (maintained at 45°C) to each tube. Vortex immediately and pour onto Minimal Glucose Agar plates.

  • Growth: Allow the agar to solidify at room temperature, invert the plates, and incubate at 37°C for 48–72 hours.

  • Scoring: Count the number of revertant colonies per plate using an automated colony counter.

Self-Validating System (Trustworthiness Rule): The assay is only valid if the vehicle control (DMSO) falls within historical spontaneous reversion rates, and the positive controls yield a 2-fold (TA100) or 3-fold (TA98) increase. For TA100 (-S9), use 4NQO (2.5 µ g/plate ) as the benchmark positive control[4].

Protocol B: Mammalian HPRT Gene Mutation Assay

Step-by-Step Procedure:

  • Cell Culture & Cleansing: Culture CHO cells in Ham's F12 medium. Prior to the assay, culture cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium for 3 days to purge pre-existing Hprt mutants, followed by 1 day in HT medium, and return to standard medium.

  • Exposure: Seed 1×106 cells per flask. Expose to sub-lethal concentrations of 8-Me-4NQO (determined via a prior cytotoxicity MTT assay) for 3–4 hours in the presence and absence of 5% S9 mix.

  • Expression Phase: Wash cells and culture for 7–9 days to allow for the expression of the mutant phenotype (turnover of existing HPRT enzymes). Subculture every 2-3 days to maintain logarithmic growth.

  • Selection: Plate 2×105 cells/dish in medium containing 5 µg/mL 6-thioguanine (6-TG) to select for mutants. Simultaneously, plate 200 cells/dish in non-selective medium to determine Plating Efficiency (PE).

  • Fixation & Staining: After 7–10 days, fix colonies with methanol and stain with 10% Giemsa.

  • Calculation: Mutant Frequency (MF)=Total Cells Plated for Selection×Plating EfficiencyTotal Mutant Colonies​

References

  • ChemicalRoot. "8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2." ChemicalCell. Available at: [Link]

  • Purohit, V., & Basu, A. K. (2000). "Mutagenicity of Nitroaromatic Compounds." Chemical Research in Toxicology, 13(8), 673–692. Available at:[Link]

  • Fronza, G., et al. (1992). "The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions." Nucleic Acids Research, 20(6), 1283–1287. Available at:[Link]

  • Kamber, M., et al. (2021). "Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats." Toxics, 9(7), 152. Available at:[Link]

Sources

Application Note: Experimental Procedures for Assessing 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standardized Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

4-Nitroquinoline 1-oxide (4-NQO) is a well-characterized, potent UV-mimetic chemical carcinogen widely utilized to induce oral squamous cell carcinoma (OSCC) in murine models. However, in the context of drug development and structure-activity relationship (SAR) mapping, derivatives such as 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) serve as critical reference standards[1].

The toxicity of nitroquinoline compounds is strictly dependent on the enzymatic reduction of the C-4 nitro group by cytosolic reductases (e.g., NQO1) to a hydroxylamine intermediate, followed by Phase II esterification[2]. By introducing a methyl group at the C-8 position, researchers can investigate how steric hindrance and electronic inductive effects alter enzyme docking, subsequent DNA adduct formation, and overall mutagenicity. 8-Me-4-NQO is heavily sought after in biochemical research to elucidate these cellular metabolism pathways and to benchmark the genotoxicity of novel quinoline-based drug candidates[1].

Metabolic Activation Pathway

G A 8-Me-4-NQO (Pro-mutagen) B NQO1 / Reductases (Enzymatic Reduction) A->B Nitro Reduction C 8-Me-4-HAQO (Proximate Carcinogen) B->C D Seryl-tRNA Synthetase (Esterification) C->D Phase II Activation E Seryl-8-Me-4-HAQO (Ultimate Carcinogen) D->E F DNA Adducts (Genotoxicity) E->F Covalent Binding

Figure 1: Metabolic activation of 8-Me-4-NQO leading to DNA adduct formation and genotoxicity.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay must include the parent compound (4-NQO) as a positive control and a vehicle (DMSO) as a negative control to establish a reliable baseline for 8-Me-4-NQO toxicity.

Protocol A: In Vitro Genotoxicity Screening (SOS Chromotest)

Purpose: To quantify the primary DNA damage induced by 8-Me-4-NQO by measuring the induction of the SOS repair network in Escherichia coli[2].

Causality & Design: 4-NQO derivatives are strong inducers of the SOS response[2]. By measuring β-galactosidase (driven by the sfiA promoter) and normalizing it against alkaline phosphatase (constitutively expressed), this assay mathematically isolates true genotoxicity from general cytotoxicity.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 8-Me-4-NQO in 100% DMSO to create a 10 mM stock. Prepare serial dilutions ranging from 0.1 µM to 100 µM.

  • Bacterial Culture: Grow E. coli PQ37 cells in L-broth at 37°C until the optical density (OD 600​ ) reaches 0.4 (exponential growth phase).

  • Exposure: In a 96-well plate, mix 10 µL of the 8-Me-4-NQO dilutions with 100 µL of the bacterial suspension. Incubate for 2 hours at 37°C.

  • Enzymatic Assay:

    • Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to assess β-galactosidase activity (absorbance at 420 nm).

    • Add PNPP (p-nitrophenyl phosphate) to a parallel set of wells to assess alkaline phosphatase activity (absorbance at 420 nm).

  • Data Analysis: Calculate the SOS Induction Factor (SOSIF). A compound is considered significantly genotoxic if the SOSIF is > 1.5 with a clear dose-response relationship.

Protocol B: Mammalian Cell DNA Scission Assessment (Comet Assay)

Purpose: To evaluate the capacity of 8-Me-4-NQO to induce DNA single-strand breaks and DNA-protein crosslink scissions in cultured mammalian fibroblasts[3].

Causality & Design: The position of the methyl group critically dictates the concentration threshold required to induce DNA scission. While strong carcinogens induce scission at 1×10−5 M, sterically hindered or weaker derivatives require higher doses ( >5×10−5 M)[3].

Step-by-Step Methodology:

  • Cell Culture: Seed mouse fibroblasts (e.g., strain L-P-3 or CHO cells) in 6-well plates at 2×105 cells/well. Incubate for 24 hours.

  • Treatment: Expose cells to 8-Me-4-NQO at concentrations of 1×10−5 M, 5×10−5 M, and 1×10−4 M for 3 hours.

  • Harvest & Lysis: Harvest cells, embed them in 1% low-melting-point agarose on glass slides, and submerge in alkaline lysis buffer (pH > 13) overnight at 4°C to unwind DNA and expose strand breaks.

  • Electrophoresis: Run the slides in an alkaline electrophoresis solution at 25 V and 300 mA for 30 minutes.

  • Quantification: Stain with SYBR Gold. Using fluorescence microscopy and automated Comet scoring software, calculate the Tail Moment (Tail Length × % DNA in Tail).

Quantitative Data Presentation

The following table summarizes the comparative toxicity and genotoxicity metrics of 4-NQO and its relevant structural derivatives, demonstrating how C-8 modifications influence biological activity.

CompoundSubstitutionSOS Induction PotentialFibroblast DNA Scission ThresholdCarcinogenic Potency
4-Nitroquinoline 1-oxide None (Parent)Very High 1×10−5 M[3]Strong[3]
6-Methyl-4-nitroquinoline 1-oxide C-6 MethylHigh 1×10−5 M[3]Strong[3]
8-Methyl-4-nitroquinoline 1-oxide C-8 MethylModerate >5×10−5 MWeak / Moderate
8-Nitroquinoline 1-oxide C-8 Nitro (Lacks C-4 Nitro)NegativeNo Scission Observed[3]Non-carcinogenic[3]

Data synthesized from comparative structure-activity studies on quinoline derivatives[2],[3].

Safety & Handling Guidelines

8-Me-4-NQO is a specialized heterocyclic compound and a suspected mutagen/carcinogen[1]. Strict adherence to laboratory safety protocols is mandatory:

  • Containment: All weighing, dissolution, and handling of the powder must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), lab coat, and safety goggles are required.

  • Decontamination: Nitroquinoline derivatives can be chemically deactivated. Spills and contaminated glassware should be treated with a 10% ascorbic acid solution or an alkaline oxidizing agent before standard hazardous waste disposal.

References

  • Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Breakage of a DNA-protein complex induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and their derivatives in cultured mouse fibroblasts National Institutes of Health (NIH) / PubMed URL: [Link]

  • 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2 Product Specifications & Applications ChemicalRoot URL:[Link]

Sources

Application Notes & Protocols: Leveraging 8-Methyl-4-nitroquinoline 1-oxide and its Analogs in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Quinolone Derivatives in Mechanistic Research

In the landscape of drug discovery and cancer research, the use of well-characterized chemical probes is indispensable for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic agents. Among these, the quinoline derivative 4-nitroquinoline 1-oxide (4-NQO) has been established as a potent mutagen and carcinogen.[1][2][3] While the specific compound 8-Methyl-4-nitroquinoline 1-oxide is not extensively documented in publicly available literature, its structural similarity to 4-NQO allows us to extrapolate its likely mechanism and utility as a research tool. This guide will focus on the established applications of 4-NQO as a surrogate for this class of compounds, providing researchers with the foundational knowledge and detailed protocols to employ these reagents in carcinogenesis modeling, genotoxicity studies, and the screening of potential anticancer therapeutics.

4-NQO is a water-soluble compound that reliably induces tumors, predominantly in the oral cavity of animal models, by mimicking the molecular and histological progression of human cancers.[2][3] Its utility stems from its multifaceted mechanism of action, which involves both the formation of DNA adducts and the induction of oxidative stress, providing a robust model for studying DNA damage and repair pathways.[1][4][5]

Plausible Synthesis of 8-Methyl-4-nitroquinoline 1-oxide

  • N-Oxidation of 8-Methylquinoline : The synthesis would begin with the oxidation of 8-methylquinoline. This is typically achieved by treating the starting material with an oxidizing agent like hydrogen peroxide in a solvent such as acetic acid. This reaction introduces the N-oxide functional group, a critical feature for the compound's biological activity.

  • Nitration of 8-Methylquinoline 1-oxide : The resulting 8-methylquinoline 1-oxide would then undergo nitration. Treatment with a nitrating agent, such as a mixture of potassium nitrate and sulfuric acid, is expected to selectively add a nitro group at the C-4 position of the quinoline ring.[6] This regioselectivity is a known characteristic of the quinoline N-oxide scaffold.

Mechanism of Action: A Dual Threat of Genotoxicity

The carcinogenic effects of 4-NQO, and presumably its 8-methyl analog, are not direct. The compound requires metabolic activation to exert its genotoxic effects. This process creates a powerful tool for studying cellular responses to DNA damage.

The mechanism unfolds via two primary pathways:

  • Metabolic Activation and DNA Adduct Formation : 4-NQO is enzymatically reduced in the cell to its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1][5][7] This highly reactive intermediate can be further metabolized to an electrophilic species that covalently binds to DNA, forming stable quinoline monoadducts, primarily with guanine and adenine bases.[4][5] These bulky adducts distort the DNA helix, interfering with replication and transcription. If not repaired, these lesions can lead to mutations, particularly G:C to T:A transversions.[5] This mode of DNA damage is primarily addressed by the Nucleotide Excision Repair (NER) pathway, making 4-NQO an excellent tool for studying NER deficiencies.[1]

  • Induction of Reactive Oxygen Species (ROS) : Independent of adduct formation, the metabolic processing of 4-NQO generates reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[5][8] This oxidative stress leads to further DNA damage, most notably the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a hallmark of oxidative DNA damage.[5][8] This dual mechanism of direct adduct formation and indirect oxidative damage makes 4-NQO a comprehensive tool for inducing a carcinogenic cellular environment.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Pathway 1: DNA Adducts cluster_2 Pathway 2: Oxidative Stress NQO 4-Nitroquinoline 1-oxide (4-NQO) (Pro-carcinogen) Enzymatic_Reduction Enzymatic Reduction NQO->Enzymatic_Reduction HAQO 4-Hydroxyaminoquinoline 1-oxide (4HAQO) (Proximate Carcinogen) Enzymatic_Reduction->HAQO ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂, •OH) Enzymatic_Reduction->ROS Redox Cycling Metabolite Electrophilic Metabolite (e.g., selyl-4HAQO) HAQO->Metabolite Metabolic Activation Adducts Bulky DNA Adducts (Guanine, Adenine) Metabolite->Adducts Covalent Binding Mutation1 G:C to T:A Transversions Adducts->Mutation1 Replication Errors Oxidative_Damage Oxidative DNA Damage (8-OHdG) ROS->Oxidative_Damage Mutation2 Mutations Oxidative_Damage->Mutation2

Caption: Metabolic activation and dual genotoxic pathways of 4-NQO.

Applications in Drug Discovery Research

The reliable and multifaceted mechanism of 4-NQO makes it an invaluable tool for several stages of the drug discovery pipeline.

Carcinogenesis Modeling for Preclinical Efficacy Testing

The primary application of 4-NQO in drug discovery is the development of in vivo cancer models, particularly for Oral Squamous Cell Carcinoma (OSCC).[2][4] These models allow for the evaluation of chemopreventive and therapeutic agents in a system that closely mimics human disease progression from hyperplasia and dysplasia to invasive carcinoma.[4][7]

  • Screening Chemopreventive Agents : Researchers can administer a test compound before or concurrently with 4-NQO to assess its ability to prevent or delay the onset of oral lesions.

  • Evaluating Therapeutic Drugs : Once tumors are established in the 4-NQO model, novel therapeutic compounds can be administered to evaluate their efficacy in reducing tumor size, inhibiting growth, and improving survival.[9]

A Positive Control for Genotoxicity and DNA Repair Assays

Given its potent DNA-damaging properties, 4-NQO is recommended by the OECD as a positive control for in vitro genotoxicity assays, such as the micronucleus test and gene mutation assays.[9] This allows researchers to:

  • Validate Assay Performance : Ensure that the experimental system is capable of detecting known genotoxins.

  • Study DNA Repair Pathways : Investigate the role of specific DNA repair proteins (e.g., in the NER pathway) by comparing the sensitivity of wild-type cells versus cells deficient in a particular repair gene to 4-NQO-induced damage.[1]

  • Screen for DNA Repair Inhibitors : Identify compounds that sensitize cancer cells to DNA-damaging agents by inhibiting their repair mechanisms. 4-NQO can be used to create the initial damage, followed by treatment with the potential inhibitor.

Investigating Drug-Interaction and Cellular Response

4-NQO can be used to probe complex cellular processes. For instance, it has been shown to trap topoisomerase I cleavage complexes, suggesting its utility in studying drugs that target this enzyme.[10] It also elicits a strong transcriptional response, allowing for the study of cellular detoxification and stress response pathways.[1]

Experimental Protocols

The following protocols provide a framework for utilizing 4-NQO in both in vitro and in vivo settings. Researchers should adapt concentrations and time points based on their specific cell lines, animal strains, and experimental goals.

Protocol 1: In Vitro Cytotoxicity and Genotoxicity Assay

This protocol details a method to assess whether a test compound can protect cells from 4-NQO-induced damage or, alternatively, to use 4-NQO as a positive control for genotoxicity.

Objective : To measure the effect of a test compound on cell viability and DNA damage in the presence of 4-NQO.

Materials :

  • Human cell line (e.g., HaCaT keratinocytes, primary fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-NQO stock solution (e.g., 5 mg/mL in DMSO)

  • Test compound

  • Cell viability assay reagent (e.g., MTS, PrestoBlue)

  • Antibodies for DNA damage markers (e.g., anti-phospho-H2AX)

  • Phosphate Buffered Saline (PBS)

  • Fixation and permeabilization buffers for immunofluorescence

Procedure :

  • Cell Seeding : Plate cells in a 96-well plate (for viability) or on coverslips in a 24-well plate (for immunofluorescence) at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Pre-treatment (Optional) : If testing a protective agent, replace the medium with fresh medium containing the test compound at various concentrations. Incubate for a predetermined time (e.g., 2-4 hours).

  • Carcinogen Challenge : Add 4-NQO to the wells to achieve the desired final concentration. The effective concentration is cell-type dependent but typically ranges from 0.1 µM to 5 µM.[4][7] Include appropriate controls (vehicle only, 4-NQO only, test compound only). Incubate for the desired exposure time (e.g., 1 to 4 hours).[5][7]

  • Wash and Recovery : Remove the 4-NQO-containing medium, wash the cells gently with PBS, and add fresh complete medium (with or without the test compound). Allow cells to recover for 24-48 hours.

  • Assessment of Cell Viability : Add the cell viability reagent to each well of the 96-well plate according to the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.

  • Assessment of DNA Damage (Immunofluorescence) :

    • Fix the cells on coverslips (e.g., with 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.25% Triton X-100 in PBS).

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody against a DNA damage marker (e.g., γ-H2AX).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount coverslips and visualize using a fluorescence microscope. Quantify foci per cell.

Parameter Typical Range Reference
Cell Line Human Keratinocytes, Fibroblasts[5][7]
4-NQO Concentration 0.1 µM - 10 µM[4][5][7]
Exposure Time 15 minutes - 4 hours[5][7]
Recovery Time 24 - 48 hours[7]
Endpoints Cell Viability (MTS), DNA Damage (γ-H2AX)[4]
Protocol 2: In Vivo Oral Carcinogenesis Model in Mice

This protocol describes the induction of OSCC in mice using 4-NQO administered in drinking water, a widely accepted model for preclinical drug evaluation.[2][4]

Objective : To induce oral squamous cell carcinoma in mice to serve as a preclinical model for testing therapeutic or chemopreventive agents.

Materials :

  • C57BL/6J or similar mouse strain (female mice are often used)

  • 4-Nitroquinoline 1-oxide (4-NQO)

  • Propylene Glycol

  • Dimethyl sulfoxide (DMSO)

  • Drinking water bottles

  • Animal housing and care facilities compliant with ethical guidelines

Procedure :

  • Animal Acclimatization : Acclimate mice (e.g., 6-8 weeks old) to the housing facility for at least one week before the start of the experiment.

  • Preparation of 4-NQO Solution :

    • Prepare a stock solution of 4-NQO (e.g., 50 mg/mL in DMSO).[4]

    • To prepare the drinking water, create an intermediate solution by dissolving the stock in propylene glycol.

    • Finally, dilute this intermediate solution in the drinking water to a final concentration of 50-100 µg/mL.[4][7] Prepare this solution fresh and replace it in the animal cages weekly.

  • Carcinogen Administration : Provide the 4-NQO-containing water ad libitum to the experimental group. The control group receives normal drinking water, potentially with the same low concentration of vehicle (DMSO/propylene glycol). The administration period typically lasts from 8 to 24 weeks.[4][7]

  • Monitoring :

    • Monitor the animals' general health, body weight, and water consumption weekly.

    • Visually inspect the oral cavity for the appearance of lesions (leukoplakia) or tumors, typically starting around week 8.[4]

  • Study Endpoint and Tissue Collection :

    • At predetermined time points (e.g., 8, 16, 24 weeks), euthanize subsets of animals according to approved ethical protocols.[4]

    • Carefully dissect the tongue and any visible oral lesions.

    • Fix tissues in 10% neutral buffered formalin for histopathological analysis (H&E staining) or snap-freeze in liquid nitrogen for molecular analysis (DNA, RNA, protein extraction).

Parameter Typical Value/Range Reference
Animal Strain C57BL/6J Mice[7]
4-NQO Concentration 50 - 100 µg/mL in drinking water[4][7]
Duration 8 weeks (premalignant lesions) to 24 weeks (carcinoma)[4]
Key Observations Hyperplasia, Dysplasia, Carcinoma in situ, SCC[4][7]

Ethical Considerations : All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Preclinical Model start Identify Test Compound invitro_setup Cell Culture Setup (e.g., HaCaT cells) start->invitro_setup invitro_treat Treat with 4-NQO +/- Test Compound invitro_setup->invitro_treat invitro_assess Assess Cytotoxicity & DNA Damage (Viability, γ-H2AX) invitro_treat->invitro_assess invivo_induce Induce Oral Carcinogenesis in Mice (4-NQO in drinking water) invitro_assess->invivo_induce Positive Result invivo_treat Administer Test Compound (Chemoprevention or Therapeutic) invivo_induce->invivo_treat invivo_assess Monitor Tumor Progression & Histopathology invivo_treat->invivo_assess decision Promising Candidate? invivo_assess->decision end Advance to Further Preclinical Development decision->end Yes stop Refine Compound or Stop decision->stop No

Caption: Workflow for screening anti-cancer compounds using a 4-NQO model.

References

  • Sahu, S. R., Thakur, S., Peroumal, D., Utkalaja, B. B. G., Dutta, A., Kumari, P., Subhadarsini, I., & Acharya, N. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1261058. [Link]

  • Arima, Y., Nishigori, C., Takeuchi, T., Oka, S., Morimoto, K., Utani, A., & Miyachi, Y. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382–392. [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • Sahu, S. R., Thakur, S., Peroumal, D., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. PubMed. [Link]

  • MDPI. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. [Link]

  • Arima, Y., Nishigori, C., Takeuchi, T., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species. PubMed. [Link]

  • AACR Journals. (2006). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. Cancer Research. [Link]

  • ResearchGate. (2025). 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. ResearchGate. [Link]

  • Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral oncology, 42(7), 655–667. [Link]

  • Science.gov. (n.d.). carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to Measuring Oxidative Stress Induced by 8-Methyl-4-nitroquinoline 1-oxide (8-M-4-NQO)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Oxidative Impact of 8-M-4-NQO

8-Methyl-4-nitroquinoline 1-oxide (8-M-4-NQO) is a synthetic quinoline derivative of significant interest in biomedical research, particularly as a potent carcinogen used to model oral and esophageal cancers in preclinical studies.[1][2][3] Its toxicological profile is intrinsically linked to its ability to induce profound oxidative stress. While much of the foundational research has been conducted on its parent compound, 4-nitroquinoline 1-oxide (4-NQO), the mechanisms are considered analogous.[4] This guide provides a comprehensive overview and detailed protocols for the robust measurement of oxidative stress stemming from 8-M-4-NQO exposure.

The genotoxicity of 8-M-4-NQO is initiated through metabolic activation. Cellular reductases convert the nitro group to a reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[5][6] This metabolite can form direct DNA adducts, but critically, it also engages in redox cycling, a process that generates a cascade of reactive oxygen species (ROS).[7][8] This ROS surge includes superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[9][10] These species indiscriminately attack cellular macromolecules, leading to widespread damage that can be quantified through specific biomarkers.

This document outlines a multi-tiered approach to assessing 8-M-4-NQO-induced oxidative stress, focusing on:

  • Direct ROS Detection: Quantifying the initial burst of reactive species.

  • Oxidative DNA Damage: Measuring stable adducts like 8-hydroxy-2'-deoxyguanosine (8-OHdG).

  • Lipid Peroxidation: Assessing damage to cellular membranes.

  • Cellular Antioxidant Status: Gauging the depletion of the cell's defense mechanisms.

By employing these techniques, researchers can accurately characterize the oxidative component of 8-M-4-NQO's mechanism of action, evaluate potential antioxidant interventions, and gain deeper insights into the pathways of chemical carcinogenesis.

cluster_0 Cellular Environment cluster_1 Oxidative Damage & Cellular Response M4NQO 8-M-4-NQO (Pro-carcinogen) Metabolism Metabolic Activation (Cellular Reductases) M4NQO->Metabolism HAQO 4-HAQO Metabolite (Proximate Carcinogen) Metabolism->HAQO Redox Redox Cycling HAQO->Redox ROS ROS Generation (O₂•⁻, H₂O₂, •OH) Redox->ROS DNA DNA Damage (8-OHdG formation) ROS->DNA Attack on Nucleic Acids Lipids Lipid Peroxidation (MDA, F2-Isoprostanes) ROS->Lipids Attack on Membrane Lipids Antioxidants Antioxidant Depletion (GSH Depletion) ROS->Antioxidants Consumption of Defenses

Figure 1: Mechanism of 8-M-4-NQO-induced oxidative stress.

Section 1: Direct Measurement of Reactive Oxygen Species (ROS)

Conceptual Overview: ROS are highly reactive and transient molecules, making their direct measurement challenging.[11] The most common approach involves using fluorescent probes that become oxidized in the presence of ROS, yielding a measurable signal. It is crucial to perform these assays in living cells promptly after treatment, as the ROS burst can be rapid. The choice of probe depends on the specific ROS of interest.

Protocol 1.1: General ROS Detection with H₂DCF-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCF-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule as H₂DCF. Subsequent oxidation by ROS, primarily H₂O₂, converts H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[12]

Materials:

  • H₂DCF-DA (prepare fresh 10 mM stock in anhydrous DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium (e.g., DMEM) without phenol red

  • Cultured cells (e.g., human oral keratinocytes, HaCaT) in a 96-well black, clear-bottom plate

  • 8-M-4-NQO stock solution

  • Positive control: H₂O₂ (100-500 µM)

  • Negative control: N-acetylcysteine (NAC, 5 mM)

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are ~80-90% confluent on the day of the experiment.

  • Pre-treatment (Optional): For control wells, pre-incubate cells with an antioxidant like NAC for 1 hour before adding the probe. This helps validate that the signal is ROS-dependent.

  • Probe Loading: Remove the culture medium. Wash cells once with warm PBS. Add 100 µL of fresh, serum-free medium containing 5-10 µM H₂DCF-DA to each well.

  • Incubation: Incubate the plate at 37°C in the dark for 30-45 minutes. The dark environment is critical to prevent photo-oxidation of the probe.

  • Washing: Remove the H₂DCF-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Treatment: Add 100 µL of medium (phenol red-free) containing the desired concentrations of 8-M-4-NQO (e.g., 0.1-2.0 µM) or controls (H₂O₂, NAC + 8-M-4-NQO) to the respective wells.[2]

  • Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure fluorescence intensity every 5-10 minutes for 1-2 hours.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence of treated cells to that of vehicle-treated control cells. Plot fluorescence intensity over time.

Expert Insights: The primary value of H₂DCF-DA is its sensitivity to general oxidative stress. However, it is not specific to one ROS and can be auto-oxidized. Therefore, including an antioxidant control (like NAC) is essential to demonstrate that the observed fluorescence increase is biologically relevant and ROS-mediated.

Protocol 1.2: Superoxide Detection with Hydroethidine (HEt)

Principle: Hydroethidine (also known as dihydroethidium) is a probe that is relatively specific for the superoxide radical (O₂•⁻). Oxidation by superoxide yields 2-hydroxyethidium, which intercalates with nuclear DNA and emits a bright red fluorescence.[9][13]

Materials:

  • Hydroethidine (prepare fresh 10 mM stock in anhydrous DMSO)

  • Other materials are the same as in Protocol 1.1.

  • Fluorescence microscope or plate reader (Excitation/Emission: ~518 nm/~606 nm)

Protocol:

  • Cell Seeding & Treatment: Seed cells as described previously. Treat cells with 8-M-4-NQO or controls for the desired time period (e.g., 1 hour) before adding the probe. This is because the response can be rapid.

  • Probe Loading: After treatment, remove the medium and wash once with warm PBS. Add fresh medium containing 2-5 µM Hydroethidine.

  • Incubation: Incubate at 37°C in the dark for 20-30 minutes.

  • Washing & Imaging: Wash cells gently with PBS. Add fresh PBS or medium. Immediately visualize using a fluorescence microscope or quantify using a plate reader.

  • Data Analysis: For microscopy, quantify the mean fluorescence intensity per cell using software like ImageJ. For plate reader data, normalize to vehicle controls.

Table 1: Comparison of Common Fluorescent ROS Probes

Probe NamePrimary TargetDetection MethodAdvantagesLimitations & Considerations
H₂DCF-DA H₂O₂, •OH, ONOO⁻Plate Reader, Flow Cytometry, MicroscopyHigh sensitivity, widely used for general oxidative stress.Lacks specificity, prone to auto-oxidation, can be influenced by changes in cellular esterase activity.
Hydroethidine (HEt) Superoxide (O₂•⁻)Plate Reader, Flow Cytometry, MicroscopyRelatively specific for superoxide.[9]Can be oxidized by other species to form ethidium, which has a different spectral profile. HPLC is needed for absolute specificity.
MitoSOX™ Red Mitochondrial SuperoxideFlow Cytometry, MicroscopySpecifically targets mitochondria, the primary site of cellular ROS production.Signal can be influenced by mitochondrial membrane potential.

Section 2: Assessment of Oxidative DNA Damage

Conceptual Overview: Of all cellular macromolecules, DNA is a critical target of ROS. The hydroxyl radical (•OH) can attack guanine bases, forming 8-hydroxy-2'-deoxyguanosine (8-OHdG).[6][9] This lesion is mutagenic, often leading to G:C to T:A transversions if not repaired.[7] Because 8-OHdG is a stable product, its quantification serves as a robust and integrated measure of oxidative DNA damage over time.

cluster_hplc HPLC-ECD Method cluster_ihc IHC/IF Method Start Cells or Tissue Exposed to 8-M-4-NQO Harvest Harvest Cells / Homogenize Tissue Start->Harvest Isolate Isolate Genomic DNA (Prevent artefactual oxidation) Harvest->Isolate Fix Fix & Permeabilize Cells / Tissue Sections Harvest->Fix For IHC Hydrolyze Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) Isolate->Hydrolyze Nucleosides Free Deoxynucleosides (dG, 8-OHdG, etc.) Hydrolyze->Nucleosides HPLC Inject into HPLC System Nucleosides->HPLC Separate Reverse-Phase Separation HPLC->Separate Detect Electrochemical Detection (ECD) Separate->Detect Quantify_HPLC Quantify 8-OHdG vs. dG Detect->Quantify_HPLC Antibody Incubate with Primary Ab (anti-8-OHdG) Fix->Antibody Secondary Incubate with Labeled Secondary Antibody Antibody->Secondary Image Visualize & Quantify Signal (Microscopy) Secondary->Image

Figure 2: Workflow for the analysis of 8-OHdG.

Protocol 2.1: Quantification of 8-OHdG by HPLC with Electrochemical Detection (HPLC-ECD)

Principle: This is considered a gold-standard quantitative method.[7] Genomic DNA is isolated and enzymatically digested into individual deoxynucleosides. These are then separated by high-performance liquid chromatography (HPLC). An electrochemical detector (ECD) is used for highly sensitive and specific detection of the easily oxidized 8-OHdG molecule. The amount is typically expressed as a ratio of 8-OHdG per 10⁵ or 10⁶ deoxyguanosine (dG) molecules.

Materials:

  • DNA isolation kit (spin column or phenol-chloroform based)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • HPLC system with a C18 reverse-phase column and an electrochemical detector

  • 8-OHdG and dG standards

  • Chelating agents (e.g., deferoxamine) to prevent ex vivo oxidation

Protocol:

  • Sample Collection: Harvest at least 1-5 million cells treated with 8-M-4-NQO.

  • DNA Isolation: Isolate genomic DNA according to the kit manufacturer's protocol. Crucial Step: Include metal chelators and work quickly on ice to minimize artefactual oxidation of guanine during the procedure.

  • Enzymatic Digestion:

    • To ~20-50 µg of DNA, add Nuclease P1 in a sodium acetate buffer (pH 5.3). Incubate at 37°C for 1-2 hours. This digests the DNA into deoxynucleoside 3'-monophosphates.

    • Add Tris buffer (pH ~8.0) and alkaline phosphatase. Incubate at 37°C for another 1-2 hours. This removes the phosphate group to yield free deoxynucleosides.

  • Sample Preparation: Centrifuge the digested sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undigested material or protein. Transfer the supernatant to an HPLC vial.

  • HPLC-ECD Analysis:

    • Inject the sample into the HPLC system.

    • Separate the deoxynucleosides using a C18 column with a suitable mobile phase (e.g., sodium acetate buffer with a methanol gradient).

    • Detect dG using a UV detector (~260 nm) and 8-OHdG using the ECD set to an oxidizing potential of ~ +0.6 V.

  • Quantification: Create a standard curve using known concentrations of 8-OHdG and dG standards. Calculate the amount of each in the sample and express the result as the number of 8-OHdG molecules per 10⁶ dG molecules.

Expert Insights: The biggest challenge in this assay is preventing artifact formation. Any free iron can catalyze Fenton reactions during DNA isolation, artificially inflating 8-OHdG levels. Using high-quality reagents, metal chelators, and validated DNA isolation procedures is paramount for trustworthy data.

Protocol 2.2: Immunohistochemical (IHC) Detection of 8-OHdG

Principle: This method provides invaluable spatial information about DNA damage within a tissue or subcellular localization within a cell. It uses a specific monoclonal antibody to bind to 8-OHdG in fixed and permeabilized samples. A secondary antibody conjugated to an enzyme (like HRP for colorimetric detection) or a fluorophore allows for visualization.[7]

Materials:

  • Cells grown on coverslips or formalin-fixed paraffin-embedded (FFPE) tissue sections

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking buffer (e.g., PBS with 5% goat serum and 1% BSA)

  • Primary antibody: anti-8-OHdG mouse monoclonal antibody

  • Secondary antibody: HRP- or Alexa Fluor-conjugated goat anti-mouse IgG

  • DAB substrate (for HRP) or DAPI nuclear counterstain (for fluorescence)

  • Microscope

Protocol:

  • Sample Preparation:

    • Cells: Fix cells on coverslips with 4% PFA for 15 minutes.

    • Tissues: Use standard deparaffinization and rehydration protocols for FFPE sections. Perform antigen retrieval (e.g., citrate buffer, pH 6.0, heat-mediated).

  • Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.

  • Blocking: Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the anti-8-OHdG antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the appropriate secondary antibody for 1-2 hours at room temperature, protected from light if using a fluorescent conjugate.

  • Detection & Visualization:

    • Colorimetric: Add DAB substrate until a brown color develops. Stop the reaction with water.

    • Fluorescent: Wash three times with PBS. Mount the coverslip with a mounting medium containing DAPI.

  • Imaging & Analysis: Visualize under a bright-field or fluorescence microscope. The intensity of the staining (brown or fluorescent) indicates the level of oxidative DNA damage. Semi-quantification can be performed using software like ImageJ by measuring the mean intensity in the nucleus.[7]

Section 3: Measurement of Lipid Peroxidation

Conceptual Overview: The polyunsaturated fatty acids (PUFAs) within cellular membranes are highly susceptible to ROS attack. This initiates a free-radical chain reaction called lipid peroxidation, which compromises membrane integrity and generates a variety of stable, measurable byproducts, including aldehydes like malondialdehyde (MDA).[14]

Protocol 3.1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This is a classic colorimetric assay for measuring lipid peroxidation.[14] Malondialdehyde (MDA), a major end-product, reacts with thiobarbituric acid (TBA) under high temperature (95°C) and acidic conditions to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically at ~532 nm.

Materials:

  • Cell or tissue homogenate

  • TBA reagent (0.8% w/v Thiobarbituric Acid)

  • Acetic acid buffer (pH 3.4)

  • Sodium dodecyl sulfate (SDS) solution (8.1% w/v)

  • MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)

  • Spectrophotometer or plate reader

Protocol:

  • Sample Preparation: Homogenize cells or tissue in an appropriate buffer (e.g., ice-cold TRIS-HCl) and centrifuge to obtain a clear supernatant.[14] Determine the protein concentration of the supernatant for normalization.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µL sample supernatant

    • 50 µL SDS solution

    • 130 µL Acetic acid buffer

    • 130 µL TBA reagent

  • Incubation: Vortex the tubes and incubate in a water bath or heat block at 95°C for 60-90 minutes.

  • Cooling & Centrifugation: Cool the tubes on ice for 10 minutes to stop the reaction. Centrifuge at 3,000-4,000 x g for 10 minutes to pellet any precipitate.

  • Measurement: Transfer the clear supernatant to a 96-well plate or cuvette. Read the absorbance at 532 nm.

  • Quantification: Prepare a standard curve using the MDA standard. Calculate the MDA concentration in the samples and normalize to the protein concentration (e.g., nmol MDA/mg protein).

Expert Insights: The TBARS assay is straightforward and widely used, but it is not entirely specific for MDA.[15] Other aldehydes and biomolecules can react with TBA to produce interfering signals. It is best used as a general indicator of lipid peroxidation, and results should be interpreted with this limitation in mind.

Table 2: Comparison of Lipid Peroxidation Assays

AssayAnalyte(s)PrincipleAdvantagesDisadvantages
TBARS Malondialdehyde (MDA) and other reactive aldehydesColorimetric/FluorometricSimple, inexpensive, high-throughput.Lacks specificity; can overestimate damage due to interference from other substances.[15]
UPLC-MS/MS F2-Isoprostanes (e.g., 8-iso-PGF2α)Mass SpectrometryHighly specific and accurate; considered a gold standard for in vivo oxidative stress.[16]Requires specialized equipment (LC-MS), complex sample preparation, lower throughput.

Section 4: Analysis of Cellular Antioxidant Status

Conceptual Overview: Cells possess a sophisticated network of antioxidant defenses to neutralize ROS. A key non-enzymatic antioxidant is glutathione (GSH), a tripeptide that directly scavenges ROS and acts as a cofactor for antioxidant enzymes like glutathione peroxidase (GPx).[17] Exposure to a potent oxidant like 8-M-4-NQO can deplete these defenses.[9] Measuring the levels of GSH or the activity of antioxidant enzymes provides a critical, albeit indirect, assessment of the oxidative burden placed on the cell.

Protocol 4.1: Total Glutathione (GSH) Quantification

Principle: This assay measures the total glutathione pool (both reduced GSH and oxidized GSSG). In the presence of glutathione reductase (GR), GSSG is converted to GSH. The GSH then reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid), or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and GSSG. The GSSG is immediately recycled back to GSH by GR, resulting in a continuous production of TNB. The rate of TNB formation, measured at 412 nm, is directly proportional to the total glutathione concentration in the sample.

Materials:

  • Cell lysate

  • DTNB stock solution

  • NADPH stock solution

  • Glutathione Reductase enzyme

  • Assay Buffer (e.g., potassium phosphate buffer with EDTA)

  • GSH standard

  • Microplate reader

Protocol:

  • Sample Preparation: Lyse cells in cold assay buffer. Centrifuge to remove debris. The supernatant contains the glutathione.

  • Standard Curve: Prepare a standard curve using known concentrations of GSH.

  • Reaction Setup: In a 96-well plate, add samples and standards.

  • Initiate Reaction: Add a master mix containing DTNB, NADPH, and glutathione reductase to all wells.

  • Kinetic Measurement: Immediately place the plate in a reader pre-set to 37°C. Measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (Vmax or ΔAbs/min) for each sample and standard. Plot the standard curve and determine the glutathione concentration in the samples. Normalize the results to the protein concentration of the lysate.

Expert Insights: This enzymatic recycling assay is highly sensitive and specific for glutathione. It is a robust method for determining how 8-M-4-NQO impacts one of the cell's most important antioxidant systems. A significant decrease in total GSH following treatment is a strong indicator of severe oxidative stress.[9]

References

  • Arima, Y., Nishigori, C., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences. [Link][7][9]

  • Arima, Y., Nishigori, C., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, Oxford Academic. [Link][5][6][7]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Request PDF. ResearchGate. [Link][13]

  • Nunoshiba, T., & Demple, B. (2011). (PDF) Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. ResearchGate. [Link][8]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Semantic Scholar. [Link][10]

  • Mas-icay, E., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. PMC. [Link][18]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Wikipedia. [Link][5]

  • Labuschagne, C.F., et al. (2013). A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis. PLOS ONE. [Link][16]

  • Senderowicz, L., et al. (2023). Carcinogen 4-Nitroquinoline Oxide (4-NQO) Induces Oncostatin-M (OSM) in Esophageal Cells. In Vivo. [Link][1]

  • BMG LABTECH. (2019). A double-edged sword: reactive oxygen species and how they are detected. BMG LABTECH. [Link][12]

  • Murphy, R.C., & Brown, H.A. (n.d.). Lipidomics Methods and Protocols. LIPID MAPS. [Link]

  • Sahu, S.R., et al. (2023). 4NQO treatment enhances oxidative DNA damage (8OHdG) and up-regulates... | Download Scientific Diagram. ResearchGate. [Link]

  • Forman, H.J., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. PMC. [Link][11]

  • Rivera, C., et al. (2022). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. PMC. [Link][2]

  • Rivera, C., et al. (2022). 4-NQO–induced oral carcinogenesis murine models and their characterization. ResearchGate. [Link][3]

  • de la Rosa, S.B. (2018). Lipid peroxidation assessment. Protocols.io. [Link][14]

  • Sahu, S.R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers. [Link][6]

  • MDPI. (2023). Microextraction Techniques in Lipid Peroxidation Product Detection. Encyclopedia MDPI. [Link][15]

  • Abdelfattah, E.A. (n.d.). Biomolecules Oxidation and Antioxidant Enzymes Response as a Resu. Longdom Publishing. [Link][17]

Sources

Application Note: Preparation and Handling of 8-Methyl-4-nitroquinoline 1-oxide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, toxicologists, and pharmaceutical scientists. Document Type: Standard Operating Procedure & Mechanistic Guide.

Introduction and Scientific Rationale

8-Methyl-4-nitroquinoline 1-oxide (CAS: 14094-45-2) is a highly specialized heterocyclic organic compound belonging to the nitroquinoline family[1]. As a structural derivative of the well-characterized chemical carcinogen 4-Nitroquinoline 1-oxide (4-NQO), it is heavily utilized in biochemical research as a reference standard for investigating mutagenicity, cellular metabolism pathways, and as a pro-carcinogen in animal models of squamous cell carcinoma[1].

Mechanistic Context

To effectively utilize 8-Methyl-4-nitroquinoline 1-oxide, one must understand its biological mechanism. Like its parent compound 4-NQO, it acts as a potent DNA-reactive genotoxin[2]. Upon cellular entry, it undergoes metabolic reduction by intracellular reductases to form highly reactive intermediates (analogous to 4-acetoxyaminoquinoline-1-oxide)[2]. These intermediates covalently bind to the C8 or N2 positions of deoxyguanosine and the N6 position of deoxyadenosine, forming bulky DNA adducts[2]. This process induces severe oxidative stress, single- and double-strand DNA breaks (SSBs and DSBs), and ultimately drives mutagenesis and carcinogenesis[2].

Mechanism A 8-Methyl-4-NQO (Pro-carcinogen) B Metabolic Activation (Cellular Reductases) A->B C Reactive Intermediate (N-hydroxy derivative) B->C D DNA Adduct Formation (dG and dA residues) C->D E Oxidative Stress (ROS Generation) C->E F DNA Strand Breaks (SSBs & DSBs) D->F E->F G Mutagenesis & Dysplasia F->G H Carcinogenesis (e.g., OSCC) G->H

Fig 1: Mechanistic pathway of nitroquinoline-induced genotoxicity and carcinogenesis.

Physicochemical Properties & Storage Guidelines

Because 8-Methyl-4-nitroquinoline 1-oxide is highly hydrophobic, aqueous preparation is not viable for concentrated stock solutions. The choice of solvent dictates the stability of the compound and the success of downstream applications.

PropertyValueScientific Implication
CAS Number 14094-45-2[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₁₀H₈N₂O₃[1][3]Contains a nitro group and an N-oxide, making it sensitive to reduction.
Molecular Weight 204.18 g/mol [1][3]Required for precise molarity calculations (e.g., 1 mM = 204.18 µg/mL).
Primary Solvents DMSO, Propylene Glycol[4][5]Requires non-aqueous vehicles for initial dissolution.
Stock Storage -80°C (up to 6 months)[5]Prevents thermal degradation and oxidation of the N-oxide moiety.
Working Solution Prepare Fresh[6]Aqueous dilutions degrade rapidly; must be used immediately.

Experimental Protocols: Stock Solution Preparation

The preparation workflow diverges based on whether the compound will be used for in vitro cell culture assays or in vivo animal models. Crucial Note: Moisture-contaminated DMSO significantly reduces the solubility of nitroquinolines[5]. Always use fresh, anhydrous solvents.

Workflow Start Weigh 8-Me-4-NQO (Fume Hood, PPE) Decision Application Type? Start->Decision InVitro In Vitro Assays (Cell Culture) Decision->InVitro InVivo In Vivo Models (Drinking Water) Decision->InVivo Solvent1 Dissolve in 100% Anhydrous DMSO (e.g., 40-50 mg/mL) InVitro->Solvent1 Solvent2 Dissolve in Propylene Glycol (e.g., 6-12.5 mg/mL) InVivo->Solvent2 Sonicate Vortex & Sonicate (Protect from light) Solvent1->Sonicate Solvent2->Sonicate Aliquot1 Aliquot & Store at -80°C (Max 6 months) Sonicate->Aliquot1 Aliquot2 Dilute in sterile water (e.g., 15-100 µg/mL) Sonicate->Aliquot2

Fig 2: Decision tree and workflow for preparing 8-Methyl-4-NQO stock solutions.

Protocol A: In Vitro Stock Preparation (DMSO)

For cellular assays (e.g., treating Jurkat or Daudi cells to assess apoptosis or DNA damage), DMSO is the preferred vehicle due to its superior solvating power[2].

  • Weighing: Under a Class II biological safety cabinet or dedicated chemical fume hood, carefully weigh the required mass of 8-Methyl-4-nitroquinoline 1-oxide powder.

  • Dissolution: Add 100% anhydrous DMSO to achieve a concentrated stock (typically 40 mg/mL to 50 mg/mL)[4][5].

    • Causality Check: Using highly concentrated stocks ensures that when you spike the compound into your cell culture media, the final DMSO concentration remains below 0.1% (v/v), preventing vehicle-induced cytotoxicity.

  • Homogenization: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate the solution in a water bath at room temperature (avoid heating above 60°C to prevent degradation)[5].

  • Storage: Aliquot the clear, yellow-tinted solution into amber microcentrifuge tubes to protect from light. Store immediately at -80°C. The stock is stable for up to 6 months[5].

Protocol B: In Vivo Stock Preparation (Propylene Glycol)

For in vivo carcinogenesis models (e.g., inducing oral squamous cell carcinoma via drinking water), DMSO is generally avoided as a primary vehicle due to systemic toxicity and palatability issues. Propylene glycol (PG) is the gold standard vehicle for nitroquinolines in these models[2][4].

  • Primary Stock (PG): Dissolve 8-Methyl-4-nitroquinoline 1-oxide in 100% Propylene Glycol to create a primary stock solution of 6 mg/mL to 12.5 mg/mL[4].

    • Note: Solubility in PG is lower than in DMSO; mild sonication and extended vortexing are required.

  • Secondary Dilution (Working Solution): To prepare the final drinking water for animal administration, dilute the PG stock into sterilized drinking water to achieve a final concentration of 15 µg/mL to 100 µg/mL, depending on the desired severity of the dysplasia model[2][4].

    • Example Calculation: To make 1 L of 100 µg/mL working solution, take 8 mL of a 12.5 mg/mL PG stock and mix it into 992 mL of sterile drinking water[4].

  • Administration: Transfer the working solution to opaque or foil-wrapped water bottles to prevent photodegradation. Replace the drinking water weekly for the duration of the exposure period (typically 8 to 16 weeks)[2][4].

Safety and Handling Directives

8-Methyl-4-nitroquinoline 1-oxide is a highly potent mutagen and suspected carcinogen[1][7]. Strict adherence to chemical hygiene protocols is mandatory:

  • PPE: Double-gloving (nitrile), lab coat, and protective eyewear are non-negotiable[7].

  • Environment: All powder weighing and stock preparation must occur within a certified chemical fume hood or a containment isolator[7].

  • Decontamination: Nitroquinolines can be deactivated using strong oxidizing agents (e.g., potassium permanganate solutions) prior to standard hazardous waste disposal.

References

  • 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2. ChemicalCell.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBZsa2NY8FgDKbdPmtxJEviy3--gllY7yKmt7IN_UFfFxOHnM7b-E_B1f9DrDSMDFmCyVDDuoYeBfttpAPkn_qZpfVPctp_btnCbtoN0GOhf_DIajtyd_7A8myZcjVlT-GmC2v2gezSNpq9vYuw10n-EGzZqYzhggQkMairfT4UUWKWFrtwOAXln1o555Qjt6Rd54QnZoOG4I=]
  • 14094-45-2 | 8-Methyl-4-nitroquinoline 1-oxide. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj8Aelw7lWA5nuunnAQaTmSAOkxpQ6zIikgevUGPCmUK91uRgpHVq2S4Uow8qjiI5hYOlZrpK5ZB4ZjeVdV22nNtWcPXmhBTJoM7nLio9YQbaxUTVuf1gdXscy8F4-CqD4LnQj3TEp4KIYT2Y=]
  • Inhibition of EGFR-STAT3 Signaling with Erlotinib Prevents Carcinogenesis in a Chemically-Induced Mouse Model of Oral Squamous Cell Carcinoma. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEanQjhjt3lStvKm5OuMIPuJ7egF0oKKNc0cuOylrJzCOszSql0RyhLXN1-GjukAzlLdU38aR0e3rA7qpZ6Je9QNASzjcvnIJ4XaC0aOlWqHl1zd8ztVrbggenk7X32XY_KLwUbY1Sj82gwFTdzB1Wu6m-eojrDnr5qXTiH4r2LkxaXKR2WQlMoQE176Xloq_So-k6mFg6F1YVK8CIbFsZZge2WaQcXjHn5RQF1jOTBk6w3z18=]
  • Nitrochin (4-NQO) | Chemical Carcinogen. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf0TtKOiMbkKhFK5ZRKdgxjtWrHWnWiX2AXHawJ1G9Hh4uuC7ceQdXWymh4z-Nj0rSdi2z9ORYgHeGTDM1jf_bpjxhsQplmL-Ao_nEAmuIjQxiksyMsD4PdbN_5c8MVH3cBWb28H54ag==]
  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF56hmKKsjI8mVSlBOW7ZI9l7lQiGfTP2j0X_n4r4wjpd8i5EbHUjlqSsSLczWA-eJvwdC8h6865TJif-eNYvCoxh5hDjBWc4QLLHAmu3DEj9i3cgMJDZ0FaqKliSTNRQu5LKk5I7L1kQ3zX27ZCTiJLPBShj951B8DEUk0me6dgrb512SARluiANzoy2OaWPD3bl8=]
  • 4-Nitroquinoline 1-oxide | CAS 56-57-5. Selleck Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB_vWft1Vf1pGgw6PMpr3baenuBheVLrAEiiRDSkxiO3BbXwC_tLK1fMLriWuihfjZedfR9U51jfLDe3rh2P2RGnqNaKIJhV_uclqn3GtWHUnMtVM6xAIU3UaHTNK0V7xcj2x22vJeRwBrQbxocBt7HjzFT2PUK6vGnHkIDw==]
  • Texas Tech Chemical Hygiene Plan & Lab Safety Manual. Studylib.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGGcfmX0qne54fgr6TYutW6hjsR7LuL92GUFcO1_aRw_maPa3_Vp7QtjadXoQD-VAbLoA6zr5C8qPhmLSdMg9Edrm3AMZd52ORej_zfRhJ6xwcFggTCETAffer--6yv3ljSyombjxlDEFWQcGJfa5rFT3TiLtWdRGk79mi56NRTE5kdCbuw3KIWTP6p9s=]

Sources

Application Note: In Vivo Models for Studying the Mutagenic and Carcinogenic Effects of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) (CAS No. 14094-45-2) is a highly specialized heterocyclic organic compound belonging to the nitroquinoline family[1]. While its parent compound, 4-nitroquinoline 1-oxide (4-NQO), is universally recognized as a potent water-soluble carcinogen used to model oral squamous cell carcinoma (OSCC), the 8-methylated derivative serves a more nuanced role. 8-Me-4-NQO is primarily utilized as a critical reference standard and model compound in biochemical studies investigating structure-activity relationships (SAR), cellular metabolism pathways, and comparative mutagenicity[1][2].

Because the position of the methyl group on the quinoline N-oxide ring is a critical determinant of biological activity[2], utilizing 8-Me-4-NQO in animal models allows researchers to dissect how steric hindrance and lipophilicity influence enzymatic bioactivation, DNA adduct formation, and subsequent neoplastic transformation.

Mechanistic Framework: Bioactivation and SAR

To deploy 8-Me-4-NQO effectively in vivo, researchers must understand its metabolic trajectory. 8-Me-4-NQO is a pro-carcinogen. Its mutagenicity relies on intracellular reduction by cytosolic nitroreductases (such as NQO1) to form a proximate carcinogen, 8-methyl-4-hydroxyaminoquinoline 1-oxide (8-Me-4-HAQO).

The Steric Variable: The presence of the 8-methyl substituent introduces significant steric hindrance at the adjacent nitrogen atom, which alters its susceptibility to enzymatic attack and oxidation/reduction cycles compared to non-methylated analogs[3]. Once reduced, the proximate carcinogen undergoes esterification (often catalyzed by seryl-tRNA synthetase) to form a highly reactive electrophile that covalently binds to purine residues (dG and dA) in DNA, initiating mutagenesis and apoptosis[2].

MetabolicPathway A 8-Me-4-NQO (Pro-carcinogen) B 8-Me-4-HAQO (Proximate Carcinogen) A->B Nitroreductases (e.g., NQO1) C Aminoacyl-tRNA Esterification B->C Seryl-tRNA synthetase D Reactive Electrophile (Ultimate Carcinogen) C->D Loss of ester group E DNA Adducts (dG, dA) D->E Covalent binding to DNA

Metabolic activation pathway of 8-Me-4-NQO leading to DNA adduct formation.

Animal Model Selection and Experimental Design

The choice of animal model and administration route dictates the specific pathology induced by 8-Me-4-NQO. By leveraging specific genetic backgrounds, researchers can accelerate tumor onset or study targeted signaling pathways. For instance, nitroquinoline N-oxides are frequently used to construct animal models of oral mucosal malignancy related to Kras mutations[4].

Table 1: Comparative Analysis of Animal Models for 8-Me-4-NQO Studies
Animal ModelStrainRoute of AdministrationPrimary Target TissueKey Experimental Application
Mouse C57BL/6 (Wild-type)Drinking WaterOral Cavity, TongueBaseline modeling of chronic oral mucosal dysplasia and OSCC.
Mouse Kras-mutantTopical PaintingOral MucosaAccelerating oral mucosal malignancy related to Kras mutations[4].
Mouse SENCARTopical (Skin)EpidermisEvaluating tumor-initiating activity and skin carcinogenesis[2].
Rat Wistar / F344Drinking WaterEsophagus, StomachSystemic metabolism studies and upper gastrointestinal tract carcinogenesis.
Table 2: Structure-Activity Relationship (SAR) Variables
CompoundSubstitutionSteric Hindrance EffectPrimary Research Utility
4-NQO None (Parent)BaselineStandard positive control for OSCC induction[5].
8-Me-4-NQO C-8 MethylationHigh (hinders N-oxide interactions)[3]Reference standard for SAR, mutagenicity, and altered metabolic pathways[1][2].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure experimental integrity. Causality Note: Every step is optimized to account for the chemical's hydrophobicity, light sensitivity, and requirement for chronic exposure.

Protocol A: Formulation and Quality Control

8-Me-4-NQO is insoluble in water and highly sensitive to light[4]. Improper formulation will lead to precipitation, resulting in inconsistent dosing and failed models.

  • Stock Solution Preparation: Weigh 8-Me-4-NQO powder inside a Class II Biological Safety Cabinet. Dissolve in 100% Dimethyl Sulfoxide (DMSO) or propylene glycol to a concentration of 5 mg/mL.

    • Causality: DMSO ensures complete solubilization of the hydrophobic methyl-derivative before introduction to an aqueous environment.

  • Light Protection: Transfer the stock solution immediately to an amber glass vial and wrap in aluminum foil. Store at -20°C.

    • Causality: Nitroquinoline N-oxides undergo rapid photodegradation under ambient laboratory lighting, which destroys their mutagenic potential[4].

  • Working Solution: Dilute the stock solution into the animals' drinking water to a final concentration of 10–50 µg/mL (depending on the strain's tolerance). The final DMSO concentration must not exceed 1% v/v to prevent solvent toxicity.

  • Validation Step: Analyze a 1 mL aliquot of the final drinking water via HPLC-UV to confirm the exact concentration of 8-Me-4-NQO before administration.

Protocol B: In Vivo Administration (Drinking Water Model)
  • Acclimatization: Acclimate 6-8 week old mice (e.g., C57BL/6) for one week prior to the study.

  • Administration: Replace standard water with the 8-Me-4-NQO working solution. Provide ad libitum in light-protected (amber) water bottles.

    • Causality: Drinking water administration ensures continuous, low-dose exposure to the oral mucosa, closely mimicking the chronic nature of human exposure to environmental carcinogens (e.g., tobacco smoke).

  • Refresh Rate: Replace the medicated water every 3 to 4 days to prevent chemical degradation and bacterial overgrowth.

  • Duration: Maintain exposure for 8 to 16 weeks. For full carcinoma development, revert animals to normal drinking water after week 16 and observe until week 24.

Protocol C: Molecular Validation and Tissue Harvest

To create a trustworthy, self-validating system, do not wait 24 weeks to confirm the model works.

  • Early Molecular Validation (Week 4): Euthanize a micro-cohort (n=3) at week 4. Harvest the tongue and oral mucosa. Extract genomic DNA and perform LC-MS/MS to quantify 8-Me-4-HAQO-DNA adducts.

    • Causality: Confirming the presence of DNA adducts validates that the pro-carcinogen is being successfully consumed, absorbed, and metabolically activated, saving months of wasted time if the formulation was flawed.

  • Endpoint Necropsy (Week 16-24): Euthanize the remaining cohort. Macroscopically evaluate the tongue for exophytic lesions.

  • Histopathology: Fix tissues in 10% neutral buffered formalin for 24 hours, embed in paraffin, and section at 4 µm. Perform H&E staining to grade dysplasia (mild, moderate, severe) and OSCC.

Workflow A 1. Acclimatization (Wild-type/Transgenic Cohorts) C 3. In Vivo Administration (Drinking Water/Topical, 8-16 Weeks) A->C B 2. Stock Preparation (DMSO/Propylene Glycol, Light-Protected) B->C D 4. Clinical Observation (Weight, Lesion Tracking) C->D E 5. Euthanasia & Necropsy (Tissue Harvest) D->E F 6. Downstream Analysis (Histopathology, LC-MS/MS) E->F

Self-validating in vivo workflow for 8-Me-4-NQO administration and analysis.

Safety and Chemical Hygiene

8-Me-4-NQO is a suspected carcinogen, an experimental teratogen, and a potent mutagen[5]. It poses severe health hazards including target organ systemic toxicity[6].

  • Handling: All handling of the neat powder and concentrated stock solutions MUST be performed inside a certified Class II Biological Safety Cabinet (BSC).

  • PPE: Operators must wear double nitrile gloves, a disposable chemically resistant gown, and safety goggles.

  • Waste Disposal: All contaminated bedding, water bottles, and carcasses must be treated as hazardous chemical waste. Contaminated surfaces should be deactivated following institutional Chemical Hygiene Plans (CHP) specific to carcinogens[6].

References

  • ChemicalCell. "8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2". Available at: [Link]

  • Canadian Science Publishing. "Quinoline N-oxides and hydroxamic acids with antibacterial properties". Available at:[Link]

  • Studylib. "Texas Tech Chemical Hygiene Plan & Lab Safety Manual". Available at: [Link]

Sources

Application Note: Practical Guide to the Handling, Decontamination, and Disposal of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Toxicology

8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) is a highly specialized heterocyclic organic compound utilized extensively as a reference standard in biochemical research, particularly in studies investigating mutagenicity, carcinogenicity, and cellular metabolism pathways[1]. As a methylated derivative of the well-known potent carcinogen 4-nitroquinoline 1-oxide (4-NQO), 8-Me-4-NQO shares a dangerously similar toxicological profile.

To handle this compound safely, researchers must understand why it is dangerous. 8-Me-4-NQO is a pro-carcinogen that mimics the biological DNA-damaging effects of ultraviolet (UV) light[2]. The compound itself is not the ultimate carcinogen; rather, it undergoes intracellular enzymatic activation. The 4-nitro group is first reduced by NADH/NAD(P)H to a hydroxylamine derivative (8-Me-4-HAQO). This proximate carcinogen is subsequently acetylated by seryl-tRNA synthetase, forming a highly reactive seryl-AMP enzyme complex. This ultimate carcinogen covalently binds to cellular macromolecules, forming stable DNA adducts (such as 8-hydroxydeoxyguanosine) that lead to guanine-to-pyrimidine transversions if left unrepaired[2][3].

ToxicityMechanism A 8-Me-4-NQO (Pro-carcinogen) B Enzymatic Reduction (NADH/NADPH) A->B C 8-Me-4-HAQO (Proximate Carcinogen) B->C D Seryl-tRNA Synthetase Acetylation C->D E Seryl-AMP-HAQO Complex (Ultimate Carcinogen) D->E F DNA Adduct Formation (e.g., 8-OHdG) E->F

Mechanism of 8-Me-4-NQO enzymatic activation and DNA adduct formation.

Risk Assessment & Engineering Controls

8-Me-4-NQO is a yellow crystalline powder that is highly hygroscopic and light-sensitive[4]. Because it is a dry powder, the primary risk of exposure during formulation is inhalation of aerosolized particulates. Furthermore, static electricity generated by standard plastic spatulas or weigh boats can cause the powder to aerosolize unexpectedly.

To mitigate these risks, specific engineering controls and Personal Protective Equipment (PPE) are mandatory. The table below outlines the required safety parameters and the scientific causality behind each choice.

Quantitative Safety Parameters & Rationale
ParameterSpecification / RecommendationRationale
Storage Temperature -20 °C in a dark, dry environmentPrevents thermal decomposition (which emits toxic NOx fumes) and preserves stability[4][5].
Primary Engineering Control Class II Type B2 Biological Safety Cabinet (BSC) or Chemical Fume HoodType B2 cabinets are 100% exhausted to the outside. Type A2 cabinets recirculate air and are strictly prohibited for aerosolized toxins[5].
Respiratory Protection Full-face particle respirator with N100 or P100 cartridgesProvides 99.97% filter efficiency against fine carcinogenic particulates if engineering controls fail[5].
Dermal Protection Double-layered Nitrile gloves (Min 0.11 mm thickness)The outer glove acts as the primary barrier and can be discarded immediately upon suspected contamination, preventing breakthrough to the skin[6].

Standard Operating Procedure: Safe Handling Workflow

The following self-validating protocol must be strictly adhered to when preparing 8-Me-4-NQO solutions (e.g., in DMSO or ethanol) from dry powder.

Step 1: Preparation & Anti-Static Mitigation

  • Ensure the Class II Type B2 BSC or fume hood is operational and certified.

  • Don all required PPE: lab coat, chemical safety goggles, N100/P100 respirator, and double nitrile gloves[5][6].

  • Use an anti-static gun (e.g., Zerostat) on the weighing balance, spatulas, and weigh paper to neutralize static charges that could aerosolize the powder.

Step 2: Closed-System Weighing

  • Transfer the sealed vial of 8-Me-4-NQO into the BSC.

  • Pro-Tip: To avoid open-air transfer, tare a sealed vial containing the diluent (e.g., DMSO). Carefully transfer the estimated required powder into the vial, seal it, and re-weigh to determine the exact mass added.

  • Solubilize the compound entirely within the sealed vial by vortexing.

Step 3: Doffing & Decontamination

  • Wipe down the exterior of the sealed solution vial with a 10% sodium hypochlorite (bleach) solution before removing it from the hood.

  • Remove the outer layer of gloves inside the hood and dispose of them in a designated hazardous waste bag.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves[5][7].

Spill Management & Surface Decontamination

In the event of a spill, standard cleaning agents are insufficient. The quinoline ring structure must be chemically oxidized to neutralize its mutagenic potential.

SpillResponse S1 1. Spill Identified S2 2. Evacuate & Isolate Area S1->S2 S3 3. Don Maximum PPE (N100, Double Gloves) S2->S3 S4 4. Apply Chemical Oxidant S3->S4 S5 5. Collect as Hazardous Waste S4->S5 S6 6. HPLC Swab Validation S5->S6

Step-by-step workflow for hazardous spill isolation, neutralization, and validation.

Decontamination Protocol
  • Isolate: Evacuate personnel from the immediate area and allow aerosols to settle for at least 30 minutes.

  • Neutralize: Gently cover the spill with absorbent pads. Carefully pour a strong chemical oxidant (e.g., 0.1 M Potassium Permanganate in dilute sulfuric acid, or 10% Sodium Hypochlorite) over the pads. Allow a contact time of 30 minutes to ensure complete oxidation of the nitroquinoline ring.

  • Collect: Sweep up the absorbent material using non-sparking, disposable tools and place them into a clean, dry, tightly closed hazardous waste container[6].

  • Self-Validating System (Post-Decontamination Validation): Visual inspection is inadequate for potent carcinogens. After cleaning, swab the affected surface with a methanol-wetted applicator. Extract the swab in solvent and analyze the extract via High-Performance Liquid Chromatography (HPLC) to confirm that residual 8-Me-4-NQO concentrations are below the analytical limit of detection (LOD). Only then can the area be declared safe.

Waste Disposal Protocols

Under no circumstances should 8-Me-4-NQO be disposed of in standard trash or sanitary sewer systems[8]. Bulk chemical deactivation in the laboratory is highly discouraged due to the risk of incomplete reactions and the generation of hazardous byproducts.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, pipette tips, absorbent pads) must be double-bagged in highly visible, labeled hazardous waste bags. Dispose of contents via an approved hazardous waste disposal plant for high-temperature incineration[7].

  • Liquid Waste: Solutions containing 8-Me-4-NQO (e.g., in DMSO or culture media) must be collected in dedicated, compatible High-Density Polyethylene (HDPE) containers. Crucial Warning: Do not add bleach or potassium permanganate to bulk liquid organic waste, as this can trigger violent exothermic reactions. Label the container clearly with the exact concentration of the carcinogen and arrange for professional hazardous waste pickup[8].

References

  • Wikipedia Contributors. "4-Nitroquinoline 1-oxide." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Li, et al. "Schematic diagram about the mechanism of 4NQO carcinogenesis." ResearchGate. Available at:[Link]

  • ChemicalRoot. "8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2." ChemicalCell. Available at:[Link]

  • University of Georgia (UGA) Research Safety. "4-Nitroquinoline-1-oxide Standard Operating Procedure." UGA. Available at:[Link]

  • Prashant Kamat Lab. "Standard Operating Procedures: Waste Handling & Disposal." University of Notre Dame. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%." Cole-Parmer. Available at:[Link]

Sources

Application Notes and Protocols for Immunohistochemical Analysis of 8-Methyl-4-nitroquinoline 1-oxide Treated Tissues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Cellular Impact of 8-Methyl-4-nitroquinoline 1-oxide

8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) is a potent carcinogenic compound belonging to the quinoline derivative family. Its significance in cancer research lies in its ability to reliably induce tumorigenesis in preclinical models, closely mimicking the molecular and histopathological progression of human cancers, particularly oral squamous cell carcinoma.[1][2] The carcinogenic activity of 8-Me-4-NQO, and its well-studied analogue 4-nitroquinoline 1-oxide (4-NQO), is primarily attributed to its metabolic activation into reactive electrophiles that form bulky adducts with DNA.[1][3][4] This initial DNA damage, coupled with the generation of reactive oxygen species (ROS), triggers a cascade of cellular responses including oxidative stress, cell cycle dysregulation, and ultimately, neoplastic transformation.[3][4][5][6]

Immunohistochemistry (IHC) stands as an indispensable technique for elucidating the spatial and temporal dynamics of these cellular events within the tissue microenvironment. By employing specific antibodies to detect key protein markers, researchers can visualize and quantify the extent of DNA damage, oxidative stress, cellular proliferation, and the activation of critical signaling pathways. This guide provides a comprehensive overview of IHC methodologies tailored for the analysis of tissues exposed to 8-Me-4-NQO, offering detailed protocols and expert insights to ensure robust and reproducible results.

Core Principles: Selecting and Validating IHC Markers for 8-Me-4-NQO Studies

The choice of IHC markers is paramount for a meaningful interpretation of 8-Me-4-NQO's effects. The selection should be hypothesis-driven, targeting the known mechanisms of quinoline-induced carcinogenesis. A self-validating experimental design should incorporate a panel of markers to provide a multi-faceted view of the biological response.

Cellular Process Primary Biomarker Significance in 8-Me-4-NQO Carcinogenesis Expected Cellular Localization
Oxidative DNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)A primary lesion formed by the interaction of ROS with guanine bases in DNA, indicating significant oxidative stress.[4][5][6]Nuclear
DNA Double-Strand Breaks Gamma-H2AX (γ-H2AX)Histone H2AX is rapidly phosphorylated at serine 139 in response to DNA double-strand breaks, forming distinct nuclear foci.[7]Nuclear (foci)
Cell Proliferation Ki-67A nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, and mitosis), but absent in quiescent (G0) cells.Nuclear
Inflammation & Proliferation Cyclooxygenase-2 (COX-2)An inducible enzyme that is often upregulated in inflamed and cancerous tissues, contributing to tumor growth and progression.[8]Cytoplasmic
Cell Signaling Phospho-ERK1/2 (p-ERK1/2)The phosphorylated (active) form of the extracellular signal-regulated kinase, a key component of the MAPK signaling pathway that regulates cell proliferation and survival.Nuclear and/or Cytoplasmic

Experimental Workflow for IHC Analysis of 8-Me-4-NQO Treated Tissues

The following diagram illustrates the key stages in performing immunohistochemistry on tissues treated with 8-Me-4-NQO, from tissue collection to final analysis.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Fixation Tissue Fixation (10% NBF, 24h) Processing Dehydration & Clearing Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chromogen Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount Imaging Microscopy & Image Capture DehydrateMount->Imaging Quantification Image Analysis & Scoring Imaging->Quantification

Caption: General workflow for immunohistochemical staining of 8-Me-4-NQO treated tissues.

Detailed Protocols

The following protocols are optimized for formalin-fixed, paraffin-embedded (FFPE) tissues. It is crucial to run appropriate positive and negative controls for each experiment to validate the staining.

Protocol 1: Detection of 8-hydroxy-2'-deoxyguanosine (8-OHdG)

Rationale: This protocol is designed to detect 8-OHdG, a key biomarker for oxidative DNA damage induced by 8-Me-4-NQO.[5][6] Bouin's solution is recommended for fixation as it can sometimes negate the need for antigen retrieval for this marker, however, formalin fixation followed by antigen retrieval is also effective.[9]

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides.

  • Xylene or a xylene substitute.

  • Graded ethanol series (100%, 95%, 70%).

  • Deionized (DI) water.

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0.[10]

  • Proteinase K (10 µg/mL).[4][11]

  • 3% Hydrogen Peroxide.

  • Blocking Buffer: 10% Normal Goat Serum in PBS.[11]

  • Primary Antibody: Anti-8-OHdG antibody (e.g., clone N45.1, JaICA; or Goat polyclonal, Novus Biologicals).[9][11]

  • Biotinylated Secondary Antibody (e.g., Goat anti-mouse IgG or Rabbit anti-goat IgG).

  • Avidin-Biotin Complex (ABC) Reagent.

  • 3,3'-Diaminobenzidine (DAB) substrate-chromogen system.

  • Hematoxylin counterstain.

  • Permanent mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.[8][12]

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.[8][12]

    • Immerse in 95% ethanol: 1 change, 3 minutes.[8][12]

    • Immerse in 70% ethanol: 1 change, 3 minutes.[8][12]

    • Rinse with running tap water for 5 minutes.[8]

  • Antigen Retrieval:

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat to 95-100°C for 20 minutes using a water bath or steamer.[9][10]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.[9]

    • Alternatively, for some anti-8-OHdG antibodies, enzymatic retrieval with Proteinase K (10 µg/mL) for 15-40 minutes at 37°C can be effective.[4][11]

    • Rinse slides in DI water.

  • Staining Procedure:

    • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[10]

    • Rinse 3 times with PBS.

    • Blocking: Apply Blocking Buffer and incubate for 30-60 minutes in a humidified chamber.[11]

    • Primary Antibody: Drain blocking buffer and apply primary anti-8-OHdG antibody (diluted according to manufacturer's recommendations, typically 1:100 to 1:200) and incubate overnight at 4°C in a humidified chamber.[9][11]

    • Rinse 3 times with PBS for 5 minutes each.

    • Secondary Antibody: Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[9]

    • Rinse 3 times with PBS for 5 minutes each.

    • Detection: Apply ABC reagent and incubate for 30 minutes at room temperature.[9]

    • Rinse 3 times with PBS for 5 minutes each.

    • Apply DAB substrate solution and incubate until a brown color develops (typically 1-10 minutes), monitoring under a microscope.[8]

    • Rinse with DI water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.[12]

    • "Blue" the sections in running tap water or a bluing reagent.[8]

    • Dehydrate through a graded series of ethanol and xylene.[12]

    • Apply a coverslip using a permanent mounting medium.[12]

Expected Result: Brown nuclear staining in cells with oxidative DNA damage.

Protocol 2: Detection of Ki-67

Rationale: This protocol targets the Ki-67 protein, a robust marker of cell proliferation. Elevated Ki-67 expression is a hallmark of the dysplastic and neoplastic lesions induced by 8-Me-4-NQO.

Materials:

  • As listed in Protocol 1.

  • Primary Antibody: Anti-Ki-67 antibody (e.g., clone MIB-1 or SP6).

Procedure:

  • Deparaffinization and Rehydration: Follow steps in Protocol 1.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) in 10 mM Sodium Citrate buffer (pH 6.0) for 20-30 minutes at 95-100°C is highly recommended for Ki-67.[10][13]

  • Staining Procedure:

    • Follow the staining steps as outlined in Protocol 1, substituting the primary antibody with an anti-Ki-67 antibody at the manufacturer's recommended dilution (e.g., 1:100 to 1:200).

    • Incubation with the primary antibody for 60 minutes at room temperature or overnight at 4°C is common.[10]

  • Counterstaining and Mounting: Follow steps in Protocol 1.

Expected Result: Brown nuclear staining in proliferating cells.

Protocol 3: Detection of Gamma-H2AX (γ-H2AX)

Rationale: This protocol identifies the phosphorylated form of histone H2AX, which forms foci at sites of DNA double-strand breaks, providing a direct visualization of this severe form of DNA damage.[7][14]

Materials:

  • As listed in Protocol 1.

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.

Procedure:

  • Deparaffinization and Rehydration: Follow steps in Protocol 1.

  • Antigen Retrieval: HIER in 10 mM Sodium Citrate buffer (pH 6.0) for 20-30 minutes at 95-100°C is effective for γ-H2AX.[7]

  • Staining Procedure:

    • Follow the staining steps as outlined in Protocol 1, using an anti-γ-H2AX antibody at the manufacturer's recommended dilution.

    • Primary antibody incubation is typically for 60 minutes at room temperature or overnight at 4°C.

  • Counterstaining and Mounting: Follow steps in Protocol 1.

Expected Result: Distinct brown nuclear foci in cells with DNA double-strand breaks.

Data Interpretation and Quantification

A semi-quantitative scoring system is often employed to analyze IHC results. This typically involves assessing both the intensity of the staining and the percentage of positive cells.

Score Staining Intensity Percentage of Positive Cells
0No staining<1%
1Weak staining1-25%
2Moderate staining26-50%
3Strong staining51-75%
4Very strong staining>75%

An H-score, which combines intensity and percentage, can provide a more continuous variable for statistical analysis: H-score = Σ (Intensity Score x Percentage of cells at that intensity)

Signaling Pathway Visualization

The carcinogenic effects of 8-Me-4-NQO are mediated through complex signaling pathways. The diagram below illustrates a simplified pathway leading from 8-Me-4-NQO exposure to cellular responses that can be monitored by the IHC markers discussed.

NQO_Pathway cluster_damage DNA Damage Response cluster_signaling Cellular Signaling NQO 8-Me-4-NQO Metabolism Metabolic Activation NQO->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Adducts DNA Adducts Metabolism->DNA_Adducts OxidativeDamage Oxidative DNA Damage (8-OHdG) ROS->OxidativeDamage MAPK MAPK Pathway Activation (p-ERK1/2) ROS->MAPK DSBs Double-Strand Breaks (γ-H2AX) DNA_Adducts->DSBs DNA_Adducts->MAPK Inflammation Inflammation (COX-2) MAPK->Inflammation Proliferation Increased Cell Proliferation (Ki-67) MAPK->Proliferation Carcinogenesis Carcinogenesis Inflammation->Carcinogenesis Proliferation->Carcinogenesis

Caption: Simplified signaling cascade following 8-Me-4-NQO exposure.

References

  • Synaptic Systems. (n.d.). Protocol for Ki67 Antibody (Cat. No. HS-398 002) Immunohistochemistry Paraffin embedded (IHC-P). Retrieved from [Link]

  • Japan Institute for the Control of Aging (JaICA). (n.d.). Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS. Retrieved from [Link]

  • HistoSure. (n.d.). Reference Protocol for Anti-Ki67 (HS-398 003) Immunohistochemistry using DAB as Chromogen. Retrieved from [Link]

  • Kay, J. (2018, October 30). Staining for Ki67 in paraffin-embedded tissue sections. NextGen Protocols. Retrieved from [Link]

  • Kay, J. (2019, February 18). Staining for γH2AX in paraffin-embedded tissue sections. NextGen Protocols. Retrieved from [Link]

  • PubMed. (n.d.). Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. Retrieved from [Link]

  • Bio-protocol. (n.d.). Ki67 immunohistochemistry staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections). Retrieved from [Link]

  • ResearchGate. (n.d.). Immunohistochemical staining of mice colonic tissue using Cox-2 antibody. Retrieved from [Link]

  • Al-Hussaina, E. A., Al-Ghamdi, M. S., Al-Ghamdi, K. M., Al-Ghamdi, A. S., Al-Omair, A. O., Al-Ghamdi, S. A., & Al-Ghamdi, F. A. (2025). Evaluation of the immunohistochemical expression of oxidative DNA damage marker 8-OHdG in oral cancer. Journal of Oral and Maxillofacial Surgery, Medicine, and Pathology, 37(5), 435-441. Retrieved from [Link]

  • Al-Hussaina, E. A., Al-Ghamdi, M. S., Al-Ghamdi, K. M., Al-Ghamdi, A. S., Al-Omair, A. O., Al-Ghamdi, S. A., & Al-Ghamdi, F. A. (2015). Detection of 8-hydroxydeoxyguanosine enzyme in recurrent pterygium raising a question on its role on recurrence. International Journal of Ophthalmology, 8(5), 950–954. Retrieved from [Link]

  • da Silva, S. D., da Silva, L. A., de Albuquerque, D. A. C., de Souza, L. B., & de Almeida, F. R. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 26(18), 14357. Retrieved from [Link]

  • Arima, Y., Nishigori, C., Takeuchi, T., Oka, S., Miyachi, Y., & Utani, A. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382-390. Retrieved from [Link]

  • ResearchGate. (n.d.). 4NQO treatment enhances oxidative DNA damage (8OHdG) and up-regulates.... Retrieved from [Link]

  • Snyder, R. D., & Matheson, D. W. (1989). The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta. Carcinogenesis, 10(7), 1197-1201. Retrieved from [Link]

  • Manzini, M., & Varoni, E. (2012). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology, 30(1), 309-314. Retrieved from [Link]

Sources

Application Note & Protocols: High-Dimensional Flow Cytometry Analysis of Cellular Responses to 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze cellular responses to 8-Methyl-4-nitroquinoline 1-oxide (8-MQO). While 8-MQO is a specific derivative, its mechanism and cellular impact are largely understood through its extensively studied parent compound, 4-nitroquinoline 1-oxide (4-NQO). 4-NQO is a potent carcinogen known to induce DNA damage and oxidative stress, mimicking the effects of UV radiation.[1][2] This guide details the underlying mechanisms of 4-NQO-induced cellular stress and provides field-proven, step-by-step protocols for assessing key downstream effects—apoptosis, cell cycle perturbation, and the generation of reactive oxygen species (ROS)—using multi-parameter flow cytometry.

Introduction: The Scientific Rationale

4-Nitroquinoline 1-oxide (4-NQO) and its derivatives are critical tools in cancer research and genotoxicity studies.[1][3] Their utility stems from a well-characterized mechanism of action that involves intracellular metabolic activation.[4] Once inside the cell, 4-NQO is enzymatically reduced to its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1][4] This metabolite can then form stable DNA adducts, primarily with guanine and adenine residues, which are directly mutagenic and genotoxic.[1][5]

Crucially, the metabolic processing of 4-NQO also leads to the production of reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[4][6][7] This oxidative burst induces further DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), and disrupts cellular homeostasis.[1][6] The cellular response to this dual assault of DNA adduction and oxidative stress is complex, involving the activation of DNA damage response (DDR) pathways, cell cycle arrest to allow for repair, or the initiation of programmed cell death (apoptosis) if the damage is irreparable.[8][9]

Flow cytometry is an exceptionally powerful technology for dissecting these heterogeneous cellular responses at a single-cell level. It allows for the rapid, quantitative analysis of multiple parameters simultaneously, providing a detailed snapshot of the physiological state of a cell population following treatment with compounds like 8-MQO.

Mechanism of Action: A Two-Pronged Cellular Assault

The genotoxicity of 8-MQO, inferred from 4-NQO, is not monolithic. It operates via two interconnected pathways that converge to trigger a cellular crisis. Understanding this mechanism is fundamental to designing robust experiments and interpreting the resulting data.

8_MQO_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular 8_MQO_ext 8-Methyl-4-nitroquinoline 1-oxide (8-MQO) 8_MQO_int 8-MQO 8_MQO_ext->8_MQO_int Cellular Uptake Metabolic_Activation Metabolic Activation (Enzymatic Reduction) 8_MQO_int->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., 4HAQO derivative) Metabolic_Activation->Reactive_Metabolite ROS_Production Reactive Oxygen Species (O₂⁻, H₂O₂, •OH) Metabolic_Activation->ROS_Production DNA_Adducts Bulky DNA Adducts Reactive_Metabolite->DNA_Adducts Oxidative_Damage Oxidative DNA Damage (e.g., 8OHdG) ROS_Production->Oxidative_Damage Cellular_Response Cellular Stress Response DNA_Adducts->Cellular_Response Oxidative_Damage->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest

Caption: Mechanism of 8-MQO-induced cellular damage.

Experimental Design and Workflow

A well-designed experiment is critical for obtaining reproducible and interpretable results. The following workflow outlines the key stages of analysis.

Experimental_Workflow Start 1. Cell Culture (Seed cells at optimal density) Treatment 2. 8-MQO Treatment (Dose-response & time-course) Start->Treatment Harvest 3. Cell Harvesting (Trypsinization/Scraping) Treatment->Harvest Staining 4. Staining Protocols Harvest->Staining Apoptosis Apoptosis Assay (Annexin V / PI) Staining->Apoptosis Protocol A CellCycle Cell Cycle Assay (PI / RNase) Staining->CellCycle Protocol B ROS ROS Assay (H2DCFDA) Staining->ROS Protocol C Acquisition 5. Flow Cytometry Data Acquisition Apoptosis->Acquisition CellCycle->Acquisition ROS->Acquisition Analysis 6. Data Analysis (Gating & Quantification) Acquisition->Analysis End 7. Interpretation & Reporting Analysis->End

Caption: General experimental workflow for flow cytometry analysis.

Key Considerations:
  • Cell Line Selection: Choose a cell line relevant to your research question. Human oral squamous carcinoma cell lines or lung adenocarcinoma cells (e.g., A549) are often used for 4-NQO studies.[9]

  • Dose-Response and Time-Course: It is essential to determine the optimal concentration of 8-MQO and the ideal time points for analysis. A preliminary cytotoxicity assay (e.g., MTT or trypan blue exclusion) is recommended to establish a dose range that induces measurable effects without causing immediate, widespread necrosis.

  • Controls: The inclusion of proper controls is non-negotiable for data integrity.

    • Negative/Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO or ethanol) used to dissolve 8-MQO.

    • Unstained Control: Cells that have not been treated with any fluorescent dyes, used to set baseline fluorescence.

    • Single-Stain Controls: For multi-color experiments like the apoptosis assay, cells stained with only Annexin V or only Propidium Iodide are required for proper compensation and gating.

    • Positive Controls: (Optional but recommended) A known inducer for each assay (e.g., staurosporine for apoptosis, nocodazole for G2/M arrest, H₂O₂ for ROS) can validate that the staining protocol and instrument are working correctly.[10]

Detailed Experimental Protocols

Protocol 4.1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]

PopulationAnnexin V StatusPI StatusCell State
Lower-Left (Q4)NegativeNegativeHealthy/Live
Lower-Right (Q3)Positive NegativeEarly Apoptosis
Upper-Right (Q2)Positive Positive Late Apoptosis/Necrosis
Upper-Left (Q1)NegativePositive Necrosis (membrane damage)

Methodology

  • Cell Preparation: Seed 1-2 x 10⁶ cells and treat with 8-MQO for the desired duration. Include vehicle-treated controls.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase to minimize membrane damage. Centrifuge at 300 x g for 5 minutes.[11]

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.[13]

  • Resuspension: Carefully discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Add 5 µL of FITC-conjugated (or other fluorophore) Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[13]

  • Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step.[11]

  • Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[13] Excite FITC with a 488 nm laser and detect emission around 530 nm. Excite PI with a 488 nm or 561 nm laser and detect emission around 617 nm.

Protocol 4.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The DNA content of a cell correlates with its phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. PI stoichiometrically binds to DNA, meaning its fluorescence intensity is directly proportional to the amount of DNA.[14] This allows for the quantification of cells in G0/G1, S, and G2/M phases.[15]

Methodology

  • Cell Preparation & Harvesting: Treat and harvest 1-2 x 10⁶ cells as described previously.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: This step is crucial for permeabilizing the cells to allow PI entry. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[16]

  • Incubation: Incubate the cells for at least 30 minutes at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[16][17]

  • Rehydration: Pellet the fixed cells by centrifugation (500 x g for 5 minutes). Discard the ethanol and wash the pellet twice with 1X PBS to remove any residual ethanol.[16]

  • RNase Treatment: PI also binds to double-stranded RNA. To ensure DNA-specific staining, resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.[14][18]

  • PI Staining: Add 500 µL of a 50 µg/mL PI solution to the cells (final concentration 25 µg/mL).

  • Analysis: Analyze on a flow cytometer. Use a 488 nm laser for excitation and collect the fluorescence signal (typically Area vs. Width or Height) to distinguish single cells from doublets.[16] A histogram of fluorescence intensity will reveal peaks corresponding to the G0/G1 and G2/M phases.

Protocol 4.3: Intracellular ROS Detection with H2DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeant, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS, primarily H₂O₂, converts it into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] The fluorescence intensity is proportional to the amount of intracellular ROS.

Methodology

  • Cell Preparation: Treat cells with 8-MQO in a culture plate. This assay is performed on live cells.

  • Probe Loading: Prepare a working solution of H2DCFDA (e.g., 5-10 µM) in pre-warmed serum-free medium or PBS. Remove the treatment media from the cells, wash once with warm PBS, and add the H2DCFDA working solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[10][19]

  • Harvesting: After incubation, discard the H2DCFDA solution. Wash the cells once with PBS. Harvest the cells using a gentle method.

  • Resuspension: Resuspend the final cell pellet in cold PBS or a suitable flow cytometry buffer. Keep the cells on ice and protected from light.

  • Analysis: Analyze immediately on a flow cytometer. Excite the DCF with a 488 nm laser and collect the emission signal around 535 nm.[10] A histogram overlay of the vehicle control and 8-MQO-treated samples will show a shift in fluorescence intensity if ROS levels are elevated.

Data Interpretation and Expected Results

The data generated from these assays will provide quantitative insights into the cellular effects of 8-MQO.

AssayVehicle Control (Expected)8-MQO Treated (Expected)Interpretation
Apoptosis High percentage of Live cells (>90%).Increase in Annexin V+/PI- (Early Apoptosis) and Annexin V+/PI+ (Late Apoptosis) populations.[8]8-MQO induces programmed cell death.
Cell Cycle Normal cell cycle distribution (e.g., high G1, low S and G2/M).Accumulation of cells in S-phase or G2/M arrest.8-MQO activates DNA damage checkpoints, halting cell cycle progression to allow for repair.
ROS Low baseline fluorescence.A rightward shift in the fluorescence histogram, indicating an increase in mean fluorescence intensity (MFI).[4]8-MQO treatment leads to the generation of intracellular reactive oxygen species.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2017). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 7(21), e2611. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Basiji, A., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Bio-protocol, 10(17), e3749. [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]

  • Agarwal, A., & Allamaneni, S. S. (2011). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. In Studies on Men's Health and Fertility (pp. 215-223). Humana Press.
  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Methods in Molecular Biology, 594, 57-72. [Link]

  • Zhang, J., et al. (2016). Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking. Journal of visualized experiments, (117), 54868. [Link]

  • This reference was not directly applicable to the core topic.
  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • Singh, M., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1261358. [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2023). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 24(18), 13915. [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological sciences, 91(2), 382-392. [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382–392. [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382-392. [Link]

  • This reference was not directly applicable to the core topic.
  • This reference was not directly applicable to the core topic.
  • Wang, Y., et al. (2017). 4-Nitroquinoline-1-oxide effects human lung adenocarcinoma A549 cells by regulating the expression of POLD4. Oncology Letters, 14(5), 5559-5564. [Link]

  • This reference was not directly applicable to the core topic.
  • Giver, C. R., et al. (1995). Analysis of 4-nitroquinoline-1-oxide induced mutations at the hprt locus in mammalian cells: possible involvement of preferential DNA repair. Carcinogenesis, 16(8), 1975-1981. [Link]

  • This reference was not directly applicable to the core topic.
  • This reference was not directly applicable to the core topic.

Sources

establishing a mouse model of oral cancer with 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Induction of Oral Squamous Cell Carcinoma in a Murine Model Using 4-Nitroquinoline 1-oxide

Lead Application Scientist: Dr. Gemini

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

A Note on Compound Specificity

This document details the widely validated and extensively published protocol for inducing oral squamous cell carcinoma (OSCC) using 4-Nitroquinoline 1-oxide (4-NQO) . While the initial inquiry specified "8-Methyl-4-nitroquinoline 1-oxide," the vast body of scientific literature supports 4-NQO as the standard carcinogen for this model. To ensure scientific accuracy, reproducibility, and safety, this guide is exclusively focused on the established 4-NQO methodology. Researchers are advised to conduct pilot studies if exploring derivatives.

Section 1: Scientific Principles and Rationale

The 4-Nitroquinoline 1-oxide (4-NQO) murine model is a cornerstone in preclinical oral cancer research due to its remarkable ability to recapitulate the multi-stage progression of human oral squamous cell carcinoma (OSCC).[1][2][3] 4-NQO, a water-soluble quinoline derivative, serves as a potent carcinogen that, when administered systemically via drinking water, predominantly induces tumors in the oral cavity, particularly the tongue and esophagus.[1][4][5] This model is highly valued because it allows for the study of carcinogenesis through all its critical stages: from hyperplasia and dysplasia to carcinoma in situ and finally, invasive squamous cell carcinoma.[3][6][7]

The carcinogenic mechanism of 4-NQO mimics the effects of tobacco compounds, a primary risk factor for human OSCC.[6][8] Upon ingestion, 4-NQO is metabolically activated, primarily to its carcinogenic metabolite 4-hydroxyaminoquinoline 1-oxide (4HAQO).[9][10] This reactive intermediate induces significant oxidative stress and forms covalent DNA adducts.[6][11] These adducts, if not repaired, lead to mutations (specifically G:C to T:A transversions) and genomic instability, driving the initiation and promotion of neoplastic transformation.[7][9] The resulting molecular and histological changes show a high degree of similarity to those observed in human OSCC, making this an invaluable platform for investigating disease pathogenesis, biomarkers, and novel therapeutic interventions.[1][12][13]

Section 2: Safety and Handling of 4-NQO

WARNING: 4-Nitroquinoline 1-oxide is a potent mutagen and carcinogen. Strict adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE) All handling of 4-NQO powder and solutions must be performed wearing the following minimum PPE:

  • Double-layered nitrile gloves.

  • Disposable lab coat or Tyvek-type sleeves taped to gloves.[14]

  • Chemical safety goggles or a full-face shield.[15]

  • A NIOSH-approved half-face respirator with a combination organic vapor/acid gas/HEPA filter cartridge.[14][16]

2.2 Engineering Controls

  • Chemical Fume Hood: All weighing, reconstitution, and dilutions of 4-NQO must be performed inside a certified chemical fume hood.[17]

  • Ventilated Cages: Animals administered 4-NQO should be housed in ventilated cage systems to minimize exposure to aerosolized carcinogen from bedding or water.

2.3 Decontamination and Disposal

  • Spills: In case of a spill, dampen the solid material with acetone, transfer to a sealed container, and wipe the area with absorbent paper dampened with acetone, followed by a soap and water wash.[14] Isolate the spill area immediately.[14]

  • Waste: All 4-NQO-contaminated materials (e.g., tubes, pipette tips, bedding, carcasses, unused solutions) must be disposed of as hazardous chemical waste according to institutional and national guidelines.[18]

Section 3: Experimental Design and Key Parameters

Successful induction of OSCC requires careful consideration of several variables. The table below summarizes typical parameters that can be adapted for specific research goals.

ParameterRecommended Options & ConsiderationsKey References
Animal Model Mouse Strains: C57BL/6, BALB/c, CBA.[4] 6-8 week old mice are standard.[4][19] CBA mice may be more susceptible to 4-NQO.[4][4][19]
Carcinogen Dose 50-100 µg/mL in drinking water. The 50 µg/mL dose minimizes esophageal tumors while maintaining high penetrance of oral lesions in C57BL/6 mice.[20] The 100 µg/mL dose is also widely used for robust tumor induction.[4][21][22][4][20][21][22]
Administration Ad libitum in drinking water. This systemic method is effective and mimics chronic exposure.[6][19] Prepare solutions fresh every 2-7 days and protect from light using amber or foil-wrapped bottles.[19][23][6][19][23]
Duration Carcinogen Exposure: 16-20 weeks is a standard duration for inducing dysplasia and carcinoma.[22][24] Post-Exposure Observation: Animals are often monitored for an additional 4-12 weeks for tumors to progress to invasive carcinoma.[4][4][22][24]
Group Size n = 10-20 animals per group. This size is generally sufficient to account for biological variability and potential unexpected animal loss.[21][25]
Controls A control group receiving drinking water with the vehicle (e.g., propylene glycol) but without 4-NQO is essential.[26]

Section 4: Detailed Experimental Protocols

Protocol 4.1: Preparation of 4-NQO Drinking Water (100 µg/mL)
  • Stock Solution (e.g., 10 mg/mL): Inside a chemical fume hood, carefully weigh 100 mg of 4-NQO powder. Dissolve it in 10 mL of propylene glycol (or DMSO, depending on the specific protocol being followed).[7][19][23] This creates a 10 mg/mL stock solution. Store the stock solution at 4°C, protected from light.

  • Working Solution: To prepare 1 Liter of 100 µg/mL drinking water, add 10 mL of the 10 mg/mL stock solution to 990 mL of sterile drinking water.

  • Administration: Transfer the final solution to light-shielded water bottles.[23] Provide this water ad libitum to the experimental group.

  • Frequency: Replace the 4-NQO-containing water every 2-3 days to ensure carcinogen stability.[24]

Protocol 4.2: Animal Monitoring and Endpoint Determination
  • Acclimatization: Upon arrival, allow animals to acclimatize for at least one week before the start of the experiment.[22]

  • Weekly Monitoring:

    • Record the body weight of each animal. Significant weight loss (>15-20%) can be an indicator of systemic toxicity or advanced disease and may necessitate a humane endpoint.

    • Perform a gross visual inspection of the oral cavity for any visible lesions, such as white patches (leukoplakia), redness, or exophytic masses.[27]

    • Monitor water consumption to ensure animals are drinking the 4-NQO solution.

  • Humane Endpoints: Animals should be euthanized if they exhibit signs of severe distress, including but not limited to: significant weight loss, inability to eat or drink, lethargy, or ulcerated tumors that are bleeding or infected.

  • Experimental Endpoints: Animals are typically euthanized at predetermined time points (e.g., 16, 20, 24, 28 weeks) to capture different stages of carcinogenesis for analysis.[8][27]

Protocol 4.3: Tissue Collection and Histopathological Analysis
  • Euthanasia & Dissection: Euthanize mice using an institutionally approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Immediately dissect the tongue and any other tissues of interest.

  • Fixation: Fix the tongue in 10% neutral buffered formalin for at least 24 hours.

  • Processing & Sectioning: For comprehensive analysis, the tongue can be cut into multiple sections along its major axis.[28] Process the tissue for paraffin embedding.

  • Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for histopathological diagnosis.[28]

  • Pathological Evaluation: A trained pathologist should evaluate the slides for the spectrum of lesions: hyperplasia, dysplasia (mild, moderate, severe), carcinoma in situ, and invasive squamous cell carcinoma.[27][29][30]

Section 5: Expected Outcomes and Timeline

The progression of oral lesions follows a predictable, albeit variable, timeline.

Time Point (Weeks)Expected Histopathological FindingsReferences
8-12 Hyperplasia, mild to moderate epithelial dysplasia.[7][25][7][25]
12-20 Moderate to severe dysplasia, carcinoma in situ (CIS).[3][25][27][3][25][27]
20-28+ Carcinoma in situ, invasive squamous cell carcinoma (ISCC).[6][7][25][6][7][25]

Note: The incidence and latency of tumor development can be influenced by the mouse strain and the specific 4-NQO dose used.[4]

Section 6: Visualizing the Workflow and Mechanism

Experimental Workflow

The following diagram outlines the key phases of the 4-NQO oral carcinogenesis model.

G cluster_prep Phase 1: Preparation cluster_induction Phase 2: Carcinogen Induction cluster_progression Phase 3: Tumor Progression & Analysis acclimate Animal Acclimatization (1 Week) prepare_4nqo Prepare 4-NQO Stock & Working Solutions admin Administer 4-NQO in Drinking Water (16-20 Weeks) prepare_4nqo->admin monitor Weekly Monitoring (Weight, Clinical Signs) admin->monitor observe Post-4NQO Observation (4-12 Weeks) monitor->observe euthanize Euthanasia at Defined Endpoints observe->euthanize collect Tissue Collection & Fixation euthanize->collect analyze Histopathology (H&E) & Molecular Analysis collect->analyze

Caption: Workflow for 4-NQO-induced oral carcinogenesis.

Key Signaling Pathways in 4-NQO Carcinogenesis

4-NQO-induced DNA damage triggers a cascade of molecular events that drive malignant transformation.

G cluster_initiator Initiation cluster_signaling Aberrant Signaling cluster_outcome Cellular Outcome N4NQO 4-NQO (in drinking water) Metabolism Metabolic Activation (e.g., to 4HAQO) N4NQO->Metabolism DNA_Damage Oxidative Stress DNA Adducts Metabolism->DNA_Damage p38 p38 MAPK Activation DNA_Damage->p38 beta_cat β-catenin Signaling DNA_Damage->beta_cat p53 p53 Mutation/ Inactivation DNA_Damage->p53 apoptosis Apoptosis Inhibition (e.g., Survivin, Bcl-2) DNA_Damage->apoptosis Proliferation Uncontrolled Proliferation (↑ Cyclin D1, PCNA) p38->Proliferation beta_cat->Proliferation p53->Proliferation apoptosis->Proliferation Progression Progression to Invasive Carcinoma Proliferation->Progression

Caption: Key molecular pathways in 4-NQO carcinogenesis.

References

  • Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. (2025). MDPI.
  • 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. (2006). PubMed.
  • Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma. (2020). Frontiers.
  • Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO). (2023). PubMed.
  • 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. (2012).
  • Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO). (2025).
  • Mechanisms of 4NQO-induced oral carcinogenesis, and the chemopreventive... (2023).
  • The molecular features of tongue epithelium treated with the carcinogen 4-nitroquinoline-1-oxide and alcohol as a model for HNSCC. (2013). PubMed.
  • 4-nitroquinoline-1-oxide. (n.d.). CAMEO Chemicals - NOAA.
  • Brief Review on 4-Nitroquinoline-1-oxide induced oral carcinogenesisin murine test system. (n.d.). IJCRT.org.
  • 4-NITROQUINOLINE-N-OXIDE. (n.d.). Xenometrix.
  • Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. (2005). Cole-Parmer.
  • 4-Nitroquinoline-1-oxide-56-57-5.docx. (n.d.). UGA research.
  • 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment. (2024). PMC.
  • Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. (2025). Lirias.
  • Histopathologic analysis of 4NQO-induced oral tumoral lesions. (n.d.).
  • 4-Nitroquinoline 1-oxide. (n.d.). Wikipedia.
  • Histopathology of 4-NQO–induced oral lesions in the mouse tongue. (n.d.).
  • Molecular alterations at various stages of 4NQO induced oral carcinogenesis. (n.d.).
  • Validating a New Animal Model for Oral Cancer Research: A Comparative Guide to 4-Nitroquinoline 1-oxide. (2025). Benchchem.
  • Experimental protocol for 4‐NQO‐induced carcinogenesis and quer- cetin treatment. (n.d.).
  • Application Notes and Protocols for Induction of Oral Squamous Cell Carcinoma using 7-Methyl-4-nitroquinoline 1-oxide. (n.d.). Benchchem.
  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. (2023). Frontiers.
  • Spatial transcriptomic analysis of 4NQO-induced tongue cancer revealed cellular lineage diversity and evolutionary trajectory. (2025). Frontiers.
  • SAFETY DATA SHEET. (2001). Thermo Fisher Scientific.
  • A mouse model for oral squamous cell carcinoma. (n.d.). PMC - NIH.
  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. (2023). PMC.
  • Histopathological analysis of 4‐NQO induced tumors. (n.d.).
  • (A) Timeline for 4NQO and Smoking induction of OSCC. (n.d.).
  • Esophageal Squamous Cancer from 4NQO-Induced Mice Model: CNV Alter
  • 4-NQO–induced oral carcinogenesis murine models and their... (n.d.).
  • Oral Cavity Carcinogenesis Modeled in 4NQO Treated Mice. (2007). IADR Abstract Archives.
  • 4-nitroquinilone 1-oxide (4-NQO) treatment timelines. (n.d.).
  • Chemical Carcinogenesis Models for Evaluating Molecular-Targeted Prevention and Treatment of Oral Cancer. (2009). AACR Journals.
  • 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment. (2024). Frontiers.

Sources

Troubleshooting & Optimization

optimizing 8-Methyl-4-nitroquinoline 1-oxide dosage for consistent tumor induction

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing tumor induction using quinoline derivatives. This guide is designed to provide in-depth, field-proven insights into establishing consistent and reliable carcinogenesis models.

A critical preliminary note: The scientific literature extensively details the use of 4-nitroquinoline 1-oxide (4-NQO) as a potent carcinogen for inducing oral squamous cell carcinoma (OSCC) in animal models.[1][2] 8-Methyl-4-nitroquinoline 1-oxide (8-MQ-4-NQO) is a related compound, but specific protocols for its use are not as widely published.[3] Therefore, this guide establishes a robust framework based on the well-validated 4-NQO model. The principles, dosages, and troubleshooting steps provided herein serve as an essential and authoritative starting point for developing and optimizing your 8-MQ-4-NQO protocol. It is imperative to conduct pilot studies to determine the optimal parameters for 8-MQ-4-NQO in your specific experimental context.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of 4-NQO and its derivatives as experimental carcinogens.

Q1: What is 4-Nitroquinoline 1-oxide (4-NQO) and how does it induce tumors?

A1: 4-NQO is a water-soluble, synthetic quinoline derivative widely used to induce tumors in animal models, particularly oral squamous cell carcinoma (OSCC).[2] It is a pro-carcinogen, meaning it requires metabolic activation within the body to exert its carcinogenic effects.

  • Mechanism of Action:

    • Metabolic Activation: 4-NQO is enzymatically reduced to its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[4][5]

    • DNA Adduct Formation: The activated form, seryl-4HAQO, covalently binds to DNA, primarily at guanine and adenine residues, forming stable quinoline monoadducts.[4][6] These adducts are mutagenic and genotoxic.

    • Oxidative Stress: The metabolism of 4-NQO also generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[6][7] This leads to oxidative DNA damage, including the formation of 8-hydroxydeoxyguanosine (8OHdG), further contributing to its carcinogenicity.[5][7]

This multi-faceted mechanism of DNA damage closely mimics the effects of tobacco carcinogens, making the 4-NQO model highly relevant for studying human OSCC.[8][9]

Q2: Why is the 4-NQO model considered clinically relevant?

A2: The 4-NQO model is highly regarded because it recapitulates the stepwise progression of human oral cancer, advancing from hyperplasia and dysplasia to carcinoma in situ and finally to invasive squamous cell carcinoma.[1][10] The molecular and histological characteristics of the induced tumors show remarkable similarity to human tobacco-associated HNSCC.[8][9]

Q3: What are the primary routes of administration for 4-NQO?

A3: The two most common methods are administration in drinking water and direct topical application.

  • Drinking Water: This systemic method is less labor-intensive and results in tumors predominantly in the oral cavity, particularly the tongue and palate.[2][10] It is generally considered to more closely mimic the progression of human OSCC.[10][11]

  • Topical Application: This involves directly "painting" a 4-NQO solution onto a specific area, such as the buccal pouch or tongue. This method is more localized but can be more labor-intensive and may result in a slower progression to invasive carcinoma compared to the drinking water method.[10][11]

Q4: What are the critical safety precautions for handling 8-MQ-4-NQO / 4-NQO?

A4: 4-NQO and its derivatives are potent carcinogens and mutagens and must be handled with extreme caution.[12][13]

  • Engineering Controls: Always handle the compound in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[13][14]

  • Handling Powder: Avoid generating dust.[15] When weighing the solid compound, use a NIOSH-approved respirator with a suitable filter cartridge.[14]

  • Solution Preparation: 4-NQO solutions are light-sensitive and should be prepared fresh (at least weekly) and stored in light-blocking containers.[9][16]

  • Waste Disposal: Dispose of all contaminated materials (bedding, containers, unused solutions) as hazardous waste according to your institution's guidelines.[12]

Part 2: Core Experimental Protocols

These protocols provide a validated starting point. Remember to adapt them for 8-MQ-4-NQO based on pilot study results.

Protocol 2.1: Tumor Induction via Drinking Water (Mouse Model)

This method is favored for its clinical relevance and ease of administration.

Materials:

  • 8-Methyl-4-nitroquinoline 1-oxide (or 4-NQO)

  • Propylene glycol (PG)

  • Autoclaved drinking water

  • Light-blocking water bottles

  • 6-8 week old mice (e.g., C57BL/6)

  • Appropriate PPE and handling facilities

Procedure:

  • Stock Solution Preparation (Handle in a fume hood):

    • Prepare a 5 mg/mL stock solution by dissolving the carcinogen in propylene glycol.[17] This may require gentle warming or vortexing.

    • Store the stock solution protected from light at 4°C.

  • Working Solution Preparation:

    • Calculate the volume of stock solution needed to achieve the desired final concentration in the drinking water. Common concentrations for 4-NQO range from 50 µg/mL to 100 µg/mL.[9][16]

    • Example for 50 µg/mL: To prepare 500 mL of drinking water, add 5 mL of the 5 mg/mL stock solution to 495 mL of autoclaved water.

    • Mix thoroughly. The final solution should be prepared fresh at least twice a week.[9]

  • Administration:

    • Fill light-blocking water bottles with the freshly prepared 4-NQO solution.

    • Provide this as the sole source of drinking water for the mice.

    • The typical duration of administration is 16-22 weeks, after which mice are returned to regular water and monitored for tumor development.[8]

  • Monitoring:

    • Monitor animal health, body weight, and water consumption weekly. A significant drop in weight or water intake can be an early sign of toxicity.

    • Visually inspect the oral cavity for lesions, especially after the administration period.

Protocol 2.2: Tumor Induction via Topical Application (Rat Model)

This method allows for targeted tumor induction.

Materials:

  • 8-Methyl-4-nitroquinoline 1-oxide (or 4-NQO)

  • Suitable solvent (e.g., propylene glycol)

  • Small brushes or applicators

  • Anesthetic agent (e.g., isoflurane)

  • 6-8 week old rats (e.g., Wistar, Sprague-Dawley)

Procedure:

  • Carcinogen Preparation (Handle in a fume hood):

    • Prepare a solution of the carcinogen in the chosen solvent. A 0.5% solution has been used for 4-NQO.[18]

  • Administration:

    • Anesthetize the animal according to your institution's approved protocol.

    • Using a small, dedicated applicator, carefully "paint" the target oral mucosa (e.g., tongue, palate) with the solution.

    • Application is typically performed 2-3 times per week.

    • The total duration can range from weeks to months, depending on the desired lesion severity.[18]

  • Monitoring:

    • Closely monitor the animals' general health, body weight, and ability to eat and drink.

    • Regularly inspect the application site for the development of lesions.

Part 3: Troubleshooting Guide & Optimization Strategies

Even with established protocols, variability is a common challenge. This section addresses specific issues in a Q&A format.

Q: Problem - Low or Inconsistent Tumor Incidence.

A: Potential Causes & Recommended Solutions:

  • Sub-optimal Dosage: The dose of 8-MQ-4-NQO may be too low. The methyl group could alter the compound's solubility, metabolic activation, or carcinogenicity compared to 4-NQO.

    • Solution: Conduct a dose-escalation pilot study. Based on 4-NQO literature, effective doses range from 50-100 µg/mL in drinking water.[9][19] Start with a cohort at 50 µg/mL and include additional cohorts at 75 µg/mL and 100 µg/mL. Monitor for toxicity and track lesion development over time to establish a dose-response relationship.

  • Degradation of Carcinogen: 4-NQO and its derivatives are light-sensitive.[9][14] Exposure to light or infrequent preparation can lead to a lower effective concentration.

    • Solution: Always use light-blocking water bottles. Prepare fresh working solutions at least twice a week and store stock solutions protected from light at 4°C.[9]

  • Animal Strain Resistance: Different mouse and rat strains have varying susceptibilities to chemical carcinogens.

    • Solution: Review the literature for the most commonly used and susceptible strains for quinoline-induced carcinogenesis (e.g., C57BL/6, BALB/c mice).[6][16] If you are using a different strain, you may need to increase the dose or duration of exposure.

  • Insufficient Duration of Exposure: Carcinogenesis is a multi-step process.[6] The exposure period may not be long enough to induce malignant transformation.

    • Solution: Ensure the administration period is adequate. For 4-NQO, this is typically 16-22 weeks.[8] If tumor incidence is low, consider extending the exposure period in a pilot cohort.

Q: Problem - High Animal Mortality or Excessive Toxicity.

A: Potential Causes & Recommended Solutions:

  • Dosage Too High: The most common cause of mortality is excessive systemic toxicity. Signs include rapid weight loss (>15-20%), hunched posture, and lethargy. The 100 µg/mL dose, while effective, can accelerate lesion development and worsen health conditions.[9]

    • Solution: Immediately reduce the carcinogen concentration. If using 100 µg/mL, decrease to 75 µg/mL or 50 µg/mL. Implement stricter humane endpoints for euthanasia based on body weight loss or clinical signs.

  • Dehydration/Malnutrition: The carcinogen may impart a taste to the water, causing animals to drink less. Oral lesions, even at early stages, can be painful and discourage eating and drinking.

    • Solution: Monitor water and food consumption daily for the first few weeks of administration and then weekly. If intake is low, provide a supplementary source of hydration, such as hydrogel packs. Consider a lower starting dose to improve palatability.

  • Immunosuppression: 4-NQO is known to have long-range effects, including inducing cell death in immune cell populations, which can lead to immunosuppression and increased susceptibility to infections.[20]

    • Solution: Maintain strict aseptic techniques in animal handling and housing. Monitor animals closely for any signs of opportunistic infections. Reducing the carcinogen dose can mitigate the severity of immunosuppressive effects.

Q: Problem - High Variability in Tumor Size and Progression.

A: Potential Causes & Recommended Solutions:

  • Inconsistent Dosing: If the carcinogen precipitates out of solution or is not mixed thoroughly, animals will receive variable doses.

    • Solution: Ensure the stock solution is fully dissolved in propylene glycol before diluting it in water. Vigorously shake the final drinking water solution before filling the bottles.

  • Variable Water Consumption: In group-housed animals, social hierarchy can lead to dominant mice drinking more, resulting in a higher effective dose compared to subordinate cage mates.

    • Solution: Whenever possible, monitor water consumption on a per-cage basis. If variability is extremely high, consider single housing during the carcinogen administration phase, though this can introduce other stressors. Ensure easy access to the water source for all animals.

  • Biological Heterogeneity: Natural biological variation will always contribute to some level of heterogeneity in tumor response.[10][21]

    • Solution: Increase the number of animals per group to ensure sufficient statistical power to detect significant differences despite individual variability. Use age- and weight-matched animals at the start of the study.

Part 4: Data Summaries & Visual Workflows
Data Presentation

Table 1: Recommended Starting Doses and Timelines for 4-NQO-Induced Oral Carcinogenesis (Use as a starting point for 8-MQ-4-NQO pilot studies)

Animal ModelAdministration RouteConcentration RangeTypical DurationExpected OutcomeReference
Mouse (C57BL/6)Drinking Water50 - 100 µg/mL16 - 22 weeksDysplasia, Papilloma, OSCC[8][9]
Rat (Wistar)Drinking Water50 µg/mL20 weeksModerate/Severe Dysplasia, OSCC[9]
Rat (Wistar)Topical Application0.5% SolutionWeeks to MonthsLocalized Dysplasia, CIS[10][18]
Experimental & Logical Workflows

Diagram 1: General Experimental Workflow for Carcinogen-Induced Tumor Models This diagram outlines the key phases of a typical in vivo carcinogenesis study.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_post Phase 3: Observation & Endpoint acclimate Animal Acclimation (1-2 Weeks) pilot Conduct Pilot Study (Dose Ranging) acclimate->pilot prepare Prepare Stock & Working Carcinogen Solutions administer Administer Carcinogen (e.g., 16-22 Weeks) prepare->administer pilot->prepare monitor_health Weekly Monitoring (Weight, Clinical Signs) administer->monitor_health observe Post-Administration Observation Period monitor_health->observe endpoint Endpoint Analysis (Histopathology, Molecular) observe->endpoint G cluster_outcomes start Start Experiment Observe Outcomes outcome_low Low Tumor Incidence? start->outcome_low outcome_high High Animal Mortality? start->outcome_high outcome_var High Tumor Variability? start->outcome_var sol_dose ACTION: Increase Dose or Duration in Pilot Study outcome_low->sol_dose Yes sol_stability ACTION: Prepare Fresh Solutions More Often Use Light-Blocking Bottles outcome_low->sol_stability Yes sol_reduce ACTION: Reduce Carcinogen Dose (e.g., 100 to 75 µg/mL) outcome_high->sol_reduce Yes sol_monitor ACTION: Monitor Food/Water Intake Provide Hydration Support outcome_high->sol_monitor Yes sol_mix ACTION: Ensure Homogenous Solution (Vortex/Shake Well) outcome_var->sol_mix Yes sol_housing ACTION: Increase N per Group Monitor Cage-Level Consumption outcome_var->sol_housing Yes

Caption: A decision tree for troubleshooting common issues in carcinogenesis models.

References
  • Gutkind Lab. (n.d.). Syngeneic animal models of tobacco-associated oral cancer reveal the activity of in situ anti-CTLA-4. Retrieved from [Link]

  • Schoofs, E., et al. (2025, June 23). Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. MDPI. Retrieved from [Link]

  • Judson, B. L., et al. (2021). 4NQO induced carcinogenesis: A mouse model for oral squamous cell carcinoma. Methods in Cell Biology, 163, 93-111. Retrieved from [Link]

  • Schoofs, E., et al. (2025, June 12). Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. ResearchGate. Retrieved from [Link]

  • Mishra, R., et al. (2023, October 22). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • Sgarbi, M. F. M., et al. (2025, September 10). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. Retrieved from [Link]

  • Kanojia, D., & Vaidya, M. M. (2006). 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. ResearchGate. Retrieved from [Link]

  • Wei, Q., et al. (n.d.). 4-Nitroquinoline-1-oxide-induced mutagen sensitivity and risk of cutaneous melanoma: a case–control analysis. National Institutes of Health. Retrieved from [Link]

  • Xenometrix. (n.d.). Material Safety Data Sheet 4-Nitroquinoline-N-oxide. Retrieved from [Link]

  • Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Retrieved from [Link]

  • Lirias. (2025, June 23). Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. Retrieved from [Link]

  • Navarro-García, J., et al. (n.d.). Optimizing Dosage-Specific Treatments in a Multi-Scale Model of a Tumor Growth. Frontiers. Retrieved from [Link]

  • Science.gov. (n.d.). carcinogen 4-nitroquinoline 1-oxide: Topics. Retrieved from [Link]

  • Arima, Y., et al. (2006, June 15). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-392. Retrieved from [Link]

  • Lizama, C. O. (2012). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology, 30(1), 309-314. Retrieved from [Link]

  • Arima, Y., et al. (2006, June 15). 4-Nitroquinoline 1-oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species. PubMed. Retrieved from [Link]

  • FDA-AACR. (2025, November 14). Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers. PMC. Retrieved from [Link]

  • Chan, P., et al. (2025, April 18). Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. PMC. Retrieved from [Link]

  • Al-Mouaswas, D., et al. (2023, June 18). Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics. MDPI. Retrieved from [Link]

  • Li, C., et al. (n.d.). Oral Carcinogenesis Induced by 4-Nitroquinoline 1-Oxide in Lecithin:retinol Acyltransferase Gene Knockout Mice. PMC. Retrieved from [Link]

  • Sgarbi, M. F. M., et al. (n.d.). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

  • ChemicalCell. (n.d.). 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2. Retrieved from [Link]

Sources

Technical Support Center: 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) . As a potent pro-carcinogen widely used to induce oral squamous cell carcinoma (OSCC) in animal models, 8-Me-4-NQO demands rigorous handling protocols. Its molecular structure—specifically the N-oxide moiety and the nitro group—renders it highly susceptible to photodegradation, hydrolysis, and thermal instability.

This guide synthesizes field-proven methodologies and mechanistic insights to help researchers achieve reproducible results, prevent compound degradation, and troubleshoot common formulation issues. (Note: Due to identical physicochemical profiles, stability parameters for 8-Me-4-NQO are directly extrapolated from its parent compound, 4-Nitroquinoline 1-oxide[4-NQO]).

Mechanism of Action & The Importance of Stability

To understand why stability protocols are so strict, one must understand the compound's mechanism. 8-Me-4-NQO is a pro-drug. It requires intracellular reduction by nitroquinoline N-oxide reductase to become the active, highly reactive 4-hydroxyaminoquinoline 1-oxide. If the compound degrades in solution before cellular uptake (due to light or water exposure), the active metabolite cannot form, leading to failed mutagenesis and inconsistent tumor induction.

MOA NQO 8-Me-4-NQO (Pro-carcinogen) Enzyme Intracellular Reduction (Nitroquinoline N-oxide Reductase) NQO->Enzyme Cellular Uptake Active 4-Hydroxyaminoquinoline 1-oxide (Highly Reactive) Enzyme->Active Metabolic Activation DNA DNA Adduct Formation (e.g., 8-OHdG) Active->DNA Oxidative Stress OSCC Oral Squamous Cell Carcinoma (OSCC Model) DNA->OSCC Mutagenesis

Mechanism of 8-Me-4-NQO activation and OSCC induction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing long-term stock solutions of 8-Me-4-NQO? A1: The gold standard solvents are Anhydrous Dimethyl Sulfoxide (DMSO) and Propylene Glycol . Moisture-contaminated DMSO will rapidly reduce solubility and initiate hydrolysis of the compound[1]. For in vitro assays, anhydrous DMSO is preferred (solubility up to ~38 mg/mL)[1][2]. For in vivo animal models, Propylene Glycol is often favored as the primary stock solvent (typically prepared at 5–6 mg/mL) because it exhibits lower systemic toxicity when subsequently diluted into the animals' drinking water[3][4].

Q2: How long is the compound stable once dissolved? A2: When dissolved in anhydrous DMSO and stored at -80°C, 4-NQO derivatives retain full mutagenic potency for at least 18 months[5]. However, stability plummets once diluted into aqueous environments. In drinking water at room temperature, the compound begins to degrade rapidly; therefore, in vivo working solutions must be replaced frequently[3].

Q3: Why must I protect the solution from light? A3: 8-Me-4-NQO is acutely photosensitive. Exposure to ambient laboratory light or UV radiation catalyzes the cleavage of the N-oxide bond, neutralizing its carcinogenic properties. All stock solutions must be stored in amber vials, and animal drinking bottles must be wrapped in foil or made of light-shielding materials[6].

Troubleshooting Guide

Issue 1: Precipitation Upon Dilution in Aqueous Media

Symptom: A cloudy suspension or visible particulate matter forms immediately when adding the DMSO/Propylene Glycol stock to cell culture media or drinking water. Causality: 8-Me-4-NQO is highly hydrophobic and virtually insoluble in water[1]. A sudden shift in solvent polarity causes localized supersaturation, forcing the compound out of solution. Solution:

  • Vortexing: Add the organic stock solution dropwise into the aqueous medium while it is under continuous, vigorous vortexing. This prevents localized high concentrations[2].

  • Temperature: Ensure the aqueous medium is at least room temperature or slightly warmed (37°C) prior to addition. Do not add stock to cold media.

  • Solvent Limits: Keep the final concentration of DMSO below 0.5% for in vitro cell cultures to prevent solvent-induced cytotoxicity[2].

Issue 2: Inconsistent Tumor Induction in Animal Models

Symptom: Mice/rats are not developing OSCC or dysplastic lesions within the expected 16–22 week timeframe. Causality: The most common culprit is the degradation of the working solution in the animal cages. If the drinking water is left unchanged for too long, or if the bottles are not properly shielded from light, the active compound degrades into inert byproducts. Solution:

  • Frequent Replacement: Replace the 8-Me-4-NQO-laced drinking water every 48 to 72 hours[3].

  • Light Shielding: Strictly use opaque or foil-wrapped water bottles[6].

  • Fresh Thaws: Never reuse thawed stock aliquots. Always use a freshly thawed aliquot of Propylene Glycol stock to prepare the new batch of drinking water.

Issue 3: Stock Solution Discoloration

Symptom: The DMSO stock solution turns dark brown or black over time. Causality: This indicates oxidation and chemical degradation, almost always caused by moisture ingress (using hygroscopic DMSO that has absorbed water from the air) or repeated freeze-thaw cycles. Solution: Discard the compromised stock. To prevent this, always purchase high-purity, anhydrous DMSO and immediately divide your freshly prepared stock into single-use aliquots before freezing at -80°C[2].

Data Presentation: Solubility & Stability Matrix

The following table summarizes the physicochemical parameters critical for formulating 8-Me-4-NQO solutions, based on validated data for 4-NQO derivatives[1][2].

Solvent TypeMax SolubilityStability ProfileRecommended Application
Anhydrous DMSO ~38 mg/mLHigh: >18 months at -80°CPrimary stock for in vitro assays.
Propylene Glycol ~5 - 10 mg/mLHigh: >12 months at -20°CPrimary stock for in vivo drinking water models.
Ethanol (Absolute) ~2 - 6 mg/mLModerate: Prone to evaporationSecondary alternative; not recommended for primary stock.
Aqueous Buffer / Water InsolubleLow: Rapid hydrolysis/photodegradationFinal working solution only. Use immediately; replace every 48-72h.

Experimental Protocol: Preparation of In Vivo Working Solutions

To ensure a self-validating and reproducible system for OSCC animal models, follow this standardized workflow for preparing 8-Me-4-NQO drinking water.

Step 1: Stock Preparation (Under Dim Light)

  • Weigh the dry 8-Me-4-NQO powder carefully.

  • Dissolve the powder in high-purity Propylene Glycol to achieve a stock concentration of 5 mg/mL or 6 mg/mL[3][4].

  • Vortex vigorously until the solution is completely clear. Note: Sonication for 5 minutes can aid dissolution if micro-particulates remain.

Step 2: Aliquoting and Storage

  • Divide the stock solution into single-use aliquots (e.g., 1 mL per tube) using amber microcentrifuge tubes.

  • Store immediately at -20°C or -80°C.

Step 3: Working Solution Formulation (Day of Administration)

  • Thaw one single-use aliquot at room temperature.

  • Calculate the required volume for a final concentration of 50 µg/mL to 100 µg/mL in the animals' drinking water[4][6].

  • Add the stock solution dropwise to the drinking water while stirring continuously to prevent precipitation.

  • Transfer the final mixture into light-shielded animal water bottles.

  • Critical: Discard and replace the drinking water in the animal cages every 48 to 72 hours to maintain chemical efficacy[3].

Protocol Step1 Weigh 8-Me-4-NQO (Protect from light) Step2 Dissolve in Anhydrous DMSO or Propylene Glycol Step1->Step2 Prevent hydrolysis Step3 Aliquot into Amber Vials (Single-use volumes) Step2->Step3 Avoid freeze-thaw Step4 Store at -80°C (Stable for >12 months) Step3->Step4 Thermal stability Step5 Dilute in Drinking Water (Final conc. 50-100 µg/mL) Step4->Step5 Thaw immediately before use Step6 Administer in Dark Bottles (Change every 48-72h) Step5->Step6 Prevent photodegradation

Optimized workflow for 8-Me-4-NQO stock preparation and in vivo administration.

References

  • The stability of mutagenic chemicals stored in solution. PubMed.[Link]

  • Methods of 4NQO-induced mouse models in drinking water for OSCC. ResearchGate.[Link]

  • Chemopreventive effects of the polyunsaturated fatty acids omega-3 on the carcinogenesis process of the upper aerodigestive tract induced by 4-nitroquinoline-1-oxide. ecancer.[Link]

  • New metabolic alterations and predictive marker pipecolic acid in sera for esophageal squamous cell carcinoma. bioRxiv.[Link]

Sources

Technical Support Center: Synthesis of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 8-Methyl-4-nitroquinoline 1-oxide (8-MNQO). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to troubleshoot effectively and optimize your results.

8-Methyl-4-nitroquinoline 1-oxide is a key building block in medicinal chemistry and a reference compound in toxicological studies.[1] Its synthesis, while conceptually straightforward, involves highly energetic and sensitive reactions that require careful control to ensure safety, yield, and purity. This guide addresses common challenges in a practical, question-and-answer format.

Overall Synthetic Pathway

The synthesis is typically a two-step process starting from 8-methylquinoline. First, the quinoline nitrogen is oxidized to form the N-oxide. This crucial step activates the heterocyclic ring, enabling the subsequent regioselective nitration at the C4-position.

Synthesis_Pathway Start 8-Methylquinoline Step1_Product 8-Methylquinoline 1-oxide Start->Step1_Product Step 1: N-Oxidation (e.g., H₂O₂ / Acetic Acid) Final_Product 8-Methyl-4-nitroquinoline 1-oxide Step1_Product->Final_Product Step 2: Nitration (HNO₃ / H₂SO₄)

Caption: Overall synthesis of 8-Methyl-4-nitroquinoline 1-oxide.

Troubleshooting Guide & FAQs

This section is divided into the two primary stages of the synthesis.

Part 1: N-Oxidation of 8-Methylquinoline

The formation of the N-oxide is the cornerstone of this synthesis. The N-oxide group not only modifies the electronic properties of the quinoline ring but also serves as a powerful directing group for the subsequent nitration step.

Q1: My N-oxidation reaction shows low conversion, with a significant amount of starting material remaining. What could be the cause?

A1: Low conversion is typically linked to the potency of your oxidizing system or insufficient reaction time and temperature.

  • Causality: The N-oxidation of a tertiary amine like the nitrogen in a quinoline ring requires an oxidant capable of donating an oxygen atom. The reaction rate is highly dependent on the oxidant's reactivity and the reaction temperature.

  • Troubleshooting Steps:

    • Verify Oxidant Quality: Common oxidants for this transformation include hydrogen peroxide (in acetic acid), peracetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). Ensure your oxidant has not degraded. For instance, hydrogen peroxide solutions can lose potency over time.

    • Optimize Temperature: While the reaction is often exothermic, it may require initial heating to overcome the activation energy. A typical temperature range is 70-80°C when using H₂O₂ in acetic acid.[2] Monitor the reaction via Thin-Layer Chromatography (TLC) to track the consumption of the starting material.

    • Increase Reaction Time: If the reaction has stalled, extending the reaction time (e.g., from 4 hours to 8 or 12 hours) may drive it to completion. Again, use TLC to make this determination.

Q2: I'm observing the formation of multiple byproducts and a dark, tarry consistency in my N-oxidation reaction.

A2: This points to over-oxidation or thermal degradation. The quinoline ring system can be sensitive to harsh oxidizing conditions.

  • Causality: Excessive heat can lead to the breakdown of the desired N-oxide or side reactions on the aromatic rings. Overly aggressive oxidants can lead to undesired modifications of the molecule.

  • Troubleshooting Steps:

    • Strict Temperature Control: Do not let the internal temperature exceed the target. If the reaction is highly exothermic, consider adding the oxidant in portions and using a cooling bath to maintain control.

    • Choose a Milder Oxidant: If using a strong oxidant like peracetic acid, consider switching to a milder system like H₂O₂/acetic acid or m-CPBA at a lower temperature.

    • Ensure Inert Atmosphere (If Necessary): While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions.

N_Oxidation_Troubleshooting Start N-Oxidation Reaction Start Monitor Monitor by TLC Start->Monitor Problem Problem Detected? Monitor->Problem LowConv Low Conversion Problem->LowConv Yes (Starting Material) Byproducts Byproducts / Tar Problem->Byproducts Yes (Spots/Baseline) Success Proceed to Work-up Problem->Success No Sol_LowConv1 Verify oxidant quality Increase temperature/time LowConv->Sol_LowConv1 Sol_Byproducts1 Reduce temperature Use milder oxidant Byproducts->Sol_Byproducts1 Sol_LowConv1->Monitor Re-evaluate Sol_Byproducts1->Monitor Re-evaluate

Caption: Troubleshooting workflow for the N-oxidation of 8-methylquinoline.

Part 2: Nitration of 8-Methylquinoline 1-oxide

This electrophilic aromatic substitution is a critical and potentially hazardous step. The N-oxide group is an activating group that directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4- and C2-positions. Steric hindrance from the peri-position methyl group at C8 generally favors substitution at C4.

Q3: The nitration reaction is extremely exothermic and difficult to control. How can I manage this?

A3: This is the most common and critical challenge. The reaction between concentrated sulfuric acid and nitric acid is itself highly exothermic, as is the subsequent nitration of the activated quinoline ring.

  • Causality: The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids is rapid and releases significant heat. The subsequent reaction with the electron-rich N-oxide is also very fast. Uncontrolled, this can lead to a runaway reaction, boiling of the acids, and forceful ejection of corrosive material.

  • Safety-First Troubleshooting:

    • Pre-cool All Reagents: Chill the vessel containing your 8-methylquinoline 1-oxide in sulfuric acid to 0°C or below using an ice-salt bath before adding the nitrating mixture.

    • Slow, Dropwise Addition: The nitrating mixture (a pre-mixed and cooled solution of HNO₃ in H₂SO₄) must be added very slowly via a dropping funnel.[3] Monitor the internal temperature of the reaction flask continuously with a thermometer. Never let the temperature rise above 5-10°C.

    • Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to dissipate heat evenly and prevent the formation of localized hot spots.

    • Proper Scale and Equipment: Use a flask that is large enough (no more than half full) to contain the reaction mixture and allow for headspace. Have a larger cooling bath ready to immerse the flask in if the temperature begins to rise uncontrollably.

Q4: My final product is a mixture of isomers, and the yield of 8-Methyl-4-nitroquinoline 1-oxide is low.

A4: Isomer formation indicates a loss of regioselectivity, which is often tied to reaction temperature.

  • Causality: While the N-oxide directs to the C4 position, higher temperatures can provide enough energy to overcome the activation barrier for substitution at other positions (like C2 or C6), leading to a mixture of products.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is paramount. As stated above, maintaining a low temperature (0-5°C) is key to maximizing the yield of the desired C4-nitro isomer.[3]

    • Order of Addition: The standard procedure is to dissolve the substrate (8-methylquinoline 1-oxide) in sulfuric acid first, cool it, and then slowly add the nitrating agent. Reversing this can lead to side reactions.

    • Stoichiometry: Use a modest excess (e.g., 1.05 to 1.2 equivalents) of the nitrating agent. A large excess increases the risk of di-nitration and other side reactions.

Q5: I'm having difficulty purifying the final product. It's an oily solid that is hard to crystallize.

A5: Purification challenges often stem from residual acidic impurities or the presence of isomeric byproducts.

  • Causality: The crude product will be highly acidic from the reaction conditions. Isomers often have very similar polarities, making them difficult to separate. The parent compound, 4-NQO, is also known to be light-sensitive and hygroscopic, which can affect its physical state.[4][5]

  • Troubleshooting Purification:

    • Thorough Neutralization: After quenching the reaction on ice, carefully neutralize the acidic solution with a base like sodium carbonate or sodium hydroxide until the pH is ~8-9. Ensure the solution remains cold during neutralization. The product should precipitate as a solid.

    • Filtration and Washing: Filter the crude solid and wash it thoroughly with cold water to remove inorganic salts. A wash with a small amount of cold ethanol can help remove some organic impurities.

    • Recrystallization: This is often the most effective method for purification. Based on solubility data for the parent compound, solvents like ethanol or acetone/water mixtures could be effective.[6] Experiment with different solvent systems to achieve good crystal formation.

    • Column Chromatography: If recrystallization fails to remove isomers, silica gel chromatography is the next step. Use a solvent system of increasing polarity, for example, starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate.

Detailed Experimental Protocols

Safety Warning: 4-Nitroquinoline 1-oxide and its derivatives are potent mutagens and suspected carcinogens.[4][7][8][9] Always handle these compounds with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and work within a certified chemical fume hood.

Protocol 1: Synthesis of 8-Methylquinoline 1-oxide

(Adapted from Sasaki et al., 1998)[2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methylquinoline (10.0 g, 69.8 mmol).

  • Reagent Addition: Add glacial acetic acid (60 mL). Stir until the 8-methylquinoline is fully dissolved. To this solution, add 30% hydrogen peroxide (8.0 mL, ~78 mmol).

  • Heating: Heat the reaction mixture in an oil bath set to 75°C. Maintain this temperature with stirring for 4-6 hours.

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot and analyzing it by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The product spot should be more polar (lower Rf) than the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add a saturated solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is basic (~8-9). This may cause the product to precipitate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 8-methylquinoline 1-oxide, which can be used in the next step or purified further by recrystallization from an appropriate solvent like ethyl acetate/hexanes.

Protocol 2: Synthesis of 8-Methyl-4-nitroquinoline 1-oxide

(Adapted from general nitration procedures for quinolines)[3]

  • Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add crude 8-methylquinoline 1-oxide (8.0 g, 50.3 mmol).

  • Acid Dissolution: Place the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (40 mL) with stirring. Ensure the substrate dissolves completely. Cool the internal temperature to 0°C.

  • Prepare Nitrating Mixture: In a separate beaker, cooled in an ice bath, slowly add concentrated nitric acid (4.2 mL, ~63 mmol) to concentrated sulfuric acid (10 mL). Allow this mixture to cool to 0°C.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the N-oxide over a period of 45-60 minutes. CRITICAL: Maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction Time: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

  • Quenching: In a large beaker (1 L), prepare a mixture of crushed ice and water (~400 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process.

  • Neutralization & Precipitation: Cool the quenched mixture in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) or solid sodium carbonate (Na₂CO₃) in portions until the pH of the solution is 8-9. A yellow-brown solid should precipitate.

  • Purification: Filter the crude solid using a Büchner funnel and wash it extensively with cold water. The crude product can be purified by recrystallization from ethanol to yield 8-Methyl-4-nitroquinoline 1-oxide as a crystalline solid.

Summary of Reaction Parameters
ParameterStep 1: N-OxidationStep 2: NitrationKey Considerations
Primary Reagents 8-Methylquinoline, H₂O₂8-Methylquinoline 1-oxide, HNO₃Ensure high purity of starting materials.
Solvent/Acid Acetic AcidSulfuric AcidUse concentrated, high-grade acids.
Temperature 70-75°C0-5°C (Critical) Strict temperature control is essential for safety and selectivity in Step 2.
Typical Time 4-6 hours2-3 hoursMonitor by TLC to determine endpoint.
Typical Yield >85% (crude)60-75% (purified)Yields are highly dependent on control of reaction conditions.
Key Hazard Exothermic, OxidizerViolently Exothermic, Corrosive Extreme caution required. Work in a fume hood with appropriate PPE.

References

  • Potential mechanisms for quinoline N‐oxide formation. - ResearchGate. Available at: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC. Available at: [Link]

  • MECHANISM OF THE PHOTOCHEMICAL ISOMERIZATION OF QUINOLINE N-OXIDES | Chemistry Letters | Oxford Academic. Available at: [Link]

  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity - ACS Publications. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

  • Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines - ACS Publications. Available at: [Link]

  • 4-NITROQUINOLINE-N-OXIDE - Xenometrix. Available at: [Link]

  • 4-Nitroquinoline 1-oxide - Wikipedia. Available at: [Link]

  • Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites | Request PDF - ResearchGate. Available at: [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange. Available at: [Link]

  • Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride | Request PDF - ResearchGate. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]

  • 8-methyl-4-nitroquinoline-1-oxide - Stenutz. Available at: [Link]

  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - Frontiers. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species - PubMed. Available at: [Link]

  • Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. - ResearchGate. Available at: [Link]

  • Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - MDPI. Available at: [Link]

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides - MDPI. Available at: [Link]

  • US4167638A - Process for production of 8-NHR quinolines - Google Patents.
  • 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2 - ChemicalCell. Available at: [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Available at: [Link]

  • Copper-catalyzed rapid C-H nitration of 8-aminoquinolines by using sodium nitrite as the nitro source under mild conditions - ResearchGate. Available at: [Link]

  • Preparation of 8-nitroquinoline - PrepChem.com. Available at: [Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Toxicological Sciences | Oxford Academic. Available at: [Link]

Sources

refining detection methods for 8-Methyl-4-nitroquinoline 1-oxide DNA adducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AdductDetect Pro Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base specifically for researchers, toxicologists, and drug development professionals working with 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) .

While 4-NQO and its methylated derivatives are powerful tools for modeling oral and esophageal carcinogenesis, quantifying their DNA adducts is analytically treacherous. The 8-methyl group introduces severe steric hindrance during enzymatic hydrolysis, and the compound's potent redox-cycling nature often masks true bulky adducts behind a wall of artifactual oxidative damage.

This guide abandons generic protocols in favor of a causality-driven, self-validating analytical framework . Every step described below includes internal checkpoints to ensure that what you detect on the mass spectrometer is a true reflection of in vivo biology, not an ex vivo artifact.

Mechanistic Context: The Dual-Threat of 8-Me-4-NQO

To troubleshoot detection, we must first understand the chemistry of the lesion. 8-Me-4-NQO undergoes enzymatic nitroreduction to a proximate carcinogen (8-Me-4-HAQO), which is then esterified to a highly reactive electrophile. This electrophile attacks DNA primarily at the N2 and C8 positions of guanine, and the N6 position of adenine. Simultaneously, the parent compound undergoes futile redox cycling, generating massive amounts of reactive oxygen species (ROS)[1].

MetabolicPathway N1 8-Me-4-NQO (Procarcinogen) N2 8-Me-4-HAQO (Proximate Carcinogen) N1->N2 Nitroreduction (NQO1 / AKR) N6 ROS Generation (Superoxide, H2O2) N1->N6 Redox Cycling N3 Esterification (Prolyl-tRNA Synthetase) N2->N3 Enzymatic Activation N4 Reactive Electrophile (Nitrenium Ion) N3->N4 Leaving Group Departure N5 Bulky DNA Adducts (N2-dG, C8-dG, N6-dA) N4->N5 Covalent Binding to DNA N7 Oxidative Damage (8-oxo-dG) N6->N7 Hydroxyl Radical Attack

Metabolic activation of 8-Me-4-NQO leading to bulky DNA adducts and ROS-induced oxidative damage.

Troubleshooting Guides & FAQs

Q1: My biological replicates show wildly inconsistent levels of 8-Me-4-NQO-dG adducts. What is causing this variability? The Causality: The most common culprit is incomplete enzymatic hydrolysis. The 8-methyl group on the quinoline ring creates a bulky, sterically hindered local DNA environment. Standard nucleases (like Nuclease P1) often "stall" at these bulky lesions, leaving the adduct trapped in unhydrolyzed dinucleotides that are invisible to standard LC-MS/MS MRM transitions[2]. The Fix: Transition to a "Steric-Tolerant" enzyme cocktail. Supplement your standard DNase I and Phosphodiesterase (PDE) I/II mix with Benzonase , which has higher activity against distorted secondary DNA structures. Self-Validation Check: Always monitor the ratio of unmodified dG to total DNA input; if dG recovery is <95%, your hydrolysis is incomplete.

Q2: How do I prove that the 8-oxo-dG I am detecting is from in vivo 8-Me-4-NQO exposure, and not an artifact of my DNA extraction process? The Causality: 4-NQO derivatives are potent ROS generators[1]. When you lyse cells, you release intracellular iron and disrupt compartmentalization, allowing residual 8-Me-4-NQO to trigger Fenton chemistry during the extraction, artificially inflating 8-oxo-dG levels. The Fix: You must chemically freeze the redox state at the moment of lysis. Add 100 µM Deferoxamine (an iron chelator) and 50 µM Butylated hydroxytoluene (BHT) directly to your lysis buffer. Furthermore, spike in a heavy-isotope labeled standard (e.g.,[15N5]-8-oxo-dG) before lysis. If the heavy standard shows further oxidation or degradation, your extraction conditions are too harsh.

Q3: We are losing our target adducts during Solid Phase Extraction (SPE). Standard C18 cartridges yield <30% recovery. Why? The Causality: 8-Me-4-NQO adducts possess a quinoline ring, which is basic (pKa ~4.5 - 5.5). At neutral pH, standard reversed-phase (C18) mechanisms fail to retain the adduct tightly enough during aqueous wash steps, leading to breakthrough. The Fix: Switch to a Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Oasis MCX). Load the sample at mildly acidic pH (pH 3-4) to protonate the quinoline nitrogen, ensuring strong electrostatic retention. Wash with 100% methanol to remove neutral lipids and unmodified nucleosides, then elute the adducts using 5% ammonium hydroxide in methanol.

Q4: What is the best mass spectrometry scanning mode to discover novel or unknown adducts formed by 8-Me-4-NQO? The Causality: Because 8-Me-4-NQO can theoretically bind multiple nucleobase positions, relying solely on Targeted Multiple Reaction Monitoring (MRM) will cause you to miss novel lesions. However, all deoxyribonucleoside adducts share a common structural feature: the labile glycosidic bond connecting the nucleobase to the deoxyribose sugar. The Fix: Utilize a Constant Neutral Loss (CNL) or Data-Dependent Acquisition (DDA) triggered by the neutral loss of 116.0474 Da (the exact mass of the deoxyribose moiety)[3]. This DNA adductomics approach ensures that any molecule fragmenting to lose a sugar is flagged as a putative adduct[3].

Quantitative Data & Analytical Parameters

To successfully program your LC-MS/MS, you must calculate the theoretical mass shifts induced by the 8-methyl group. The addition of a methyl group (+14.0156 Da) to the standard 4-NQO adduct mass dictates the following theoretical transitions.

Table 1: Theoretical LC-HRMS/MS Parameters for 8-Me-4-NQO Adducts

Adduct TargetPrecursor Ion [M+H]⁺ (m/z)Product Ion [M+H-116]⁺ (m/z)Neutral Loss (Da)SPE Elution Fraction
8-Me-4-NQO-N2-dG 442.1465326.0991116.0474Basic (5% NH₄OH/MeOH)
8-Me-4-NQO-C8-dG 442.1465326.0991116.0474Basic (5% NH₄OH/MeOH)
8-Me-4-NQO-N6-dA 426.1516310.1042116.0474Basic (5% NH₄OH/MeOH)
8-oxo-dG (ROS Marker)284.0989168.0515116.0474Neutral (100% MeOH)

Table 2: Self-Validation Troubleshooting Metrics

MetricExpected TargetActionable ThresholdCorrective Action
Unmodified dG Recovery > 95%< 85%Increase Benzonase; check buffer pH (7.4).
[15N5]-8-oxo-dG Stability ± 5% variance> 10% lossIncrease BHT/Deferoxamine in lysis buffer.
Adduct Signal-to-Noise > 10:1< 3:1Switch from HLB to MCX SPE cartridges.

Step-by-Step Self-Validating Detection Workflow

DetectionWorkflow N1 DNA Extraction (+ BHT/Deferoxamine) N2 Enzymatic Hydrolysis (DNase I, PDE, Alk Phos) N1->N2 Purified DNA N3 SPE Enrichment (Mixed-Mode MCX) N2->N3 Nucleosides + Adducts N4 LC-HRMS/MS (CNL m/z 116.0474) N3->N4 Enriched Fraction

Self-validating workflow for the isolation, enrichment, and LC-MS/MS detection of 8-Me-4-NQO DNA adducts.
Phase 1: Antioxidant-Fortified DNA Isolation
  • Lysis: Homogenize tissue/cells in chaotropic lysis buffer supplemented with 100 µM Deferoxamine and 50 µM BHT.

  • Isotope Spiking: Immediately spike in 10 fmol of heavy-isotope internal standards ([13C10]-dG and [15N5]-8-oxo-dG).

  • Purification: Extract DNA using a standard phenol-chloroform method or silica-spin columns, ensuring all steps are performed on ice and purged with Argon gas to prevent atmospheric oxidation.

Phase 2: Steric-Tolerant Enzymatic Hydrolysis
  • Buffer Prep: Resuspend 50 µg of purified DNA in 100 µL of 10 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂.

  • Digestion Cocktail: Add 10 U DNase I, 0.5 U Phosphodiesterase I, 0.5 U Phosphodiesterase II, 5 U Alkaline Phosphatase, and 25 U Benzonase .

  • Incubation: Incubate at 37°C for 12 hours.

  • Validation: Remove a 1 µL aliquot, dilute 1:1000, and run a rapid LC-UV assay at 254 nm to quantify unmodified nucleosides. Ensure the dG peak aligns with the theoretical yield for 50 µg of DNA.

Phase 3: Orthogonal SPE Cleanup (Mixed-Mode)
  • Conditioning: Condition an Oasis MCX cartridge (30 mg) with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water.

  • Loading: Adjust the pH of your hydrolyzed DNA sample to ~3.5 using dilute Formic Acid. Load onto the cartridge.

  • Washing (Matrix Removal): Wash with 1 mL of 0.1% Formic Acid, followed by 1 mL of 100% Methanol. Note: Unmodified nucleosides and neutral 8-oxo-dG will elute here. Collect if analyzing ROS damage.

  • Elution: Elute the basic 8-Me-4-NQO adducts using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature. Resuspend in 50 µL of 5% Methanol for LC-MS/MS.

Phase 4: High-Resolution LC-MS/MS Acquisition
  • Chromatography: Inject 10 µL onto a C18 UPLC column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (+ESI) mode.

  • Adductomics Scanning: Set the instrument to perform a Data-Dependent MS2 scan triggered by the constant neutral loss of the deoxyribose moiety (116.0474 Da) to capture both anticipated N2/C8 adducts and novel binding configurations[3].

References

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans Source: NIH / PubMed Central[Link]

  • Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures Source: Analytical Chemistry (ACS Publications)[Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species Source: ResearchGate / Toxicological Sciences[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with R&D teams struggling with the yield and purity of quinoline derivatives.1[1] is a highly specialized intermediate used in pharmaceutical discovery and as a reference standard for UV-mimetic DNA damage models.

Synthesizing this compound efficiently requires mastering a delicate two-step process: the N-oxidation of 8-methylquinoline, followed by a highly regioselective electrophilic aromatic nitration. The protocols and troubleshooting guides below are designed to explain the mechanistic causality behind each step, ensuring your workflows are robust, reproducible, and self-validating.

I. Synthetic Workflow & Mechanistic Overview

The synthesis relies on the foundational methodology established for 4-nitroquinoline 1-oxide derivatives 2[2]. The N-oxide moiety is not just a structural feature; it is a mechanistic director. By donating electron density via resonance, the N-oxide activates the quinoline ring. Even when protonated in strong acids during the second step, the steric hindrance of the 2-position and the electronic distribution kinetically drive the nitronium ion ( NO2+​ ) specifically to the 4-position.

SynthesisWorkflow SM 8-Methylquinoline (Starting Material) Oxidation N-Oxidation (mCPBA, DCM, 0°C to RT) SM->Oxidation Int 8-Methylquinoline 1-oxide (Intermediate) Oxidation->Int 75-85% Yield Nitration Electrophilic Nitration (HNO3 / H2SO4, <5°C) Int->Nitration Product 8-Methyl-4-nitroquinoline 1-oxide (Target Product) Nitration->Product Regioselective (C4)

Caption: Two-step synthesis workflow of 8-Methyl-4-nitroquinoline 1-oxide highlighting key intermediates.

II. Standard Operating Procedures (SOPs)

Every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: N-Oxidation of 8-Methylquinoline

Recent adaptations strongly favor mild organic peracids over traditional aqueous hydrogen peroxide to prevent thermal degradation 3[3].

  • Preparation : Dissolve 1.0 equivalent of 8-methylquinoline in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Addition : Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.3 equivalents of meta-Chloroperoxybenzoic acid (mCPBA, 77%) portion-wise over 30 minutes to control the exothermic peracid decomposition.

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Self-Validation : The reaction is complete when TLC (Eluent: 5% MeOH in DCM) shows the total consumption of the starting material ( Rf​ ~0.8) and the appearance of a highly polar, UV-active product spot ( Rf​ ~0.3).

  • Workup : Quench with saturated aqueous NaHCO3​ to neutralize the m -chlorobenzoic acid byproduct. Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Electrophilic Aromatic Nitration

This step requires strict kinetic control to ensure the nitro group selectively attacks the C-4 position4[4].

  • Preparation : Dissolve the 8-methylquinoline 1-oxide intermediate in concentrated Sulfuric Acid ( H2​SO4​ ) at 0 °C.

  • Addition : Prepare a nitrating mixture of fuming Nitric Acid ( HNO3​ ) and concentrated H2​SO4​ (1:1 v/v). Add this mixture dropwise to the reaction flask, strictly maintaining the internal temperature below 5 °C.

  • Propagation : Stir the reaction at room temperature for 2 hours.

  • Self-Validation : Pour the acidic mixture slowly over crushed ice. Successful nitration is immediately indicated by the precipitation of a bright yellow crystalline solid. If the solution remains clear or turns dark brown, it indicates incomplete conversion or thermal decomposition, respectively.

  • Workup : Carefully neutralize the aqueous suspension to pH 6-7 using concentrated NH4​OH or NaOH to maximize the precipitation of the product. Filter, wash with cold water, and recrystallize from aqueous acetone.

III. Quantitative Condition Matrices

Use the following data tables to benchmark your experimental choices against field-proven standards.

Table 1: N-Oxidation Condition Matrix

Reagent SystemTemperatureReaction TimeTypical YieldCausality / Notes
H2​O2​ / Glacial AcOH70 °C12–24 h45–60%Prone to thermal degradation; requires harsh, prolonged heating.
mCPBA / DCM0 °C to RT4–6 h75–85%Mild conditions; prevents over-oxidation; easy byproduct removal via basic wash.

Table 2: Nitration Condition Matrix

Nitrating AgentSolventTemperatureRegioselectivity (C4)Causality / Notes
Fuming HNO3​ Conc. H2​SO4​ < 5 °C> 90%Kinetic control favors C4; prevents formation of 5-nitro/6-nitro isomers.
KNO3​ Conc. H2​SO4​ RT (20–25 °C)70–80%Thermodynamic drift; increased risk of off-target nitration and lower overall yield.

IV. Troubleshooting Guides & FAQs

TroubleshootingTree Issue Low Overall Yield of 8-Me-4-NQO Step1 Check Step 1: N-Oxidation Issue->Step1 Step2 Check Step 2: Nitration Issue->Step2 Step3 Check Workup / Isolation Issue->Step3 Sol1 Use mCPBA in DCM Avoid over-heating Step1->Sol1 Sol2 Maintain 0-5°C Control HNO3 Equivalents Step2->Sol2 Sol3 Neutralize to pH 6-7 Extract with EtOAc if needed Step3->Sol3

Caption: Logical troubleshooting tree for diagnosing and resolving low synthetic yields.

Q1: Why is my N-oxidation yield plateauing around 50% when using hydrogen peroxide and acetic acid?

A: You are likely experiencing thermal degradation. The H2​O2​ /AcOH system requires heating to ~70 °C to generate the active peracetic acid in situ. Prolonged exposure of the quinoline ring to these oxidative, hot conditions leads to ring-opening byproducts and tar formation. Solution: Switch to the mCPBA/DCM method. Because mCPBA is already an active peracid, the reaction proceeds smoothly at room temperature, preserving the integrity of the heterocyclic core.

Q2: I am observing multiple spots on TLC after the nitration step. How do I improve regioselectivity for the 4-position?

A: Loss of regioselectivity is almost always a temperature control issue. Nitration of quinoline N-oxides is highly exothermic. If the internal temperature of your reaction flask exceeds 10–15 °C during the addition of fuming HNO3​ , the kinetic preference for the 4-position is overridden by thermodynamic drift, leading to electrophilic attack at the 5- or 6-positions. Solution: Ensure your stirring is vigorous, use an ice-salt bath to maintain the internal temperature strictly below 5 °C, and add the nitrating mixture dropwise over a longer duration.

Q3: My isolated yield of 8-Methyl-4-nitroquinoline 1-oxide is low after pouring the reaction mixture over ice. Where is the product?

A: You are losing your product to the aqueous phase. While the neutral N-oxide is poorly soluble in water, the highly acidic environment (from the H2​SO4​ and HNO3​ ) protonates the N-oxide oxygen, creating a water-soluble salt. Solution: After pouring the reaction over ice, you must carefully neutralize the aqueous phase to pH 6–7 using NH4​OH . As the pH approaches neutrality, the compound will deprotonate and crash out of the solution as a yellow precipitate.

Q4: What are the critical safety protocols for handling the final product?

A: Like its parent compound 4-NQO, 8-Methyl-4-nitroquinoline 1-oxide is a potent UV-mimetic agent, mutagen, and suspected carcinogen 5[5]. It causes bulky DNA adducts and strand breaks. Solution: All handling of the dry powder must be done inside a certified chemical fume hood or isolated glove box to prevent inhalation of aerosolized particles. Use nitrile double-gloves, and deactivate any contaminated glassware or spills using a strong alkaline solution (e.g., 1M NaOH) before standard washing.

V. References

  • ChemicalRoot. "8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2". ChemicalRoot Database. Available at:

  • Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." Journal of Organic Chemistry. Referenced via ChemicalBook. Available at:

  • Bering, L., et al. (2018). "Development of Efficient Methods for Metal-Free C–H Bond Functionalization." ResearchGate. Available at:

  • Sasaki, et al. (1998). "Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives." ResearchGate. Available at:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5955, 4-Nitroquinoline 1-Oxide". PubChem. Available at:

Sources

addressing precipitation of 8-Methyl-4-nitroquinoline 1-oxide in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro compound handling. As a Senior Application Scientist, I have designed this portal to address a critical bottleneck in preclinical drug screening and mechanistic toxicology: the precipitation of highly lipophilic compounds, specifically 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) , in aqueous cell culture media.

8-Me-4-NQO (CAS: 14094-45-2) is a specialized heterocyclic nitroquinoline derivative used as a reference standard in biochemical studies investigating mutagenicity, carcinogenicity, and cellular metabolism. Like its parent compound 4-Nitroquinoline 1-oxide (4-NQO), it is a DNA-reactive genotoxin[1]. However, its high hydrophobicity frequently leads to "crashing out" (precipitation) when introduced into standard culture media (e.g., DMEM, RPMI), which artificially reduces its effective concentration and compromises assay reproducibility[2].

This guide provides field-proven, mechanistically grounded solutions to ensure complete solubilization and reliable experimental outcomes.

Part 1: Mechanistic Causality of Precipitation

Understanding why 8-Me-4-NQO precipitates is essential for preventing it. The compound is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[3]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous medium, the system experiences "solvent shock" [2].

Thermodynamically, the rapid shift in the dielectric constant disrupts the solvation shell around the 8-Me-4-NQO molecules. Because the hydrophobic hydration of 8-Me-4-NQO in water is energetically unfavorable, the molecules rapidly aggregate to minimize their exposed surface area, leading to nucleation and the formation of micro-crystals[4].

Quantitative Solubility Profiles

The following table summarizes the solubility parameters for nitroquinoline 1-oxide derivatives to guide your solvent selection[3][5]:

Solvent SystemMax Solubility (approx.)MolarityApplication Notes
DMSO (Anhydrous) 60 - 62.5 mg/mL~315 - 328 mMPrimary stock solvent; sonication recommended[5].
Ethanol (Absolute) 2 - 6 mg/mL~10 - 31 mMAlternative stock solvent; lower capacity than DMSO.
Aqueous Media (Water/PBS) < 1 mg/mLInsolubleDirect addition causes instant precipitation[5].
Complex Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)2 mg/mL~10.5 mMIdeal for in vivo or highly resistant in vitro models[5].

Part 2: Troubleshooting Guides & FAQs

Q1: I dissolved 8-Me-4-NQO in DMSO at 100 mM. When I pipetted 1 µL directly into 1 mL of cold culture media, it immediately formed a cloudy precipitate. How do I fix this? A: You are experiencing classical solvent shock exacerbated by thermal shock[2]. When the DMSO stock hits the cold media, the local concentration of the drug exceeds its aqueous solubility limit before it can diffuse. Solution: Always pre-warm your cell culture media to 37°C[2][6]. Instead of direct addition, use the "Intermediate Dilution Method" (see Protocol 2 below) to gradually step down the solvent polarity.

Q2: Can I just increase the amount of DMSO to keep it dissolved in the media? A: No. While increasing DMSO enhances solubility, eukaryotic cells are highly sensitive to DMSO toxicity. For most cell lines (e.g., Jurkat, Daudi, or epithelial cells), the final DMSO concentration must remain below 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity or unintended differentiation[1].

Q3: If I cannot use more DMSO, what co-solvents or excipients are safe for cell culture? A: If 8-Me-4-NQO still precipitates at your target working concentration (e.g., >50 µM), you must alter the solvent matrix. You can utilize a surfactant/polymer blend. A widely validated formulation for nitroquinolines is a sequential mixture of DMSO, PEG300, and a low dose of Tween 80[5]. Alternatively, consider using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin), which form water-soluble inclusion complexes with hydrophobic molecules without disrupting cell membranes.

Q4: How does invisible micro-precipitation affect my IC50 calculations? A: If 8-Me-4-NQO forms micro-precipitates, the actual concentration of bioavailable compound in the media is drastically lower than your calculated concentration. This leads to false negatives and an artificially inflated (weaker) IC50 value[2]. Furthermore, precipitates can physically settle on adherent cells, causing localized contact toxicity that skews viability assays (like MTS or MTT)[1][7].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume the compound is dissolved just because the liquid appears clear to the naked eye.

Protocol 1: Preparation of 8-Me-4-NQO Master Stock

Objective: Create a stable, fully dissolved organic stock.

  • Desiccation: Allow the lyophilized 8-Me-4-NQO vial to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation (water in DMSO ruins solubility).

  • Solvent Addition: Add high-purity, anhydrous DMSO to achieve a 50 mM stock.

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal-Acoustic Solubilization: Place the tightly sealed tube in an ultrasonic water bath heated to 37°C for 5–10 minutes[3][5].

  • Validation Step: Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the very bottom of the tube under a bright light. If a microscopic pellet exists, the compound is not fully dissolved. Add 10% more DMSO and repeat step 4.

Protocol 2: Stepwise Aqueous Dilution (The "Anti-Crash" Method)

Objective: Introduce the compound to aqueous media without triggering solvent shock.

  • Thermal Equilibration: Pre-warm the target complete cell culture media (containing 10% FBS, as serum proteins like albumin aid in binding and solubilizing hydrophobic drugs) to 37°C in a water bath[2].

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 900 µL of the pre-warmed media.

  • Dropwise Addition: While holding the tube on a vortex mixer set to low/medium speed, add 100 µL of your DMSO stock dropwise (10 µL at a time). This creates an intermediate 10X working stock[2].

  • Final Dilution: Transfer the required volume of the 10X intermediate stock into your final culture vessel containing pre-warmed media.

  • Validation Step: Before adding cells, take a 100 µL aliquot of the final media and observe it under a phase-contrast microscope at 20X magnification. The field must be completely free of dark, refractive micro-crystals[4]. Alternatively, use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates.

Part 4: System Visualizations

Mechanism of Action: Nitroquinoline Signaling Pathway

The following diagram illustrates the genotoxic signaling cascade initiated by 8-Me-4-NQO once successfully solubilized and internalized by the cell[1][7].

G N1 8-Me-4-NQO Internalization N2 Metabolic Activation (Reductases -> Ac-4HAQO) N1->N2 Intracellular Metabolism N3 DNA Bulky Adducts (C8/N2-dG, N6-dA) N2->N3 Covalent Binding N4 ATR / ATM Kinase Activation N3->N4 DNA Damage Response N5 p53 Phosphorylation N4->N5 N6 Cell Cycle Arrest N5->N6 N7 Apoptosis / Cell Death N5->N7

Caption: Genotoxic signaling cascade induced by nitroquinoline derivatives leading to apoptosis.

Experimental Workflow: The "Anti-Crash" Solubilization Method

This workflow visualizes the self-validating protocol required to prevent compound precipitation.

G S1 1. Master Stock Prep (Anhydrous DMSO + Sonication) S2 2. Thermal Equilibration (Warm Media to 37°C) S1->S2 S3 3. Intermediate Dilution (Dropwise Addition + Vortexing) S2->S3 S4 4. Self-Validation (Phase-Contrast Microscopy) S3->S4 S4->S3 Crystals Found (Adjust Method) S5 5. Proceed to Cell Treatment S4->S5 Clear

Caption: Step-by-step workflow for the solubilization and validation of hydrophobic compounds.

Troubleshooting Logic Tree

Use this logical decision tree if precipitation is observed during your assay setup.

G Q1 Precipitation Observed? Q2 Is Culture Media Cold? Q1->Q2 Yes A1 Warm Media to 37°C Q2->A1 Yes Q3 Is Final DMSO > 0.5%? Q2->Q3 No A2 Use Co-solvents (PEG300 / Tween 80) Q3->A2 Yes (Toxicity Risk) A3 Perform Serial Dilution (Dropwise) Q3->A3 No

Caption: Logical troubleshooting decision tree for resolving compound precipitation in media.

References

  • ChemicalRoot. "8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2." ChemicalRoot. Available at:[Link]

  • Sahu, S. R., et al. "4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development." Frontiers in Immunology, 2023. Available at:[Link]

  • Procell. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Procell Life Science, 2024. Available at:[Link]

Sources

Technical Support Center: Optimization of Exposure Time for 8-Methyl-4-nitroquinoline 1-oxide (8-MQO) In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methyl-4-nitroquinoline 1-oxide (8-MQO). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the exposure time in your in vitro experiments. The following information is curated to ensure scientific integrity and provide actionable insights for your study design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 8-Methyl-4-nitroquinoline 1-oxide (8-MQO) and why is exposure time a critical parameter?

A1: 8-Methyl-4-nitroquinoline 1-oxide (8-MQO) is a quinoline derivative. Its parent compound, 4-nitroquinoline 1-oxide (4-NQO), is a well-characterized mutagen and carcinogen that mimics the effects of UV radiation by inducing DNA damage.[1][2] 8-MQO is presumed to act through similar mechanisms, involving metabolic activation to a reactive species that forms adducts with DNA and generates reactive oxygen species (ROS).[2][3]

Exposure time is a critical parameter in in vitro studies because it directly influences the extent of cellular uptake, metabolic activation, DNA damage, and the subsequent cellular responses such as DNA repair, cell cycle arrest, or apoptosis.[4][5] An insufficient exposure time may not allow for the full manifestation of 8-MQO's genotoxic or cytotoxic effects, leading to false-negative results. Conversely, an excessively long exposure may lead to widespread, non-specific cytotoxicity that can confound the interpretation of specific mechanistic endpoints.[6] Therefore, optimizing the exposure time is crucial for obtaining accurate and reproducible data.

Q2: What are the primary mechanisms of 8-MQO-induced cellular damage that I should consider when determining exposure time?

A2: The primary mechanism of action for 4-NQO, and likely 8-MQO, involves intracellular metabolic reduction to a highly reactive electrophile, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[3] This metabolite can then form covalent adducts with DNA, primarily with guanine and adenine residues.[3][7] This process can also lead to the production of reactive oxygen species (ROS), causing oxidative DNA damage, such as the formation of 7,8-dihydro-8-oxoguanine (8-oxo-G).[3][8]

When determining exposure time, it is important to consider the kinetics of these processes:

  • Metabolic Activation: The time required for the cell line to metabolize 8-MQO into its active form. This can vary significantly between cell types depending on their metabolic capacity.

  • DNA Adduct Formation: The rate at which the reactive metabolite forms adducts with DNA.

  • Induction of Oxidative Stress: The time course of ROS generation and the subsequent oxidative damage to DNA, lipids, and proteins.[8]

  • DNA Repair Pathway Activation: The cellular response to DNA damage involves the activation of repair pathways like Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[9] The timing of these repair processes can influence the persistence of DNA lesions and the ultimate cellular fate.

Q3: What are the standard regulatory guidelines I should be aware of for in vitro genotoxicity testing exposure times?

A3: Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide guidelines for in vitro genotoxicity testing.[10][11] While these guidelines may not specify exact exposure times for every compound, they provide a framework for study design.

For example, OECD Test Guideline 473 for the in vitro mammalian chromosomal aberration test and OECD Test Guideline 487 for the in vitro mammalian cell micronucleus test suggest short-term exposures (e.g., 3-6 hours) with and without metabolic activation (S9 fraction), followed by a recovery period, as well as a continuous exposure for a longer duration (e.g., 24 hours) without S9.[12][13] The choice of exposure duration should be justified based on the chemical's properties and the cell cycle length of the chosen cell line.[14]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the optimization of 8-MQO exposure time.

Issue 1: High Levels of Cytotoxicity Obscuring Genotoxic Effects

  • Problem: At the desired concentrations for genotoxicity assessment, you observe excessive cell death, making it difficult to measure endpoints like micronucleus formation or DNA mutations.

  • Causality: 8-MQO, like its parent compound 4-NQO, can induce significant cytotoxicity at higher concentrations and longer exposure times.[7][15] This can be due to overwhelming DNA damage, oxidative stress, or the induction of apoptosis and necrosis.

  • Troubleshooting Steps:

    • Perform a Preliminary Cytotoxicity Assay: Before conducting genotoxicity assays, it is essential to determine the cytotoxic potential of 8-MQO in your specific cell line. A dose-response and time-course experiment using assays like MTT, XTT, or Neutral Red Uptake will help identify the concentration range that results in an acceptable level of cell viability (typically >50-60% for genotoxicity assays).[16][17]

    • Shorten the Exposure Time: If significant cytotoxicity is observed even at low concentrations with a 24-hour exposure, consider reducing the exposure duration. A short-term exposure (e.g., 2-4 hours) followed by a recovery period in fresh medium may be sufficient to induce measurable genotoxicity with minimal cytotoxicity.

    • Utilize a Pulse-Chase Approach: Expose the cells to 8-MQO for a short period (the "pulse"), then wash the cells and incubate them in a compound-free medium for a longer period (the "chase"). This allows for the initial DNA damage to occur, followed by a period for the cells to process this damage, which can lead to the formation of micronuclei or the fixation of mutations.

Issue 2: No Observable Genotoxic Effect

  • Problem: You do not observe a significant increase in genotoxic endpoints (e.g., mutations, chromosomal aberrations) compared to the negative control, even at concentrations that are not overly cytotoxic.

  • Causality: This could be due to several factors:

    • Insufficient Exposure Time: The exposure duration may not be long enough for sufficient uptake and metabolic activation of 8-MQO to induce a detectable level of DNA damage.

    • Rapid DNA Repair: The chosen cell line may have highly efficient DNA repair mechanisms that remove the 8-MQO-induced DNA lesions before they can be converted into permanent mutations or chromosomal damage.

    • Low Metabolic Capacity: The cell line may lack the necessary enzymes to metabolize 8-MQO into its genotoxic form.

  • Troubleshooting Steps:

    • Extend the Exposure Time: Systematically increase the exposure duration in your experimental design. For example, test 4, 8, 12, and 24-hour time points.

    • Incorporate a Metabolic Activation System (S9): If you suspect low metabolic capacity in your cell line, perform the assay with the addition of a liver S9 fraction. This provides the necessary metabolic enzymes to activate 8-MQO.

    • Choose a Different Endpoint: Some compounds are more effective at inducing certain types of genetic damage. For instance, 4-NQO has been shown to be a more potent point mutagen than a clastogen in some cell lines.[7] Consider using a battery of tests that assess different endpoints, such as gene mutation assays (e.g., HPRT or MLA) and chromosomal damage assays (e.g., micronucleus or chromosomal aberration).[12][18]

    • Verify Compound Activity: Ensure that your stock solution of 8-MQO is active. This can be done by including a positive control cell line known to be sensitive to 4-NQO or by using an analytical method to confirm the compound's integrity.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Determining Optimal Exposure Time using a Cytotoxicity Assay (XTT Assay)

This protocol outlines a method for determining the appropriate concentration range and exposure times for 8-MQO by assessing its effect on cell viability.

Materials:

  • Selected mammalian cell line (e.g., A549, HaCaT, TK6)

  • Complete cell culture medium

  • 8-Methyl-4-nitroquinoline 1-oxide (8-MQO)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 8-MQO in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of 8-MQO. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for various exposure times (e.g., 4, 8, 12, 24, and 48 hours).

  • XTT Assay: At the end of each incubation period, add the XTT reagent to each well according to the manufacturer's instructions.[17] Incubate for an additional 2-4 hours to allow for the development of the colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the cell viability versus the log of the 8-MQO concentration for each exposure time to determine the IC50 (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of 8-MQO

Exposure Time (hours)IC50 (µM)Recommended Concentration Range for Genotoxicity Assays (µM)
4>1001 - 50
875.30.5 - 40
1252.10.2 - 30
2428.90.1 - 20
4815.60.05 - 10

Note: The values in this table are hypothetical and should be determined experimentally for your specific cell line and conditions.

Protocol 2: In Vitro Micronucleus Assay for Genotoxicity Assessment

This protocol is a condensed workflow for assessing the clastogenic and aneugenic potential of 8-MQO.

Materials:

  • Selected mammalian cell line (e.g., L5178Y, TK6, CHO)

  • Complete cell culture medium

  • 8-MQO

  • Cytochalasin B (for cytokinesis block)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat exponentially growing cells with 8-MQO at concentrations determined from the cytotoxicity assay (aiming for ≤50% cytotoxicity). Include positive and negative controls.

  • Exposure: Expose the cells for a short duration (e.g., 4 hours) followed by a recovery period of 1.5-2 cell cycles, or for a continuous duration of 1.5-2 cell cycles.

  • Cytokinesis Block: Add Cytochalasin B at a concentration optimized for your cell line to block cytokinesis and allow for the accumulation of binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization or centrifugation.

  • Hypotonic Treatment & Fixation: Treat the cells with a hypotonic solution (e.g., KCl) to swell the cytoplasm, followed by fixation.

  • Slide Preparation & Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and then stain.

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Part 4: Visualizations

Diagram 1: Experimental Workflow for Optimizing 8-MQO Exposure Time

workflow cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Assessment cluster_geno Phase 3: Genotoxicity Testing cell_culture Cell Line Selection & Culture dose_response Dose-Response & Time-Course Assay (e.g., XTT) cell_culture->dose_response compound_prep 8-MQO Stock Solution Prep compound_prep->dose_response ic50 Determine IC50 at each time point dose_response->ic50 concentration_selection Select Non-Cytotoxic Concentrations ic50->concentration_selection genotoxicity_assay Perform Genotoxicity Assay (e.g., Micronucleus) concentration_selection->genotoxicity_assay data_analysis Data Analysis & Interpretation genotoxicity_assay->data_analysis

Caption: Workflow for optimizing 8-MQO in vitro exposure.

Diagram 2: Simplified Mechanism of 8-MQO-Induced DNA Damage

mechanism cluster_damage DNA Damage Induction cluster_response Cellular Response MQO 8-MQO (pro-mutagen) Metabolism Metabolic Activation MQO->Metabolism Cellular Enzymes Reactive_Metabolite Reactive Metabolite (e.g., 4-HAQO derivative) Metabolism->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Oxidative_Stress Reactive Oxygen Species (ROS) Reactive_Metabolite->Oxidative_Stress DNA_Repair DNA Repair (NER, BER) DNA_Adducts->DNA_Repair Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxo-G) Oxidative_Stress->Oxidative_Damage Oxidative_Damage->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Repair->Apoptosis If damage is irreparable

Caption: 8-MQO mechanism of DNA damage.

References

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC. (n.d.).
  • Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK. (2024, July 18).
  • OECD Test Guidelines for Genetic Toxicology - ISS. (2021, July 27).
  • In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - ResearchGate. (2026, February 7).
  • genotoxicity testing - ICCF. (n.d.).
  • Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments - PMC. (n.d.).
  • Understanding the influence of time in biology for NGRA - ECETOC. (2024, October 9).
  • In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - MDPI. (2021, May 10).
  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - Frontiers. (2023, October 22).
  • An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC. (n.d.).
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv. (2025, August 2).
  • In Vitro Toxicology Assay Kit, XTT based (TOX2) - Technical Bulletin - Merck. (n.d.).
  • The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PubMed. (2015, September 11).
  • 4-Nitroquinoline 1-oxide - Wikipedia. (n.d.).
  • DNA Damage and Repair - MilliporeSigma. (n.d.).
  • Genotoxicity guidelines recommended by International Conference of Harmonization (ICH). (2013).
  • 4-Nitroquinoline-1-oxide-induced mutagen sensitivity and risk of cutaneous melanoma: a case–control analysis - NIH. (n.d.).
  • Technical Support Center: 7-Methyl-4-nitroquinoline 1-oxide - Benchchem. (n.d.).

Sources

Technical Support Center: 8-Methyl-4-Nitroquinoline 1-Oxide (8-Me-4-NQO) Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) . This compound (CAS: 14094-45-2) is a specialized heterocyclic organic molecule belonging to the nitroquinoline family. It is primarily utilized as a key intermediate in organic synthesis and as a highly specific reference standard in biochemical studies investigating mutagenicity, cellular metabolism, and carcinogenesis 1.

Because 8-Me-4-NQO shares a mechanistic backbone with its parent compound, 4-Nitroquinoline 1-oxide (4-NQO)—the gold standard for inducing murine Oral Squamous Cell Carcinoma (OSCC)—the protocols and troubleshooting steps for handling these compounds are intrinsically linked 2. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies for researchers utilizing nitroquinoline derivatives in drug development and oncology models.

Mechanistic Grounding: How Nitroquinolines Induce Carcinogenesis

To troubleshoot an experiment, you must first understand the causality of the molecule's biological interaction. 8-Me-4-NQO is a pro-carcinogen . It does not directly mutate DNA in its native state; rather, it requires intracellular metabolic activation.

Upon entering the cell, the compound undergoes enzymatic reduction by nitroquinoline N-oxide reductase, converting the nitro group into a highly reactive 4-hydroxyamino derivative 3. This intermediate drives carcinogenesis through two parallel pathways:

  • Direct Adduct Formation: It covalently binds to purine residues (primarily guanine) in genomic DNA, causing bulky adducts that disrupt DNA replication.

  • Oxidative Stress: The metabolic cycling generates high levels of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), leading to secondary oxidative DNA damage and early immunosuppression in the tumor microenvironment 4.

G A 8-Me-4-NQO (Pro-carcinogen) B Nitroquinoline N-oxide Reductase (Enzymatic Reduction) A->B C 4-Hydroxyamino Derivative (Active Intermediate) B->C D Reactive Oxygen Species (ROS) & Nitrogen Species (RNS) C->D Oxidative Stress E DNA Adduct Formation (Guanine Residues) C->E Direct Binding F Genomic Instability & Mutations D->F E->F G Pre-neoplastic Lesions (Dysplasia) F->G H Oral Squamous Cell Carcinoma (OSCC) G->H

Metabolic activation of 8-Me-4-NQO leading to DNA adduct formation and OSCC development.

Standardized Experimental Protocol: Murine OSCC Induction

The following is a self-validating protocol for preparing and administering nitroquinoline derivatives in drinking water. Every step is designed to mitigate the compound's inherent instability and hydrophobicity.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Action: Dissolve 8-Me-4-NQO powder in 100% Propylene Glycol or DMSO to create a concentrated stock (e.g., 5 mg/mL).

    • Causality: Nitroquinolines are highly hydrophobic. Attempting to dissolve the powder directly in water will result in micro-precipitates, leading to inconsistent dosing across your murine cohort.

  • Working Solution Dilution:

    • Action: Dilute the stock solution into sterile drinking water to achieve a final concentration of 20–50 µg/mL. Stir vigorously for 15 minutes.

    • Causality: This concentration window is empirically validated to induce oral dysplasia within 8 weeks and invasive OSCC within 16–20 weeks without triggering acute systemic toxicity.

  • Light Protection (Critical):

    • Action: Transfer the working solution exclusively into opaque or amber-tinted water bottles.

    • Causality: The N-oxide moiety is highly photosensitive. Exposure to ambient laboratory UV light causes rapid photochemical degradation, rendering the carcinogen inert and stalling tumor induction.

  • Administration & Cycling:

    • Action: Provide the medicated water ad libitum. Replace the water entirely twice a week.

    • Causality: Even in the dark, the compound hydrolyzes over time in an aqueous environment at room temperature. Bi-weekly replacement ensures a constant active dose.

  • Endpoint Monitoring:

    • Action: Weigh animals weekly and monitor water intake. Perform ex vivo MRI or histopathology at designated endpoints.

    • Causality: Weight loss is the primary clinical indicator of esophageal lesion development, which can impede swallowing and lead to premature mortality before oral tumors mature.

Workflow S1 Stock Preparation (Propylene Glycol/DMSO) S2 Dilution (Sterile Drinking Water) S1->S2 S3 Administration (Light-protected, 8-16 wks) S2->S3 S4 Clinical Monitoring (Weight, Water Intake) S3->S4 S5 Endpoint Analysis (Histopathology & MRI) S4->S5

Standardized in vivo experimental workflow for nitroquinoline-induced murine models.

Troubleshooting Guide

Issue: The 8-Me-4-NQO is precipitating out of the drinking water formulation.

  • Root Cause: The compound has exceeded its aqueous solubility limit, or the water was too cold during dilution.

  • Solution: Ensure you are using a carrier solvent (Propylene Glycol or DMSO) for the initial stock. When diluting into water, ensure the water is at room temperature (or slightly warmed to 30°C). Do not exceed a final carrier solvent concentration of 1% (v/v) to avoid solvent-induced toxicity or taste aversion in the mice.

Issue: We observe high variability in tumor latency and incidence among the murine cohort.

  • Root Cause: Variations in daily water intake among individual mice, or degradation of the compound in the water bottle due to light exposure.

  • Solution: First, verify that all bottles are strictly light-proof (amber/opaque). Second, switch from a continuous administration model to a cyclical model (e.g., 8 weeks on medicated water, 6 weeks on normal water). This synchronizes tumor progression. Alternatively, switch to a topical application model (painting the tongue with the stock solution 3x a week) to guarantee exact dosing per animal 2.

Issue: Animals are presenting with severe weight loss and acute toxicity before oral tumors form.

  • Root Cause: Systemic toxicity and the formation of off-target esophageal or gastric lesions due to swallowing the carcinogen.

  • Solution: Lower the dose from 50 µg/mL to 20 µg/mL. If weight loss exceeds 15% of baseline body weight, immediately remove the medicated water and provide standard water and nutritional gel until the animal recovers.

Frequently Asked Questions (FAQs)

Q: How does the 8-methyl substitution affect the compound compared to standard 4-NQO? A: The addition of a methyl group at the 8-position alters the steric and electronic environment of the quinoline ring. In biochemical research, this structural change is used to study structure-activity relationships (SAR). The methyl group can modulate the compound's binding affinity to intracellular reductases and alter the stability of the resulting DNA adducts, sometimes requiring dose adjustments compared to standard 4-NQO 1.

Q: What are the safety and handling requirements for 8-Me-4-NQO? A: It is a suspected human carcinogen and potent mutagen. All powder handling and stock preparation must be performed inside a Class II Biological Safety Cabinet (BSC). Personnel must wear double nitrile gloves, a lab coat, and safety goggles. Waste solutions must be deactivated using strong oxidizing agents before disposal according to institutional hazardous waste protocols.

Q: Can I store the prepared drinking water solution at 4°C to prevent degradation? A: No. Refrigerating the aqueous solution significantly reduces the solubility of the compound, causing it to crash out of solution and form a suspension. Store stock solutions (in DMSO/Propylene Glycol) at -20°C, but keep working aqueous solutions at room temperature and replace them every 3 to 4 days.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 8-Me-4-NQO
PropertySpecification / ValueImpact on Experimental Design
CAS Number 14094-45-2Ensure correct isomer is purchased (do not confuse with 2-methyl or 3-methyl derivatives).
Molecular Weight 204.18 g/mol Required for accurate molarity calculations in in vitro assays.
Solubility High in DMSO/Propylene Glycol; Low in WaterNecessitates the use of a carrier solvent for in vivo stock solutions.
Photosensitivity High (N-oxide moiety degrades under UV)Mandates the use of amber bottles and dark storage conditions.
Table 2: Comparison of Administration Routes for Nitroquinoline-Induced OSCC Models
ParameterDrinking Water AdministrationTopical Application (Tongue Painting)
Dosing Accuracy Variable (depends on animal water intake)Highly precise and localized
Tumor Location Tongue, palate, gingiva, esophagusStrictly localized to the application site (e.g., posterior tongue)
Labor Intensity Low (bulk preparation and bi-weekly changes)High (requires handling/anesthetizing animals 3x/week)
Systemic Toxicity Moderate to High (due to ingestion)Low (minimal systemic absorption)
Time to Invasive OSCC ~16 to 20 weeks~24 to 32+ weeks (often stalls at Carcinoma in Situ)

References

  • ChemicalCell.8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2.
  • National Center for Biotechnology Information (PMC).Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development.
  • PubMed.4-nitroquinoline-1-oxide induced experimental oral carcinogenesis.
  • Frontiers.4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development.

Sources

Technical Support Center: 8-Methyl-4-nitroquinoline 1-oxide (8-M-4-NQO) Experimental Protocols and Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 8-Methyl-4-nitroquinoline 1-oxide (8-M-4-NQO). This guide provides in-depth technical and scientific guidance to help you design, execute, and troubleshoot your experiments effectively. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your research.

A critical point to note is that while the topic of interest is 8-Methyl-4-nitroquinoline 1-oxide, the vast majority of published research has been conducted on the closely related compound, 4-Nitroquinoline 1-oxide (4-NQO). The underlying mechanisms of action are expected to be highly similar; however, direct extrapolation of concentrations and exposure times should be done with caution. This guide will primarily draw upon the extensive data available for 4-NQO and provide clear recommendations for adapting these protocols for 8-M-4-NQO.

I. Frequently Asked Questions (FAQs)

Here we address common questions researchers have when starting to work with 8-M-4-NQO.

Q1: What is 8-Methyl-4-nitroquinoline 1-oxide and how does it work?

8-Methyl-4-nitroquinoline 1-oxide (8-M-4-NQO) is a synthetic quinoline derivative. It is a potent mutagen and carcinogen widely used in research to induce DNA damage and study cellular responses to genotoxic stress.[1][2] Its primary mechanism of action involves intracellular metabolic activation to a reactive intermediate that forms adducts with DNA, primarily with guanine and adenine bases.[1][3][4] This process can lead to mutations, particularly G:C to T:A transversions, if the DNA damage is not properly repaired. Furthermore, the metabolism of 4-NQO has been shown to generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which contribute to oxidative DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG).[5][6][7][8]

Q2: What are the primary applications of 8-M-4-NQO in research?

8-M-4-NQO and its analog 4-NQO are invaluable tools for:

  • Inducing DNA damage: To study the mechanisms of DNA repair pathways, such as nucleotide excision repair (NER).[6]

  • Cancer research: To model carcinogenesis in vitro and in vivo, particularly for oral squamous cell carcinoma.[2][9][10]

  • Genotoxicity testing: As a positive control in assays designed to assess the mutagenic potential of other compounds.[1]

  • Drug discovery: To screen for compounds that can modulate DNA damage responses or protect against genotoxic insults.

Q3: What is the difference between 8-Methyl-4-nitroquinoline 1-oxide and 4-Nitroquinoline 1-oxide?

The key difference is the presence of a methyl group at the 8th position of the quinoline ring in 8-M-4-NQO. While this structural modification may influence its metabolic activation, solubility, and potency, the fundamental mechanism of inducing DNA damage is expected to be the same as 4-NQO. Due to the limited specific literature on 8-M-4-NQO, it is imperative to perform thorough dose-response studies for your specific cell type rather than directly applying concentrations reported for 4-NQO.

Q4: How should I prepare and store 8-M-4-NQO?

8-M-4-NQO is typically a solid. For in vitro studies, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies in animal models, it has been dissolved in propylene glycol for further dilution in drinking water.[11] Stock solutions should be stored at -20°C or -80°C and protected from light to prevent degradation. Always refer to the manufacturer's instructions for specific storage recommendations.

II. Protocol Adjustments for Different Cell Types

The cellular response to 8-M-4-NQO can vary significantly between different cell types. Factors influencing this variability include metabolic capacity, DNA repair efficiency, and cell cycle regulation. Therefore, it is crucial to optimize the experimental conditions for each cell line.

Key Considerations for Protocol Optimization:
  • Metabolic Activation: The conversion of 4-NQO to its active metabolite is an enzymatic process.[1][4] Cell lines with higher metabolic activity may be more sensitive to the compound.

  • DNA Repair Capacity: Cells with proficient DNA repair pathways, such as NER, may tolerate higher concentrations of 8-M-4-NQO. Conversely, cells with deficiencies in these pathways will be more sensitive.

  • p53 Status: The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage. The p53 status of your cell line can influence the outcome of 8-M-4-NQO treatment, affecting cell cycle arrest and apoptosis.[1][4]

  • Proliferation Rate: Rapidly dividing cells may be more susceptible to the effects of DNA damage induced by 8-M-4-NQO.

Recommended Starting Concentrations and Exposure Times (based on 4-NQO data):

The following table provides a starting point for optimizing 8-M-4-NQO treatment in different cell types, based on published data for 4-NQO. It is essential to perform a dose-response curve for your specific cell line and 8-M-4-NQO lot.

Cell TypeRecommended Starting Concentration Range (for 4-NQO)Recommended Exposure TimeKey Considerations & References
Human Fibroblasts 0.01 µM - 50 µM1 hourDose-dependent increase in 8-OHdG observed.
Human Lymphoblastoid Cells (e.g., TK6, AHH-1, MCL-5) 0.02 µM - 0.1 µM4 hoursThese cell lines showed limited micronucleus induction but significant gene mutation.[1][4]
Mouse Lymphoma Cells (L5178Y) 0.005 µg/mL - 0.04 µg/mL4 hoursHighly sensitive, showing a clear dose-response in micronucleus formation.[1][4]
Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines Not specified, but used to assess DNA repair24 hoursUsed to investigate mitochondrial DNA repair capacity.[12]
Human Esophageal Epithelial and Carcinoma Cell Lines 0.01 µM - 2 µM24 hoursDifferential sensitivity observed between normal and cancer cell lines.
Human Keratinocytes (HaCaT) 1.3 µM - 2.6 µMSingle exposure, with subsequent cultureUsed to induce dysplastic and malignant transformation.[2]

III. Experimental Workflow: A Step-by-Step Guide

This section outlines a general workflow for treating cells with 8-M-4-NQO and assessing its effects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cells treat Treat Cells with 8-M-4-NQO prep_cells->treat prep_compound Prepare 8-M-4-NQO Stock prep_compound->treat incubate Incubate for a Defined Period treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTS, SRB) incubate->cytotoxicity dna_damage DNA Damage Assay (e.g., Comet, 8-OHdG ELISA) incubate->dna_damage mutation Mutagenesis Assay (e.g., Micronucleus) incubate->mutation signaling_pathway cluster_activation Metabolic Activation cluster_damage DNA Damage Induction cluster_response Cellular Response NQO 8-M-4-NQO HAQO Metabolite (e.g., 4-HAQO) NQO->HAQO Enzymatic Reduction DNA_Adducts DNA Adducts HAQO->DNA_Adducts ROS Reactive Oxygen Species (ROS) HAQO->ROS DDR DNA Damage Response (DDR) Activation DNA_Adducts->DDR Oxidative_Damage Oxidative DNA Damage (e.g., 8-OHdG) ROS->Oxidative_Damage Oxidative_Damage->DDR Repair DNA Repair (e.g., NER) DDR->Repair Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Sources

best practices for long-term storage of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic organic compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, toxicologists, and drug development professionals with field-proven, mechanistically grounded best practices for handling 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) .

Because 8-Me-4-NQO is a specialized derivative of the well-documented carcinogen 4-Nitroquinoline 1-oxide (4-NQO), its stability profile shares the same rigorous handling requirements. Below, you will find a self-validating troubleshooting guide, quantitative storage parameters, and step-by-step protocols designed to prevent experimental failure caused by compound degradation.

Quantitative Storage Parameters

To ensure reproducibility in your biochemical assays, adhere strictly to the following physicochemical thresholds.

ParameterSolid Compound (Powder)Stock Solution (in DMSO)
Recommended Temperature -20°C (Long-term) / 15-25°C (Short-term)[1]-80°C[2]
Max Shelf Life 24–36 months (if seal is uncompromised)6–12 months[2]
Light Sensitivity High (Requires Amber Vials)[3]High (Requires Amber Vials)
Atmosphere Inert (Argon/Nitrogen purge)Sealed (Argon overlay preferred)
Freeze-Thaw Tolerance N/ALow (Strictly single-use aliquots)[2]
Visual Quality Check Yellow crystalline powder[3]Clear to hazy yellow solution[3]

Troubleshooting Guide & FAQs

Q1: What are the optimal long-term storage conditions for solid 8-Me-4-NQO, and why are they necessary? A1: Solid 8-Me-4-NQO must be stored at -20°C in a tightly sealed, light-resistant container (e.g., amber glass) under an inert atmosphere like argon or nitrogen[3][4]. The Causality: The quinoline N-oxide family is notoriously photolabile and hygroscopic[5]. Exposure to ultraviolet or visible light photons induces premature cleavage of the N-oxide bond and photoreduction of the nitro group at the 4-position. Furthermore, atmospheric moisture absorption leads to hydrolytic degradation, which alters the molecular weight of your powder and invalidates downstream molarity calculations during assay preparation.

Q2: How should I prepare and store stock solutions of 8-Me-4-NQO to ensure maximum shelf life? A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent. Stock solutions must be aliquoted into single-use volumes immediately upon reconstitution and stored at -80°C[2]. The Causality: DMSO is highly hygroscopic. If a master stock vial is subjected to repeated freeze-thaw cycles, ambient humidity condenses inside the vial during each thaw. This water ingress drastically reduces the solubility of 8-Me-4-NQO, leading to micro-precipitation and rapid hydrolysis. Single-use aliquots isolate the compound from thermal and atmospheric shock.

Q3: My 8-Me-4-NQO solution turned dark brown and exhibits reduced mutagenic efficacy in my cell assays. What went wrong? A3: A shift from a yellow/clear solution to dark brown is a definitive indicator of advanced photodegradation or thermal breakdown[3]. 4-NQO derivatives act as potent DNA-damaging agents by generating reactive oxygen species (ROS) and forming adducts like 8-hydroxy-2'-deoxyguanosine[4]. When the compound degrades prematurely in the vial, these reactive intermediates are spent before they ever reach your biological model. Self-Validating Fix: Discard the current batch. Verify that your chemical fume hood lighting is not causing UV exposure during weighing, and ensure your -80°C freezer does not utilize auto-defrost cycles, which cause transient temperature spikes.

Experimental Protocols

Workflow: Preparation and Cryopreservation of 8-Me-4-NQO Stock Solutions

This protocol is designed as a self-validating system; if the solution fails to clear at Step 4, your solvent is likely compromised by water.

  • Preparation: Pre-chill single-use amber microcentrifuge tubes. Purge the master amber glass vial with argon gas to displace oxygen and ambient moisture.

  • Weighing: Operating strictly inside a certified chemical fume hood (wearing appropriate PPE due to the compound's carcinogenic nature[3]), weigh the required mass of 8-Me-4-NQO.

  • Reconstitution: Add high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mg/mL).

  • Homogenization: Vortex the vial gently. The solution should turn a clear-to-hazy yellow[3]. Note: If dissolution is stubborn, you may warm the vial in a water bath, but do not exceed 37°C to prevent thermal degradation.

  • Aliquoting: Immediately dispense the solution into the pre-chilled amber tubes.

  • Cryopreservation: Overlay each aliquot with a brief puff of argon gas, seal tightly, and transfer directly to a -80°C freezer[2].

Visualizations

G cluster_threats Environmental Threats cluster_mechanisms Degradation Mechanisms cluster_solutions Best Practice Interventions Compound 8-Me-4-NQO (Solid/Solution) Light Photon Exposure (UV/Vis) Compound->Light Moisture Atmospheric Moisture Compound->Moisture Temp Thermal Fluctuations Compound->Temp Photoreduction N-oxide Cleavage & Photoreduction Light->Photoreduction Hydrolysis Hydrolysis & Precipitation Moisture->Hydrolysis Breakdown Accelerated Chemical Breakdown Temp->Breakdown Amber Amber Vials & Dark Storage Photoreduction->Amber Prevented by Argon Argon/Nitrogen Purge Hydrolysis->Argon Prevented by Cryo -20°C (Solid) / -80°C (Solution) Breakdown->Cryo Prevented by

Logical relationship between environmental threats, degradation mechanisms, and storage interventions.

Workflow Step1 1. Preparation Purge amber vials with Argon gas Step2 2. Weighing Perform in fume hood (PPE required) Step1->Step2 Step3 3. Reconstitution Add anhydrous DMSO (Max 37°C warming) Step2->Step3 Step4 4. Aliquoting Dispense into single-use amber tubes Step3->Step4 Step5 5. Cryopreservation Store immediately at -80°C Step4->Step5

Step-by-step workflow for the preparation and cryopreservation of 8-Me-4-NQO stock solutions.

References

  • 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2 - ChemicalCell. ChemicalRoot.[Link]

  • 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955. PubChem.[Link]

Sources

Validation & Comparative

4-Nitroquinoline 1-Oxide (4-NQO) vs. 8-Methyl-4-Nitroquinoline 1-Oxide: A Comparative Guide to Carcinogenic Potency and Experimental Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical biology and preclinical oncology, selecting the appropriate chemical carcinogen is critical for developing robust, translatable animal models. For decades, 4-Nitroquinoline 1-oxide (4-NQO) has served as the gold standard for inducing oral squamous cell carcinoma (OSCC) in murine models because its mechanism of action closely mimics tobacco-induced carcinogenesis[1].

However, structure-activity relationship (SAR) studies frequently utilize derivatives like 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) to investigate how steric bulk and lipophilicity influence metabolic activation and DNA adduct formation[2]. This guide provides an objective, data-backed comparison of these two potent compounds, detailing their mechanistic differences, comparative potency, and validated experimental workflows.

Mechanistic Pathways: The Role of Steric Substitution

Both 4-NQO and 8-Me-4-NQO are procarcinogens. They do not bind to DNA in their native state; rather, they require intracellular metabolic activation.

The Activation Cascade

The carcinogenic potency of quinoline N-oxides depends entirely on the enzymatic reduction of the nitro group at the 4-position[3].

  • Reduction: Intracellular reductases convert the nitro group into a hydroxylamino group, yielding the proximate carcinogen (e.g., 4-hydroxyaminoquinoline 1-oxide, or 4-HAQO)[4].

  • Esterification: Seryl-tRNA synthetase esterifies 4-HAQO into a highly electrophilic ultimate carcinogen (seryl-HAQO)[1].

  • Adduct Formation: This electrophile attacks nucleic acids, forming stable quinolone monoadducts and generating reactive oxygen species (ROS) that lead to 8-hydroxydeoxyguanosine (8-OHdG) formation, ultimately causing G-to-T transversions[3].

The 8-Methyl Structural Advantage

In classical SAR studies, adding a methyl group at the 2- or 3-position of the quinoline ring sterically hinders the enzymatic reduction of the 4-nitro group, effectively abolishing carcinogenicity[5]. Conversely, 8-Me-4-NQO features a methyl substitution at the 8-position. Because this position is distal to the reactive 4-nitro center, it does not impede enzymatic reduction. Instead, the 8-methyl group increases the molecule's lipophilicity, altering its cellular uptake kinetics and tissue distribution while retaining potent mutagenic and carcinogenic activity[2].

Pathway A Procarcinogen (4-NQO / 8-Me-4-NQO) B Enzymatic Reduction (NQO Reductase) A->B C Proximate Carcinogen (4-HAQO / 8-Me-4-HAQO) B->C D Esterification (Seryl-tRNA Synthetase) C->D G Oxidative Stress (ROS Generation) C->G E Ultimate Carcinogen (Seryl-HAQO) D->E F DNA Adduct Formation (e.g., 8-OHdG) E->F H Carcinogenesis (Tumor Initiation) F->H G->F

Metabolic activation pathway of 4-NQO and its derivatives into DNA-adducting agents.

Comparative Quantitative Data

When designing an in vivo study, the choice between the parent compound and its methylated derivative dictates the administration route and the expected tumor latency. 4-NQO is highly water-soluble, making it ideal for continuous administration via drinking water[1]. 8-Me-4-NQO, being more lipophilic, is often utilized in targeted biochemical assays or administered via organic solvents for localized skin or subcutaneous tumor initiation[2].

Table 1: Physicochemical and Biological Comparison
Parameter4-Nitroquinoline 1-Oxide (4-NQO)8-Methyl-4-Nitroquinoline 1-Oxide
CAS Number 56-57-5[6]14094-45-2[2]
Molecular Weight 190.16 g/mol [7]204.18 g/mol [2]
Solubility High aqueous solubility[1]Lipophilic; requires organic solvents (e.g., DMSO, Acetone)
Carcinogenic Potency Very High (Complete carcinogen)[8]High (Retains potent mutagenicity)[2]
Primary Adducts 3-(deoxyadenosin-N6-yl)-4AQO, 8-OHdG[1]Structurally analogous methylated adducts
Primary Application Murine OSCC and esophageal models[8]Biochemical SAR research, mutagenicity screening[2]
Target Organs (In Vivo) Oral cavity, tongue, esophagus[1]Skin, subcutaneous tissue (dependent on delivery)

Experimental Methodologies

To ensure scientific integrity and reproducibility, experimental protocols utilizing these compounds must be self-validating. The following workflow details the standard induction of OSCC using 4-NQO, with causality explained for each methodological choice.

Protocol: In Vivo Induction of Oral Squamous Cell Carcinoma (OSCC)

Rationale: 4-NQO is administered via drinking water to mimic the chronic, topical exposure of the human aerodigestive tract to tobacco carcinogens. This method sequentially induces hyperplasia, dysplasia, carcinoma in situ, and finally invasive OSCC[1].

Step 1: Carcinogen Preparation

  • Action: Dissolve 4-NQO powder in propylene glycol to create a concentrated stock solution (e.g., 5 mg/mL). Dilute this stock into the animals' drinking water to a final concentration of 50 µg/mL.

  • Causality: 4-NQO is light- and temperature-sensitive[1]. Preparing it in light-protected (amber) water bottles and changing the solution twice weekly prevents compound degradation, ensuring consistent dosing.

Step 2: Animal Administration

  • Action: Provide the 50 µg/mL 4-NQO drinking water ad libitum to 6-8 week old C57BL/6 or CBA mice for a duration of 16 to 20 weeks.

  • Causality: The 16-20 week window is the empirically validated timeframe required for the accumulation of DNA adducts (8-OHdG) to overwhelm nucleotide excision repair mechanisms, pushing the tissue from severe dysplasia to carcinoma[3].

Step 3: Clinical Monitoring (Self-Validation Step)

  • Action: Weigh the animals weekly. Monitor water consumption.

  • Causality: 4-NQO can cause systemic toxicity and cachexia. A sudden drop in body weight (>15%) indicates acute toxicity rather than localized carcinogenesis. Tracking water intake ensures the calculated dose of the carcinogen is actually being ingested.

Step 4: Endpoint Harvest and Histopathology

  • Action: Revert mice to normal drinking water at week 20. Euthanize at week 22-24. Harvest the tongue and esophagus, fix in 10% neutral buffered formalin, and perform H&E staining alongside Immunohistochemistry (IHC) for Ki-67 and p53.

  • Causality: Reverting to normal water allows late-stage dysplastic lesions to progress to invasive OSCC without the confounding factor of acute chemical inflammation. IHC validates the molecular mimicry of human OSCC, which is characterized by p53 mutations and high proliferative indices.

(Note: If utilizing 8-Me-4-NQO for skin tumor initiation, the compound is typically dissolved in acetone and applied topically to the shaved dorsum, followed by a promoter like TPA, due to its higher lipophilicity).

Protocol S1 1. Solution Preparation Dissolve in drinking water (50 µg/mL) S2 2. In Vivo Administration Ad libitum access for 16-20 weeks S1->S2 S3 3. Clinical Monitoring Weekly weight & oral cavity check S2->S3 S4 4. Tissue Harvest Euthanasia at week 22-24 S3->S4 S5 5. Histological Analysis H&E Staining & IHC (p53, Ki-67) S4->S5

Standard in vivo workflow for 4-NQO-induced oral squamous cell carcinoma (OSCC) in mice.

Conclusion for Drug Development Professionals

For researchers evaluating chemopreventive agents or targeted oncology therapeutics, 4-NQO remains the most reliable and clinically relevant choice for modeling oral and esophageal cancers due to its aqueous solubility and well-mapped progression timeline[8].

Conversely, 8-Methyl-4-nitroquinoline 1-oxide is an indispensable tool for biochemical research and discovery chemistry[2]. By comparing the metabolic activation rates of 8-Me-4-NQO against 4-NQO, toxicologists can map the precise steric constraints of intracellular reductases and seryl-tRNA synthetases, paving the way for a deeper understanding of chemical mutagenesis.

References

  • PubChem. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955. National Institutes of Health (NIH). Retrieved from[Link]

  • J-Stage. ON THE RELATION BETWEEN CARCINOGENIC POTENCY OF 4-NITROQUINOLINE N-OXIDES AND THE REACTIVITY OF THEIR NITRO-GROUPS WITH SH-COMPOUNDS. Retrieved from[Link]

  • Wikipedia. 4-Nitroquinoline 1-oxide. Retrieved from[Link]

  • International Journal of Morphology. 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. Retrieved from[Link]

  • ResearchGate. Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. Retrieved from [Link]

  • ChemicalRoot. 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2. Retrieved from [Link]

  • PMC (National Institutes of Health). Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research. Retrieved from[Link]

Sources

Unveiling the Double-Edged Sword: A Comparative Analysis of Methylated vs. Non-Methylated Nitroquinoline 1-Oxides

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Genotoxic Landscape of Nitroquinoline 1-Oxides: How Methylation Alters Carcinogenic Potential

[CITY, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide comparing the biological activities of methylated and non-methylated nitroquinoline 1-oxides (NQOs). This in-depth analysis explores the critical role of methyl group substitution on the genotoxicity, mutagenicity, and carcinogenicity of this important class of compounds, providing valuable insights for future research and drug design.

Nitroquinoline 1-oxides, particularly the parent compound 4-nitroquinoline 1-oxide (4-NQO), are well-established mutagens and carcinogens extensively used in cancer research to induce tumor formation in animal models.[1][2][3] Their biological activity is intrinsically linked to their metabolic activation and subsequent interaction with cellular macromolecules, most notably DNA. This guide dissects the nuanced differences that arise when a methyl group is introduced to the quinoline ring, altering the compound's physicochemical properties and biological fate.

The Central Role of Metabolic Activation

The carcinogenicity of 4-NQO is not direct but requires metabolic activation.[1] The primary pathway involves the reduction of the nitro group to form the highly reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1][4] This metabolite can then be further acylated to a highly electrophilic species that readily forms covalent adducts with DNA, primarily with guanine and adenine residues.[5][6] These DNA adducts are the primary lesions responsible for the mutagenic and carcinogenic effects of 4-NQO.[1]

dot```dot graph "Metabolic Activation of 4-NQO" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

NQO [label="4-Nitroquinoline 1-Oxide (4-NQO)"]; HAQO [label="4-Hydroxyaminoquinoline 1-oxide (4HAQO)"]; Adducts [label="DNA Adducts", fillcolor="#EA4335", color="#EA4335"];

NQO -> HAQO [label="Nitroreductase"]; HAQO -> Adducts [label="Acylation & DNA Binding"]; }

Caption: A streamlined workflow for the comparative analysis of NQO derivatives.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. [7][8] Objective: To determine the ability of methylated and non-methylated NQOs to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Top agar

  • Minimal glucose agar plates

  • Test compounds (methylated and non-methylated NQOs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive and negative controls

  • S9 metabolic activation mix (optional, to assess the mutagenicity of metabolites)

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the Salmonella typhimurium tester strains.

  • Plate Incorporation Method: a. To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or control). b. If metabolic activation is being assessed, add 0.5 mL of S9 mix. Otherwise, add 0.5 mL of a suitable buffer. c. Gently vortex the mixture and pour it onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [9][10][11] Objective: To determine the cytotoxic effects of methylated and non-methylated NQOs on a specific cell line and to calculate their respective IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Materials:

  • Adherent cell line (e.g., human keratinocytes, fibroblasts)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (methylated and non-methylated NQOs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methylated and non-methylated NQOs. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 3: DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique for the sensitive and specific detection and quantification of DNA adducts. [12][13][14] Objective: To identify and quantify the specific DNA adducts formed upon exposure of cells or isolated DNA to methylated and non-methylated NQOs.

Materials:

  • Cells or isolated DNA treated with the test compounds

  • DNA isolation kit

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

  • Reference standards for the expected DNA adducts

Procedure:

  • DNA Isolation: Isolate genomic DNA from the treated cells.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • LC-MS/MS Analysis: a. Separate the nucleosides using liquid chromatography. b. Introduce the separated nucleosides into the mass spectrometer. c. Use tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic product ions for each DNA adduct.

  • Data Analysis: Identify and quantify the DNA adducts by comparing their retention times and fragmentation patterns to those of the reference standards.

Conclusion

The addition of a methyl group to the nitroquinoline 1-oxide scaffold can profoundly influence its biological activity, altering its metabolic activation, DNA adduction, and ultimately, its carcinogenic potential. This comparative guide provides a foundational understanding of these differences and offers robust experimental protocols to empower researchers to further investigate the structure-activity relationships of this important class of compounds. A deeper understanding of how methylation modulates the genotoxicity of NQOs will be instrumental in the fields of toxicology, cancer biology, and the design of safer chemicals and novel therapeutic agents.

References

  • BenchChem. (2025). Protocol for in vitro genotoxicity assessment of nitro compounds. BenchChem Technical Support.
  • ResearchTweet. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Springer Nature. (2020). Cytotoxicity MTT Assay Protocols and Methods. Springer Protocols.
  • BenchChem. (2025). Comparative cytotoxicity analysis on cancerous versus non-cancerous cell lines. BenchChem Technical Support.
  • Wikipedia. (2023, December 14). 4-Nitroquinoline 1-oxide. In Wikipedia.
  • A
  • University of Wisconsin-La Crosse. (n.d.). The Ames Test.
  • Hassan, M. I., et al. (2020). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Pharmaceuticals, 13(11), 353.
  • University of California, Davis. (2024, October 13). The Ames Test.
  • Chem-Impex. (n.d.). 3-Methyl-4-nitroquinoline 1-oxide.
  • McCoy, E. C., et al. (1981). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 89(2), 151-160.
  • Tate, M., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(5), 357-371.
  • ResearchGate. (n.d.). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
  • ChemicalCell. (n.d.). 3-Methyl-4-Nitroquinoline n-Oxide CAS NO 14073-00-8.
  • NorthEast BioLab. (2024, March 6). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples.
  • Al-Eryani, L., et al. (2019). No Difference in 4-nitroquinoline Induced Tumorigenesis Between Germ-Free and Colonized Mice. Molecular Carcinogenesis, 58(5), 627-632.
  • de la-fuente-carrasco, M., et al. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 26(18), 9876.
  • ResearchGate. (n.d.). Formation of O⁶-MeG DNA adducts and their analysis by qualitative and quantitative methods.
  • ChemicalBook. (n.d.). 6-Methylquinoline 1-oxide synthesis.
  • Frontiers Media. (2023, October 22). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology.
  • Gerdemann, A., et al. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 99(10), 4021-4034.
  • PubMed. (2025, July 8). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • Frontiers Media. (2019, October 24). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Frontiers in Chemistry.
  • Ehrich, M., et al. (2005). Quantitative high-throughput analysis of DNA methylation patterns by base-specific cleavage and mass spectrometry. Proceedings of the National Academy of Sciences, 102(44), 15785-15790.
  • Mann, R. S., et al. (2013). Quantitative analysis of the DNA methylation sensitivity of transcription factor complexes. Molecular Cell, 51(4), 491-501.
  • Spandidos Publications. (2016, January 26).
  • Brüsehafer, K., et al. (2016). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 31(2), 171-180.
  • ResearchGate. (n.d.). In vitro cytotoxicity measured by MTT. (a) IC50 in different cell....
  • BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Brominated 4-Aminoquinoline Derivatives on Cancer Cell Lines. BenchChem Technical Support.
  • PubChem. (n.d.). 2-Methyl-4-nitroquinoline 1-oxide.
  • Araki, M., et al. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-1746.
  • Chen, H. J. C., et al. (2018). Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study. Chemical Research in Toxicology, 31(11), 1183-1192.
  • Lin, D., et al. (1993). Immunological Detection and Quantitation of DNA Adducts Formed by 4‐Aminoazobenzene Species in vivo. Cancer Research, 53(23 Supplement), 5649s-5655s.
  • PubMed. (2021, October 22).
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • SCIRP. (n.d.). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Methoxyquinoxaline 4-oxide.

Sources

A Comparative Guide to the Validation of 8-Methyl-4-nitroquinoline 1-oxide as a Model Carcinogen

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) and its parent compound, 4-nitroquinoline 1-oxide (4-NQO), a widely established model carcinogen. We will explore the experimental data and methodologies required to validate a compound as a reliable tool for cancer research, with a focus on scientific integrity and actionable insights.

Introduction: The Critical Role of Model Carcinogens

In the field of oncology and drug development, model carcinogens are indispensable for understanding the mechanisms of cancer initiation and progression, as well as for testing the efficacy of potential therapeutics. An ideal model carcinogen should exhibit consistent, reproducible, and tissue-specific carcinogenic effects that mimic those seen in human cancers. 4-Nitroquinoline 1-oxide (4-NQO) has long been a benchmark in this regard, particularly for studying oral carcinogenesis.[1][2] This guide will examine its derivative, 8-Methyl-4-nitroquinoline 1-oxide, to assess its validity and potential advantages as a model carcinogen.

Mechanism of Action: From Metabolic Activation to DNA Damage

The carcinogenic potential of quinoline derivatives like 4-NQO and its methylated counterpart is not inherent to the parent compounds themselves. Instead, they require metabolic activation to become potent DNA-damaging agents.

4-NQO is a synthetic molecule that is classified as a DNA-reactive genotoxin.[1] Its carcinogenic activity is initiated through the enzymatic reduction of its nitro group.[3][4] The resulting metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), is considered the proximate carcinogen.[3][4][5] Following acetylation, 4HAQO reacts with DNA, forming stable quinoline monoadducts, primarily with deoxyguanosine and deoxyadenosine residues.[1][2][3] This process can lead to G:C to T:A transversion mutations if the DNA damage is not repaired.[1][3]

Furthermore, the metabolism of 4-NQO generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which contribute to oxidative DNA damage, including the formation of 8-hydroxydeoxyguanosine (8OHdG).[3][4][6] This dual mechanism of direct DNA adduct formation and oxidative stress makes 4-NQO a potent mutagen and carcinogen.[3][5]

The validation of 8-Me-4-NQO as a model carcinogen would necessitate demonstrating a similar, if not identical, bioactivation pathway and a comparable profile of DNA damage.

Visualizing the Pathway: Metabolic Activation of 4-NQO

Metabolic Activation of 4-NQO 4-NQO 4-NQO Metabolic_Reduction Enzymatic Reduction (e.g., DT-diaphorase) 4-NQO->Metabolic_Reduction 4HAQO 4-Hydroxyaminoquinoline 1-oxide (Proximate Carcinogen) Metabolic_Reduction->4HAQO ROS_Generation Reactive Oxygen Species (ROS) Generation Metabolic_Reduction->ROS_Generation Acetylation Acetylation 4HAQO->Acetylation Ac-4HAQO 4-Acetoxyaminoquinoline 1-oxide (Ultimate Carcinogen) Acetylation->Ac-4HAQO DNA_Adducts DNA Adducts (dG-C8-AQO, dG-N2-AQO, dA-N6-AQO) Ac-4HAQO->DNA_Adducts Covalent Binding Mutation Mutations (G:C to T:A Transversions) DNA_Adducts->Mutation Leads to Oxidative_Damage Oxidative DNA Damage (8-OHdG) ROS_Generation->Oxidative_Damage Oxidative_Damage->Mutation Leads to

Caption: Metabolic activation cascade of 4-NQO.

A Comparative Analysis: 8-Me-4-NQO vs. 4-NQO

The validation of 8-Me-4-NQO hinges on a direct comparison with the established properties of 4-NQO. The following table summarizes key parameters for evaluation, with the understanding that the data for 8-Me-4-NQO would need to be generated through rigorous experimentation.

Feature4-Nitroquinoline 1-oxide (4-NQO)8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO)
Carcinogenic Potency HighTo be determined
Target Organs Primarily oral cavity, skin, and lungTo be determined
Metabolic Activation Enzymatic reduction to 4HAQOPresumed to be similar, requires confirmation
Major DNA Adducts dG-C8-AQO, dG-N2-AQO, dA-N6-AQOTo be determined
Oxidative Damage Induces 8-hydroxydeoxyguanosine (8OHdG)To be determined
Key Mutations G:C to T:A transversionsTo be determined

Experimental Validation: A Step-by-Step Approach

To validate 8-Me-4-NQO as a model carcinogen, a series of well-defined experiments are necessary. The following protocols are provided as a guide for researchers.

Experimental Workflow for Carcinogen Validation

Caption: A multi-tiered workflow for carcinogen validation.

Protocol 1: Ames Test for Mutagenicity
  • Objective: To assess the mutagenic potential of 8-Me-4-NQO by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Methodology:

    • Prepare a series of dilutions of 8-Me-4-NQO in a suitable solvent (e.g., DMSO).

    • In separate tubes, combine the test compound dilutions, a culture of the appropriate Salmonella strain (e.g., TA98, TA100), and, if necessary, a liver S9 fraction for metabolic activation.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (his+). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Protocol 2: In Vivo Carcinogenicity Bioassay
  • Objective: To determine the carcinogenic potential and target organ specificity of 8-Me-4-NQO in a relevant animal model.

  • Methodology:

    • Select an appropriate animal model (e.g., C57BL/6 mice).

    • Divide the animals into experimental and control groups.

    • Administer 8-Me-4-NQO to the experimental groups through a relevant route of exposure (e.g., in drinking water to model oral carcinogenesis).

    • Monitor the animals for a predetermined period (e.g., 20 weeks), observing for signs of toxicity and tumor development.

    • At the end of the study, euthanize the animals and perform a complete necropsy.

    • Collect tissues for histopathological analysis to identify and characterize tumors.

Conclusion and Future Perspectives

The validation of 8-Methyl-4-nitroquinoline 1-oxide as a model carcinogen requires a systematic and comparative approach. By elucidating its mechanism of action and directly comparing its carcinogenic profile to that of 4-NQO, researchers can determine its utility in cancer research. Should 8-Me-4-NQO demonstrate unique properties, such as altered potency or tissue specificity, it could become a valuable addition to the toolkit of cancer researchers and drug development professionals.

References

  • 4-Nitroquinoline 1-oxide - Wikipedia.

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-392.

  • Sahu, S. R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1274519.

  • Gao, J., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(19), 6537.

  • Pramod, C. S., et al. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(7), 9161-9176.

  • BenchChem. (2025). In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers.

  • Eastin, W. C. (1998). Evaluation and validation issues in the development of transgenic mouse carcinogenicity bioassays. Toxicologic Pathology, 26(4), 473-476.

  • Zhang, J., et al. (2023). In vitro and in vivo antitumor activity of novel half-sandwich ruthenium complexes containing quinoline derivative ligands. Dalton Transactions, 52(4), 1069-1080.

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.

  • Sahu, S. R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14.

  • Varghese, E., et al. (2024). Relevance of Carcinogen-Induced Preclinical Cancer Models. Cancers, 16(2), 295.

  • Chang, X., et al. (2023). Data-Driven Quantitative Structure–Activity Relationship Modeling for Human Carcinogenicity by Chronic Oral Exposure. Environmental Science & Technology, 57(16), 6469-6479.

  • Li, A., et al. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. BMC Cancer, 24(1), 1-13.

  • Storer, R. D., et al. (2001). Alternative Models for Carcinogenicity Testing. Toxicological Sciences, 64(2), 155-161.

  • Fisher Scientific. (2001). SAFETY DATA SHEET - 4-Nitroquinoline-N-oxide.

  • de Oliveira, M. R., et al. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 26(18), 14358.

  • Wang, Y., et al. (2024). Network toxicology reveals collaborative mechanism of 4NQO and ethanol in esophageal squamous cell carcinogenesis. Journal of Translational Medicine, 22(1), 1-16.

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species. Toxicological sciences : an official journal of the Society of Toxicology, 91(2), 382-392.

  • Vered, M., et al. (2014). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology, 32(1), 329-333.

Sources

A Comparative Guide to the Genotoxicity of Quinoline 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of the genotoxic potential of various quinoline 1-oxide derivatives. It is designed for researchers, scientists, and drug development professionals to provide a clear understanding of the structure-activity relationships that govern the DNA-damaging properties of this chemical class. The information herein is supported by experimental data from peer-reviewed literature, detailing the methodologies of key assays and elucidating the underlying mechanisms of action.

Introduction: The Dual Nature of Quinoline 1-Oxides

Quinoline 1-oxides are heterocyclic compounds characterized by a quinoline ring with an N-oxide functional group. This structural feature significantly alters the electronic properties of the molecule, often enhancing its biological activity.[1] While many derivatives are explored for their therapeutic potential, including antimicrobial and anticancer properties, a significant subset, most notably 4-nitroquinoline 1-oxide (4-NQO), are potent genotoxic agents and carcinogens.[1][2] Understanding the factors that differentiate a potentially therapeutic derivative from a hazardous one is paramount for safe drug design and risk assessment.

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, chromosomal aberrations, and potentially cancer. For quinoline 1-oxides, this process is not direct. Instead, they act as procarcinogens, requiring metabolic activation to exert their DNA-damaging effects.[3]

Mechanism of Genotoxicity: Metabolic Activation is Key

The genotoxicity of carcinogenic quinoline 1-oxides is intrinsically linked to their metabolic transformation. The process for the archetypal compound, 4-NQO, provides a clear and well-studied model.

  • Reduction of the Nitro Group: The process is initiated by the enzymatic reduction of the nitro group at the C-4 position.[4]

  • Formation of the Proximate Carcinogen: This reduction yields the highly reactive metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[2][5] 4-HAQO is considered the proximate carcinogen, a more direct DNA-damaging agent than its parent compound.[4]

  • DNA Adduct Formation: Following a subsequent activation step (e.g., esterification), 4-HAQO covalently binds to DNA, forming stable adducts primarily with guanine and adenine bases.[4][5][6] These adducts distort the DNA helix, interfering with replication and transcription.

  • Induction of Oxidative Stress: Beyond direct adduct formation, 4-NQO and its metabolites can generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[7] This leads to oxidative DNA damage, including the formation of lesions like 8-hydroxydeoxyguanosine (8-OHdG), which can cause G-to-T transversion mutations if not repaired.[2][7]

This multi-faceted mechanism, involving both direct covalent binding and oxidative stress, underscores the potent genotoxicity of compounds like 4-NQO.

G cluster_0 Cellular Environment cluster_1 Nuclear Events & Damage 4NQO 4-Nitroquinoline 1-Oxide (4-NQO) (Procarcinogen) Metabolism Enzymatic Reduction (e.g., DT-diaphorase) 4NQO->Metabolism 4HAQO 4-Hydroxyaminoquinoline 1-Oxide (4-HAQO) (Proximate Carcinogen) Metabolism->4HAQO Activation Esterification (e.g., Selyl-4HAQO) 4HAQO->Activation ROS Reactive Oxygen Species (ROS) (Superoxide, H2O2) 4HAQO->ROS Redox Cycling Reactive_Species Reactive Electrophile Activation->Reactive_Species DNA Nuclear DNA Reactive_Species->DNA Covalent Binding ROS->DNA Oxidation Adducts DNA Adducts (Guanine, Adenine) DNA->Adducts Oxidative_Damage Oxidative Damage (e.g., 8-OHdG) DNA->Oxidative_Damage Mutation Mutations & Chromosomal Aberrations Adducts->Mutation Oxidative_Damage->Mutation

Figure 1: Metabolic activation and DNA damage pathway of 4-NQO.

Comparative Genotoxicity Data

The genotoxic potential of quinoline 1-oxide derivatives is highly dependent on their substitution pattern. The following table summarizes experimental data for several key derivatives, highlighting the critical role of the C-4 nitro group and other structural features.

CompoundAssayTest SystemKey FindingsGenotoxic PotentialReference
4-Nitroquinoline 1-Oxide (4-NQO) Chromosome Aberrations & Sister Chromatid Exchange (SCE)In vivo (Mouse bone marrow)Potent inducer of both CA and SCE; inhibitor of cell division.High [8][9]
SOS ChromotestE. coli PQ37Strong inducer of the SOS DNA repair response.High [10]
Micronucleus AssayMouse Lymphoma (L5178Y) cellsSignificant induction of micronuclei.High [6]
Quinoline Chromosome Aberrations & Sister Chromatid Exchange (SCE)In vivo (Mouse bone marrow)No consistent increase in CA or SCE.Low / None [8][9]
Ames TestS. typhimurium TA98, TA100Mutagenic only with metabolic activation (S9 mix).Moderate (requires activation) [11]
8-Hydroxyquinoline Chromosome Aberrations & Sister Chromatid Exchange (SCE)In vivo (Mouse bone marrow)No measurable effect on CA or SCE.Low / None [8][9]
4-Methylquinoline SOS ChromotestE. coli PQ37Weakly genotoxic.Low [10]
Substituted 4-NQO derivatives SOS ChromotestE. coli PQ37Methyl and nitrophenyl substituents at C-2 of 4-NQO can affect genotoxic potency.Variable (High) [10]

Analysis of Structure-Activity Relationship (SAR): The data clearly demonstrates that the presence of the 1-oxide in combination with a C-4 nitro group is a primary driver of high genotoxic potential.[10] Derivatives lacking the nitro group, such as quinoline itself or 8-hydroxyquinoline, show significantly lower or no genotoxicity in several assays.[8][9] Even a methyl group at the C-4 position results in only weak genotoxicity compared to the nitro group.[10] This underscores that the genotoxic mechanism is not a feature of the quinoline 1-oxide core itself, but is conferred by specific, metabolically labile substituents.

Key Experimental Protocols

To ensure data integrity and reproducibility, standardized genotoxicity assays are employed. Below are outlines of two commonly used methods for assessing the DNA-damaging potential of quinoline 1-oxide derivatives.

Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence indicates a clastogenic (chromosome-breaking) or aneugenic (chromosome loss) event. 4-NQO is often used as a positive control in this assay.[6]

Step-by-Step Methodology:

  • Cell Culture: Select a suitable cell line (e.g., human lymphoblastoid TK6 or mouse lymphoma L5178Y) and culture in appropriate medium to achieve exponential growth.[6]

  • Compound Exposure: Treat cell cultures with a range of concentrations of the test quinoline 1-oxide derivative, alongside a vehicle (negative) control and a known clastogen (positive control, e.g., 4-NQO). The exposure period is typically 3-4 hours, followed by a recovery period.[6]

  • Metabolic Activation (Optional): For procarcinogens, a parallel experiment is run including a liver S9 fraction to simulate metabolic activation.

  • Cytokinesis Block: Add Cytochalasin B to the cultures. This inhibits the final step of cell division (cytokinesis), resulting in binucleated cells. This makes it easier to score micronuclei that formed during the preceding nuclear division.

  • Harvesting and Staining: Harvest the cells, lyse the cytoplasm to release nuclei, and fix them onto microscope slides. Stain the nuclei with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.

  • Data Analysis: Analyze the data for a dose-dependent and statistically significant increase in micronucleus frequency compared to the negative control.

G cluster_workflow In Vitro Micronucleus Assay Workflow start Exponentially Growing Cell Culture expose Expose cells to Quinoline Derivative (+/- S9 mix, Controls) start->expose cyto Add Cytochalasin B (Block Cytokinesis) expose->cyto harvest Harvest, Fix, and Stain Cells cyto->harvest score Microscopic Scoring (Count Micronuclei in Binucleated Cells) harvest->score analyze Statistical Analysis (Dose-Response) score->analyze

Figure 2: Experimental workflow for the in vitro micronucleus assay.

Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test chemical to cause reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

Step-by-Step Methodology:

  • Strain Selection: Use a panel of tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) to detect different types of mutations.

  • Metabolic Activation: The genotoxicity of many quinoline derivatives is dependent on metabolic activation.[11] Therefore, the test is performed both with and without the addition of a rat liver homogenate (S9 fraction), which contains metabolic enzymes.

  • Exposure: Mix the tester strain, the test compound at various concentrations, and either S9 mix or a buffer in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation will be able to grow and form colonies.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Conclusion and Future Directions

The available data conclusively identify 4-nitroquinoline 1-oxide as a highly potent genotoxic agent, a property directly linked to the metabolic reduction of its C-4 nitro group into a DNA-reactive species.[10] In contrast, quinoline 1-oxide derivatives lacking this specific substituent, such as the parent quinoline and 8-hydroxyquinoline, exhibit substantially lower or negligible genotoxic activity in multiple test systems.[8][9]

This clear structure-activity relationship provides a critical guideline for drug development professionals: the incorporation of a C-4 nitro group onto a quinoline 1-oxide scaffold is a major liability that is highly likely to confer genotoxicity. Future research should focus on synthesizing and testing derivatives with alternative substitutions to explore novel therapeutic activities while consciously avoiding the structural motifs associated with known hazards. A deeper investigation into the metabolic pathways of less-studied derivatives will further refine our ability to predict and design safer quinoline-based compounds.

References

  • McFee, A.F. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Mutation Research Letters.
  • MDPI. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI.
  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Wikipedia.
  • Doak, S.H. et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. PubMed.
  • Arima, Y. et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, Oxford Academic.
  • Rivera, C. (2012). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology.
  • Fuentes, J.L. et al. (2013). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental Toxicology.
  • McFee, A.F. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. OSTI.GOV.
  • ResearchGate. (2025). Evaluating quinoline's genotoxic potential: a study on hepatocyte oxidative damage and DNA stability. ResearchGate.
  • NICNAS. (2015). Quinolines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme.
  • BenchChem. (2025). An In-depth Technical Guide on Early Studies of Quinoline N-Oxide Derivatives. BenchChem.
  • Hollstein, M. et al. (1978). Quinoline: Conversion to a Mutagen by Human and Rodent Liver. CDC Stacks.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Methylated Quinoline N-Oxides. BenchChem.

Sources

Cross-Validation of 8-Methyl-4-Nitroquinoline 1-Oxide Induced Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating oral and aerodigestive tract malignancies, selecting the appropriate preclinical model is a critical determinant of translational success. While 4-Nitroquinoline 1-oxide (4-NQO) remains the gold standard for inducing oral squamous cell carcinoma (OSCC)[1], specialized derivatives like 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO, CAS 14094-45-2) provide nuanced kinetic profiles essential for structural-activity relationship (SAR) studies and targeted chemoprevention trials[2].

This guide objectively cross-validates the performance of 8-Me-4-NQO against standard models, detailing the mechanistic causality behind its use and providing a self-validating experimental protocol for in vivo application.

Mechanistic Overview: The Causality of 8-Me-4-NQO Carcinogenesis

To effectively utilize 8-Me-4-NQO, one must understand that nitroquinolines are pro-carcinogens that mimic the DNA-damaging effects of tobacco compounds[3]. They do not induce mutagenesis directly; rather, their efficacy relies on host cellular metabolism[4].

  • Enzymatic Reduction: Upon cellular uptake, 8-Me-4-NQO is reduced by cytosolic enzymes, primarily NAD(P)H:quinone oxidoreductase 1 (NQO1), into a proximate hydroxylamine intermediate (8-Me-4-HAQO).

  • Esterification & Activation: This intermediate undergoes esterification catalyzed by seryl-tRNA synthetase, forming a highly reactive electrophile.

  • DNA Adduct Formation: The activated molecule binds covalently to DNA, forming bulky adducts (such as 8-hydroxydeoxyguanosine, 8-OHdG) and generating reactive oxygen species (ROS)[4]. This dual-action damage drives replication errors, leading to mutations in critical oncogenes (e.g., Kras) and tumor suppressor genes.

The Causality of the 8-Methyl Substitution: Why choose the 8-methyl derivative over standard 4-NQO? The addition of a methyl group at the 8-position of the quinoline ring increases the molecule's lipophilicity and introduces specific steric hindrance[2]. This structural modification alters the binding affinity to NQO1, thereby modulating the rate of metabolic activation. For drug development professionals, 8-Me-4-NQO provides a model with a potentially extended temporal window during the dysplastic phase, allowing for a more granular evaluation of early-stage chemopreventive agents before the onset of aggressive invasive squamous cell carcinoma (ISCC).

MetabolicPathway A 8-Me-4-NQO (Pro-carcinogen) B NQO1 / Reductases (Enzymatic Reduction) A->B Cellular Uptake C 8-Me-4-HAQO (Proximate Carcinogen) B->C Reduction D Seryl-tRNA synthetase (Esterification) C->D Activation E DNA Adducts (e.g., 8-OHdG) D->E DNA Binding F Mutagenesis & Tumor Initiation E->F Replication Error

Metabolic activation pathway of 8-Me-4-NQO leading to DNA adduct formation and tumorigenesis.

Comparative Performance Analysis

When designing an in vivo study, the choice of carcinogen dictates the tumor progression timeline, target tissue specificity, and the clinical relevance of the resulting lesions. The table below synthesizes quantitative and qualitative data comparing 8-Me-4-NQO with standard alternatives.

Parameter4-Nitroquinoline 1-oxide (4-NQO)8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO)7,12-Dimethylbenz[a]anthracene (DMBA)
Primary Target Tissue Oral cavity (tongue, palate, mucosa)[1]Oral cavity, aerodigestive tract[2]Buccal pouch (Hamster model), skin
Optimal Administration Drinking water (Ad libitum)[3]Drinking water (Ad libitum)Topical painting
Tumorigenesis Timeline CIS at 3-4 months; ISCC at 6 months[3]CIS at 4-5 months; ISCC at 6-8 monthsISCC at 12-16 weeks (highly accelerated)
Mutagenic Potency Very High (Rapid adduct formation)High (Modulated by steric hindrance)Very High (Direct DNA intercalation)
Key Advantage Closely mimics human tobacco-induced OSCC[3]Ideal for SAR studies & early-stage intervention[2]Rapid tumor induction for late-stage therapeutic testing

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for 8-Me-4-NQO induction utilizes the drinking water administration route. Recent comparative studies demonstrate that drinking water administration mimics the continuous, low-dose exposure seen in human tobacco use far better than topical application, resulting in larger tumor volumes and deeper invasion[3].

Phase 1: Preparation & Stability Validation
  • Stock Solution: Dissolve 8-Me-4-NQO powder (CAS 14094-45-2) in a minimal volume of propylene glycol to create a concentrated stock.

  • Working Solution: Dilute the stock into autoclaved drinking water to achieve a final concentration of 50–100 µg/mL[4].

  • Self-Validation Metric: Nitroquinolines are highly sensitive to light and high temperatures. Store the solution in opaque or amber water bottles. Verify the stability of the working solution weekly using HPLC to ensure the concentration remains within 5% of the target dose.

Phase 2: In Vivo Induction
  • Administration: Provide the 8-Me-4-NQO solution ad libitum to the murine cohort (e.g., C57BL/6 or BALB/c mice) as their sole source of hydration for 16 to 20 weeks[4].

  • Self-Validation Metric: Measure water consumption per cage bi-weekly to calculate the exact cumulative dose ingested per animal. Weigh mice weekly; a weight loss exceeding 15% indicates severe systemic toxicity requiring immediate dose titration or a temporary switch to regular water.

Phase 3: Washout & Progression
  • Washout Period: At week 16-20, replace the carcinogen-laced water with standard, untreated drinking water for an additional 4 to 8 weeks.

  • Causality: This crucial washout phase allows the initiated, dysplastic cells to progress into carcinoma in situ (CIS) and invasive squamous cell carcinoma (ISCC) without the confounding variable of acute, chemically-induced tissue inflammation[5].

Phase 4: Endpoint Validation
  • Macroscopic Imaging: Prior to sacrifice, utilize ex vivo magnetic resonance imaging (MRI) to quantify macroscopic tumoral lesions and map invasion depth[3].

  • Histopathological Confirmation: Dissect the tongue and oral tissues. Perform H&E staining to confirm the histopathological grade (hyperplasia → dysplasia → CIS → ISCC).

  • Molecular Validation: Perform immunohistochemistry (IHC) for Ki-67 (to assess proliferative index) and cytokeratins to definitively validate the epithelial origin of the invasive metastatic cells[6].

ExperimentalWorkflow W1 Phase 1: Preparation 8-Me-4-NQO in water (50-100 µg/mL) W2 Phase 2: Induction Ad libitum access (Weeks 1-16) W1->W2 W3 Phase 3: Washout Regular water (Weeks 17-24) W2->W3 W4 Phase 4: Validation Histopathology & IHC (Weeks 25+) W3->W4

Standardized in vivo workflow for 8-Me-4-NQO-induced oral squamous cell carcinoma modeling.

References

  • 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed / Oral Oncology.[Link]

  • Development of a 4-nitroquinoline-1-oxide model of lymph node metastasis in oral squamous cell carcinoma - PubMed / Oral Oncology.[Link]

  • 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2 - ChemicalRoot. [Link]

  • Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed.[Link]

  • Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development - MDPI.[Link]

Sources

efficacy of chemopreventive agents against 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Efficacy of Chemopreventive Agents Against 4-Nitroquinoline 1-Oxide-Induced Carcinogenesis

Introduction

4-Nitroquinoline 1-oxide (4-NQO) and its derivatives, such as 8-Methyl-4-nitroquinoline 1-oxide, are potent quinoline-based carcinogens widely utilized in experimental oncology to model carcinogenesis in various tissues, particularly the oral cavity.[1] Due to a scarcity of specific research on the 8-methyl derivative, this guide will focus on the extensive body of work involving 4-NQO. Given their structural similarities, the mechanisms of carcinogenesis and the efficacy of chemopreventive agents are presumed to be highly comparable. 4-NQO is a water-soluble compound that, upon administration, reliably induces a sequence of histopathological changes that closely mimic the progression of human oral squamous cell carcinoma, from hyperplasia and dysplasia to invasive carcinoma.[2]

The carcinogenic action of 4-NQO is not direct; it requires metabolic activation to exert its genotoxic effects.[3] This process, coupled with the subsequent induction of severe oxidative stress and inflammation, provides several key targets for chemopreventive intervention.[4][5] This guide offers a comparative analysis of various chemopreventive agents, grounded in experimental data, to provide researchers and drug development professionals with a comprehensive understanding of their efficacy and underlying mechanisms of action.

The Mechanistic Underpinnings of 4-NQO Carcinogenesis: A Chemopreventive Roadmap

Understanding the pathway of 4-NQO-induced carcinogenesis is critical to appreciating the rationale behind different chemopreventive strategies. The process is a multi-step cascade involving metabolic activation, DNA damage, oxidative stress, and chronic inflammation.

  • Metabolic Activation: 4-NQO is initially reduced to a proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[3] This conversion is a critical first step.

  • DNA Adduct Formation: 4-HAQO is further bioactivated, for instance by seryl-tRNA synthetase, to form an unstable ester that reacts with DNA bases, primarily guanine and adenine.[3][6] These bulky DNA adducts are the primary cause of genetic mutations if not repaired.

  • Oxidative Stress: Beyond direct DNA adduction, 4-NQO metabolism generates significant reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[4] This leads to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), a mutagenic lesion that can cause G:C to T:A transversion mutations.[4]

  • Inflammation and Cell Proliferation: The resulting cellular damage triggers a chronic inflammatory response, characterized by the upregulation of pro-inflammatory mediators like NF-κB and COX-2.[5][7] This inflammatory microenvironment promotes the proliferation of damaged cells, further driving the progression from preneoplastic lesions to malignant tumors.

This carcinogenic cascade is illustrated in the diagram below.

G cluster_0 Metabolic Activation & DNA Damage cluster_1 Cellular Consequences N4NQO 4-Nitroquinoline 1-oxide (4-NQO) N4HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) N4NQO->N4HAQO Reduction AC4HAQO Ac-4HAQO (Ultimate Carcinogen) N4HAQO->AC4HAQO Acetylation ROS Reactive Oxygen Species (ROS) N4HAQO->ROS DNA_Adducts DNA Adducts (Guanine, Adenine) AC4HAQO->DNA_Adducts Mutations Genetic Mutations (e.g., G:C to T:A) DNA_Adducts->Mutations Oxidative_Damage Oxidative DNA Damage (8OHdG) ROS->Oxidative_Damage Oxidative_Damage->Mutations Inflammation Inflammation (NF-κB, COX-2 activation) Mutations->Inflammation Proliferation Increased Cell Proliferation Inflammation->Proliferation Carcinogenesis Hyperplasia → Dysplasia → Carcinoma Proliferation->Carcinogenesis

Caption: The carcinogenic pathway of 4-NQO.

Comparative Efficacy of Chemopreventive Agents

Chemopreventive agents against 4-NQO can be broadly classified based on their primary mechanisms: antioxidants that mitigate oxidative stress, anti-inflammatory agents that quell the tumor-promoting microenvironment, and modulators of specific signaling pathways that control cell growth and survival.

Antioxidant and ROS-Scavenging Agents

These agents act by neutralizing ROS or by boosting the cell's endogenous antioxidant defenses, thereby preventing oxidative DNA damage.

AgentAnimal ModelKey Efficacy MetricsMechanism HighlightsReference
Curcumin F344 Rats91% reduction in tongue carcinoma (initiation phase)Antioxidant, anti-inflammatory (NF-κB inhibition), suppression of cell proliferation.[5][8][9]
Grape Seed Extract (GSE) C57BL/6 Mice68% decrease in total lesions/mouseAnti-proliferative, pro-apoptotic, modulates AMPK activation.[10][2][10][11]
Resveratrol C57BL/6 Mice71% decrease in total lesions/mouseAnti-proliferative, pro-apoptotic, modulates AMPK activation.[10][2][10][11]
Rutin Wistar RatsSignificantly diminished levels of lipid peroxides and tumor markers.Augments levels of enzymatic (SOD, CAT) and non-enzymatic (Vitamins C, E) antioxidants.[12]
Geraniol Wistar RatsEffectively suppressed oral carcinogenesis.Modulates lipid peroxidation and enhances antioxidant enzyme levels (SOD, CAT, GST).[13]

In-Depth Analysis:

  • Curcumin: Derived from turmeric, curcumin has demonstrated potent chemopreventive effects when administered during both the initiation and post-initiation phases of 4-NQO carcinogenesis.[8][9] Its efficacy is attributed to its ability to scavenge free radicals and inhibit pro-inflammatory pathways like NF-κB.[5] Studies show a significant reduction in tongue carcinoma incidence, highlighting its robust protective capabilities.[8]

  • Grape Seed Extract (GSE) and Resveratrol: These polyphenolic compounds, found in grapes, have shown remarkable efficacy.[10] Their primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor that, when activated, inhibits proliferation and induces apoptosis.[11] Experimental data indicates a significant prevention of the multiplicity and severity of preneoplastic and neoplastic lesions.[2][10]

Anti-inflammatory Agents

Chronic inflammation is a critical driver of cancer progression. Agents that target inflammatory pathways can effectively halt this process.[14]

AgentAnimal ModelKey Efficacy MetricsMechanism HighlightsReference
Black Raspberries (BRBs) F344 Rats39.3% reduction in oral lesion incidence (5% BRB diet)Reduces expression of pro-inflammatory biomarkers (Cxcl1, Mif) and inhibits anti-apoptotic pathways (Birc5).[15]
Sulforaphane Wild-type & Nrf2-/- MicePrevented 4-NQO-induced oral carcinogenesis in an Nrf2-dependent manner.Activates the NRF2 antioxidant response pathway, inhibiting oxidative damage and inflammation.[16]
Auraptene F344 Rats91% reduction in tongue carcinoma (100 ppm, initiation phase)Elevates phase II detoxifying enzymes (GST, QR) and suppresses cell proliferation.[17][18]
Diosmin & Hesperidin F344 Rats68-75% reduction in tongue carcinoma (initiation phase)Suppression of increased cell proliferation.[19]

In-Depth Analysis:

  • Black Raspberries (BRBs): Dietary administration of BRBs has been shown to inhibit oral carcinogenesis by reducing the expression of pro-inflammatory genes and inhibiting cellular proliferation.[15] This demonstrates that a whole-food approach can be highly effective. The observed inhibition of the anti-apoptotic marker Birc5 suggests BRBs also promote the elimination of damaged cells.[15]

  • Sulforaphane: An isothiocyanate found in cruciferous vegetables, sulforaphane is a potent activator of the NRF2 pathway.[16] NRF2 is a master regulator of the antioxidant response. By activating this pathway, sulforaphane enhances the cell's ability to detoxify carcinogens and neutralize ROS. Its efficacy was shown to be entirely dependent on the presence of NRF2, providing strong mechanistic proof.[16]

Key Signaling Pathways in Chemoprevention

Several signaling pathways are central to the efficacy of the agents discussed. Understanding these pathways provides a deeper insight into their mechanisms.

  • NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is the primary cellular defense against oxidative stress. Activators like sulforaphane cause NRF2 to translocate to the nucleus, where it initiates the transcription of a wide array of antioxidant and detoxification genes.

G cluster_0 NRF2 Signaling Pathway cluster_1 NRF2 Signaling Pathway SFN Sulforaphane KEAP1_NRF2 KEAP1-NRF2 Complex SFN->KEAP1_NRF2 Inhibits ROS 4-NQO-induced ROS ROS->KEAP1_NRF2 Inhibits NRF2 NRF2 KEAP1_NRF2->NRF2 Releases Nucleus Nucleus NRF2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Detox_Genes Antioxidant & Detox Genes (e.g., HO-1, NQO1) ARE->Detox_Genes Transcription

Caption: Activation of the NRF2 pathway by sulforaphane.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a crucial regulator of cellular metabolism. Carcinogenic stress can disrupt metabolic balance. Agents like resveratrol and GSE activate AMPK, which in turn phosphorylates downstream targets to inhibit cell growth and proliferation and promote apoptosis.

Experimental Protocols for Evaluating Chemopreventive Efficacy

A standardized animal model is essential for the preclinical evaluation of chemopreventive agents. The 4-NQO-induced oral carcinogenesis model in rodents is well-established.[1][20]

Workflow: 4-NQO-Induced Oral Carcinogenesis Study

G start Start acclimatization 1. Animal Acclimatization (e.g., 1 week) start->acclimatization grouping 2. Randomization into Groups (Control, 4-NQO, 4-NQO + Agent) acclimatization->grouping initiation 3. Carcinogen Administration (4-NQO in drinking water, e.g., 8-16 weeks) grouping->initiation chemoprevention 4. Agent Administration (In diet, before, during, or after 4-NQO) grouping->chemoprevention monitoring 5. Weekly Monitoring (Body weight, water intake, general health) initiation->monitoring chemoprevention->monitoring termination 6. Study Termination (e.g., at 20-32 weeks) monitoring->termination analysis 7. Endpoint Analysis (Histopathology, Biomarker assays) termination->analysis end End analysis->end

Caption: Experimental workflow for a chemoprevention study.

Step-by-Step Methodology
  • Animal Model: Male F344 or Wistar rats, or C57BL/6 mice (6-8 weeks old) are commonly used.[2][17]

  • Carcinogen Preparation and Administration: 4-NQO is dissolved in drinking water at concentrations typically ranging from 20 to 100 µg/mL.[2][17][21] The solution should be prepared fresh and protected from light to prevent degradation.[2] This water is provided to the animals ad libitum for a period of 8 to 16 weeks.[2][21]

  • Chemopreventive Agent Administration: The test agent is typically incorporated into the standard rodent diet (e.g., AIN-76A) at a specified concentration (e.g., 0.2% w/w).[2] Administration can occur in three main protocols:

    • Initiation Phase: Agent is given before and during 4-NQO exposure.

    • Post-Initiation Phase: Agent is given after 4-NQO exposure has ceased.

    • Entire Study: Agent is given throughout the experimental period.

  • Endpoint and Tissue Collection: At the end of the study (typically 20-32 weeks), animals are euthanized. The tongue and other oral tissues are excised.

  • Histopathological Analysis: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist, blinded to the treatment groups, evaluates the tissues for the incidence and severity of lesions (hyperplasia, dysplasia, papilloma, squamous cell carcinoma).

  • Biomarker Analysis: Portions of the tissue can be snap-frozen for molecular analyses such as:

    • Immunohistochemistry: To measure protein expression of markers for proliferation (Ki-67, PCNA) or apoptosis (cleaved caspase-3).[2][15]

    • Western Blotting or qRT-PCR: To quantify levels of key proteins or mRNA involved in relevant signaling pathways (e.g., NRF2, NF-κB, AMPK).[15]

    • Enzyme Assays: To measure the activity of antioxidant enzymes (e.g., SOD, CAT, GST).[13]

Conclusion and Future Directions

The 4-NQO experimental model provides a robust platform for evaluating the efficacy of chemopreventive agents against oral carcinogenesis. A diverse array of natural compounds, including curcumin, resveratrol, grape seed extract, and sulforaphane, have demonstrated significant protective effects. Their mechanisms of action are multifaceted, primarily revolving around the mitigation of oxidative stress, suppression of chronic inflammation, and modulation of key signaling pathways that govern cell fate.

The most promising agents, such as sulforaphane and curcumin, exhibit potent activity by targeting central nodes in the carcinogenic process, like the NRF2 and NF-κB pathways, respectively. This guide provides clear, data-supported evidence of their efficacy.

Future research should focus on:

  • Combination Therapies: Investigating synergistic effects of combining agents with different mechanisms of action.

  • Translational Studies: Moving the most effective agents into preclinical models that more closely mimic human exposure and eventually into clinical trials for high-risk populations.

  • Direct Investigation of 8-Methyl-4-nitroquinoline 1-oxide: While 4-NQO is an excellent model, dedicated studies on its 8-methyl derivative are warranted to confirm the transferability of these findings.

By leveraging this foundational knowledge, the scientific community can continue to develop and refine effective strategies for the chemoprevention of oral and other cancers induced by this class of carcinogens.

References

  • ResearchGate. (n.d.). Schematic diagram about the mechanism of 4NQO carcinogenesis. Available at: [Link]

  • PMC. (n.d.). Network toxicology reveals collaborative mechanism of 4NQO and ethanol in esophageal squamous cell carcinogenesis. Available at: [Link]

  • PubMed. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Available at: [Link]

  • UC Davis. (2015). Grape seed extract and resveratrol prevent 4‐nitroquinoline 1‐oxide induced oral tumorigenesis in mice by modulating AMPK. Available at: [Link]

  • Oxford Academic. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Available at: [Link]

  • PubMed. (2013). Grape seed extract and resveratrol prevent 4-nitroquinoline 1-oxide induced oral tumorigenesis in mice by modulating AMPK activation and associated biological responses. Available at: [Link]

  • AACR Journals. (2006). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. Available at: [Link]

  • PubMed. (n.d.). Chemoprevention of 4-nitroquinoline 1-oxide-induced Oral Carcinogenesis by Citrus Auraptene in Rats. Available at: [Link]

  • PMC. (n.d.). Grape seed extract and resveratrol prevent 4-nitroquinoline 1-oxide induced oral tumorigenesis in mice by modulating AMPK activation and associated biological responses. Available at: [Link]

  • PubMed. (2009). ABT-510 Is an Effective Chemopreventive Agent in the Mouse 4-nitroquinoline 1-oxide Model of Oral Carcinogenesis. Available at: [Link]

  • ResearchGate. (n.d.). Chemopreventive potential of Geraniol on 4-Nitroquinoline-1-oxide induced oral carcinogenesis in rats. Available at: [Link]

  • ResearchGate. (n.d.). Chemoprevention of 4-Nitroquinoline 1-Oxide-induced Oral Carcinogenesis by Dietary Curcumin and Hesperidin: Comparison with the Protective Effect of β-Carotene. Available at: [Link]

  • AACR Journals. (1994). Chemoprevention of 4-Nitroquinoline 1-Oxide-induced Oral Carcinogenesis by Dietary Curcumin and Hesperidin. Available at: [Link]

  • Semantic Scholar. (2016). Anti‐inflammatory Dietary Supplements in the Chemoprevention of Oral Cancer. Available at: [Link]

  • PubMed. (2016). Natural chemopreventive alternatives in oral cancer chemoprevention. Available at: [Link]

  • PMC. (n.d.). Inhibition of Pro-inflammatory and Anti-apoptotic Biomarkers during Experimental Oral Cancer Chemoprevention by Dietary Black Raspberries. Available at: [Link]

  • Oncotarget. (2016). Chemoprevention of oxidative stress-associated oral carcinogenesis by sulforaphane depends on NRF2 and the isothiocyanate moiety. Available at: [Link]

  • ResearchGate. (2015). Alleviative Role of Rutin Against 4-Nitroquinoline-1-Oxide (4-NQO) Provoked Oral Squamous Cell Carcinoma in Experimental Animal Model. Available at: [Link]

  • ResearchGate. (2016). (PDF) Natural chemopreventive alternatives in oral cancer chemoprevention. Available at: [Link]

  • Oxford Academic. (n.d.). Chemoprevention of 4-nitroquinoline 1-oxide-induced oral carcinogenesis by citrus auraptene in rats. Available at: [Link]

  • PubMed. (n.d.). Chemoprevention of 4-nitroquinoline 1-oxide-induced oral carcinogenesis in rats by flavonoids diosmin and hesperidin, each alone and in combination. Available at: [Link]

  • PubMed. (1994). Chemoprevention of 4-nitroquinoline 1-oxide-induced oral carcinogenesis by dietary protocatechuic acid during initiation and postinitiation phases. Available at: [Link]

  • PMC. (n.d.). Anti-Inflammatory Agents for Cancer Therapy. Available at: [Link]

  • Hilaris. (2012). Anti-inflammatory Drugs for Cancer Prevention and Treatment: Emerging Options. Available at: [Link]

  • Frontiers. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Available at: [Link]

  • MDPI. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Available at: [Link]

Sources

A Comparative Study of DNA Adducts from Various Nitroquinoline Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of DNA adducts derived from various nitroquinoline compounds. As a senior application scientist, this document moves beyond a simple listing of data, offering in-depth technical insights and explaining the causal relationships behind the experimental findings and methodologies. We will explore the metabolic activation, DNA adduct profiles, and biological consequences of these compounds, with a particular focus on the well-characterized carcinogen, 4-nitroquinoline 1-oxide (4-NQO), and a comparative look at its less-studied isomers.

Introduction: The Genotoxic Landscape of Nitroquinolines

Nitroquinolines are a class of heterocyclic aromatic compounds that have garnered significant attention in toxicology and cancer research due to their potent mutagenic and carcinogenic properties.[1] Their biological activity is intrinsically linked to their metabolic activation, leading to the formation of reactive intermediates that covalently bind to DNA, forming DNA adducts. These adducts can disrupt normal cellular processes, such as DNA replication and transcription, ultimately leading to mutations and the initiation of cancer.[2]

This guide will comparatively examine the DNA adducts formed from key nitroquinoline isomers, providing a framework for understanding their structure-activity relationships and genotoxic potential.

Metabolic Activation: The Gateway to DNA Damage

The genotoxicity of nitroquinoline compounds is not inherent but arises from their metabolic transformation within the cell. The primary activation pathway for many nitroaromatic compounds, including nitroquinolines, is nitroreduction.[1] This process, often enhanced under hypoxic conditions, involves the enzymatic reduction of the nitro group to a nitroso derivative, which is further reduced to a hydroxylamino intermediate.[3] This N-hydroxy-aminoquinoline is a proximate carcinogen, a highly reactive electrophile that can directly attack nucleophilic sites on DNA bases.

For the most extensively studied nitroquinoline, 4-nitroquinoline 1-oxide (4-NQO), this activation is a two-step process. First, the N-oxide is reduced to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which is then further activated, often through esterification, to a highly reactive species that readily forms covalent bonds with DNA.[1]

Diagram: Generalized Metabolic Activation of Nitroquinolines

MetabolicActivation cluster_activation Metabolic Activation cluster_damage Genotoxic Outcome Nitroquinoline Nitroquinoline Nitrosoquinoline Nitrosoquinoline Nitroquinoline->Nitrosoquinoline Nitroreductases Hydroxylaminoquinoline Hydroxylaminoquinoline (Proximate Carcinogen) Nitrosoquinoline->Hydroxylaminoquinoline Nitroreductases DNA_Adducts DNA Adducts Hydroxylaminoquinoline->DNA_Adducts Covalent Binding

Caption: Generalized pathway for the metabolic activation of nitroquinolines leading to DNA adduct formation.

Comparative Analysis of DNA Adducts from Nitroquinoline Isomers

While 4-NQO is the most thoroughly investigated nitroquinoline, other isomers exhibit varying degrees of genotoxicity. The position of the nitro group on the quinoline ring significantly influences the compound's metabolic activation and its subsequent interaction with DNA.

4-Nitroquinoline 1-Oxide (4-NQO): The Prototypical Nitroquinoline Carcinogen

4-NQO is a potent mutagen and carcinogen that has been extensively used as a model compound in cancer research.[1] Its metabolic activation to 4-HAQO leads to the formation of several stable DNA adducts, primarily with purine bases.

Key DNA Adducts of 4-NQO:

  • Guanine Adducts: The major adducts are formed at the C8 and N2 positions of guanine.[1]

  • Adenine Adducts: Adducts at the N6 position of adenine are also formed, though typically to a lesser extent.[1]

These bulky adducts distort the DNA helix and are potent blocks to DNA replication, leading to mutations. The predominant mutations induced by 4-NQO are G:C to T:A transversions.[4]

In addition to these direct adducts, the metabolism of 4-NQO also generates reactive oxygen species (ROS), leading to oxidative DNA damage, most notably the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).[5]

Other Nitroquinoline Isomers: A Comparative Overview

Direct comparative studies on the DNA adducts of other nitroquinoline isomers are limited. However, by examining their known biological activities and metabolic pathways, we can infer their potential for DNA adduct formation.

Nitroquinoline IsomerCarcinogenicity/MutagenicityMetabolic Activation PathwayInferred DNA Adduct Potential
4-Nitroquinoline 1-Oxide (4-NQO) Potent carcinogen and mutagen[1]Reduction of N-oxide and nitro group to form 4-HAQO[1]High potential to form guanine and adenine adducts.
5-Nitroquinoline Derivatives show cytotoxic activity linked to bioreduction.[6] Suspected carcinogen.Nitroreduction to hydroxylaminoquinoline.[6]Moderate to high potential, likely forming adducts similar to other nitroaromatics.
6-Nitroquinoline Suspected of causing cancer; shows mutagenic activity.[7][8]Nitroreduction to 6-hydroxylaminoquinoline.[3]Moderate potential, with the hydroxylamino metabolite being the likely reactive species.
7-Nitroquinoline Suspected carcinogen.[9]Presumed nitroreduction.Potential for adduct formation, but less studied.
8-Nitroquinoline Carcinogenic in rats.[10]Presumed nitroreduction.Moderate potential, consistent with its carcinogenic activity.

Experimental Methodologies for DNA Adduct Analysis

The detection and quantification of DNA adducts are crucial for assessing the genotoxic risk of chemical compounds. Several sensitive techniques are employed for this purpose.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts, particularly those from aromatic compounds.

Diagram: Workflow of the ³²P-Postlabeling Assay

P32_Postlabeling DNA_Isolation 1. DNA Isolation Enzymatic_Digestion 2. Enzymatic Digestion to 3'-Mononucleotides DNA_Isolation->Enzymatic_Digestion Adduct_Enrichment 3. Adduct Enrichment (e.g., nuclease P1) Enzymatic_Digestion->Adduct_Enrichment P32_Labeling 4. 5'-Labeling with [γ-³²P]ATP (T4 Polynucleotide Kinase) Adduct_Enrichment->P32_Labeling TLC_Separation 5. Multi-dimensional Thin-Layer Chromatography (TLC) P32_Labeling->TLC_Separation Detection 6. Autoradiography and Quantification TLC_Separation->Detection

Caption: Step-by-step workflow of the ³²P-postlabeling assay for DNA adduct detection.

Detailed Protocol for ³²P-Postlabeling Assay:

  • DNA Isolation and Purification:

    • Isolate genomic DNA from cells or tissues using standard phenol-chloroform extraction or a commercial kit.

    • Ensure high purity of DNA with an A260/A280 ratio of ~1.8.

  • Enzymatic Digestion of DNA:

    • Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

    • Incubate at 37°C for 3-5 hours.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while adducted nucleotides are more resistant.

    • This step enhances the sensitivity of the assay for many adducts.

  • ⁵'-Labeling of Adducts:

    • Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase at 37°C for 30-60 minutes.

    • This transfers the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

    • Use a series of different solvent systems to achieve optimal resolution of the adduct spots.

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography.

    • Quantify the adduct levels by scintillation counting or phosphorimaging of the excised TLC spots.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly specific and sensitive method for the identification and quantification of known DNA adducts.

Detailed Protocol for LC-MS/MS Analysis:

  • DNA Isolation and Hydrolysis:

    • Isolate and purify genomic DNA as described for the ³²P-postlabeling assay.

    • Enzymatically hydrolyze the DNA to individual deoxynucleosides.

  • Sample Clean-up:

    • Use solid-phase extraction (SPE) to remove interfering substances and enrich the adducted nucleosides.

  • LC Separation:

    • Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection:

    • Introduce the separated nucleosides into a tandem mass spectrometer.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target adducts based on their specific precursor and product ion masses.

Immunoassays

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize DNA adducts.

Detailed Protocol for Competitive ELISA:

  • Antibody Production:

    • Generate polyclonal or monoclonal antibodies against specific nitroquinoline-DNA adducts.[4]

  • Plate Coating:

    • Coat microtiter plates with the target DNA adduct.

  • Competitive Binding:

    • Incubate a mixture of the specific antibody and the DNA sample (or a standard) in the coated wells.

    • Free adducts in the sample will compete with the coated adducts for antibody binding.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chromogenic substrate and measure the color development, which is inversely proportional to the amount of adduct in the sample.

Conclusion and Future Directions

The study of DNA adducts from nitroquinoline compounds is essential for understanding their mechanisms of genotoxicity and for assessing their risk to human health. While 4-NQO is a well-established model for DNA damage by this class of compounds, further research is needed to fully characterize the DNA adduct profiles of other nitroquinoline isomers.

Future studies should focus on:

  • Direct comparative analysis of DNA adduct formation by various nitroquinoline isomers using sensitive techniques like LC-MS/MS.

  • Elucidation of the specific DNA adducts formed by the less-studied isomers (5-, 6-, 7-, and 8-nitroquinoline).

  • Correlation of specific adduct profiles with the observed mutagenic and carcinogenic potencies of these compounds.

A deeper understanding of the structure-adduct-mutagenicity relationships will be invaluable for predicting the genotoxic potential of novel nitroaromatic compounds and for developing strategies to mitigate their harmful effects.

References

  • Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Mutagenicity and in Vitro Covalent DNA Binding of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673–692. [Link]

  • 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • 5-Nitroquinoline | CAS#:607-34-1 | Chemsrc. (n.d.). Retrieved March 15, 2026, from [Link]

  • 6-Nitroquinoline Safety Data Sheet (SDS) | CAS: 613-50-3 - CHEMDOR CHEMICALS. (n.d.). Retrieved March 15, 2026, from [Link]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Mutagenicity of Nitroaromatic Compounds - ACS Publications. (n.d.). Retrieved March 15, 2026, from [Link]

  • Does DNA targeting affect the cytotoxicity and cell uptake of basic nitroquinoline bioreductive drugs? - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Dependence of the carcinogenicity of nitro compounds on their structural characteristics. (n.d.). Retrieved March 15, 2026, from [Link]

  • 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • 7-nitroquinoline (C9H6N2O2) - PubChemLite. (n.d.). Retrieved March 15, 2026, from [Link]

  • Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Quantitative analysis of the relative mutagenicity of five chemical constituents of tobacco smoke in the mouse lymphoma assay - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Conformational changes induced in DNA by in vitro reaction with N-hydroxy-N-2-aminofluorene - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • DNA adduct - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • 8-Nitroquinoline - Hazardous Agents - Haz-Map. (n.d.). Retrieved March 15, 2026, from [Link]

  • Current Trends and Future Perspectives of Antimutagenic Agents - IntechOpen. (n.d.). Retrieved March 15, 2026, from [Link]

  • carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. (n.d.). Retrieved March 15, 2026, from [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Main binding sites of the carcinogen, 4-nitroquinoline 1-oxide in nucleic acids. (n.d.). Retrieved March 15, 2026, from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Structure Antimutagenicity Relationship of Anthraquinones. (n.d.). Retrieved March 15, 2026, from [Link]

  • Mutagenicity of 8-nitroguanosine, a product of nitrative nucleoside modification by reactive nitrogen oxides, in mammalian cells - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Metabolism and DNA binding of the environmental colon carcinogen 6-nitrochrysene in rats. (n.d.). Retrieved March 15, 2026, from [Link]

  • Polyclonal Antibodies to DNA Modified with 4‐Nitroquinoline 1‐Oxide - PMC - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • Mutagenicity of 4-nitroquinoline 1-oxide in the MutaMouse - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Hydroxylamine-O-sulfonic acid: In vitro and possible in vivo reaction with DNA - R Discovery. (n.d.). Retrieved March 15, 2026, from [Link]

  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]

  • Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Metabolism and DNA binding of the environmental pollutant 6-nitrochrysene in primary culture of human breast cells and in cultured MCF-10A, MCF-7 and MDA-MB-435s cell lines - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • In vitro reaction of the carcinogen, N-hydroxy-2-naphthylamine, with DNA at the C-8 and N2 atoms of guanine and at the N6 atom of adenine - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Nitropyrene: DNA binding and adduct formation in respiratory tissues - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

comparison of in vitro and in vivo effects of 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An objective, scientifically rigorous comparison of the in vitro and in vivo effects of 8-Methyl-4-nitroquinoline 1-oxide requires a deep understanding of its metabolic pathways and toxicokinetics. As a Senior Application Scientist, I have structured this guide to move beyond superficial observations, delving into the causality behind experimental choices and providing self-validating protocols for your research workflows.

Introduction to 8-Methyl-4-nitroquinoline 1-oxide

8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) (CAS: 14094-45-2) is a specialized heterocyclic organic compound belonging to the nitroquinoline family. It serves as a critical reference standard and model compound in biochemical research investigating mutagenicity, carcinogenicity, and cellular metabolism pathways [1]. While its parent compound, 4-nitroquinoline 1-oxide (4-NQO), is the gold standard for inducing oral squamous cell carcinoma (OSCC) in rodent models [2], the 8-methyl derivative offers unique steric and electronic properties that modulate its metabolic activation and subsequent toxicity.

Mechanistic Grounding: The Causality of Toxicity

To understand the divergent in vitro and in vivo profiles of 8-Me-4-NQO, we must first examine its metabolic fate. 8-Me-4-NQO is a pro-carcinogen. It is not inherently reactive with DNA; rather, it requires enzymatic activation to exert its genotoxic effects.

  • Reduction: Cytosolic reductases (predominantly NAD(P)H:quinone oxidoreductase 1, or NQO1) reduce the nitro group to a hydroxylamine, forming 8-methyl-4-hydroxyaminoquinoline 1-oxide (8-Me-4-HAQO).

  • Esterification: The hydroxylamine undergoes phase II esterification (often via prolyl-tRNA synthetase or acetyltransferases) to form a highly reactive acyloxy ester.

  • Adduct Formation: This ultimate carcinogen undergoes heterolysis to form an electrophilic nitrenium ion, which attacks nucleophilic centers in DNA (primarily the C8 and N2 positions of guanine, and N6 of adenine), leading to bulky DNA adducts.

The methyl group at the 8-position introduces steric hindrance that can alter the binding affinity to these activating enzymes compared to unsubstituted 4-NQO, often resulting in a modulated rate of adduct formation and altered mutagenic potency.

G N1 8-Me-4-NQO (Pro-carcinogen) N2 Cytosolic Reductases (e.g., NQO1) N1->N2 Reduction N3 8-Me-4-HAQO (Proximate Carcinogen) N2->N3 N4 Phase II Enzymes (Acetylation/Aminoacylation) N3->N4 Esterification N5 Acyloxy Ester (Ultimate Carcinogen) N4->N5 N6 DNA Adducts (dG and dA binding) N5->N6 Electrophilic Attack N7 Mutagenesis & Carcinogenesis N6->N7 DNA Replication Errors

Metabolic activation pathway of 8-Me-4-NQO leading to DNA adduct formation.

Comparative Analysis: In Vitro vs. In Vivo Effects

The fundamental difference between in vitro and in vivo studies with 8-Me-4-NQO lies in bioavailability, systemic metabolism, and the presence of an intact immune system.

In Vitro Effects (Cellular Level)
  • Metabolic Dependency: Most immortalized cell lines lack sufficient endogenous NQO1 or phase II enzymes to fully activate 8-Me-4-NQO. Therefore, in vitro mutagenicity assays strictly require exogenous metabolic activation (e.g., rat liver S9 fraction).

  • Cytotoxicity vs. Genotoxicity: In vitro, the compound exhibits steep dose-response curves for cytotoxicity due to acute oxidative stress (generation of reactive oxygen species during the reduction process). This acute toxicity can sometimes mask its genotoxic effects if dosing is not carefully optimized.

  • Readouts: Sister chromatid exchange (SCE), micronucleus formation, and direct DNA adduct quantification via LC-MS/MS.

In Vivo Effects (Systemic Level)
  • Organotropism: In vivo, 8-Me-4-NQO exhibits strong organotropism for the stratified squamous epithelium of the upper aerodigestive tract (tongue, oral mucosa, esophagus). This is driven by the high local expression of activating enzymes in these tissues combined with direct topical exposure during ingestion.

  • Tumor Microenvironment: Unlike in vitro models, in vivo exposure triggers a complex inflammatory response. The continuous tissue damage and repair cycle, combined with immune evasion mechanisms, drive the progression from dysplasia to invasive carcinoma.

  • Readouts: Histopathological grading of dysplasia, incidence of papillomas/carcinomas, and survival rates.

Quantitative Data Summary
ParameterIn Vitro Model (e.g., CHO cells + S9)In Vivo Model (e.g., C57BL/6 Mice)Mechanistic Driver
Effective Dose Range 0.1 - 5.0 µM10 - 50 ppm (in drinking water)Bioavailability & systemic clearance
Metabolic Activation Exogenous (S9 fraction required)Endogenous (Tissue-specific reductases)Enzyme expression profiles
Primary Toxicity Acute apoptosis / ROS generationChronic dysplasia / CarcinogenesisExposure duration & microenvironment
DNA Adduct Profile Rapid formation (peaks at 12-24h)Steady-state accumulation over weeksPharmacokinetics / DNA repair rates
Key Endpoints Micronucleus frequency, Cell viabilityTumor incidence, HistopathologyBiological complexity

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps.

Protocol 1: In Vitro Mutagenicity and DNA Adduct Quantification

Rationale: This protocol isolates the genotoxic potential of 8-Me-4-NQO from systemic variables, utilizing S9 fractions to simulate hepatic metabolism.

  • Preparation: Dissolve 8-Me-4-NQO in anhydrous DMSO to create a 10 mM stock. Validation Step: Verify purity via HPLC (>99%) before use, as degradation products can skew cytotoxicity data.

  • Cell Culture & Dosing: Seed target cells (e.g., TK6 human lymphoblastoid cells) at 5×105 cells/mL. Treat with 0.1, 0.5, 1.0, and 2.0 µM 8-Me-4-NQO in the presence of 5% v/v Aroclor 1254-induced rat liver S9 mix.

  • Incubation: Incubate for 4 hours at 37°C. Causality: A 4-hour window is sufficient for metabolic activation and adduct formation while minimizing acute necrotic cell death that would confound DNA extraction.

  • Harvest & Extraction: Wash cells twice with cold PBS to halt exposure. Extract genomic DNA using a column-based method, ensuring the addition of antioxidants (e.g., deferoxamine) to prevent artifactual oxidation during extraction.

  • Quantification: Digest DNA to single nucleosides and analyze via LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode, targeting specific 8-Me-4-NQO-dG adduct transitions.

Protocol 2: In Vivo Oral Carcinogenesis Model

Rationale: This protocol mimics human chronic exposure to dietary/environmental carcinogens, providing a robust model for evaluating chemopreventive agents.

  • Formulation: Prepare 8-Me-4-NQO in sterile drinking water at a concentration of 20 ppm. Validation Step: The solution must be stored in light-protected bottles and replaced twice weekly, as nitroquinolines are notoriously photosensitive and degrade rapidly under UV light.

  • Administration: Provide the carcinogen-laced water ad libitum to 6-8 week old wild-type mice for 12 weeks.

  • Monitoring: Weigh animals weekly. Causality: A weight loss of >15% indicates severe systemic toxicity (often esophageal stricture preventing swallowing), necessitating ethical euthanasia.

  • Washout & Progression: After 12 weeks, revert animals to regular drinking water for an additional 8-10 weeks. Causality: This washout period allows early dysplastic lesions to progress to frank carcinomas without the confounding effects of acute chemical toxicity.

  • Histopathology: Harvest the tongue and esophagus. Fix in 10% neutral buffered formalin, embed in paraffin, and section for H&E staining to grade dysplastic progression.

G S1 Acclimation of Rodent Model (1 Week) S2 Preparation of 8-Me-4-NQO in Drinking Water (10-50 ppm) S1->S2 S3 Continuous Exposure (8-12 Weeks) S2->S3 S4 Observation & Weight Monitoring (Weekly) S3->S4 S5 Washout Period (8-10 Weeks) S4->S5 S6 Euthanasia & Tissue Harvesting (Tongue, Esophagus) S5->S6 S7 Histopathological & Molecular Analysis (H&E, IHC for p53/Ki-67) S6->S7

Standardized experimental workflow for in vivo oral carcinogenesis modeling.

Conclusion

The selection between in vitro and in vivo models for studying 8-Methyl-4-nitroquinoline 1-oxide must be dictated by the specific research question. In vitro models offer high-throughput, mechanistic precision regarding DNA adduct formation and direct genotoxicity, provided metabolic activation is artificially supplied. Conversely, in vivo models are indispensable for understanding the complex, multi-step process of organ-specific carcinogenesis, capturing the essential roles of pharmacokinetics, tissue-specific metabolism, and the tumor microenvironment.

References

  • ChemicalRoot. "8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2". ChemicalRoot Database. Available at:[Link]

  • Frontiers in Pharmacology. "The Antifibrotic and the Anticarcinogenic Activity of Capsaicin in Hot Chili Pepper in Relation to Oral Submucous Fibrosis". National Institutes of Health (NIH) / PMC. Available at:[Link]

Comparative Guide: The Impact of Methyl Substitution on Quinoline 1-Oxide Carcinogenicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitroquinoline 1-oxide (4-NQO) is a potent, UV-mimetic chemical carcinogen widely utilized in experimental oncology to model oral squamous cell carcinomas and general mutagenesis. However, the carcinogenic potency of 4-NQO is not absolute; it is highly sensitive to the structural placement of methyl groups on the quinoline ring.

As a Senior Application Scientist, understanding the structure-activity relationship (SAR) of these derivatives is critical for designing safer quinoline-based therapeutics and accurately interpreting toxicological assays. This guide objectively compares the mechanistic behavior, enzymatic activation, and DNA-adduct formation of 4-NQO and its methyl derivatives, providing self-validating experimental workflows to quantify these differences.

Mechanistic Causality: Steric Hindrance vs. Electronic Effects

The carcinogenicity of 4-NQO relies entirely on its metabolic activation. The parent compound is a pro-carcinogen that must be enzymatically reduced by NAD(P)H dehydrogenase (DT-diaphorase) to the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). Subsequent esterification (e.g., acetylation) yields an ultimate electrophilic species capable of binding covalently to DNA, primarily forming bulky adducts at the C8 and N2 positions of guanine, and the N6 position of adenine[1].

The position of a methyl substituent dictates whether this activation cascade can occur:

  • Planar Active Conformations (2-Methyl and 6-Methyl): Substitutions at the C-2 or C-6 positions do not sterically interfere with the nitro group at the C-4 position. The molecule maintains a planar geometry, allowing the nitro group to perfectly align within the active site of reductase enzymes. Consequently, compounds like 2-methyl-4-nitroquinoline 1-oxide (2-Me-4-NQO) and 6-methyl-4-nitroquinoline 1-oxide (6-Me-4-NQO) exhibit strong DNA scission and carcinogenic potency comparable to the parent 4-NQO[2].

  • Sterically Hindered Inactive Conformations (3-Methyl): Placing a methyl group at the C-3 position—directly adjacent to the C-4 nitro group—introduces severe steric clashing. To relieve this strain, the oxygen atoms of the nitro group are forced out of the coplanar alignment with the aromatic quinoline ring. This out-of-plane geometry physically blocks the nitro group from being reduced by DT-diaphorase. Without reduction to 4-HAQO, the downstream formation of DNA adducts is abolished, rendering 3-methyl-4-nitroquinoline 1-oxide (3-Me-4-NQO) a weak or non-carcinogen[3].

Pathway NQO 4-NQO / 2-Me-4-NQO (Planar Nitro Group) Enzyme Enzymatic Reduction (DT-Diaphorase) NQO->Enzyme Me3 3-Me-4-NQO (Out-of-Plane Nitro) Blocked Steric Hindrance (Reduction Blocked) Me3->Blocked HAQO 4-HAQO (Proximate Carcinogen) Enzyme->HAQO Adducts Bulky DNA Adducts (dG-C8, dA-N6) HAQO->Adducts NoAdducts No DNA Adducts (Non-Carcinogenic) Blocked->NoAdducts

Fig 1: Steric effects on the metabolic activation of 4-NQO derivatives.

Comparative Performance Data

The table below synthesizes the quantitative and qualitative differences in biological activity based on the methyl substitution position[2][4].

CompoundSubstitution PositionNitro Group GeometryDT-Diaphorase ReductionDNA Adduct FormationCarcinogenic Potency
4-NQO NonePlanarRapidHigh (dG-C8, dA-N6)Strong
2-Me-4-NQO C-2PlanarRapidHighStrong
6-Me-4-NQO C-6PlanarRapidHighStrong
3-Me-4-NQO C-3Out-of-PlaneBlockedTrace / NoneWeak / Non-carcinogenic

Self-Validating Experimental Protocols

To empirically validate the causality between methyl positioning, enzymatic reduction, and genotoxicity, the following self-validating workflows must be employed.

Protocol 1: In Vitro Enzymatic Reduction Assay

Objective: To biochemically prove that the C-3 methyl group prevents the reduction of the nitro group to a hydroxylamine. Causality Check: If steric hindrance is the limiting factor, the parent peak of 3-Me-4-NQO will remain unchanged in HPLC, whereas 4-NQO will rapidly convert to 4-HAQO.

  • Reagent Preparation: Prepare 1 mM stock solutions of 4-NQO, 2-Me-4-NQO, and 3-Me-4-NQO in anhydrous DMSO.

  • Enzyme Incubation: In a 1.5 mL microcentrifuge tube, combine 50 µM of the target quinoline derivative with 0.1 U/mL purified human NQO1 (DT-diaphorase) and 1 mM NADH in 50 mM Tris-HCl buffer (pH 7.4). Incubate at 37°C.

  • Reaction Quenching: At exactly 30 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • HPLC Analysis: Centrifuge the mixture at 14,000 × g for 10 minutes. Inject 20 µL of the supernatant into an HPLC system equipped with a C18 reverse-phase column. Monitor the disappearance of the parent nitro peak and the appearance of the hydroxylamine (4-HAQO) peak at 254 nm.

Protocol 2: LC-MS/MS Quantification of DNA Adducts

Objective: To quantify the downstream genotoxic consequences of the upstream enzymatic activation (or lack thereof). Causality Check: This protocol directly links the structural geometry of the quinoline derivative to the physical presence of mutagenic DNA lesions.

  • Cell Treatment: Culture human fibroblasts (e.g., MRC-5) to 80% confluency. Expose the cells to 10 µM of each quinoline derivative for 24 hours.

  • DNA Extraction & Digestion: Isolate genomic DNA using a standard phenol-chloroform extraction to ensure high purity. Digest 50 µg of the isolated DNA into single nucleosides using a cocktail of DNAse I, phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

  • Solid-Phase Extraction (SPE): Purify the digested nucleosides using a C18 SPE cartridge to enrich for bulky, hydrophobic adducts. Wash with 5% methanol to remove unmodified nucleosides, and elute the adducted species with 80% methanol.

  • LC-MS/MS Analysis: Analyze the eluate using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Target the specific mass transitions for dG-C8-4-AQO and dA-N6-4-AQO adducts.

Workflow Step1 1. Cell Incubation (Target Quinoline Derivative) Step2 2. DNA Extraction & Enzymatic Digestion Step1->Step2 Step3 3. SPE Purification (Adduct Isolation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify dG/dA Adducts) Step3->Step4

Fig 2: Self-validating workflow for DNA adduct quantification via LC-MS/MS.

Conclusion & Drug Development Implications

The carcinogenicity of quinoline 1-oxides is not an intrinsic property of the quinoline core, but rather a function of its 3D spatial geometry. By strategically placing a methyl group at the C-3 position, medicinal chemists can intentionally force the nitro group out of plane, exploiting steric hindrance to completely abolish metabolic activation. This principle is vital for drug development professionals seeking to design out genotoxicity while retaining the pharmacological benefits of the quinoline scaffold [4].

References

  • Breakage of a DNA-Protein Complex Induced by 4-Nitroquinoline 1-Oxide, 4-Nitropyridine 1-Oxide, and Their Derivatives in Cultured Mouse Fibroblasts. AACR Journals (Cancer Research). URL:[Link]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC (National Institutes of Health). URL:[Link]

  • Drawing a Line: Where Might the Cohort of Concern End? Organic Process Research & Development (ACS Publications). URL:[Link]

  • Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. Environmental Toxicology (ResearchGate / Wiley). URL:[Link]

Sources

Confirming the Role of Oxidative Stress in 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) Toxicity: A Comparative Assay Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams investigating chemical carcinogenesis and cellular toxicity. When working with nitroquinoline derivatives like 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) , confirming the exact mechanism of toxicity is paramount.

8-Me-4-NQO is a specialized heterocyclic organic compound widely used as a reference standard in biochemical studies to model mutagenicity and carcinogenesis[1][2]. Like its parent compound, 4-nitroquinoline 1-oxide (4-NQO), 8-Me-4-NQO does not spontaneously damage cells; it is a pro-carcinogen that requires enzymatic reduction to a proximate carcinogen (e.g., 8-Me-4-HAQO)[3][4]. This reduction initiates a violent redox cycle, generating a massive burst of Reactive Oxygen Species (ROS) such as superoxide anions, hydrogen peroxide, and hydroxyl radicals[5].

To definitively confirm that oxidative stress is the primary driver of 8-Me-4-NQO toxicity, researchers must build a self-validating experimental pipeline that measures three distinct phases of the pathology: 1) The initial ROS burst, 2) The depletion of intracellular antioxidants, and 3) The resulting oxidative DNA lesions (8-OHdG) [5][6].

This guide objectively compares the best-in-class commercial assays for these endpoints and provides the mechanistic reasoning behind each protocol choice.

Mechanistic Pathway of 8-Me-4-NQO Toxicity

G A 8-Me-4-NQO (Pro-carcinogen) B Enzymatic Reduction (e.g., NQO1) A->B C 8-Me-4-HAQO (Proximate Carcinogen) B->C D Redox Cycling & O2 Reduction C->D E Reactive Oxygen Species (ROS) (O2•-, H2O2, •OH) D->E F GSH Depletion (Antioxidant Loss) E->F Antioxidant Consumption G DNA Damage (8-OHdG Adducts) E->G Oxidative Attack H Cellular Toxicity & Carcinogenesis F->H G->H

Figure 1: Mechanistic pathway of 8-Me-4-NQO-induced oxidative stress and cellular toxicity.

Part 1: Comparing Assay Technologies for Oxidative Stress

Capturing the ROS Burst: Probe Selection

When designing an assay to measure 8-Me-4-NQO-induced ROS, novice researchers often default to classic probes like H2DCFDA. However, H2DCFDA is highly susceptible to photo-oxidation during extended imaging, leading to false-positive artifacts[7]. Furthermore, because 8-Me-4-NQO is a potent carcinogen, safety protocols dictate minimal handling of live, treated cells outside of a biosafety cabinet.

CellROX Deep Red solves both issues. It is highly photostable and, crucially, its fluorescent signal is retained after formaldehyde fixation[8]. This allows researchers to stain the cells, fix them inside the containment hood (neutralizing the biohazard), and image them safely at a later time.

Table 1: Comparison of Intracellular ROS Detection Probes

FeatureCellROX™ Deep RedH2DCFDAMitoSOX™ Red
Primary Target Global ROS (O2•-, •OH)H2O2, ROO•Mitochondrial O2•-
Signal Readout Ex/Em ~644/665 nm (Far-Red)Ex/Em ~495/529 nm (Green)Ex/Em ~510/580 nm (Red)
Photostability HighLow (Prone to auto-oxidation)Moderate
Fixability Yes (Formaldehyde compatible) No (Signal lost upon fixation)Yes
Multiplexing Excellent (Leaves FITC/TRITC open)Poor (Occupies standard FITC)Good
Quantifying Oxidative DNA Damage (8-OHdG)

The ultimate hallmark of 8-Me-4-NQO toxicity is the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) DNA adducts[5]. While Immunohistochemistry (IHC) provides excellent spatial resolution, it is only semi-quantitative. To generate rigorous dose-response curves, a Competitive ELISA is the industry standard[9][10].

Causality Note: Anti-8-OHdG antibodies are sterically hindered from binding to adducts buried within intact double-stranded DNA. Therefore, genomic DNA must be completely digested into single nucleosides using Nuclease P1 and Alkaline Phosphatase prior to running the ELISA[9][11]. Skipping this step will result in false-negative data.

Table 2: 8-OHdG Quantification Methods

FeatureCompetitive 8-OHdG ELISALC-MS/MSImmunohistochemistry (IHC)
Sensitivity High (pg/mL range)Ultra-HighLow (Semi-quantitative)
Throughput High (96-well format)Low/MediumLow/Medium
Sample Prep DNA Extraction & Digestion Extensive DerivatizationTissue Fixation & Permeabilization
Primary Use Case Dose-response quantificationAbsolute structural validationSpatial localization in tissues

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific controls that prove causality—demonstrating that the observed toxicity is exclusively driven by 8-Me-4-NQO-induced oxidative stress, rather than off-target effects.

Protocol A: Fluorometric ROS Profiling with CellROX Deep Red

Objective: Quantify the intracellular ROS burst induced by 8-Me-4-NQO.

Self-Validation Strategy: We include N-acetylcysteine (NAC), a potent ROS scavenger. If 8-Me-4-NQO toxicity is truly ROS-mediated, NAC pre-treatment will quench the CellROX signal and rescue cell viability.

  • Cell Seeding & Pre-treatment: Seed target cells (e.g., human fibroblasts) in a 96-well black, clear-bottom plate. Incubate overnight. Pre-treat designated "Rescue" wells with 5 mM NAC for 1 hour prior to toxin exposure.

  • Carcinogen Exposure: Dose cells with varying concentrations of 8-Me-4-NQO (e.g., 0.1 µM to 10 µM) for 1 to 4 hours. Include a positive control well treated with 100 µM Menadione for 1 hour[7].

  • Probe Incubation: Add CellROX Deep Red Reagent to a final concentration of 5 µM directly to the culture media. Incubate for 30 minutes at 37°C[12][13].

  • Fixation (Safety Step): Remove media and wash cells 3x with PBS. Add 3.7% formaldehyde in PBS for 15 minutes at room temperature inside the biosafety cabinet[12][14].

  • Imaging/Quantification: Wash cells with PBS. Measure fluorescence using a microplate reader or high-content imager at Ex/Em 640/665 nm[7].

Protocol B: 8-OHdG Competitive ELISA

Objective: Quantify oxidative DNA lesions resulting from 8-Me-4-NQO exposure.

Self-Validation Strategy: We utilize a "Spike-and-Recovery" control. By spiking a known amount of pure 8-OHdG standard into an untreated DNA sample, we verify that our specific extraction buffers are not interfering with the competitive antibody binding[10].

  • DNA Extraction: Harvest 8-Me-4-NQO treated cells. Extract genomic DNA using a commercial silica-column kit. Ensure the final DNA concentration is at least 40 µg/mL (yielding 2 µg per 50 µL assay well)[11].

  • DNA Denaturation & Digestion (Critical Step):

    • Heat the DNA at 95°C for 5 minutes, then rapidly chill on ice to yield single-stranded DNA.

    • Add Nuclease P1 (adjust pH to 5.2) and incubate at 37°C for 2 hours to cleave DNA into single nucleotides[9][11].

    • Adjust pH to 7.5–8.5 using 1 M Tris. Add 1 unit of Alkaline Phosphatase per 100 µg of DNA and incubate at 37°C for 30 minutes to remove phosphate groups, yielding free nucleosides[9]. Boil for 10 minutes to inactivate enzymes.

  • Competitive ELISA:

    • Add 50 µL of the digested DNA samples, standards, and the Spike-and-Recovery control to the pre-coated 8-OHdG microtiter plate[15].

    • Add 50 µL of the primary anti-8-OHdG monoclonal antibody. Incubate at room temperature for 1 hour[10][15]. (Note: Higher 8-OHdG in the sample means less antibody binds to the plate, resulting in a lower final colorimetric signal[11]).

  • Detection: Wash the plate thoroughly. Add the HRP-conjugated secondary antibody, followed by the TMB substrate. Stop the reaction and read absorbance at 450 nm[15][16]. Calculate concentrations using a 4-parameter logistic (4PL) standard curve.

Conclusion

Confirming the toxicity mechanism of 8-Methyl-4-nitroquinoline 1-oxide requires a robust, multi-tiered approach. By utilizing fixable, far-red ROS probes like CellROX Deep Red, researchers can safely and accurately capture the initial oxidative burst without the artifacts common to older dyes. Coupling this with a rigorously digested 8-OHdG competitive ELISA provides the definitive, quantitative proof needed to link 8-Me-4-NQO exposure to downstream oxidative DNA damage. Always ensure your experimental design includes scavenger rescues (like NAC) and spike-and-recovery controls to guarantee the trustworthiness of your data.

References

  • Toxicological Sciences | Oxford Academic : 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species URL:[Link]

  • ResearchGate : Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide URL:[Link]

  • Oncotarget : Chemoprevention of oxidative stress-associated oral carcinogenesis by sulforaphane depends on NRF2 and the isothiocyanate moiety URL:[Link]

  • Semantic Scholar : 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species URL:[Link]

  • ChemicalCell : 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2 URL:[Link]

  • Fisher Scientific : Invitrogen CellROX Deep Red Reagent, for oxidative stress detection URL:[Link]

  • Agrisera : DNA Damage (8-OHdG) ELISA Kit URL:[Link]

  • Cell Biolabs : FAQ: DNA Damage ELISA Kit (8-OHdG) URL:[Link]

  • JaICA : “Highly Sensitive 8-OHdG Check” INSTRUCTIONS URL:[Link]

  • Semantic Scholar : Validation of the CellRox Deep Red® fluorescent probe to oxidative stress assessment in equine spermatozoa URL:[Link]

Sources

Unveiling Cellular Responses: A Comparative Guide to the Transcriptomics of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] From antimalarials like quinine to potent anticancer agents and broad-spectrum antibiotics, the versatility of the quinoline scaffold is remarkable.[1][2][3] Understanding the precise molecular mechanisms by which these derivatives exert their effects is paramount for the development of next-generation therapeutics with enhanced efficacy and reduced toxicity. Comparative transcriptomics, a powerful approach that analyzes and compares global gene expression profiles, offers an unprecedented window into the cellular responses elicited by these compounds.[4][5] This guide provides a comprehensive overview of the transcriptomic effects of various quinoline derivatives, supported by experimental data and detailed methodologies, to empower researchers in drug discovery and development.

Comparative Transcriptomic Analysis of Quinoline Derivatives

The cellular response to a quinoline derivative is highly dependent on its specific chemical structure and the cellular context. By comparing the transcriptomic signatures of cells exposed to different quinoline compounds, we can begin to dissect their mechanisms of action, identify novel therapeutic targets, and uncover potential off-target effects.

Anticancer Quinoline Derivatives: Modulators of Oncogenic Pathways

A significant number of quinoline derivatives have been investigated for their anticancer properties, demonstrating activities such as the induction of apoptosis and cell cycle arrest.[1][6] Transcriptomic studies have been instrumental in elucidating the underlying molecular events.

For instance, a novel quinoline derivative, 91b1 , has been shown to exert its anticancer effects by downregulating the expression of Lumican (LUM) , a gene implicated in tumorigenesis.[7][8] Microarray analysis of esophageal squamous cell carcinoma (ESCC) cells treated with 91b1 revealed a significant downregulation of LUM.[7][8] Further studies on this compound also identified the downregulation of chemokine (C-C motif) ligand 5 (CCL5) , which in turn suppresses tumor invasiveness.[9]

Another quinoline derivative, 83b1 , demonstrated strong inhibitory effects on ESCC growth.[10] Its mechanism is linked to the downregulation of cyclooxygenase-2 (COX-2) mRNA and its product, prostaglandin E2 (PGE2), key players in inflammation and cancer progression.[10]

The following table summarizes the key transcriptomic findings for these anticancer quinoline derivatives:

Quinoline DerivativeCell LineKey Downregulated GenesImplicated Pathway/ProcessReference
91b1 Esophageal Squamous Cell Carcinoma (KYSE150)Lumican (LUM)Tumorigenesis, Cell Migration, Invasion[7][8]
91b1 Esophageal Squamous Cell Carcinoma (KYSE150)Chemokine (C-C motif) ligand 5 (CCL5)Tumor Invasiveness[9]
83b1 Esophageal Squamous Cell Carcinoma (KYSE-450)Cyclooxygenase-2 (COX-2)Inflammation, Cancer Progression[10]

Diagram of a Key Signaling Pathway: The Role of Lumican in Cancer Progression

The downregulation of Lumican by quinoline derivative 91b1 highlights a potential therapeutic strategy. The following diagram illustrates the pro-tumorigenic role of Lumican, which can be inhibited by this compound.

cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell Lumican Lumican Integrin_Receptors Integrin Receptors Lumican->Integrin_Receptors Binds and Activates FAK Focal Adhesion Kinase (FAK) Integrin_Receptors->FAK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Cell_Migration Cell Migration PI3K_Akt->Cell_Migration Cell_Invasion Cell Invasion PI3K_Akt->Cell_Invasion Quinoline_91b1 Quinoline Derivative 91b1 Quinoline_91b1->Lumican Downregulates Expression

Caption: Lumican signaling pathway in cancer and its inhibition by quinoline derivative 91b1.

Antimalarial Quinolines: Disrupting Parasite Homeostasis

Quinine and its derivatives have been frontline antimalarial drugs for centuries.[11] Transcriptomic studies in the model organism Saccharomyces cerevisiae have provided insights into the mode of action of quinine. Exposure to quinine induces a transcriptomic profile indicative of a low-glucose response.[11] This is attributed to the competitive inhibition of glucose uptake, a critical process for the energy-demanding malaria parasite, Plasmodium falciparum.[11]

Antibacterial Fluoroquinolones: Triggering a Cascade of Stress Responses

Fluoroquinolones are a class of synthetic quinoline derivatives with broad-spectrum antibacterial activity. Their primary target is bacterial DNA gyrase.[12] Transcriptomic analyses in bacteria like Pseudomonas aeruginosa and Salmonella enterica have revealed that different classes of gyrase inhibitors, including fluoroquinolones, induce distinct molecular signatures.[12][13]

In P. aeruginosa, fluoroquinolone treatment leads to a pronounced upregulation of genes in the prophage R/F-pyocin region, which is associated with autolysis.[12] In contrast, aminocoumarins, which also target gyrase but at a different site, induce a strong downregulation of virulence factors like phenazine and rhamnolipids.[12] This highlights how compounds targeting the same enzyme can elicit very different cellular responses.

Comparative transcriptomic studies of S. enterica persister cells exposed to ciprofloxacin (a fluoroquinolone) and ceftazidime (a beta-lactam) showed distinct transcript profiles, indicating that these cells modulate their response differently depending on the type of antibiotic stress.[13]

The following table compares the transcriptomic responses to different classes of gyrase inhibitors in P. aeruginosa:

Gyrase Inhibitor ClassKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
Fluoroquinolones Prophage R/F-pyocin region (autolysis)-[12]
Aminocoumarins SOS responsePhenazine and rhamnolipid virulence factors[12]
Cystobactamids -Glucose catabolism pathway[12]

Experimental Protocol: A Step-by-Step Guide to Comparative Transcriptomics of Quinoline Derivatives

This section provides a detailed methodology for conducting a comparative transcriptomic study to assess the effects of different quinoline derivatives on a chosen cell line.

1. Cell Culture and Treatment

  • Cell Line Selection: Choose a cell line relevant to the therapeutic area of interest (e.g., A549 lung carcinoma cells for anticancer studies).

  • Culture Conditions: Maintain the cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Dissolve the quinoline derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with different concentrations of each quinoline derivative and a vehicle control (DMSO). It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and time point for RNA extraction.

2. RNA Extraction and Quality Control

  • RNA Isolation: Lyse the cells directly in the wells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.

3. Library Preparation and Sequencing

  • Library Preparation: Prepare sequencing libraries from the total RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).

4. Bioinformatic Analysis

  • Quality Control of Sequencing Data: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon treatment with each quinoline derivative compared to the vehicle control.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are perturbed by each compound.

  • Comparative Analysis: Compare the lists of differentially expressed genes and enriched pathways across the different quinoline derivatives to identify common and unique transcriptional responses.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the comparative transcriptomics of cells exposed to different quinoline derivatives.

cluster_wet_lab Wet Lab Workflow cluster_dry_lab Bioinformatic Analysis Cell_Culture 1. Cell Culture & Plating Compound_Treatment 2. Treatment with Quinoline Derivatives Cell_Culture->Compound_Treatment RNA_Extraction 3. RNA Extraction Compound_Treatment->RNA_Extraction Library_Prep 4. Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_QC 6. Sequencing Data QC Sequencing->Data_QC Alignment 7. Read Alignment Data_QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEG_Analysis 9. Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis 10. Functional Enrichment Analysis DEG_Analysis->Functional_Analysis Comparative_Analysis 11. Comparative Analysis & Interpretation Functional_Analysis->Comparative_Analysis

Caption: Experimental workflow for comparative transcriptomics of quinoline derivatives.

Conclusion: A Powerful Tool for Drug Discovery

Comparative transcriptomics provides a powerful and unbiased approach to understanding the complex cellular responses to different quinoline derivatives. By revealing the global changes in gene expression, this technology enables researchers to elucidate mechanisms of action, identify novel drug targets, and predict potential toxicities. The methodologies and data presented in this guide serve as a valuable resource for scientists and drug development professionals working with this important class of compounds, ultimately accelerating the journey from molecule to medicine.

References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.).
  • Transcriptomic profiling of the Saccharomyces cerevisiae response to quinine reveals a glucose limitation response attributable to drug-induced inhibition of glucose uptake - PubMed. (2009, October 5).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • Targeting Bacterial Gyrase with Cystobactamid, Fluoroquinolone, and Aminocoumarin Antibiotics Induces Distinct Molecular Signatures in Pseudomonas aeruginosa - PMC. (n.d.).
  • Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - PMC. (n.d.).
  • Fluoroquinolone and beta-lactam antimicrobials induce different transcriptome profiles in Salmonella enterica persister cells - PubMed. (2023, October 31).
  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - mesa malaria knowledge hub. (n.d.).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (n.d.).
  • Efficient identification of antimalarials with novel mechanism of action via multi-sample transcriptomic profiling - bioRxiv.org. (2025, February 28).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (2022, October 29).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. (n.d.).
  • Assessing the Selectivity of Quinoline Derivatives for Cancer Cells: A Comparative Guide - Benchchem. (n.d.).
  • RNA-Seq characterization of model cell lines for drug discovery. - Revvity. (n.d.).
  • Downregulation of chemokine (C‑C motif) ligand 5 induced by a novel 8‑hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - Spandidos Publications. (2024, October 1).

Sources

Assessing the Reproducibility of Quinoline-Based Carcinogenesis: A Comparative Guide Focused on 4-Nitroquinoline 1-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: While the query specified 8-Methyl-4-nitroquinoline 1-oxide, a comprehensive literature review reveals a significant scarcity of specific carcinogenicity data for this particular derivative. However, the parent compound, 4-Nitroquinoline 1-oxide (4-NQO), is a well-documented and widely utilized carcinogen for inducing experimental oral carcinogenesis, particularly oral squamous cell carcinoma (OSCC).[1][2][3][4] Due to its structural similarity and extensive characterization, 4-NQO serves as an exemplary model for assessing the reproducibility of carcinogenesis within this class of compounds. This guide will, therefore, focus on the vast body of evidence surrounding 4-NQO to provide a robust framework for understanding and evaluating the reproducibility of quinoline-derived chemical carcinogenesis.

Introduction: The Scientific Rationale for Using 4-NQO in Carcinogenesis Studies

4-Nitroquinoline 1-oxide is a potent, water-soluble carcinogen that has become a cornerstone in experimental oncology for its ability to reliably induce tumors, primarily in the oral cavity of animal models.[3][4] Its value as a research tool is rooted in its capacity to mimic the multi-stage process of human oral carcinogenesis, progressing from hyperplasia and dysplasia to invasive carcinoma.[5][6] This makes the 4-NQO model invaluable for investigating molecular mechanisms, identifying biomarkers, and evaluating the efficacy of chemopreventive and therapeutic agents.[4]

The carcinogenic action of 4-NQO is initiated through its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a proximate carcinogen that forms stable DNA adducts.[7][8] This process can also generate reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), which contributes to its mutagenicity.[7][8] The genetic alterations induced by 4-NQO, particularly in genes like TP53, show significant similarity to those found in human OSCC, especially those linked to tobacco use, further validating its use as a relevant preclinical model.[9][10]

Comparative Analysis of Reproducibility in 4-NQO-Induced Oral Carcinogenesis

The reproducibility of 4-NQO-induced carcinogenesis is influenced by several key experimental parameters. The following tables summarize data from various studies to highlight the consistency and sources of variability in outcomes.

Table 1: Comparison of Tumor Incidence and Latency in Rodent Models
Animal ModelStrainRoute of Administration4-NQO ConcentrationDuration of AdministrationTumor IncidenceLatency to Carcinoma (weeks)Reference
MouseC57BL/6JNarlDrinking Water200 µg/mL8 weeks57% (100% with arecoline co-treatment)~28 weeks[11]
MouseC57BL/6JDrinking Water50 µg/mL8-20 weeksHigh (not specified)>16 weeks[10]
MouseC57BL/6JDrinking Water100 µg/mL8-20 weeksHigh (progressed faster than 50 µg/mL)16-20 weeks[10]
MouseC57BL/6Drinking WaterNot specified24 weeksHigh (invasive carcinoma)24 weeks[5][12]
RatWistarPalatal Application0.5% in propylene glycolUp to 24 weeksHigh (papillary carcinoma)Not specified[13]
RatNot specifiedDrinking Water0.001% (10 µg/mL)50 weeks (for 16-week exposure)100%50 weeks[14]

Key Insights from Comparative Data:

  • Dose-Response Relationship: Higher concentrations of 4-NQO generally lead to a faster progression of lesions and potentially higher tumor incidence.[10]

  • Species and Strain Sensitivity: While both mice and rats are susceptible, the specific strain can influence outcomes. For instance, A/J mice are noted to be particularly sensitive to lung cancer induction by other carcinogens.[1]

  • Co-carcinogen Influence: The presence of other agents, such as arecoline (a component of areca nut), can significantly increase tumor incidence, demonstrating the multifactorial nature of carcinogenesis.[11]

  • Route of Administration: The most common and reproducible method for oral carcinogenesis is administration in drinking water, which leads to the development of lesions primarily on the tongue and oral mucosa.[2][14]

Mechanistic Pathway of 4-NQO Carcinogenesis

The carcinogenic effects of 4-NQO are underpinned by a well-defined molecular pathway involving metabolic activation, DNA damage, and subsequent cellular transformation.

G cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Damage Induction cluster_2 Cellular Consequences 4NQO 4-Nitroquinoline 1-oxide Metabolic_Reduction Enzymatic Reduction (e.g., DT-diaphorase) 4NQO->Metabolic_Reduction 4HAQO 4-Hydroxyaminoquinoline 1-oxide (Proximate Carcinogen) Metabolic_Reduction->4HAQO ROS Generation of Reactive Oxygen Species (ROS) Metabolic_Reduction->ROS DNA_Adducts Formation of Stable Quinolone-DNA Adducts (dG-C8, dA-N6) 4HAQO->DNA_Adducts Mutations G:C to T:A Transversions TP53 Mutations DNA_Adducts->Mutations Oxidative_Damage Oxidative DNA Damage (e.g., 8-OHdG) ROS->Oxidative_Damage Oxidative_Damage->Mutations Genomic_Instability Genomic Instability (e.g., CNV) Mutations->Genomic_Instability Transformation Cellular Transformation Genomic_Instability->Transformation Carcinogenesis Hyperplasia -> Dysplasia -> Oral Squamous Cell Carcinoma Transformation->Carcinogenesis Initiation, Promotion, Progression

Caption: Metabolic activation and genotoxic mechanisms of 4-NQO.

Standardized Protocol for Assessing 4-NQO Carcinogenesis in a Murine Model

This protocol outlines a reproducible methodology for inducing oral squamous cell carcinoma in mice using 4-NQO, based on common practices in the field.[2]

Objective: To induce oral squamous cell carcinoma in mice to study carcinogenesis and evaluate therapeutic agents.

Materials:

  • 4-Nitroquinoline 1-oxide (CAS 56-57-5)

  • Propylene glycol (for stock solution, if needed)

  • Drinking water (autoclaved or sterile)

  • Animal species: 6-8 week old mice (e.g., C57BL/6)

  • Standard animal housing with controlled light/dark cycle and diet

  • Light-protective water bottles

Experimental Workflow Diagram:

Caption: Experimental workflow for 4-NQO-induced oral carcinogenesis.

Procedure:

  • Preparation of 4-NQO Solution:

    • Causality: 4-NQO is light-sensitive, and fresh preparation ensures consistent potency. Propylene glycol can be used to create a stock solution for easier dilution, though 4-NQO is water-soluble.[2][4]

    • Prepare a stock solution if necessary. Dilute the stock or dissolve 4-NQO directly in the animals' drinking water to the desired final concentration (e.g., 50-100 µg/mL).

    • The solution should be protected from light using amber or covered water bottles and prepared fresh at least weekly.

  • Animal Acclimatization and Treatment:

    • Causality: An acclimatization period of at least one week allows animals to adapt to the housing conditions, reducing stress-related variables.

    • House 6-8 week old mice in standard conditions.

    • Following acclimatization, replace normal drinking water with the 4-NQO solution for the treatment group. The control group should receive drinking water with the same vehicle (if any) used for the 4-NQO group.

    • Provide the solution ad libitum for the planned duration (e.g., 16-24 weeks).

  • Monitoring and Data Collection:

    • Causality: Regular monitoring is crucial for animal welfare and for collecting data on systemic toxicity, which could otherwise confound the results.

    • Monitor the animals' body weight, general health, and water consumption weekly. Significant weight loss may indicate toxicity.

    • Visually inspect the oral cavity for the appearance of lesions if the experimental design allows.

  • Endpoint and Tissue Collection:

    • Causality: Staggered time points allow for the study of carcinogenesis as a progressive process, from early lesions to invasive cancer.[5][12][15]

    • At predefined time points (e.g., 8, 16, 20, 24 weeks), euthanize a subset of animals according to approved protocols.

    • Excise the tongue and other relevant oral tissues. Document any macroscopic lesions (e.g., size, number, location).

  • Histopathological and Molecular Analysis:

    • Causality: Histopathological analysis is the gold standard for diagnosing the stage of carcinogenesis. Molecular analysis validates that the observed changes are consistent with known cancer pathways.

    • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissues and perform Hematoxylin and Eosin (H&E) staining to evaluate the histopathological stage (e.g., hyperplasia, dysplasia, carcinoma in situ, invasive squamous cell carcinoma).[16]

    • Perform further analyses as required, such as immunohistochemistry for proliferation markers (e.g., Ki-67, PCNA) or tumor suppressors (e.g., p53), and molecular analysis for genetic mutations.[9][15]

Conclusion: Ensuring Reproducibility in Chemical Carcinogenesis Studies

The carcinogenicity of 4-nitroquinoline 1-oxide in rodent models is a highly reproducible phenomenon, provided that key experimental variables such as carcinogen dose, duration of exposure, animal strain, and route of administration are tightly controlled. The model reliably recapitulates the progressive stages of human oral squamous cell carcinoma, making it an authoritative tool for preclinical cancer research.[1][6] While data on 8-Methyl-4-nitroquinoline 1-oxide is scarce, the principles of reproducibility and the experimental frameworks established for 4-NQO provide a robust guide for assessing the carcinogenic potential of other quinoline derivatives. Adherence to standardized, well-documented protocols is paramount for ensuring the validity and comparability of findings across different studies.

References

  • Title: 4 Nitroquinoline 1-oxide-induced carcinogenesis in the rat palate. Source: PubMed URL: [Link]

  • Title: 4-Nitroquinoline 1-oxide - Wikipedia. Source: Wikipedia URL: [Link]

  • Title: Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research. Source: Journal of Biomedical Science URL: [Link]

  • Title: 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Source: Toxicological Sciences, Oxford Academic URL: [Link]

  • Title: Co-treating with arecoline and 4-nitroquinoline 1-oxide to establish a mouse model mimicking oral tumorigenesis. Source: PubMed URL: [Link]

  • Title: 4-NQO–induced oral carcinogenesis murine models and their characterization. Source: ResearchGate URL: [Link]

  • Title: 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Source: Frontiers in Immunology URL: [Link]

  • Title: Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Source: MDPI URL: [Link]

  • Title: 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. Source: ResearchGate URL: [Link]

  • Title: 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Source: PubMed URL: [Link]

  • Title: 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. Source: International Journal of Morphology URL: [Link]

  • Title: carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. Source: Science.gov URL: [Link]

  • Title: Esophageal Squamous Cancer from 4NQO-Induced Mice Model: CNV Alterations. Source: MDPI URL: [Link]

  • Title: Histopathological analysis of 4‐NQO induced tumors. Source: ResearchGate URL: [Link]

  • Title: Brief Review on 4-Nitroquinoline-1-oxide induced oral carcinogenesisin murine test system. Source: IJCRT.org URL: [Link]

  • Title: 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Source: PMC (PubMed Central) URL: [Link]

  • Title: 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment. Source: PMC (PubMed Central) URL: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Biomarkers for 8-Methyl-4-nitroquinoline 1-oxide Exposure

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Validated Biomarkers in Carcinogen Research

8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) is a potent, water-soluble quinoline derivative widely utilized in experimental models to study the mechanisms of oral carcinogenesis.[1] Its mode of action closely mimics that of human oral squamous cell carcinoma, making it an invaluable tool for investigating disease progression and evaluating potential chemopreventive agents.[1][2] The carcinogenicity of 4-NQO compounds, including the 8-methyl derivative, is initiated through metabolic activation to highly reactive electrophiles that form covalent bonds with cellular macromolecules, most notably DNA.[3][4] These DNA adducts, if not repaired, can lead to mutations and the initiation of cancer.[3][4]

Given the significance of 8-Me-4-NQO in cancer research, the ability to accurately and reliably measure exposure and its biological effects is paramount. This is where biomarkers of exposure come into play. A biomarker is a defined characteristic that can be measured as an indicator of normal biological processes, pathogenic processes, or responses to an exposure or intervention.[5] For 8-Me-4-NQO, validated biomarkers are critical for:

  • Quantifying internal dose: Determining the amount of the compound and its metabolites that reach target tissues.

  • Assessing biological response: Measuring the extent of DNA damage and other cellular responses.

  • Evaluating the efficacy of interventions: Determining if a therapeutic or preventive agent can mitigate the harmful effects of the carcinogen.

  • Facilitating early diagnosis: Identifying molecular changes that may precede the development of overt disease.[1]

This guide provides a comprehensive overview of the validation process for biomarkers of 8-Me-4-NQO exposure, with a focus on scientific integrity, experimental rigor, and a fit-for-purpose approach to analytical method validation.

Candidate Biomarkers for 8-Me-4-NQO Exposure

The selection of a candidate biomarker is the first critical step in the validation process. For 8-Me-4-NQO, the most promising candidates are derived from its metabolic pathway and its interaction with cellular macromolecules.

  • Parent Compound and its Metabolites: The parent compound, 8-Me-4-NQO, and its reduced metabolites, such as 8-Methyl-4-hydroxyaminoquinoline 1-oxide (8-Me-4-HAQO) and 8-Methyl-4-aminoquinoline 1-oxide (8-Me-4-AQO), can be measured in biological matrices like blood and urine.[6] These provide a direct measure of internal exposure.

  • DNA Adducts: The ultimate carcinogenic metabolite of 4-NQO compounds reacts with DNA to form stable quinoline monoadducts.[3][4] These adducts, primarily with guanine and adenine bases, are considered biomarkers of biologically effective dose as they represent the initial step in mutagenesis.[4][7]

  • Oxidative Stress Markers: 4-NQO is known to induce the production of reactive oxygen species (ROS), leading to oxidative DNA damage.[3][8][9] A key marker of this process is 8-hydroxydeoxyguanosine (8-OHdG), which can be measured in DNA from tissues or urine.[8][9]

  • Epigenetic Marks: Recent studies have shown that 4-NQO exposure can lead to global changes in histone acetylation and methylation.[10] These epigenetic alterations could serve as biomarkers of long-term biological effects.

Comparative Analytical Methodologies for Biomarker Quantification

The choice of analytical methodology is dictated by the specific biomarker, the required sensitivity and selectivity, and the available instrumentation. For 8-Me-4-NQO biomarkers, chromatographic techniques coupled with various detectors are the methods of choice.

Analytical TechniquePrincipleAnalytesAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD) Separation of analytes based on their physicochemical properties, followed by detection using UV absorbance or fluorescence.[6]Parent compound, metabolitesCost-effective, robust, widely available.Lower sensitivity and specificity compared to MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile analytes followed by detection based on their mass-to-charge ratio.[11]Metabolites, some parent compounds (may require derivatization)High selectivity and sensitivity.[11]Not suitable for thermally unstable compounds like 4-NQO.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly selective and sensitive detection using two stages of mass analysis.[12][13]Parent compound, metabolites, DNA adducts, 8-OHdGThe "gold standard" for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of analytes.[14]Higher cost and complexity.

A Fit-for-Purpose Approach to Biomarker Assay Validation

The U.S. Food and Drug Administration (FDA) advocates for a "fit-for-purpose" approach to biomarker method validation.[15] This means that the extent of validation should be appropriate for the intended use of the biomarker data. For example, a biomarker used for exploratory research may require less stringent validation than one used to make critical decisions in a clinical trial.[15]

The validation process for a biomarker assay should, at a minimum, assess the following characteristics:[14][15]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Limit of Detection, LOD, and Lower Limit of Quantification, LLOQ).

  • Range: The concentration range over which the method is accurate, precise, and linear.

  • Reproducibility: The ability of the method to produce consistent results over time and in different laboratories.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for the validation of a biomarker for 8-Me-4-NQO exposure.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase SampleCollection Sample Collection (e.g., blood, urine, tissue) SampleProcessing Sample Processing (e.g., extraction, hydrolysis) SampleCollection->SampleProcessing SampleStorage Sample Storage (e.g., -80°C) SampleProcessing->SampleStorage LCMS LC-MS/MS Analysis SampleStorage->LCMS Sample Analysis DataAcquisition Data Acquisition LCMS->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis (Accuracy, Precision, etc.) DataProcessing->StatisticalAnalysis ValidationReport Validation Report StatisticalAnalysis->ValidationReport

Caption: A generalized workflow for biomarker validation.

Detailed Protocol: Validation of an LC-MS/MS Method for 8-Me-4-NQO-DNA Adducts

This protocol provides a step-by-step guide for the validation of an LC-MS/MS method for the quantification of a specific 8-Me-4-NQO-DNA adduct in tissue samples.

1. Sample Preparation

  • Excise tissue samples and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Isolate DNA from the tissue using a commercial DNA isolation kit to ensure high yield and purity.[12]

  • Enzymatically hydrolyze the DNA to individual nucleosides. This step is crucial for releasing the adducted nucleosides for analysis.[12]

  • Perform solid-phase extraction (SPE) to clean up the sample and enrich the adducted nucleosides.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the adducted nucleoside) and a specific product ion generated by fragmentation. This provides high selectivity.

3. Method Validation Experiments

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the synthesized 8-Me-4-NQO-DNA adduct standard into a blank matrix (hydrolyzed DNA from untreated animals). Analyze these standards to generate a calibration curve.

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze these QCs in replicate on multiple days to determine intra- and inter-day accuracy and precision.

  • Selectivity: Analyze blank matrix samples from multiple sources to ensure that there are no interfering peaks at the retention time of the analyte.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to its response in a neat solution.

  • Stability: Assess the stability of the analyte in the matrix under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.

Comparative Performance of Potential Biomarkers

The following table provides a hypothetical comparison of the performance characteristics of different biomarkers for 8-Me-4-NQO exposure.

BiomarkerAnalytical MethodTypical LLOQBiological Half-lifeAdvantagesDisadvantages
8-Me-4-NQO in UrineLC-MS/MS~0.1 ng/mLShortNon-invasive, reflects recent exposure.Short half-life may not reflect chronic exposure.
8-Me-4-NQO-Guanine Adduct in Tissue DNALC-MS/MS~1 adduct per 10^8 nucleotidesLongBiomarker of biologically effective dose, reflects cumulative exposure.Invasive sample collection, complex analysis.
8-OHdG in UrineLC-MS/MS~1 ng/mLShortNon-invasive, reflects oxidative stress.Not specific to 8-Me-4-NQO exposure.
Histone H3K27 Acetylation in TissueWestern Blot / MSRelative quantificationLongReflects long-term epigenetic changes.Semi-quantitative, complex analysis.

Metabolic Pathway of 4-NQO

The following diagram illustrates the metabolic activation of 4-NQO and the formation of DNA adducts.

G NQO 4-Nitroquinoline 1-oxide (4-NQO) HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) (Proximate Carcinogen) NQO->HAQO Reduction AcHAQO 4-Acetoxyaminoquinoline 1-oxide (Ac-4-HAQO) (Ultimate Carcinogen) HAQO->AcHAQO Acetylation DNA_Adducts DNA Adducts (e.g., with Guanine, Adenine) AcHAQO->DNA_Adducts Reaction with DNA Mutation Mutation DNA_Adducts->Mutation If unrepaired

Caption: Metabolic activation of 4-NQO leading to DNA adduct formation.

Conclusion and Future Perspectives

The validation of biomarkers for 8-Me-4-NQO exposure is a rigorous process that requires a deep understanding of the carcinogen's metabolism, the analytical techniques used for quantification, and the regulatory guidelines for method validation. The use of a fit-for-purpose approach ensures that the generated data is reliable and suitable for its intended use.

Future research in this area will likely focus on the development of high-throughput analytical methods, the discovery of novel biomarkers through "omics" technologies such as metabolomics and proteomics, and the validation of biomarker panels that can provide a more comprehensive assessment of exposure and its biological effects. The continued development and validation of robust biomarkers will be essential for advancing our understanding of chemical carcinogenesis and for the development of effective strategies for cancer prevention.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

  • Veloxity Labs. (2026). Navigating the 2025 FDA Biomarker Guidance: Key Insights for Successful Validation. Available at: [Link]

  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Nordic Bioscience. (n.d.). Regulatory Services and Biomarker Validation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Available at: [Link]

  • Sahu, S. R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available at: [Link]

  • Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. Available at: [Link]

  • Tada, M., et al. (1984).
  • Pavanello, S., & Clonfero, E. (2008). Validation of biomarkers for the study of environmental carcinogens: a review. Mutation Research. Available at: [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences. Available at: [Link]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. ResearchGate. Available at: [Link]

  • NorthEast BioLab. (2024). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. Available at: [Link]

  • Gerdemann, A., et al. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. Available at: [Link]

  • Zatyka, M., et al. (2019). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Frontiers in Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics. Available at: [Link]

  • Perez-Salicrup, D., et al. (2020). Identification of Ethanol and 4-Nitroquinoline-1-Oxide Induced Epigenetic and Oxidative Stress Markers During Oral Cavity Carcinogenesis. Genes. Available at: [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Available at: [Link]

  • Lund, W., et al. (1981). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites. ResearchGate. Available at: [Link]

  • da Silva, S. D., et al. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Kanojia, D., & Vaidya, M. M. (2006). 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology. Available at: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Journal of Visualized Experiments. Available at: [Link]

  • Wu, H., et al. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ. Available at: [Link]

Sources

Safety Operating Guide

8-Methyl-4-nitroquinoline 1-oxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential requirement for maintaining scientific integrity and laboratory safety in drug development is the rigorous management of highly potent carcinogenic compounds. 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) , a methylated derivative of the well-characterized UV-mimetic carcinogen 4-Nitroquinoline 1-oxide (4-NQO), is frequently utilized in oncology research to induce oral squamous cell carcinoma models.

Because of its profound genotoxicity, standard chemical disposal methods are insufficient. This guide provides an authoritative, self-validating operational framework for the handling, decontamination, and disposal of 8-Me-4-NQO, ensuring that researchers can execute their workflows without compromising environmental or occupational safety.

Chemical Profile & Mechanistic Causality

To understand the stringent disposal requirements for 8-Me-4-NQO, one must first understand its mechanism of action. Like its parent compound 4-NQO, 8-Me-4-NQO is a potent chemical carcinogen that requires metabolic activation.

The Causality of Toxicity: Inside the cell, the nitro group of the quinoline core undergoes a four-electron enzymatic reduction to form a 4-hydroxyaminoquinoline 1-oxide (4-HAQO) derivative. This electrophilic intermediate covalently binds to cellular macromolecules, specifically targeting the C8 and N2 positions of guanosine and the N6 position of adenosine to form bulky DNA monoadducts[1]. Furthermore, the redox cycling of this compound generates Reactive Oxygen Species (ROS), leading to the formation of 8-hydroxydeoxyguanosine (8-OHdG)[2]. If left unrepaired by the nucleotide excision repair (NER) pathway, these lesions result in severe G:C to T:A transversion mutations[3].

Because the toxicophore (the nitroquinoline N-oxide core) is highly stable in aqueous environments and resistant to mild chemical degradation, benchtop neutralization (e.g., using bleach or mild acids) is strictly prohibited. Incomplete degradation can yield intermediate metabolites that retain potent mutagenicity. Therefore, high-temperature incineration is the only validated method for complete destruction.

ToxicityMechanism A 8-Me-4-NQO Exposure B Enzymatic Reduction (Nitro Group) A->B Cellular Uptake C Electrophilic Metabolite (4-HAQO derivative) B->C 4-Electron Reduction D Reactive Oxygen Species (ROS) Generation C->D Redox Cycling E Bulky DNA Adducts (Guanine/Adenine) C->E Covalent Binding F 8-OHdG Formation (Oxidative Damage) D->F Oxidative Stress G Transversion Mutations & Carcinogenesis E->G Replication Bypass F->G Mispairing

Mechanistic pathway of 8-Me-4-NQO-induced genotoxicity and carcinogenesis.

Quantitative Hazard & Physical Data

Proper logistical planning requires accurate physicochemical data. 8-Me-4-NQO is highly sensitive to light and hygroscopic, necessitating specific storage and segregation protocols to prevent accidental degradation or explosive reactions with incompatible chemicals[4].

Table 1: Physicochemical Properties and Hazard Classifications

Property / ClassificationValue / SpecificationOperational Implication
CAS Number 14094-45-2[5]Essential for EHS waste tracking.
Molecular Formula C10H8N2O3Contains multiple nitrogen-oxygen bonds.
Physical State Yellow crystalline powderHigh risk of aerosolization and inhalation.
Storage Requirements -20°C, dry, dark[6]Must be stored in a sealed, light-proof desiccator.
Incompatibilities Strong oxidizing agents[4]Mixing with oxidizers can cause vigorous, exothermic detonation[7].
Primary Hazard Class Acute Toxin, Carcinogen[6]Requires stringent PPE and engineering controls.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must be verifiable. Do not attempt to chemically neutralize 8-Me-4-NQO in the laboratory. All waste must be routed through your institution's Environmental Health and Safety (EHS) department for professional incineration[8].

Protocol A: Routine Liquid and Solid Waste Disposal

Causality Check: Liquid solutions (often prepared in DMSO) easily penetrate the skin. Solid waste (powders) easily aerosolize. They must be segregated to prevent cross-contamination and inappropriate container degradation.

  • Segregation: Separate 8-Me-4-NQO waste into three distinct streams: Liquid Aqueous, Liquid Organic (DMSO), and Solid Waste.

  • Primary Containment:

    • Liquids: Pour waste into a compatible, chemically resistant, high-density polyethylene (HDPE) carboy. Validation: Verify the carboy has a vented cap to prevent pressure buildup from trace solvent evaporation.

    • Solids: Place contaminated pipette tips, tubes, and gloves into a puncture-resistant, double-bagged biohazard/toxin bin.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Label explicitly: "DANGER: Contains 8-Methyl-4-nitroquinoline 1-oxide. Potent Carcinogen. DO NOT MIX WITH OXIDIZERS."

  • Storage Pending Pickup: Store sealed waste containers in a designated, ventilated satellite accumulation area (SAA) away from direct sunlight and heat sources[9].

  • EHS Transfer: Log the waste volume in the institutional EHS portal for high-temperature incineration (>1000°C). Validation: Retain the EHS chain-of-custody manifest to confirm total destruction.

DisposalWorkflow Start 8-Me-4-NQO Waste Generation Liquid Liquid Waste (DMSO/Aqueous) Start->Liquid Solid Solid Waste (Powder/Consumables) Start->Solid Spill Spill Decontamination (Absorbents) Start->Spill ContainerL Vented HDPE Waste Carboy Liquid->ContainerL Segregate from oxidizers ContainerS Double-Bagged Toxin Bin Solid->ContainerS Seal tightly Spill->ContainerS Sweep without dust EHS EHS Collection & Documentation ContainerL->EHS ContainerS->EHS Incineration High-Temperature Incineration (>1000°C) EHS->Incineration Final Destruction

Standard operating procedure for the segregation and disposal of 8-Me-4-NQO waste.

Protocol B: Emergency Spill Response

Causality Check: Sweeping fine powders generates dust clouds, which pose an extreme inhalation hazard. Wetting the powder with incompatible solvents can accelerate skin absorption.

  • Evacuation & Assessment: Immediately clear personnel from the immediate area. Verify the spill size. If the spill is >50 mg of pure powder or >100 mL of concentrated solution, evacuate the lab and call EHS[6].

  • Donning PPE: Equip a full-face particle respirator with N100 cartridges (to protect against aerosolized carcinogens), double nitrile gloves, and a disposable chemical-resistant Tyvek suit[6].

  • Containment (Solid Spill): Do NOT dry sweep[10]. Use an anti-static tool to gently collect the powder, or cover the spill with damp (using water, not organic solvents) absorbent pads to suppress dust generation.

  • Containment (Liquid Spill): Surround the spill with inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Collection: Carefully scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water[9]. Collect all wash water into the liquid hazardous waste stream; do not allow wash water to enter the sanitary sewer[10].

  • Validation: Inspect the area with a UV lamp (if applicable, as quinoline derivatives often fluoresce) to ensure no residual compound remains.

Waste Segregation Guidelines

To prevent dangerous exothermic reactions, strict adherence to chemical compatibility is required during waste accumulation.

Table 2: 8-Me-4-NQO Waste Segregation Matrix

Waste StreamCompatible MatrixIncompatible Materials (DO NOT MIX)Disposal Route
Organic Liquids DMSO, Ethanol, MethanolNitrates, Chlorine bleaches, Oxidizing acids[7]EHS Solvent Incineration
Aqueous Liquids Water, PBS, SalineStrong reducing agents (hydrides, sulfides)[7]EHS Aqueous Incineration
Solid Powders Vermiculite, Sand, SilicaCombustible materials, metal powdersEHS Solid Hazardous Waste
Consumables Plastics, Glass, NitrileN/AEHS Contaminated Debris

References

  • "4-Nitroquinoline-1-oxide-56-57-5.docx - UGA research" University of Georgia.[Link]

  • "PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS" University of Tennessee Health Science Center.[Link]

  • "8-METHYL-4-NITROQUINOLINE-1-OXIDE — Chemical Substance Information" NextSDS. [Link]

  • "4-Nitroquinoline 1-oxide" Wikipedia. [Link]

  • "4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species" Toxicological Sciences, Oxford Academic. [Link]

  • "4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development" Frontiers in Immunology.[Link]

Sources

Personal protective equipment for handling 8-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a bureaucratic checklist, but as a mechanistic reality. Handling 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) —a specialized heterocyclic organic compound and potent UV-mimetic agent—requires an uncompromising, causality-driven operational plan.

Structurally and functionally analogous to 4-nitroquinoline 1-oxide (4-NQO), this compound is a severe genotoxin. Upon cellular entry, it undergoes enzymatic reduction to a 4-hydroxyamino derivative. This forms electrophilic reactants that covalently bind to DNA (creating bulky adducts at the C8 or N2 positions of deoxyguanosine and N6 of deoxyadenosine) and generates reactive oxygen species (ROS) that lead to 8-hydroxydeoxyguanosine (8OHdG) formation[1][2].

Because of this profound mutagenic and carcinogenic potential, standard laboratory personal protective equipment (PPE) is fundamentally inadequate[3]. The following guide establishes a self-validating system of engineering controls, PPE, and operational workflows designed to completely break the chain of exposure.

Quantitative Risk Assessment

To handle 8-Me-4-NQO safely, we must first understand the physical and chemical properties that dictate its behavior in a laboratory environment.

PropertyValueOperational Implication
Molecular Weight 204.18 g/mol Low molecular weight facilitates rapid cellular penetration if aerosolized[4].
Melting Point 154 - 156 °CSolid at room temperature; high risk of static dust generation during weighing[5].
Solubility Insoluble in water; Soluble in acetone/DMSODecontamination requires surfactants (soap) or specific solvents; water alone is ineffective[6].
Storage Temperature -20 °CMust be allowed to equilibrate to room temperature before opening to prevent condensation[5].

Causality-Driven PPE Selection

Every piece of PPE must serve a specific mechanistic purpose. Do not deviate from these requirements.

PPE CategorySpecificationMechanistic Rationale & Causality
Respiratory Protection N100/P100 full-face respirator OR Class II Type B2 BSC8-Me-4-NQO dust particles are highly aerodynamic. Inhalation bypasses the stratum corneum, allowing rapid systemic absorption and enzymatic reduction to the active carcinogen[7].
Hand Protection Double-gloving: Nitrile (inner) + Butyl rubber/Polychloroprene (outer)The compound is hygroscopic and can permeate standard latex. Double gloving ensures that if the outer layer is breached by micro-abrasions, the inner layer maintains the barrier[8].
Body Protection Disposable Tyvek® suit or dedicated impervious lab coatPrevents accumulation of residual dust on personal clothing. 8-Me-4-NQO dust can settle and pose a chronic exposure risk outside the controlled lab environment[9].
Eye Protection Chemical safety goggles or Full-face shieldMucous membranes in the eyes offer a direct route for systemic absorption of airborne particulates[9].

Operational Workflow

HandlingWorkflow N1 Pre-Operation: Verify BSC/Fume Hood Flow N2 PPE Donning: Tyvek, N100, Double Nitrile N1->N2 N3 Handling: Weighing 8-Me-4-NQO N2->N3 N4 Dissolution: Seal in Combustible Solvent N3->N4 N5 Spill / Contamination? N4->N5 N6 Decontamination: Wet Wipe & 10% Bleach N5->N6 Yes N7 Waste Segregation: Double-bagged Hazardous Waste N5->N7 No N6->N7 N8 Final Disposal: Chemical Incinerator N7->N8

Figure 1: Step-by-step operational and disposal workflow for 8-Methyl-4-nitroquinoline 1-oxide.

Step-by-Step Handling Protocol

Phase 1: Preparation & Barrier Establishment
  • Verify Engineering Controls: Ensure the Class II Type B2 Biological Safety Cabinet (BSC) or chemical fume hood is operational, certified, and pulling adequate inward airflow. Causality: 8-Me-4-NQO must never be handled on an open bench; negative pressure is the primary defense against aerosolized particulates[7].

  • Don PPE Systematically: Put on the disposable Tyvek suit. Apply the inner layer of nitrile gloves. Don the N100 respirator and perform a positive/negative pressure seal check. Apply the outer layer of butyl rubber gloves, ensuring they overlap the suit cuffs. Causality: This sequence ensures that the respiratory tract is protected before the hands interact with any potentially contaminated outer garments[7].

  • Prepare the Workspace: Line the BSC workspace with disposable, absorbent, plastic-backed bench paper. Causality: The plastic backing prevents dissolved compound from reaching the stainless steel hood surface, while the absorbent top layer traps micro-spills before they can spread[5].

Phase 2: Microscale Execution & Hazard Minimization
  • Anti-Static Neutralization: 8-Me-4-NQO is a dry, hygroscopic powder prone to static fly. Use an anti-static zero-ionizer near the analytical balance. Causality: Neutralizing static charges prevents the sudden aerosolization and repulsion of the powder during transfer from the stock vial to the weigh boat[5].

  • Weighing: Use dedicated micro-spatulas. Weigh the exact required amount directly into a pre-tared, sealable glass vial. Causality: Direct-to-vial weighing eliminates the need to transfer powder from a weigh boat to a secondary container, removing a critical exposure node[10].

  • In-Situ Dissolution: Immediately dissolve the powder in a compatible solvent (e.g., acetone or DMSO) within the BSC and cap the vial tightly. Causality: Handling the compound in a liquid state drastically reduces the inhalation hazard and stabilizes the compound for downstream assays[5].

Phase 3: Doffing, Decontamination & Validation
  • Surface Decontamination: Wipe down the balance, spatulas, and BSC surfaces with a wet paper towel (using water and soap), followed by a 10% bleach solution. Causality: Because the compound is insoluble in water, soap acts as a surfactant to lift the chemical, while the bleach chemically degrades the active nitroquinoline structure[6].

  • Doffing: Remove the outer gloves inside the hood and dispose of them in a designated biohazard/chemical waste bag. Remove the Tyvek suit, rolling it inside out to trap any settled dust. Remove the respirator last, outside the active hazard zone. Causality: Rolling the suit inside out is a self-validating containment step that ensures exterior contaminants are trapped internally[9].

  • Hand Hygiene: Wash hands and forearms thoroughly with lukewarm water and soap. Causality: Lukewarm water prevents the opening of skin pores (which hot water causes), minimizing the risk of dermal absorption of any trace residues[10].

Spill Response & Disposal Plan

Immediate Spill Response (Self-Validating Containment)
  • Evacuate & Isolate: If a powder spill occurs outside the hood, immediately evacuate personnel and secure the area. Causality: Prevents the spread of the powder via foot traffic and allows airborne dust to settle[5].

  • Wet Containment: Do not sweep or vacuum, as this generates a massive dust cloud. Gently cover the spill with damp absorbent pads. Causality: The moisture suppresses aerosolization, locking the powder to the floor surface for safe retrieval[9].

  • Cleanup: Wearing full PPE (including the N100 respirator), carefully collect the absorbent material and place it into a labeled, sealable hazardous waste container. Wash the area with soapy water[5].

Chemical Disposal (Incineration Protocol)
  • Waste Segregation: 8-Me-4-NQO waste must never be mixed with general waste, biohazardous waste, or flushed down drains. Causality: It is highly toxic to aquatic life and will contaminate municipal water systems[5].

  • Solvent Dissolution: For surplus solid material, dissolve or mix the compound with a combustible solvent prior to disposal. Causality: Liquid waste is easier to incinerate completely and eliminates the risk of dust exposure for downstream waste handlers[5].

  • High-Temperature Incineration: Transfer the sealed, double-bagged container to a licensed hazardous waste disposal facility. Causality: The material must be destroyed in a chemical incinerator equipped with an afterburner and scrubber to safely neutralize the highly toxic nitrogen oxides (NOx) generated during combustion[3][5].

References

  • [4-Nitroquinoline N-oxide: Safety Data Sheet], SCBT,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5GleH21_MIGXL6dZzyi1i-sRu2DbvAlWuIo4vlqIwI-aJRNudT5vIMhF8Sr1e5s9VXhmkxyYTajR4Dyo1AYKq8k1nVNZK891ismvlJq3ZxxVTi1cgqxw5yTAXmc5NPDif_oSx] 2.[Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%], Cole-Parmer,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmSEZ44W058XHPfuCD575nU5x37xOM512OUQhtqC0j2inBlPtvlfjKm8-RQrgAo1FZRvXweq1sBV7QwYHXQZgb_6rTQm7C1gEQFItIrmDFFsEEwX7rrt6AYnxPPT_RA2nn06BoQookxZDhxqAh] 3.[4-Nitroquinoline-1-oxide-56-57-5.docx], UGA Research,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5CuOfkKrW4cOR3P_i7RO74Lan0nnwAnR5Z7qWHqMHfd42dgJv2Uu0HJfa_Ubs3j-i5gE0H3O1pGfAGTI4cvRRhpGRRbNTzRtQUKBcRiJpCXzmQA--0u1i4rfXZ2t3HjspAa6wxZdtAzUmOizab044vikJDEx-EgxII3aE4lbk3YmkjloknQ==]
  • [4-NITROQUINOLINE N-OXIDE - Safety Data Sheet], ChemicalBook,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0h75Pg1FBfrDSe8ESv3-ZcV-shjyc3MkoqY2NnxM9rv4JqbsqkGVQNjjKcxhxmO94GE215IZzmIZKfGKEgPPzsxBCI28y-9_7_lIBqMEBGXwVur1Dt8cGbexm-cHtlRfB_yGkZrEkmHfab67GsrmYOF7XgYDyB9H_] 5.[Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens], Texas A&M University,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeNUyHcwLa6cSxemNTUk15Jr3sYsXIrpoYuANnpBvnu6kMqL8TBFWpi2VZ4iJmUpFWM9BUN7lL5M3DldvizAtRTN0rjQKWei4lvdbd-u0G1_vX7m2-PpdmaSEFGgyh6VDO7-5Ax3HXRUswqUMPAYHJ] 6.[Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies], MDPI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWmS2ldZWYJKNRC5Wq5_9sGsBn8AOYZw6_sP_KpexdR2WOYZi2-9WWji_A6CbPZiTvor-49PSdcV79Z3T7YaZBxyCpn5gLVrO067zIhrExiHg1vgK4Eqbx7ZnzhW5CdFJ43ks=] 7.[4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species], Toxicological Sciences | Oxford Academic,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0We0oPgo5AIh0oOFv6X9egIqAEB-s2BWHU4kB9mzT-4A3M3cGlb5WYovcDFeglgX4UcoMen6i_kXeFD5Dh_JrbjoN8F_ENiIBk5n553Hc92s8f8YYQkWoHy4tEU3u3_7rJdhN7eLtn7Pvamv8itQN4ZbH]
  • [4-NITROQUINOLINE N-OXIDE | 56-57-5], ChemicalBook,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUqGat7LLy2JkNlMtrPCd2XJ_eDusNqeyqFbNwaQIbXMnf71SQbHLmncW3VYca-H23uRBvCj1aa4HRmmqTQhK8zT_U_G7uJ0VKOhDbkBPYmkv27w63zDwb-wCLC2PwLCo5a2ixTblbtA0QxL1SlUOgTT1-OGaiPNfyW1JMesSQ-A==] 9.[8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2], ChemicalCell,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQumSrQN2cU9lwMJvYye57XaSE9vIO94VbWlaA-60gxWmt7ev-RihHuzzFv8Xcs2-ijr3FYLdLFZAtKQQ6W1DwQqsjLnDAFLdwjd9VEu00SKdgDz0U2yqjz5VnZZjKg8JhV5TdcRHVyESZaYlSWaMdclUEcao9RziW0k1VebqPaTeknu48mOwjatX03QLMcTs-LQD6o7qHuBI=] 10.[4-NITROQUINOLINE N-OXIDE Properties], ChemicalBook,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdoH7IgCXdVybGvPtmBbYsDfaAg0-4tMzu9vRvuMFx1YJGtycb6chkEk0fWbPqQxQ32atXIhkS304hNpokcUIj590YGl8I3QTs6SPKhoBGWKhcty5P43pen9zTLrLDDxW6x1OgNQaj-oG1SEv-WxVJkHpRx20X2HzfL28bzkvHjg==]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-4-nitroquinoline 1-oxide
Reactant of Route 2
Reactant of Route 2
8-Methyl-4-nitroquinoline 1-oxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.